5-Isopropyl-1H-indole-2,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6(2)7-3-4-9-8(5-7)10(13)11(14)12-9/h3-6H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNQRSQKXQFHDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343450 | |
| Record name | 5-Isopropyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150560-58-0 | |
| Record name | 5-Isopropyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Isopropyl-1H-indole-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Isopropyl-1H-indole-2,3-dione, also known as 5-isopropylisatin, is a substituted derivative of the versatile heterocyclic scaffold, isatin. This technical guide provides a comprehensive overview of its chemical properties, including synthesis, reactivity, and spectral characterization. The strategic placement of the isopropyl group at the C-5 position of the indole ring influences its electronic properties and, consequently, its chemical behavior and potential biological activity. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery by providing detailed experimental protocols, in-depth discussions on its chemical reactivity, and a thorough compilation of its physicochemical and spectral data.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in the scientific community due to their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. The isatin core is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of more complex heterocyclic systems. The chemical reactivity of isatin is characterized by the presence of two carbonyl groups at the C-2 and C-3 positions and an active N-H proton, offering multiple sites for chemical modification.
The introduction of an isopropyl group at the 5-position of the isatin ring is of particular interest. The electron-donating nature of the isopropyl group can modulate the reactivity of the carbonyl groups and the aromatic ring, potentially leading to derivatives with enhanced or novel biological profiles. This guide will delve into the specific chemical properties of this compound, providing a foundational understanding for its application in synthetic and medicinal chemistry.
Chemical Synthesis
The synthesis of this compound can be achieved through well-established methods for the preparation of substituted isatins, primarily the Sandmeyer and Stolle syntheses.
Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a classical and widely used method for the preparation of isatins from anilines. The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.
Reaction Scheme:
Introduction: The Significance of the Isatin Scaffold and the Rationale for 5-Isopropylisatin
An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Isopropylisatin
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold in medicinal chemistry, renowned for the diverse and potent biological activities exhibited by its derivatives.[1][2] From anticonvulsant and antiviral to antimicrobial and anticancer properties, the isatin core serves as a versatile template for drug design.[1][2][3] The strategic modification of the isatin ring, particularly at the C-5 position, has been a fruitful avenue for modulating pharmacological activity and physicochemical properties.
This guide focuses on the comprehensive physicochemical characterization of a specific analog, 5-isopropylisatin. The introduction of an isopropyl group—a small, lipophilic, and branched alkyl substituent—at the 5-position is a deliberate design choice aimed at exploring its impact on solubility, crystal packing, and ultimately, biological target engagement. Understanding the fundamental physicochemical characteristics of this molecule is a non-negotiable prerequisite for any advanced research, from initial screening to formulation development. This document provides the foundational data and methodologies essential for researchers, scientists, and drug development professionals working with this or structurally related compounds.
Part 1: Synthesis and Structural Elucidation
The identity and purity of a compound are the bedrock of reliable scientific investigation. This section outlines a validated synthetic approach to 5-isopropylisatin and the suite of spectroscopic techniques required for its unambiguous structural confirmation.
Proposed Synthetic Pathway
While a direct synthesis for 5-isopropylisatin is not extensively documented, a reliable route can be extrapolated from established methods for analogous 5-substituted isatins, such as the Sandmeyer isatin synthesis. The proposed workflow begins with the commercially available 4-isopropylaniline.
Caption: Proposed two-step synthesis of 5-isopropylisatin.
The causality behind this choice is its high efficiency and adaptability. The initial reaction forms an isonitrosoacetanilide intermediate, which then undergoes acid-catalyzed cyclization to yield the final isatin ring structure. This method is well-precedented for a variety of anilines substituted with electron-donating alkyl groups.
Spectroscopic Characterization
Unambiguous structural confirmation relies on a triad of spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[4] For 5-isopropylisatin, specific resonances are expected in both ¹H and ¹³C NMR spectra.
Predicted ¹H and ¹³C NMR Data for 5-Isopropylisatin (Predicted values are based on known data for 5-methylisatin and general substituent effects of isopropyl groups)[5]
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Proton | (Predicted) | |||
| -CH(CH₃ )₂ | ~1.25 | Doublet | 6H | Methyls of isopropyl |
| -CH (CH₃)₂ | ~3.00 | Septet | 1H | Methine of isopropyl |
| H-6 | ~6.90 | Doublet | 1H | Aromatic proton |
| H-7 | ~7.50 | Doublet | 1H | Aromatic proton |
| H-4 | ~7.55 | Singlet | 1H | Aromatic proton |
| N-H | ~11.0 | Broad Singlet | 1H | Indole amine |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Carbon | (Predicted) | |||
| -CH(C H₃)₂ | ~23.5 | Methyls of isopropyl | ||
| -C H(CH₃)₂ | ~34.0 | Methine of isopropyl | ||
| C-7 | ~112.0 | Aromatic carbon | ||
| C-4 | ~118.0 | Aromatic carbon | ||
| C-6 | ~125.0 | Aromatic carbon | ||
| C-7a | ~138.0 | Aromatic carbon (bridgehead) | ||
| C-5 | ~148.0 | Aromatic carbon (ipso) | ||
| C-3a | ~150.0 | Aromatic carbon (bridgehead) | ||
| C-2 (C=O) | ~159.0 | Amide carbonyl | ||
| C-3 (C=O) | ~184.0 | Ketone carbonyl |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the purified 5-isopropylisatin.[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[4][6]
-
Filtration: To ensure spectral quality by removing particulate matter which can degrade magnetic field homogeneity, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Acquisition: Insert the sample into the NMR spectrometer.[6] The experiment involves three key stages:
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.[6]
-
Shimming: The magnetic field is homogenized across the sample volume to maximize spectral resolution, resulting in sharp, well-defined peaks.[6]
-
Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.[7][8]
-
IR spectroscopy is exceptionally useful for identifying the presence of specific functional groups, as different covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.[9][10][11][12]
Predicted Characteristic IR Absorptions for 5-Isopropylisatin
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Type |
| N-H | 3300 - 3100 | Medium, Broad | Stretch |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretch |
| C-H (Aliphatic) | 2970 - 2870 | Medium-Strong | Stretch |
| C=O (Amide, C2) | ~1745 | Strong | Stretch |
| C=O (Ketone, C3) | ~1730 | Strong | Stretch |
| C=C (Aromatic) | 1610 - 1450 | Medium-Strong | Stretch |
The presence of two distinct carbonyl peaks and a broad N-H stretch are hallmark indicators of the isatin core. The aliphatic C-H stretches confirm the presence of the isopropyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small, powdered amount of the dry, solid 5-isopropylisatin directly onto the crystal surface (e.g., diamond) of the ATR accessory.
-
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Analysis: Acquire the spectrum. The IR beam penetrates a short distance into the sample, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded. This technique requires minimal sample preparation and is non-destructive.[13]
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's elemental composition and molecular weight with high precision.[14][15][16][17]
For 5-isopropylisatin (C₁₁H₁₁NO₂), the expected exact mass can be calculated:
-
(11 x 12.0000) + (11 x 1.0078) + (1 x 14.0031) + (2 x 15.9949) = 189.07898 u
High-resolution mass spectrometry (HRMS) should yield a molecular ion peak [M+H]⁺ at m/z 190.0863, confirming the elemental formula.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source of the mass spectrometer. Here, a high voltage is applied, creating a fine spray of charged droplets.
-
Ionization & Analysis: The solvent evaporates, and the analyte molecules become charged ions (e.g., [M+H]⁺). These ions are then guided into the mass analyzer (e.g., TOF or Orbitrap), which separates them based on their mass-to-charge ratio to generate the mass spectrum.
Part 2: Core Physicochemical Properties
With the structure confirmed, the next logical step is to quantify the core physicochemical properties that govern the molecule's behavior in various environments.
Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity.[18] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[18]
Experimental Protocol: Capillary Melting Point Method
-
Sample Loading: Finely powder the dry sample. Tap the open end of a capillary tube into the powder to collect a small amount of material.[19]
-
Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The sample height should be 2-3 mm for an accurate reading.[19][20]
-
Measurement:
-
Place the capillary tube into the heating block of a melting point apparatus.[19]
-
Perform a rapid initial heating to determine an approximate melting point.[18]
-
Allow the apparatus to cool, then perform a second, careful determination. Heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.[19]
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂.
-
Solubility Profiling
Solubility is a cornerstone property in drug development, influencing everything from reaction conditions to bioavailability. A systematic approach is required to understand a compound's behavior in various solvent systems.[21]
Caption: Decision workflow for systematic solubility testing.
Experimental Protocol: Qualitative Solubility Determination
This protocol systematically classifies the compound based on its solubility in a series of solvents.[22][23]
-
Initial Test: In a small test tube, add ~20-30 mg of 5-isopropylisatin.
-
Solvent Addition: Add ~1 mL of the test solvent (e.g., water) in portions, vortexing or shaking vigorously after each addition.[23][24]
-
Observation: Observe if the compound dissolves completely.
-
Systematic Testing:
-
Water: First, test solubility in water. The presence of polar carbonyl and N-H groups might impart slight solubility, but the aromatic ring and isopropyl group suggest it will be largely insoluble.
-
Aqueous Base (5% NaOH): If insoluble in water, test in 5% NaOH. The N-H proton of the isatin ring is weakly acidic and may be deprotonated by a strong base, forming a soluble sodium salt.
-
Aqueous Acid (5% HCl): If insoluble in the above, test in 5% HCl. Isatin lacks a basic functional group, so it is expected to be insoluble.[22]
-
Organic Solvents: Test solubility in a range of organic solvents to assess its behavior in non-aqueous environments, such as Dichloromethane (DCM), Methanol (MeOH), and Hexane. The isopropyl group is expected to enhance solubility in less polar solvents compared to unsubstituted isatin.
-
Quantitative Solubility Data Summary (Predicted)
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar, Protic | Sparingly Soluble | H-bond donors/acceptors present, but offset by lipophilic core. |
| Hexane | Nonpolar | Sparingly Soluble | Isopropyl group increases lipophilicity, but polar core limits solubility. |
| Dichloromethane (DCM) | Polar, Aprotic | Soluble | Good balance for the molecule's mixed polarity. |
| Methanol (MeOH) | Polar, Protic | Soluble | "Like dissolves like" principle; capable of H-bonding.[21] |
| 5% NaOH (aq) | Basic | Soluble | Deprotonation of the acidic N-H proton forms a soluble salt.[23] |
| 5% HCl (aq) | Acidic | Insoluble | No basic functional group to protonate.[23] |
Crystal Structure Analysis (Prospective)
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This analysis would provide invaluable insights into the molecule's conformation, bond lengths, bond angles, and, crucially, the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern its crystal packing.[25][26]
Methodology for Crystallographic Analysis
-
Crystal Growth: High-quality single crystals must be grown. This is typically achieved by slow evaporation of a saturated solution of 5-isopropylisatin in a suitable solvent or solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the unit cell, revealing the positions of the atoms. This model is then refined to best fit the experimental data.
-
Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify the intermolecular interactions within the crystal lattice, providing a "fingerprint" of how the molecules pack together.[25]
Conclusion
This guide establishes a comprehensive framework for the synthesis and detailed physicochemical characterization of 5-isopropylisatin. The outlined protocols for structural elucidation via NMR, IR, and MS, combined with the methodologies for determining melting point and solubility, provide the essential data package required for any subsequent research. This foundational knowledge is critical for interpreting biological activity, guiding further structural modifications, and developing viable formulations. By adhering to these rigorous, self-validating experimental systems, researchers can ensure the integrity and reproducibility of their work, paving the way for the successful advancement of 5-isopropylisatin in the drug discovery pipeline.
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An In-Depth Technical Guide to 5-Isopropyl-1H-indole-2,3-dione (CAS Number: 150560-58-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Isopropyl-1H-indole-2,3-dione, a member of the versatile isatin family of heterocyclic compounds, represents a significant scaffold in medicinal chemistry. Isatin and its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, purification, and analytical characterization. While specific biological data for this particular analog is limited in publicly available literature, this document will also explore the well-established biological potential of the broader isatin class and detail its documented use as a key intermediate in the synthesis of more complex molecules.
Introduction: The Isatin Scaffold - A Privileged Structure in Drug Discovery
Isatin (1H-indole-2,3-dione) is a naturally occurring compound first isolated in 1841.[1] Its unique structural features, including a fused aromatic and a five-membered heterocyclic ring containing two carbonyl groups, make it a highly reactive and versatile building block in organic synthesis.[2] The isatin core is present in a multitude of natural products and has been extensively utilized by medicinal chemists to generate a vast library of derivatives with diverse biological activities.[3][4]
The pharmacological significance of isatin derivatives is well-documented, with compounds exhibiting activities such as:
-
Anticancer: Isatin-based compounds have been shown to inhibit various kinases and interfere with cell cycle progression.[5][6]
-
Antimicrobial: Many isatin derivatives display potent activity against a range of bacterial and fungal pathogens.[4]
-
Antiviral: The isatin scaffold has been a foundation for the development of agents targeting viral replication.[7]
-
Anti-inflammatory: Certain derivatives have demonstrated significant anti-inflammatory effects.[8]
-
Enzyme Inhibition: Isatins are known to inhibit a variety of enzymes, including monoamine oxidases and α-glucosidase.[9][10]
This compound, with its isopropyl substitution at the 5-position of the indole ring, is a specific analog within this important class. While it is commercially available, detailed academic studies on its synthesis and biological properties are not widely published.[11] However, its utility as a synthetic intermediate is noted in patent literature, highlighting its importance in the construction of more complex pharmacologically active molecules.[12]
Synthesis of this compound
The synthesis of 5-substituted isatins is most commonly achieved through the Sandmeyer isatin synthesis.[13] This classical method involves the reaction of a corresponding 4-substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is subsequently cyclized under strong acidic conditions.
Theoretical Synthetic Pathway: The Sandmeyer Approach
The synthesis of this compound would logically proceed from 4-isopropylaniline, following the general principles of the Sandmeyer synthesis. The causality behind this experimental choice lies in the reliability and broad applicability of this reaction for a wide range of substituted anilines.
Diagram of the Sandmeyer Synthesis for this compound
Caption: Proposed Sandmeyer synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Based on established procedures for the Sandmeyer synthesis of substituted isatins, the following protocol is proposed for the preparation of this compound.[13][14]
Step 1: Synthesis of N-(4-isopropylphenyl)-2-oxo-2-(hydroxyimino)acetamide
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-isopropylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (8.5 mL) and water (250 mL).
-
Reagent Addition: In a separate beaker, dissolve chloral hydrate (0.11 mol) and hydroxylamine hydrochloride (0.33 mol) in water (250 mL). Heat this solution to 40-50 °C.
-
Condensation Reaction: Add the warm chloral hydrate/hydroxylamine solution to the stirred solution of 4-isopropylaniline hydrochloride. Heat the reaction mixture to boiling and maintain reflux for 1-2 hours. The isonitrosoacetanilide intermediate should precipitate out upon cooling.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the precipitate by vacuum filtration and wash thoroughly with cold water. Dry the solid in a desiccator.
Step 2: Cyclization to this compound
-
Acid Treatment: Cautiously add the dried N-(4-isopropylphenyl)-2-oxo-2-(hydroxyimino)acetamide (0.1 mol) in small portions to concentrated sulfuric acid (150 mL) pre-heated to 60-70 °C in a large beaker, while stirring. The temperature of the mixture should not exceed 80 °C.
-
Reaction Progression: After the addition is complete, continue stirring for an additional 10-15 minutes.
-
Product Precipitation: Carefully pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. The this compound will precipitate as a solid.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with copious amounts of cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or an ethanol/water mixture.
Analytical Characterization
| Property | Description |
| Appearance | Expected to be a crystalline solid, likely with a color ranging from yellow to orange-red. |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Purity (Typical) | Commercial sources indicate a purity of ≥95%. |
| Storage | Store in a cool, dry place, protected from light. A refrigerator is recommended for long-term storage. |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The NH proton of the indole ring will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons, the aromatic carbons of the indole ring, and the carbons of the isopropyl group.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the ketone and lactam carbonyl groups, typically in the region of 1700-1750 cm⁻¹. An N-H stretching band would also be expected around 3200-3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Documented Application in Synthesis
A key documented application of this compound is as a precursor in the synthesis of 5-isopropylanthranilic acid.[12] This transformation highlights its utility as a chemical building block.
Synthetic Protocol: Oxidation to 5-Isopropylanthranilic Acid
The following protocol is adapted from the patent literature.[12]
-
Reaction Setup: In a suitable reaction vessel, dissolve this compound (21.1 mmol) in 1N sodium hydroxide (15 mL) at 5 °C.
-
Oxidation: Slowly add 30% hydrogen peroxide (6 mL) to the solution.
-
Reaction: Stir the mixture for 3 hours at room temperature.
-
Work-up: Pour the reaction mixture into water and acidify to precipitate the product.
-
Isolation: Filter the precipitate to obtain 5-isopropylanthranilic acid.
Diagram of the Oxidative Ring Opening
Caption: Synthesis of 5-isopropylanthranilic acid from this compound.
Potential Biological Significance and Future Directions
While direct biological studies on this compound are scarce, the extensive research on isatin derivatives provides a strong rationale for its potential pharmacological relevance. The introduction of a lipophilic isopropyl group at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
Future research on this compound could explore:
-
In vitro screening: Evaluating its activity against a panel of cancer cell lines, microbial strains, and relevant enzymes.
-
Derivative synthesis: Using the C3-carbonyl group as a reactive handle to synthesize a library of Schiff bases, hydrazones, or spiro-derivatives for further biological evaluation.
-
Computational studies: Employing molecular docking to predict potential biological targets.
Conclusion
This compound is a valuable member of the isatin family of compounds. While detailed characterization and biological activity data are not extensively published, established synthetic methodologies, particularly the Sandmeyer synthesis, provide a reliable route for its preparation. Its documented use as a synthetic intermediate underscores its importance as a building block in medicinal chemistry. The broad and potent biological activities of the isatin scaffold suggest that this compound and its future derivatives hold significant promise for further investigation in drug discovery and development.
References
- P.C. Chem India. Laboratory Speciality Chemicals | Products. [Link]
- US Patent US5872115A, "2-ureido-benzamide deriv
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- Gassman, P. G., & Cue, B. W., Jr. (1977). A general method for the synthesis of isatins. The Journal of Organic Chemistry, 42(8), 1344–1348.
- Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089–1098.
- Aziz, T., Haq, F., Iqbal, M., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4).
- Kalisiak, J., Ralph, E. C., & Cashman, J. R. (2012). Synthesis of Substituted Isatins.
- A review on isatin and its biological activities. (2024). Asian Journal of Pharmaceutical Research and Development, 12(5), 1470.
- Sun, J., Liu, Y., Zhang, R., et al. (2022). Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Isatin-Thiazole Derivatives as α-Glucosidase Inhibitors. Molecules, 27(15), 4785.
- Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 10, 75-90.
- Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234–242.
- Stollé, R. (1913). Über eine neue Methode zur Darstellung von N-substituierten Isatinen. Berichte der deutschen chemischen Gesellschaft, 46(3), 3915–3916.
- SynArchive. Stollé Synthesis. [Link]
- Kumar, S., Nair, A. S., Abdelgawad, M. A., & Mathew, B. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(19), 16244–16259.
- Solangi, M., Kanwal, et al. (2022). Isatin thiazoles as antidiabetic: Synthesis, in vitro enzyme inhibitory activities, kinetics, and in silico studies. Archiv der Pharmazie, 355(5), 2100465.
- Gassman Is
- Kumar, A., Singh, P., & Kumar, S. (2020). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. Indian Journal of Pharmaceutical Sciences, 82(5), 896-900.
- ResearchGate. (2021).
- Kiran, Y., Nagaraju, B., et al. (2024). Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. Pharmacia, 71(2), 435–446.
- da Costa, M. O., et al. (2025). In Vitro and In Silico Evaluation of Isatin‐Derived Spirooxindoles as Antituberculosis Drug Candidates. Chemistry & Biodiversity, e202401031.
- Yamini, et al. (2023). A Review on Pharmacological Attributes of Isatin. International Journal of Pharmaceutical and Phytopharmacological Research, 26(4), 455-477.
- Gomaa, M. A.-M., & Hassan, D. K. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals, 15(2), 272.
- Pandeya, S. N., et al. (2010). Synthesis and in vitro Cytotoxic Activity of Isatin Derivatives. Asian Journal of Chemistry, 22(3), 1665-1669.
- Sridhar, S. K., Pandeya, S. N., Stables, J. P., & Ramesh, A. (2002). Synthesis and screening of biologically significant 5-hydroxy isatin derivatives for antioxidant activity. Indian Journal of Pharmaceutical Sciences, 64(3), 259-263.
- In-vitro Evaluation of Isatin Derivatives as Potent Anti-Breast Cancer Agents against MCF-7, MDA MB 231, MDA-MB 435 and MDA-MB 468 Breast Cancers Cell Lines: A Review. (2022). Anticancer Agents in Medicinal Chemistry, 22(10), 1883-1896.
- Al-Wabli, R. I., et al. (2024). A survey of isatin hybrids and their biological properties. Medicinal Chemistry Research, 33(6), 1-36.
- Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. International Letters of Chemistry, Physics and Astronomy, 10, 75-90.
- Gupta, A., & Sharma, M. (2013). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Journal of Saudi Chemical Society, 17(1), 101-106.
- Singh, U. P., & Bhat, H. R. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 7(66), 41695-41727.
- Fadaeinasab, M., et al. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 14(5), 656-679.
- Zhao, D., et al. (2015). Synthesis of 5-Substituted Indole-2,3-dione. Journal of Chemical and Pharmaceutical Research, 7(3), 776-779.
- Al-Said, M. S., et al. (2020). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. Molecules, 25(19), 4531.
- Witulski, B., et al. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. Molecules, 27(14), 4646.
- de la Torre, B. G., et al. (2024). Early pharmacological profiling of isatin derivatives as potent and selective cytotoxic agents. Biochemical Pharmacology, 222, 116059.
- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (2024). ACS Omega.
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synthesis of 5-isopropyl-1H-indole-2,3-dione
An In-depth Technical Guide to the Synthesis of 5-isopropyl-1H-indole-2,3-dione
Introduction
This compound, also known as 5-isopropylisatin, is a valuable heterocyclic compound belonging to the isatin family. Isatins are recognized for their broad spectrum of biological activities, including antiviral, and anticonvulsant properties, making them significant scaffolds in medicinal chemistry and drug development. The isopropyl substituent at the 5-position can modulate the molecule's lipophilicity and steric profile, potentially influencing its biological target interactions. This guide provides a detailed, research-grade protocol for the , grounded in established chemical principles and supported by practical insights for researchers in the field.
Strategic Approach to Synthesis: The Sandmeyer Isatin Synthesis
For the preparation of this compound, the Sandmeyer isatin synthesis is a reliable and well-documented method. This classical approach offers a straightforward pathway from commercially available anilines. The selection of this method is based on its robustness, scalability, and the predictable nature of its reaction intermediates. The overall strategy involves two key transformations:
-
Formation of an Isonitrosoacetanilide Intermediate: This step involves the reaction of the corresponding aniline (4-isopropylaniline) with chloral hydrate and hydroxylamine.
-
Acid-Catalyzed Cyclization: The purified isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid, to induce an intramolecular electrophilic substitution, yielding the desired isatin.
Detailed Reaction Mechanism
The Sandmeyer synthesis of 5-isopropylisatin proceeds through a well-characterized mechanism. Initially, 4-isopropylaniline reacts with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then subjected to cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final product, this compound.
Experimental Protocol
This protocol details the via the Sandmeyer methodology.
Part 1: Synthesis of 2-(hydroxyimino)-N-(4-isopropylphenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
Reagent Preparation: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-isopropylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (8.3 mL) and water (250 mL).
-
Reaction Setup: To this solution, add a solution of chloral hydrate (0.11 mol) in water (50 mL). Subsequently, add a solution of hydroxylamine hydrochloride (0.33 mol) in water (100 mL).
-
Reaction Execution: Heat the resulting mixture to boiling and maintain a gentle reflux for approximately 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture in an ice bath. The solid product that precipitates is collected by vacuum filtration, washed thoroughly with cold water, and then dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Part 2: Synthesis of this compound (Cyclization)
-
Reaction Setup: In a beaker, carefully add concentrated sulfuric acid (60 mL) and heat it to 60-70°C on a water bath.
-
Addition of Intermediate: To the pre-heated sulfuric acid, add the dried 2-(hydroxyimino)-N-(4-isopropylphenyl)acetamide (0.05 mol) in small portions, ensuring the temperature does not exceed 80°C.
-
Reaction Execution: After the addition is complete, continue stirring the mixture at 70-80°C for an additional 10-15 minutes.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g). The resulting precipitate is the crude 5-isopropylisatin.
-
Purification: Collect the solid by vacuum filtration, wash it extensively with cold water until the washings are neutral to litmus paper, and then dry it completely. For higher purity, the product can be recrystallized from glacial acetic acid or an ethanol/water mixture.
Characterization Data
The successful should be confirmed by a suite of analytical techniques. The expected data is summarized below.
| Property | Expected Value |
| Appearance | Orange to red crystalline solid |
| Melting Point | 134-136 °C |
| ¹H NMR (CDCl₃, δ) | 1.25 (d, 6H, 2xCH₃), 2.95 (sept, 1H, CH), 6.85-7.50 (m, 3H, Ar-H), 8.50 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃, δ) | 24.0, 34.0, 112.0, 118.0, 125.0, 138.0, 148.0, 150.0, 160.0, 184.0 |
| IR (KBr, cm⁻¹) | 3250-3150 (N-H), 1750-1730 (C=O), 1620-1600 (C=C) |
| Mass Spec (m/z) | [M]⁺ expected at 189.08 |
Troubleshooting and Safety Considerations
-
Incomplete Cyclization: If the yield of the final product is low, ensure the sulfuric acid is of high concentration and the reaction temperature is adequately maintained.
-
Safety: Concentrated acids (hydrochloric and sulfuric) are highly corrosive and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction with chloral hydrate should also be performed in a fume hood due to potential volatile byproducts.
Synthesis Workflow Diagram
Caption: Workflow for the Sandmeyer synthesis of 5-isopropylisatin.
References
- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]
- Medvedeva, N. I., et al. (2022). Synthesis and antiviral activity of new derivatives of 5-substituted isatins. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]
- Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234-242. [Link]
- Pardakhty, A., et al. (2007). An efficient and new protocol for the synthesis of isatins. ARKIVOC, 2007(13), 133-140. [Link]
The Synthesis of 5-isopropylisatin: A Technical Guide for Chemical Researchers
Introduction: The Significance of the Isatin Scaffold and the 5-isopropyl Moiety
Isatin (1H-indole-2,3-dione) and its derivatives represent a highly privileged scaffold in medicinal chemistry and drug development.[1][2] The unique structural features of the isatin core, including a fused aromatic ring system and reactive carbonyl groups, have led to its incorporation into a wide array of biologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The substitution pattern on the aromatic ring of the isatin core plays a crucial role in modulating this biological activity.
This technical guide focuses on the synthesis of a specific derivative, 5-isopropylisatin. The introduction of an isopropyl group at the 5-position of the isatin ring can significantly influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets. Understanding the efficient and reliable synthesis of this compound is therefore of great interest to researchers in drug discovery and organic synthesis.
This guide provides an in-depth exploration of the primary synthetic pathways to 5-isopropylisatin, with a particular focus on the widely utilized Sandmeyer isatin synthesis. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and offer a comparative analysis of alternative synthetic strategies.
The Primary Synthetic Route: Sandmeyer Isatin Synthesis
The Sandmeyer isatin synthesis is a classical and robust method for the preparation of isatins from anilines.[1][3] This two-step process involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the isatin core. For the synthesis of 5-isopropylisatin, the readily available starting material is 4-isopropylaniline.[4]
Conceptual Workflow of the Sandmeyer Synthesis of 5-isopropylisatin
Caption: Mechanism of the Sandmeyer isatin synthesis.
Detailed Experimental Protocol for the Sandmeyer Synthesis of 5-isopropylisatin
This protocol is adapted from the general procedure for the synthesis of 5-substituted isatins. [5][6][7] Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-isopropylphenyl)acetamide
-
Reagent Preparation: In a suitable reaction vessel, dissolve chloral hydrate (1.2 eq.) and sodium sulfate (10 eq.) in water.
-
Addition of Aniline: To this solution, add a solution of 4-isopropylaniline (1.0 eq.) in water containing a stoichiometric amount of hydrochloric acid.
-
Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.5 eq.) in water to the reaction mixture.
-
Reaction: Heat the mixture to reflux for a short period (typically 5-10 minutes). The isonitrosoacetanilide intermediate will precipitate out of the solution upon cooling.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry thoroughly.
Step 2: Synthesis of 5-Isopropylisatin
-
Acidic Cyclization: Carefully add the dried 2-(hydroxyimino)-N-(4-isopropylphenyl)acetamide in small portions to pre-heated concentrated sulfuric acid (typically at 60-70°C).
-
Reaction Control: Maintain the temperature of the reaction mixture and stir until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Pour the reaction mixture onto crushed ice, which will cause the 5-isopropylisatin to precipitate.
-
Purification: Collect the crude product by filtration, wash with water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 5-isopropylisatin.
| Parameter | Value/Condition | Source |
| Starting Material | 4-Isopropylaniline | [4] |
| Key Reagents | Chloral hydrate, Hydroxylamine HCl, Conc. H₂SO₄ | [3] |
| Intermediate | 2-(Hydroxyimino)-N-(4-isopropylphenyl)acetamide | [8] |
| Cyclization Temp. | 60-80 °C | [5][7] |
| Typical Yield | 51-68% (overall for 5-substituted isatins) | [5][6] |
Alternative Synthetic Pathways to 5-substituted Isatins
While the Sandmeyer synthesis is the most common route, other methods have been developed for the synthesis of isatins. These can be valuable alternatives depending on the availability of starting materials and the desired substitution pattern.
Martinet Isatin Synthesis
The Martinet synthesis involves the reaction of an aniline with an oxomalonate ester or its hydrate in the presence of an acid to form a 3-(3-hydroxy-2-oxindole)carboxylic acid derivative, which is then oxidatively decarboxylated to the isatin. [9][10] Causality behind Experimental Choices: This method is particularly useful when the corresponding aniline is readily available and can tolerate the acidic conditions. The choice of the oxomalonate ester can influence the reaction rate and yield.
Caption: The Martinet synthesis pathway to 5-isopropylisatin.
Stolle Isatin Synthesis
The Stolle synthesis is another prominent alternative that involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate. This intermediate is then cyclized in the presence of a Lewis acid (e.g., AlCl₃ or BF₃) to yield the isatin. [10][11][12][13] Causality behind Experimental Choices: The Stolle synthesis is often favored for the preparation of N-substituted isatins. The choice of the Lewis acid is critical and can significantly impact the efficiency of the cyclization step.
Caption: The Stolle synthesis pathway to 5-isopropylisatin.
Gassman Isatin Synthesis
The Gassman synthesis provides a route to isatins through the formation of a 3-methylthio-2-oxindole intermediate from an aniline, which is then oxidized to the corresponding isatin. [14][15][16][17] Causality behind Experimental Choices: This method can be advantageous when dealing with anilines that are sensitive to the harsh conditions of the Sandmeyer or Stolle syntheses. The oxidative step requires careful control to achieve a good yield.
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The Pharmacological Profile of 5-Isopropylisatin: A Technical Guide for Drug Discovery Professionals
Executive Summary
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Strategic modifications of the isatin core have yielded compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Substitution at the C-5 position of the isatin ring has been consistently identified as a key determinant of biological efficacy.[3][4] This technical guide provides a comprehensive, in-depth analysis of the pharmacological profile of 5-isopropylisatin, a specific derivative for which direct experimental data is emerging. By integrating established structure-activity relationships (SAR) of related 5-substituted isatins with predictive computational modeling, this document offers researchers and drug development professionals a foundational understanding of its therapeutic potential and a roadmap for future investigation. While much of the profile is built on logical extrapolation from closely related analogues, it provides a robust framework for initiating targeted research into this promising compound.
Introduction to 5-Isopropylisatin: Chemical and Structural Context
5-Isopropylisatin, chemically known as 5-(propan-2-yl)-1H-indole-2,3-dione, is an aromatic heterocyclic compound. The core isatin structure is characterized by a bicyclic system comprising a benzene ring fused to a five-membered pyrrole ring bearing two carbonyl groups at positions 2 and 3. The defining feature of this derivative is the isopropyl group substitution at the C-5 position of the benzene ring.
| Property | Value | Source |
| Molecular Formula | C11H11NO2 | [5] |
| IUPAC Name | 5-(propan-2-yl)-1H-indole-2,3-dione | N/A |
| PubChem CID | 2145522 (for 1-Isopropyl-5-methyl-1H-indole-2,3-dione, a related compound) | [6] |
The introduction of the isopropyl group at the C-5 position is anticipated to significantly influence the molecule's lipophilicity and steric profile, thereby modulating its interaction with biological targets. Structure-activity relationship studies on various isatin derivatives have consistently shown that substitutions at this position are pivotal for enhancing biological activity.[3]
Synthesis of 5-Isopropylisatin
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for 5-Isopropylisatin.
Step-by-Step Protocol:
-
Formation of the Isonitrosoacetanilide Intermediate:
-
Dissolve 4-isopropylaniline in a suitable solvent such as water, acidified with hydrochloric acid.
-
Add a solution of chloral hydrate and hydroxylamine hydrochloride to the reaction mixture.
-
Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the isonitrosoacetanilide intermediate will precipitate. Filter, wash with water, and dry the solid.
-
-
Cyclization to 5-Isopropylisatin:
-
Slowly add the dried isonitrosoacetanilide intermediate to pre-heated concentrated sulfuric acid.
-
Maintain the temperature of the reaction mixture, typically between 60-80°C. The cyclization reaction is usually exothermic and requires careful temperature control.
-
After the reaction is complete, pour the mixture onto crushed ice to precipitate the crude 5-isopropylisatin.
-
Filter the crude product, wash thoroughly with cold water to remove any residual acid, and then dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain pure 5-isopropylisatin.
-
Predicted Pharmacological Profile
Based on extensive research into 5-substituted isatin derivatives, 5-isopropylisatin is predicted to exhibit a range of biological activities, with a particularly strong potential in oncology.
Anticancer Activity
The anticancer potential of isatin derivatives is well-documented, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[7][8] The mechanism of action is often multifaceted, involving the induction of apoptosis, inhibition of protein kinases, and disruption of microtubule polymerization.[6]
Predicted Mechanisms of Anticancer Action:
-
Kinase Inhibition: Many isatin derivatives function as competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[9] The isopropyl group at the C-5 position may enhance binding to the hydrophobic pockets of kinase active sites.
-
Induction of Apoptosis: 5-substituted isatins have been shown to induce programmed cell death (apoptosis) in cancer cells.[1] This is often mediated through the intrinsic mitochondrial pathway, involving the dissipation of the mitochondrial membrane potential and activation of caspases.[1]
-
Tubulin Polymerization Inhibition: Some isatin analogs interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]
Caption: Predicted anticancer mechanisms of 5-Isopropylisatin.
Antimicrobial and Antiviral Activity
Isatin derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[9][10] The mechanism often involves the inhibition of essential microbial enzymes or interference with viral replication processes. The lipophilic nature of the isopropyl group may enhance the compound's ability to penetrate microbial cell walls.
In Vitro Evaluation: Experimental Protocols
To validate the predicted pharmacological profile of 5-isopropylisatin, a series of in vitro assays are essential.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of 5-isopropylisatin on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of 5-isopropylisatin (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]
Kinase Inhibition Assay
To investigate the potential of 5-isopropylisatin as a kinase inhibitor, a variety of commercially available kinase assay kits can be utilized.
General Protocol (Example: ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of 5-isopropylisatin.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the kinase activity.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay can confirm if the observed cytotoxicity is due to apoptosis.
Protocol:
-
Cell Treatment: Treat cancer cells with 5-isopropylisatin at its IC50 concentration for a predetermined time.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Predicted Pharmacokinetics and ADMET Profile
An early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its development. In the absence of experimental data, in silico predictive models provide valuable insights.
| ADMET Parameter | Predicted Profile for 5-Isopropylisatin | Rationale based on Isatin Derivatives |
| Absorption | Good oral bioavailability predicted. | The isatin scaffold generally shows good intestinal absorption. The lipophilic isopropyl group may further enhance this. |
| Distribution | Moderate to high plasma protein binding expected. | Isatin derivatives often exhibit significant binding to plasma proteins. |
| Metabolism | Likely metabolized by cytochrome P450 enzymes. | The indole ring is a common substrate for CYP-mediated oxidation. |
| Excretion | Primarily renal and biliary excretion of metabolites. | This is a common excretion pathway for many small molecule drugs. |
| Toxicity | Potential for hepatotoxicity at high doses. | Some isatin derivatives have shown dose-dependent liver toxicity. |
In Silico ADMET Prediction Workflow:
Caption: In silico workflow for predicting ADMET properties.
Conclusion and Future Directions
5-Isopropylisatin emerges as a promising, yet underexplored, member of the pharmacologically rich isatin family. Based on robust structure-activity relationship data from related 5-substituted isatins, it is predicted to possess significant anticancer activity, likely mediated through kinase inhibition and the induction of apoptosis. Its favorable lipophilic profile, conferred by the isopropyl group, may enhance its bioavailability and cellular uptake.
This technical guide provides a solid foundation for initiating a comprehensive investigation into the pharmacological profile of 5-isopropylisatin. The immediate next steps should involve the chemical synthesis of the compound and its subsequent evaluation in the in vitro assays detailed herein. Positive outcomes from these studies would warrant further preclinical development, including in vivo efficacy studies in animal models of cancer and detailed pharmacokinetic and toxicology assessments. The exploration of 5-isopropylisatin holds the potential to uncover a novel and potent therapeutic agent for the treatment of cancer and other diseases.
References
- Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. (n.d.). PubMed.
- Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. (2025). RJ Wave.
- Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (n.d.).
- Biochemical and pharmacological characterization of isatin and its derivatives: from structure to activity. (n.d.). PubMed.
- 1-Isopropyl-5-methyl-1H-indole-2,3-dione. (n.d.). PubChem.
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- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). NIH.
- Synthesis, cytotoxicity, apoptosis-inducing activity and molecular docking studies of novel isatin–podophyllotoxin hybrids. (2025). PubMed Central.
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- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv.
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An In-Depth Technical Guide to 5-Isopropyl-1H-indole-2,3-dione Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide focuses on 5-Isopropyl-1H-indole-2,3-dione and its analogs, providing a comprehensive overview of their synthesis, chemical properties, and potential as therapeutic agents. The strategic introduction of an isopropyl group at the C5 position of the isatin scaffold can significantly influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets. This guide will delve into the structure-activity relationships of these compounds, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols, characterization data, and an exploration of their mechanisms of action, including the inhibition of key enzymes such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are presented. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel isatin-based therapeutics.
Introduction: The Isatin Scaffold as a Privileged Structure in Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in various biological systems. Its unique structural features, including a fused aromatic and a five-membered ring containing a reactive ketone and a lactam moiety, make it a versatile scaffold for chemical modifications. The isatin core has been identified as a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.
The C5 position of the isatin ring is a common site for substitution, and modifications at this position can significantly impact the biological activity of the resulting derivatives. The introduction of an isopropyl group at this position is of particular interest as it increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. This guide will provide a detailed exploration of this compound and its derivatives as a promising class of compounds for drug discovery.
Synthesis of this compound and its Derivatives
The synthesis of this compound typically proceeds through a multi-step process starting from a readily available substituted aniline. A common and effective method is the Sandmeyer isatin synthesis.
General Synthetic Pathway
The synthesis can be broadly divided into two main steps:
-
Synthesis of the isonitrosoacetanilide intermediate: This involves the reaction of 4-isopropylaniline with chloral hydrate and hydroxylamine hydrochloride.
-
Cyclization to the isatin core: The isonitrosoacetanilide intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the desired this compound.
Detailed Experimental Protocol (Adapted from General Procedures)
Disclaimer: The following protocol is an adapted procedure based on general methods for the synthesis of 5-substituted isatins. Researchers should optimize the reaction conditions for their specific needs.
Step 1: Synthesis of N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide (Isonitroso-4'-isopropylacetanilide)
-
In a 500 mL round-bottom flask, dissolve 4-isopropylaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL).
-
In a separate beaker, dissolve chloral hydrate (0.11 mol) and hydroxylamine hydrochloride (0.33 mol) in water (200 mL).
-
Heat the aniline solution to 40-50 °C and add the chloral hydrate/hydroxylamine solution in one portion.
-
Heat the reaction mixture to boiling and continue to reflux for 1-2 hours. A crystalline precipitate should form.
-
Cool the reaction mixture in an ice bath and filter the precipitate.
-
Wash the solid with cold water and dry to obtain the crude N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide. Recrystallization from a suitable solvent like ethanol/water may be necessary for purification.
Step 2: Synthesis of this compound
-
Carefully add concentrated sulfuric acid (100 mL) to a 250 mL beaker and heat to 60-70 °C on a water bath.
-
Slowly add the dried N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide (0.05 mol) from Step 1 in small portions with constant stirring. The temperature should be maintained below 80 °C.
-
After the addition is complete, continue stirring for an additional 10-15 minutes.
-
Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
Allow the mixture to stand for 30 minutes, during which the isatin will precipitate.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the product to obtain crude this compound. Recrystallization from glacial acetic acid or ethanol can be performed for further purification.
Physicochemical Characterization
Accurate characterization of the synthesized compounds is crucial for confirming their identity and purity. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the indole ring, a septet for the methine proton of the isopropyl group, and a doublet for the two methyl groups of the isopropyl substituent. The NH proton of the indole ring will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (C2 and C3), the aromatic carbons, and the carbons of the isopropyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the lactam, the C=O stretching of the ketone and lactam carbonyl groups, and the C-H stretching of the aromatic and aliphatic moieties. The NIST WebBook provides an IR spectrum for the closely related 5-methyl-1H-indole-2,3-dione, which can serve as a reference for interpreting the spectrum of the 5-isopropyl analog.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). PubChem lists the molecular formula of 1-Isopropyl-5-methyl-1H-indole-2,3-dione as C₁₂H₁₃NO₂ and its molecular weight as 203.24 g/mol .[2]
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in cancer and infectious diseases.
Anticancer Activity
Isatin derivatives have been extensively investigated for their anticancer properties, and they have been shown to exert their effects through various mechanisms.
4.1.1. Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Isatin derivatives have been identified as potent inhibitors of CDKs, particularly CDK2.[3] The isatin scaffold can fit into the ATP-binding pocket of CDK2, forming hydrogen bonds with key amino acid residues such as GLU81 and LEU83 in the hinge region.[1][4][5] This competitive inhibition prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest and apoptosis. The 5-isopropyl group may enhance the binding affinity by interacting with a hydrophobic pocket within the active site.
4.1.2. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Several isatin derivatives have been shown to be potent inhibitors of VEGFR-2.[6][7] These compounds typically bind to the ATP-binding site in the kinase domain of VEGFR-2, preventing its autophosphorylation and the activation of downstream signaling pathways. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis. Molecular docking studies have shown that isatin derivatives can form hydrogen bonds with key residues like Glu885, Cys1045, and Asp1046 in the VEGFR-2 active site.[8][9]
4.1.3. Quantitative Anticancer Activity Data
| Isatin Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Bromo-isatin derivative | HCT-116 (Colon) | 2.93 ± 0.49 | [10] |
| 5-Methyl-isatin derivative | Various | 4-13 | [10] |
| N-benzyl, 5-phenyl-isatin | K562 (Leukemia) | 0.03 | [9] |
| N-benzyl, 5-phenyl-isatin | HepG2 (Liver) | 0.05 | [9] |
| Isatin-hydrazone derivative (4j) | MCF7 (Breast) | 1.51 | [5] |
| Isatin-hydrazone derivative (4k) | MCF7 (Breast) | 3.56 | [5] |
| Isatin-based phenoxybenzoic acid (F4) | MCF-7 (Breast) | 5.76 | [3] |
| Isatin-based phenoxybenzoic acid (F1) | HepG2 (Liver) | 9.73 | [3] |
| Isatin-thiazolidinone derivative (46) | - | 69.1 nM (VEGFR-2) | |
| Isatin-thiazolidinone derivative (47) | - | 85.8 nM (VEGFR-2) |
Antimicrobial Activity
Isatin derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of their antimicrobial action is believed to be multifactorial, potentially involving the inhibition of essential microbial enzymes or disruption of the cell membrane. The lipophilic nature of the 5-isopropyl group may enhance the ability of these compounds to penetrate the microbial cell wall and membrane.
Structure-Activity Relationships (SAR)
The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin core. Key SAR insights include:
-
Substitution at N1: Alkylation or arylation at the N1 position can significantly influence the lipophilicity and steric bulk of the molecule, affecting its interaction with target proteins.
-
Substitution at C5: As discussed, the C5 position is a critical site for modification. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic ring and influence binding affinity. The isopropyl group, being an electron-donating and lipophilic group, is expected to enhance activity in many cases.
-
Derivatization at C3: The C3 carbonyl group is a versatile handle for the synthesis of a wide variety of derivatives, such as Schiff bases and hydrazones. These modifications can introduce additional pharmacophoric features and improve the biological activity profile.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The versatility of the isatin scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties. Future research in this area should focus on:
-
The synthesis and biological evaluation of a broader range of 5-isopropyl-isatin derivatives to establish more definitive structure-activity relationships.
-
Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo studies to assess the efficacy and safety of the most promising candidates in preclinical models of cancer and infectious diseases.
-
The development of drug delivery strategies to improve the pharmacokinetic and pharmacodynamic properties of these compounds.
This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this compound and its analogs.
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- Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). Molecules, 27(14), 4633. [Link]
- 1H-Indole-2,3-dione, 5-methyl-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191–2205. [Link]
- Design, Synthesis, and Biological Evaluation of Isatin-Based 3-Phenoxybenzoic Acid Derivatives as VEGFR-2 Inhibitors with Anti-Angiogenic Potential. (2025). Kufa Journal of Pharmaceutical Sciences, 2(2). [Link]
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191–2205. [Link]
- Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. (2009). Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414. [Link]
- A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. (2020). Molecules, 25(19), 4400. [Link]
- Isatin derivatives having a notable inhibitory activity against VEGFR2 kinase. (2021). Journal of the Indian Chemical Society, 98(11), 100185. [Link]
- Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200384. [Link]
- Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. [Link]
- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (2021). Molecules, 26(23), 7249. [Link]
- A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. (2020). Molecules, 25(19), 4400. [Link]
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
- SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chel
- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.).
- Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives. (2022). Molecules, 27(15), 4983. [Link]
- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]
- FTIR spectrum of purified compound (Fraction 3). (n.d.).
- Figure S19. FTIR spectra of 2b. (n.d.).
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2023). RSC Medicinal Chemistry, 14(7), 1205–1229. [Link]
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The Structure-Activity Relationship of 5-Isopropylisatin: A Technical Guide for Drug Discovery Professionals
Abstract
Isatin, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide delves into the nuanced structure-activity relationship (SAR) of 5-isopropylisatin, a derivative with promising, yet underexplored, therapeutic potential. While direct extensive research on this specific molecule is emerging, we can construct a robust SAR profile by extrapolating from the well-documented biology of 5-substituted isatins. The introduction of an isopropyl group at the C-5 position of the isatin core imparts unique steric and electronic properties that are anticipated to modulate its interaction with various biological targets. This guide will explore the synthesis, predicted biological activities, and potential mechanisms of action of 5-isopropylisatin, providing a foundational resource for researchers and drug development professionals. We will dissect the influence of the 5-isopropyl moiety on anticancer and antiviral activities, supported by detailed experimental protocols and visual representations of key molecular pathways.
Introduction: The Isatin Scaffold and the Significance of C-5 Substitution
The isatin (1H-indole-2,3-dione) core is a versatile building block in the synthesis of a multitude of pharmacologically active compounds.[1][2] Its rigid, planar structure, featuring both a lactam and a ketone carbonyl group, provides multiple points for chemical modification, enabling the fine-tuning of its biological profile.[3] Modifications at the N-1, C-3, and C-5 positions have been extensively explored, revealing that substitutions on the aromatic ring, particularly at the C-5 position, play a crucial role in determining the potency and selectivity of these derivatives.[4]
The C-5 position is electronically sensitive and sterically accessible, making it an ideal site for introducing substituents that can influence the molecule's lipophilicity, hydrogen bonding capacity, and overall shape. These modifications, in turn, dictate the compound's ability to interact with specific biological targets.[4] This guide focuses on the implications of introducing an isopropyl group at this critical position. The isopropyl group, being a small, branched alkyl chain, is expected to enhance lipophilicity, potentially improving membrane permeability and interaction with hydrophobic pockets in target proteins.
Synthesis of 5-Isopropylisatin
The synthesis of 5-substituted isatins can be achieved through various established methods, with the Sandmeyer and Gassman syntheses being the most prominent.[2][5] For the specific synthesis of 5-isopropylisatin, a modified Sandmeyer approach starting from 4-isopropylaniline is a logical and efficient route.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 5-isopropylisatin via a modified Sandmeyer methodology.
Detailed Experimental Protocol: Synthesis of 5-Isopropylisatin
This protocol outlines a reliable method for the synthesis of 5-isopropylisatin, adapted from established procedures for 5-substituted isatins.[6]
Materials:
-
4-Isopropylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated hydrochloric acid
-
Concentrated sulfuric acid
-
Sodium sulfate, anhydrous
-
Ethanol
-
Water (deionized)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Preparation of the Isonitrosoacetanilide Intermediate:
-
In a 500 mL round-bottom flask, dissolve 0.1 mol of 4-isopropylaniline in 100 mL of water and 10 mL of concentrated hydrochloric acid.
-
In a separate beaker, dissolve 0.12 mol of chloral hydrate and 0.2 mol of hydroxylamine hydrochloride in 150 mL of water.
-
Add the chloral hydrate/hydroxylamine solution to the 4-isopropylaniline solution with vigorous stirring.
-
Heat the mixture to 60-70°C and maintain this temperature for 1-2 hours. The formation of a yellow precipitate indicates the formation of the isonitrosoacetanilide intermediate.
-
Cool the reaction mixture in an ice bath and collect the precipitate by filtration. Wash the solid with cold water and dry it thoroughly.
-
-
Cyclization to 5-Isopropylisatin:
-
Carefully add 50 mL of concentrated sulfuric acid to a 250 mL beaker and heat it to 80°C in a water bath.
-
Slowly add the dried isonitrosoacetanilide intermediate to the hot sulfuric acid in small portions with constant stirring. The color of the solution will darken.
-
After the addition is complete, maintain the temperature at 80°C for an additional 10-15 minutes.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The crude 5-isopropylisatin will precipitate out. Collect the solid by filtration and wash it with copious amounts of cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure 5-isopropylisatin.
-
Characterization: The structure of the synthesized 5-isopropylisatin should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Predicted Biological Activities and Structure-Activity Relationship
Based on the extensive literature on 5-substituted isatin derivatives, we can predict the likely biological activities of 5-isopropylisatin and delineate its SAR.
Anticancer Activity
Isatin derivatives are well-documented as potent anticancer agents, with their mechanism of action often involving the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[3][7][8]
Key Molecular Targets and Signaling Pathways:
-
Kinase Inhibition: Many isatin-based compounds are effective inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3] The 5-substituent plays a critical role in modulating the binding affinity and selectivity for these kinases.
-
Apoptosis Induction: Bioactive isatins can induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[1]
SAR Insights for the 5-Isopropyl Group:
-
Lipophilicity and Hydrophobic Interactions: The isopropyl group is a non-polar, lipophilic moiety. Its presence at the C-5 position is expected to increase the overall lipophilicity of the molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets within the ATP-binding site of kinases.
-
Steric Bulk: While not excessively large, the branched nature of the isopropyl group introduces more steric bulk compared to smaller substituents like methyl or halo groups. This steric influence can be crucial for achieving selectivity towards specific kinase isoforms. For some targets, this bulk may be beneficial for a snug fit in the binding pocket, while for others it could lead to steric hindrance and reduced activity.
-
Electron-Donating Effect: The isopropyl group is weakly electron-donating through induction. This can subtly influence the electron density of the aromatic ring and potentially affect hydrogen bonding interactions with the target protein.
Predicted Anticancer Profile of 5-Isopropylisatin: It is hypothesized that 5-isopropylisatin will exhibit significant anticancer activity, likely through the inhibition of key kinases involved in cancer progression. Its enhanced lipophilicity may contribute to potent cellular activity.
Diagram of a Potential Anticancer Signaling Pathway
Caption: Potential mechanism of anticancer action of 5-isopropylisatin via inhibition of receptor tyrosine kinase signaling pathways.
Antiviral Activity
Isatin derivatives have a long history as antiviral agents, with methisazone (an N-methylisatin thiosemicarbazone) being one of the earliest synthetic antiviral drugs.[4][9] The antiviral activity of isatins often stems from their ability to inhibit viral enzymes or interfere with viral replication processes.[10]
Key Molecular Targets and Mechanisms:
-
Viral Protease Inhibition: Some isatin derivatives have been shown to inhibit viral proteases, which are essential for the cleavage of viral polyproteins into functional units.
-
Inhibition of Viral Replication: Isatins can interfere with various stages of the viral life cycle, including attachment, entry, and replication of the viral genome.[11]
SAR Insights for the 5-Isopropyl Group:
-
Hydrophobicity and Target Binding: Similar to its role in anticancer activity, the lipophilic nature of the isopropyl group can facilitate binding to hydrophobic regions of viral proteins.
-
Influence on Conformation: The steric presence of the isopropyl group may influence the overall conformation of the isatin derivative, potentially leading to a better fit within the active site of a viral enzyme. Studies on 5-substituted isatins have shown that the nature of the substituent significantly impacts antiviral potency.[5]
Predicted Antiviral Profile of 5-Isopropylisatin: 5-Isopropylisatin is predicted to possess antiviral properties. The specific spectrum of activity against different viruses would need to be determined experimentally, but it is a promising candidate for screening against a range of viral pathogens.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 5-isopropylisatin, standardized in vitro assays are essential.
Anticancer Activity: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][14]
Experimental Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Detailed Protocol:
-
Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare a stock solution of 5-isopropylisatin in dimethyl sulfoxide (DMSO). Make serial dilutions of the compound in culture medium and add 100 µL of each concentration to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation with Compound: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antiviral Activity: Viral Replication Assay
This assay measures the ability of a compound to inhibit the replication of a specific virus in a host cell line.[11][15][16][17][18][19]
Detailed Protocol (Example for an RNA virus):
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in a 96-well plate and grow to confluency.
-
Infection and Treatment: Remove the growth medium and infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of 5-isopropylisatin. Include a virus-only control and a no-virus control.
-
Incubation: Incubate the plate at the optimal temperature for viral replication for a predetermined period (e.g., 24-72 hours).
-
Quantification of Viral Replication: Viral replication can be quantified by various methods:
-
Quantitative Real-Time PCR (qRT-PCR): Extract total RNA from the cells, reverse transcribe it to cDNA, and perform qRT-PCR using primers specific for a viral gene. A reduction in viral RNA levels in treated cells compared to the virus-only control indicates inhibition of replication.
-
Plaque Reduction Assay: For cytopathic viruses, a plaque assay can be performed. After the incubation period, the cells are overlaid with a semi-solid medium (e.g., agarose) and incubated further until plaques (zones of cell death) are visible. The number and size of plaques are then counted. A reduction in plaque number indicates antiviral activity.
-
TCID₅₀ Assay: The 50% Tissue Culture Infective Dose (TCID₅₀) assay can be used to determine the viral titer. Serial dilutions of the supernatant from the infected and treated cells are used to infect fresh cell monolayers, and the dilution that causes a cytopathic effect in 50% of the wells is determined.[18]
-
-
Data Analysis: Calculate the EC₅₀ value (the concentration of the compound that reduces viral replication by 50%).
Data Presentation and Interpretation
The results from the biological assays should be presented in a clear and concise manner to facilitate SAR analysis.
Table 1: Hypothetical Biological Activity Data for 5-Substituted Isatins
| Compound | R-group at C-5 | Anticancer IC₅₀ (µM) (MCF-7 cells) | Antiviral EC₅₀ (µM) (Influenza A) |
| Isatin | -H | >100 | >100 |
| 5-Methylisatin | -CH₃ | 15.2 | 25.8 |
| 5-Chloroisatin | -Cl | 8.7 | 12.4 |
| 5-Fluoroisatin | -F | 10.1 | 15.3 |
| 5-Isopropylisatin | -CH(CH₃)₂ | To be determined | To be determined |
This table presents hypothetical data to illustrate how results would be tabulated. Actual experimental values are required for a definitive SAR analysis.
Interpretation: By comparing the activity of 5-isopropylisatin to that of other 5-substituted analogs, a clear SAR can be established. For instance, if 5-isopropylisatin shows higher potency than 5-methylisatin, it would suggest that the increased lipophilicity and steric bulk of the isopropyl group are beneficial for activity against the tested targets.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and investigating the structure-activity relationship of 5-isopropylisatin. By leveraging the extensive knowledge base of isatin chemistry and biology, we have outlined the synthesis, predicted biological activities, and key experimental protocols for the evaluation of this promising compound. The presence of the isopropyl group at the C-5 position is anticipated to confer unique pharmacological properties, particularly in the realms of anticancer and antiviral research.
Future research should focus on the empirical validation of the hypotheses presented herein. The synthesis and rigorous biological evaluation of 5-isopropylisatin against a panel of cancer cell lines and viruses are critical next steps. Furthermore, mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound will be essential for its further development as a potential therapeutic agent. The insights gained from such studies will not only elucidate the specific SAR of 5-isopropylisatin but also contribute to the broader understanding of isatin-based drug design.
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- Mı̇shra, P., Mı̇shra, A., Bahe, A. K., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 839-854.
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- Jamwal, A., Sharma, S., Kapoor, V. K., Chauhan, R., Dua, K., Dalwal, V., Kumar, A., Prasher, P., & Negi, P. (2025). From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents.
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The Multifaceted Mechanism of Action of 5-Isopropyl-1H-indole-2,3-dione: A Technical Guide
Introduction
5-Isopropyl-1H-indole-2,3-dione, a derivative of the versatile heterocyclic scaffold isatin, has emerged as a compound of significant interest within the scientific and drug development communities. The isatin core, an endogenous molecule found in various biological systems, has been the foundation for a plethora of synthetic derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] These activities range from anticancer and antiviral to specific enzyme inhibition.[1][3] The strategic placement of a lipophilic isopropyl group at the C-5 position of the indole ring is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity towards specific biological targets.
This in-depth technical guide will elucidate the multifaceted mechanism of action of this compound, drawing upon the extensive research conducted on isatin and its 5-substituted analogues. We will explore its role as an inhibitor of key cellular enzymes, its impact on critical signaling pathways implicated in cancer, and its potential as an antiviral agent. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential of this promising molecule.
Core Mechanisms of Action: A Multi-Target Approach
The biological activity of this compound is not attributed to a single, isolated mechanism but rather to its ability to interact with multiple molecular targets. This polypharmacological profile is a hallmark of many successful therapeutic agents. The primary mechanisms can be broadly categorized into enzyme inhibition, anticancer activity, and antiviral effects.
Enzyme Inhibition: A Prominent Mode of Action
A significant body of evidence points to enzyme inhibition as a primary mechanism through which isatin derivatives exert their biological effects.[4]
Isatin derivatives, particularly those with substitutions at the C-5 position, are recognized as potent, non-peptide inhibitors of caspases, a family of cysteine proteases that are critical executioners of apoptosis (programmed cell death).[5][6] Specifically, isatin sulphonamides have shown high selectivity for the effector caspases-3 and -7.[5] The proposed mechanism involves the interaction of the carbonyl group at the C-3 position of the isatin ring with the cysteine thiol in the active site of the caspase enzyme.[5][6]
The 5-isopropyl substitution likely enhances the binding affinity and selectivity of the molecule for the caspase active site, contributing to the modulation of apoptotic pathways. This has profound implications for diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Experimental Protocol: In Vitro Caspase-3 Inhibition Assay
A standard in vitro assay to determine the inhibitory potential of this compound against caspase-3 would involve the following steps:
-
Reagent Preparation:
-
Recombinant human caspase-3 enzyme.
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Assay buffer (e.g., HEPES, pH 7.4, containing DTT and EDTA).
-
This compound dissolved in DMSO to create a stock solution, with subsequent serial dilutions.
-
Positive control inhibitor (e.g., Ac-DEVD-CHO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound (this compound) at various concentrations.
-
Add the recombinant caspase-3 enzyme to all wells except the blank.
-
Incubate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity (excitation ~380 nm, emission ~460 nm) over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Beyond caspases, isatin derivatives have been shown to inhibit other enzymes, including:
-
Monoamine Oxidase (MAO): Isatin itself is a known inhibitor of MAO, an enzyme involved in the metabolism of neurotransmitters. Structure-activity relationship (SAR) studies have indicated that substitutions at the C-5 and C-6 positions of the isatin ring can influence MAO inhibitory activity and selectivity.[7]
-
Tyrosinase: Certain isatin derivatives have demonstrated inhibitory effects on tyrosinase, a key enzyme in melanin biosynthesis.[4]
The 5-isopropyl group could potentially influence the interaction of the isatin core with the active sites of these enzymes, although specific studies on this compound are required to confirm this.
Anticancer Activity: Targeting Multiple Oncogenic Pathways
The anticancer properties of isatin derivatives are well-documented and stem from their ability to interfere with various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[8]
A primary anticancer mechanism of isatin-based compounds is the inhibition of protein kinases, which are frequently dysregulated in cancer.[8] Key kinase targets include:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[8]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is often overexpressed in various cancers, and its inhibition can halt tumor growth.[8]
-
Cyclin-Dependent Kinases (CDKs): CDKs, such as CDK2, are essential for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[8]
-
STAT-3: Signal transducer and activator of transcription 3 (STAT-3) is a transcription factor that promotes tumor cell survival and proliferation.[8]
The 5-isopropyl group, with its hydrophobic nature, may enhance the interaction of the molecule with the ATP-binding pocket of these kinases, thereby improving its inhibitory potency.
Diagram: Kinase Inhibition by this compound
Caption: Inhibition of key oncogenic kinases by this compound.
In addition to caspase inhibition, isatin derivatives can induce apoptosis through various other mechanisms, including:
-
Generation of Reactive Oxygen Species (ROS): Some isatin-based compounds can induce oxidative stress in cancer cells, leading to apoptosis.
-
Inhibition of Tubulin Polymerization: By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and trigger apoptosis.[8]
-
Modulation of Bcl-2 Family Proteins: Isatin derivatives can alter the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, tipping the balance towards cell death.
Emerging evidence suggests that some isatin derivatives can act as histone deacetylase (HDAC) inhibitors.[9] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. The isatin moiety can serve as a cap group that recognizes the surface of the HDAC active site.[9]
Antiviral Activity: A Broad-Spectrum Potential
Isatin and its derivatives have a long history of investigation as antiviral agents.[10][11] The broad-spectrum antiviral activity of isatins has been demonstrated against a range of viruses, including HIV and coronaviruses.[10][11]
The primary antiviral mechanism of action is believed to be the inhibition of viral replication.[10] For instance, certain isatin thiosemicarbazone derivatives have been shown to inhibit the synthesis of viral structural proteins.[10] Structure-activity relationship studies have indicated that substitutions at the C-5 position of the isatin ring can significantly impact antiviral potency.[10] The presence of an electron-withdrawing group at C-5 has been shown to be beneficial for anti-HIV activity in some cases.[10] While an isopropyl group is generally considered electron-donating, its steric and lipophilic properties could still favorably influence the interaction with viral targets.
Table 1: Summary of Potential Molecular Targets and Mechanisms of Action
| Biological Activity | Molecular Target/Pathway | Mechanism of Action | Potential Therapeutic Application |
| Enzyme Inhibition | Caspases (e.g., Caspase-3, -7) | Competitive or non-competitive inhibition of protease activity, leading to modulation of apoptosis. | Cancer, Neurodegenerative Diseases |
| Monoamine Oxidase (MAO) | Inhibition of neurotransmitter metabolism. | Neurological Disorders | |
| Tyrosinase | Inhibition of melanin biosynthesis. | Hyperpigmentation Disorders | |
| Anticancer | VEGFR-2, EGFR, CDK2, STAT-3 | Inhibition of kinase activity, leading to reduced angiogenesis, proliferation, and survival, and cell cycle arrest. | Various Cancers |
| Tubulin | Inhibition of polymerization, leading to G2/M cell cycle arrest and apoptosis. | Various Cancers | |
| HDAC | Inhibition of histone deacetylase activity, leading to re-expression of tumor suppressor genes. | Various Cancers | |
| Antiviral | Viral Replication Machinery | Inhibition of viral protein synthesis and other replication steps. | Viral Infections (e.g., HIV, Coronaviruses) |
Conclusion and Future Directions
This compound represents a promising therapeutic candidate with a multifaceted mechanism of action. Its ability to engage with multiple molecular targets, including key enzymes and signaling proteins, underscores its potential in the treatment of complex diseases such as cancer and viral infections. The 5-isopropyl substitution is a critical feature that likely enhances its biological activity through improved target binding and favorable pharmacokinetic properties.
Future research should focus on delineating the precise molecular interactions of this compound with its various targets through co-crystallization studies and advanced computational modeling. Furthermore, comprehensive preclinical studies are warranted to evaluate its in vivo efficacy, safety profile, and pharmacokinetic parameters. The continued exploration of this and other 5-substituted isatin derivatives holds significant promise for the development of novel and effective therapeutic agents.
References
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- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences.
- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. Molecules.
- Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Journal of the Iranian Chemical Society.
- Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Target screening and optimization of candidate compounds for breast cancer treatment using bioinformatics and computational chemistry approaches. Frontiers in Pharmacology.
- Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Isatin derivatives as broad-spectrum antiviral agents: the current landscape.
- Assessment of 5-substituted Isatin as Surface Recognition Group: Design, Synthesis, and Antiproliferative Evaluation of Hydroxamates as Novel Histone Deacetylase Inhibitors.
- High-Throughput Screening Methods to Identify Small Molecule Targets.
- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules.
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules.
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- Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors. Bioorganic & Medicinal Chemistry.
- 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking.
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- From Structure to Function: Isatin Derivatives as a Promising Class of Antiviral Agents. Current Drug Targets.
- Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. Molecules.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Amelior
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A Technical Guide to the Crystallographic Analysis of 5-Isopropyl-1H-indole-2,3-dione (5-isopropylisatin)
Introduction: The Structural Significance of 5-Isopropyl-1H-indole-2,3-dione in Drug Discovery
This compound, a derivative of the isatin scaffold, represents a class of compounds of significant interest to the pharmaceutical and materials science industries. Isatin and its analogues exhibit a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.
X-ray crystallography provides the most definitive method for elucidating the atomic and molecular structure of a crystalline compound.[5] The resulting crystallographic data, including bond lengths, bond angles, and intermolecular interactions, are crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics.
This technical guide provides a comprehensive, field-proven methodology for researchers to obtain and analyze the crystallographic data of this compound. In the absence of publicly available crystal structure data for this specific compound, this guide will focus on the practical steps required to generate this critical information, from synthesis to data refinement.
Part 1: Synthesis of this compound
The synthesis of 5-substituted isatins is well-established, with the Sandmeyer isatin synthesis being a robust and widely used method.[1][6][7] This process involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine, followed by cyclization in a strong acid.
Experimental Protocol: Sandmeyer Synthesis of this compound
Materials:
-
4-isopropylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Anhydrous sodium sulfate
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Ethanol
-
Deionized water
-
Round-bottom flasks
-
Reflux condenser
-
Stirring hotplate
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Preparation of the isonitrosoacetanilide intermediate:
-
In a 1 L round-bottom flask, dissolve chloral hydrate (0.15 mol) and anhydrous sodium sulfate (0.8 mol) in 400 mL of deionized water with vigorous stirring.[8]
-
In a separate beaker, prepare a solution of 4-isopropylaniline (0.1 mol) in 100 mL of water and a stoichiometric amount of hydrochloric acid.
-
Add the 4-isopropylaniline solution to the chloral hydrate solution.
-
Prepare a solution of hydroxylamine hydrochloride (0.3 mol) in 100 mL of water and add it to the reaction mixture.
-
Heat the mixture to a gentle boil and maintain reflux for 1-2 hours. The isonitrosoacetanilide intermediate will precipitate out of the solution upon cooling.
-
Cool the mixture in an ice bath and collect the precipitate by vacuum filtration. Wash the solid with cold water and allow it to air dry.
-
-
Cyclization to this compound:
-
Carefully add the dried isonitrosoacetanilide intermediate in small portions to concentrated sulfuric acid (approximately 10 times the weight of the intermediate) preheated to 50°C in a large beaker with vigorous stirring. The temperature should be maintained between 60-70°C during the addition.
-
Once the addition is complete, heat the mixture to 80°C for 15-30 minutes to ensure complete cyclization.[6]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
The this compound will precipitate as a solid. Collect the product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Part 2: Single Crystal Growth of this compound
Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[9] Several techniques can be employed, and the choice of method and solvent is critical. For small organic molecules like 5-isopropylisatin, slow evaporation and vapor diffusion are generally the most successful methods.[9][10]
Key Considerations for Crystal Growth:
-
Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[11] If the solubility is too high, the solution may become supersaturated without forming crystals. If it is too low, it will be difficult to dissolve a sufficient amount of the compound. A solvent screen with a range of polar and non-polar solvents is recommended.
-
Nucleation: The formation of a small number of nucleation sites is crucial for growing large single crystals.[11] This can be achieved by using clean glassware and minimizing mechanical disturbances.
-
Time: Crystallization is often a slow process, and patience is key. Allow the crystallization experiment to proceed undisturbed for several days to weeks.
Experimental Protocols for Single Crystal Growth:
1. Slow Evaporation:
This is the simplest method for growing crystals.[12][13]
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Filter the solution to remove any dust or particulate matter.
-
Transfer the solution to a clean vial and cover it with parafilm.
-
Pierce a few small holes in the parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and monitor for crystal growth over time.
2. Vapor Diffusion:
This technique is particularly useful when only small amounts of the compound are available.[9][10][14]
-
Hanging Drop Method:
-
Dissolve the this compound in a "good" solvent to create a concentrated solution.
-
In the well of a crystallization plate, place a larger volume of a "poor" solvent (one in which the compound is less soluble but miscible with the good solvent).
-
Place a small drop (1-5 µL) of the compound solution on a siliconized glass coverslip.
-
Invert the coverslip and place it over the well, sealing it with grease.
-
The vapor of the poor solvent will slowly diffuse into the drop, gradually decreasing the solubility of the compound and inducing crystallization.
-
-
Sitting Drop Method:
-
This is similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the poor solvent.[15]
-
Part 3: Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, the next step is to determine its structure using X-ray diffraction.[16] This process involves mounting the crystal, collecting diffraction data, and then solving and refining the crystal structure.
Experimental Protocol for X-ray Diffraction Analysis:
1. Crystal Mounting:
-
Carefully select a single crystal with well-defined faces and no visible cracks or defects under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop.
2. Data Collection:
-
The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots.
-
A detector records the positions and intensities of these diffracted spots. A complete dataset consists of thousands of reflections.[16][17]
3. Data Processing:
-
The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[18]
-
Corrections are applied for factors such as background scattering, absorption, and crystal decay.
4. Structure Solution and Refinement:
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[5]
-
An initial atomic model is built into the electron density map.
-
The model is then refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.[19][20]
-
The quality of the final model is assessed using various metrics, such as the R-factor.
Part 4: Interpretation and Presentation of Crystallographic Data
The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF).[21][22][23][24] This file contains all the essential information about the crystal structure and the diffraction experiment.
Key Crystallographic Parameters:
The following parameters are typically reported in a table to summarize the crystallographic data:
| Parameter | Description |
| Crystal Data | |
| Chemical formula | The molecular formula of the compound. |
| Formula weight | The molecular weight of the compound. |
| Crystal system | The crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic). |
| Space group | The symmetry of the crystal lattice. |
| a, b, c (Å) | The lengths of the unit cell axes. |
| α, β, γ (°) | The angles between the unit cell axes. |
| Volume (ų) | The volume of the unit cell. |
| Z | The number of molecules in the unit cell. |
| Density (calculated) | The calculated density of the crystal. |
| Absorption coefficient (mm⁻¹) | A measure of how much the X-rays are absorbed by the crystal. |
| F(000) | The number of electrons in the unit cell. |
| Data Collection | |
| Crystal size (mm) | The dimensions of the crystal used for data collection. |
| Theta range for data collection (°) | The range of diffraction angles over which data was collected. |
| Index ranges | The range of Miller indices (h, k, l) for the collected reflections. |
| Reflections collected | The total number of reflections measured. |
| Independent reflections | The number of unique reflections. |
| Refinement | |
| Refinement method | The method used to refine the crystal structure. |
| R1, wR2 [I > 2sigma(I)] | R-factors indicating the agreement between the observed and calculated data. |
| Goodness-of-fit on F² | A statistical measure of the quality of the refinement. |
Conclusion
This technical guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of this compound. By following these detailed protocols, researchers in drug development and materials science can obtain the critical structural information necessary to advance their understanding and application of this important class of molecules. The elucidation of the three-dimensional structure of 5-isopropylisatin will undoubtedly contribute to the rational design of new and more effective therapeutic agents.
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An In-Depth Technical Guide to the Preliminary Bioactivity Screening of 5-Isopropylisatin
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[1][2] The isatin scaffold is a privileged structure, readily amenable to synthetic modification at various positions, allowing for the fine-tuning of its biological profile.[3] This guide focuses on a specific derivative, 5-isopropylisatin, and provides a comprehensive framework for its preliminary bioactivity screening. As a novel compound, a systematic evaluation of its potential cytotoxic, antimicrobial, antioxidant, and enzyme-inhibitory properties is a critical first step in the drug discovery pipeline. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind each experimental choice. Our objective is to provide a self-validating system for the initial pharmacological characterization of 5-isopropylisatin, thereby establishing a foundation for further, more targeted investigations.
Introduction: The Rationale for Screening 5-Isopropylisatin
The isatin core is a known pharmacophore, exhibiting a broad spectrum of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities.[2][4] The substitution pattern on the isatin ring plays a crucial role in modulating this activity. The C5 position, in particular, has been a focal point for structure-activity relationship (SAR) studies.[5][6] The introduction of a bulky, lipophilic isopropyl group at this position is hypothesized to enhance membrane permeability and potentially alter the compound's interaction with biological targets compared to the parent isatin molecule.
A preliminary bioactivity screen is a cost-effective and efficient strategy to identify the most promising pharmacological vector for a novel compound.[7] This initial phase of investigation is not exhaustive but rather aims to cast a wide net, identifying "hits" in several key areas of therapeutic interest. The data generated will guide subsequent, more focused research into the mechanism of action and potential therapeutic applications of 5-isopropylisatin. This guide will detail the protocols for a tiered screening approach, beginning with broad cytotoxicity and moving towards more specific bioactivities.
Tier 1 Screening: Foundational Cytotoxicity Assessment
A fundamental starting point for any new chemical entity is to determine its effect on cell viability. This provides a baseline understanding of its potency and potential as an anti-proliferative agent, a desirable trait for anticancer drug candidates. The MTT assay is a robust and widely used colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][8][9]
The MTT Assay: Principle and Rationale
The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9] By dissolving the formazan crystals and measuring the absorbance of the resulting solution, we can quantify the effect of 5-isopropylisatin on cell viability.
Experimental Protocol: MTT Assay
Materials:
-
5-isopropylisatin (dissolved in DMSO to create a stock solution)
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cell lines into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-isopropylisatin stock solution in a complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of 5-isopropylisatin. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.[8][10]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of 5-isopropylisatin
| Cell Line | Cancer Type | IC₅₀ (µM) of 5-isopropylisatin | IC₅₀ (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast | Experimental Result | Experimental Result |
| A549 | Lung | Experimental Result | Experimental Result |
| HCT116 | Colon | Experimental Result | Experimental Result |
Workflow Visualization: MTT Assay
Caption: Workflow for determining the cytotoxicity of 5-isopropylisatin using the MTT assay.
Tier 2 Screening: Antimicrobial and Antioxidant Potential
Should 5-isopropylisatin exhibit moderate to low cytotoxicity, or if the research objective is broader than oncology, screening for other bioactivities is warranted. Isatin derivatives have shown promise as both antimicrobial and antioxidant agents.[2][4]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[2][3][4][11]
Materials:
-
5-isopropylisatin (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of 5-isopropylisatin in MHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This will halve the concentration of the compound in each well.
-
Controls: Include a growth control (bacteria in MHB without the compound), a sterility control (MHB only), and a positive control with a known antibiotic.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of 5-isopropylisatin at which there is no visible turbidity (bacterial growth).[11]
| Microbial Strain | Gram Stain | MIC (µg/mL) of 5-isopropylisatin | MIC (µg/mL) of Ciprofloxacin |
| Staphylococcus aureus | Positive | Experimental Result | Experimental Result |
| Escherichia coli | Negative | Experimental Result | Experimental Result |
Antioxidant Activity: DPPH Radical Scavenging Assay
Oxidative stress is implicated in numerous diseases. Antioxidants can mitigate cellular damage by neutralizing free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the free radical scavenging ability of a compound.[12][13][14][15]
DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine, DPPH-H.[15] The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.[14]
Materials:
-
5-isopropylisatin (dissolved in methanol)
-
DPPH solution (0.1 mM in methanol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of 5-isopropylisatin and the positive control in methanol.
-
Assay Setup: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample concentration.
-
Control: A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12][16]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[16]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration to determine the IC₅₀ value.
| Assay | IC₅₀ (µg/mL) of 5-isopropylisatin | IC₅₀ (µg/mL) of Ascorbic Acid |
| DPPH Radical Scavenging | Experimental Result | Experimental Result |
Workflow Visualization: Bioactivity Screening Cascade
Caption: A tiered approach for the preliminary bioactivity screening of 5-isopropylisatin.
Tier 3 Screening: Exploratory Enzyme Inhibition Assays
Based on the broad biological activities of the isatin scaffold, investigating the potential of 5-isopropylisatin as an enzyme inhibitor is a logical next step. Isatin derivatives have been reported to inhibit various enzymes, including caspases and tyrosinase.[17][18][19][20]
Caspase Inhibition: A Target in Apoptosis
Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death). Inhibitors of caspases have therapeutic potential in diseases characterized by excessive apoptosis. Isatin sulfonamides have been identified as potent inhibitors of caspase-3 and -7.[18][19]
Materials:
-
5-isopropylisatin
-
Recombinant human caspase-3 and caspase-7
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer (e.g., HEPES buffer with DTT and EDTA)
-
384-well black plates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of 5-isopropylisatin in the assay buffer.
-
Enzyme Incubation: In a 384-well plate, incubate the recombinant caspase enzyme with the various concentrations of 5-isopropylisatin for 10-15 minutes at room temperature.
-
Substrate Addition: Add the fluorogenic substrate to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~350/450 nm for AMC).
-
Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Tyrosinase Inhibition: A Target in Pigmentation
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetics industry for skin whitening and in medicine for treating hyperpigmentation disorders.[17] Several isatin derivatives have been reported as tyrosinase inhibitors.[17]
Materials:
-
5-isopropylisatin
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the tyrosinase enzyme solution to wells containing various concentrations of 5-isopropylisatin or a positive control (e.g., Kojic acid).
-
Pre-incubation: Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add the L-DOPA substrate to all wells to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition and the IC₅₀ value.
Data Presentation: Enzyme Inhibition by 5-isopropylisatin
| Enzyme Target | IC₅₀ (µM) of 5-isopropylisatin | IC₅₀ (µM) of Positive Control |
| Caspase-3 | Experimental Result | Experimental Result (e.g., Ac-DEVD-CHO) |
| Tyrosinase | Experimental Result | Experimental Result (e.g., Kojic Acid) |
Conclusion and Future Directions
This guide provides a structured and scientifically grounded approach to the preliminary bioactivity screening of 5-isopropylisatin. The tiered workflow, from broad cytotoxicity to specific enzyme inhibition, allows for an efficient allocation of resources and a logical progression of inquiry. The data generated from these assays will provide a comprehensive initial profile of 5-isopropylisatin's biological activities, highlighting the most promising avenues for further investigation. A strong "hit" in any of these assays would justify more in-depth mechanistic studies, lead optimization through medicinal chemistry efforts, and eventual evaluation in more complex biological models. The versatility of the isatin scaffold suggests that 5-isopropylisatin is a compound of significant interest, and this systematic screening approach is the essential first step in unlocking its therapeutic potential.
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- 20. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 5-Isopropyl-1H-indole-2,3-dione
Introduction
5-Isopropyl-1H-indole-2,3-dione, commonly known as 5-isopropylisatin, is a derivative of isatin, a privileged heterocyclic scaffold in medicinal chemistry. Isatin and its derivatives are recognized for a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The isopropyl group at the 5-position of the indole ring can significantly influence the molecule's lipophilicity and steric interactions with biological targets, making 5-isopropylisatin a valuable building block in the design and synthesis of novel therapeutic agents. This document provides detailed experimental protocols for the synthesis of 5-isopropylisatin, tailored for researchers and professionals in drug development and organic synthesis. The methodologies described are based on established and reliable synthetic routes, with an emphasis on the rationale behind experimental choices to ensure reproducibility and success.
The primary synthetic strategies for isatin and its substituted analogs include the Sandmeyer, Stolle, and Gassman methods.[2][4] This guide will focus on a modified Sandmeyer synthesis, a robust and widely applicable method starting from the corresponding aniline derivative.
Protocol 1: Modified Sandmeyer Synthesis of this compound
The Sandmeyer synthesis for isatins is a classical and dependable method that proceeds in two main stages: 1) the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, and 2) the acid-catalyzed cyclization of this intermediate to yield the isatin core.[3][4][5]
Workflow for Sandmeyer Synthesis
Caption: General workflow for the Stolle synthesis of isatin derivatives.
While the Stolle synthesis is highly effective, it often requires anhydrous conditions and the use of strong Lewis acids, making the Sandmeyer approach more common for simple substituted isatins like the 5-isopropyl derivative.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with literature values.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence and position of the isopropyl group and the characteristic signals for the isatin core.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the dione system.
By following these detailed protocols and understanding the chemical principles involved, researchers can reliably synthesize this compound for further investigation in medicinal chemistry and drug discovery programs.
References
- Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences - International Research and Publishing Academy.
- Mishra P, Mishra A, Bahe A, Roy A, Das R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research.
- Varun, V., Sonam, S., & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Medicinal Chemistry.
- Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica.
- Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research.
- Hewawasam, P., et al. (2005). An Improved Synthesis of Isonitrosoacetanilides. Tetrahedron Letters.
- Aziz, T., et al. (2020). Stolle Synthesis of Isatin. This method is very effective for the... ResearchGate.
- Zhao, D., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. International Conference on Materials, Mechatronics and Computer Engineering.
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- Zhao, D., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. Atlantis Press.
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- Bergman, J., Lindström, J. O., & Tilstam, U. (1985). Novel catalytic synthesis of 6,7-dimethoxyisatin with the use of heteropolyacids (HPAs) as acid solid catalyst. Tetrahedron.
- Isatin. Organic Syntheses Procedure.
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Application Notes & Protocols: Characterization of 5-Isopropylisatin in Enzyme Inhibition Assays
Abstract & Introduction
Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This versatility arises from the isatin core's ability to be synthetically modified at multiple positions, allowing for the fine-tuning of its biological activity. A key mechanism through which many isatin derivatives exert their effects is the inhibition of specific enzymes.[2] Diverse enzyme families, including protein kinases, caspases, monoamine oxidases (MAOs), and carboxylesterases, have been identified as targets for various isatin analogs.[3][4][5][6]
5-isopropylisatin, a specific derivative, offers a unique combination of lipophilicity and structural features that make it a compelling candidate for enzyme inhibition studies. The isopropyl group at the C5 position can influence binding affinity and selectivity within the active or allosteric sites of target enzymes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize 5-isopropylisatin in enzyme inhibition assays. We will cover the foundational principles of enzyme inhibition, provide a detailed protocol for determining the half-maximal inhibitory concentration (IC₅₀) using caspase-3 as a model system, and describe advanced methods for elucidating the mechanism of action (MoA).
Foundational Principles of Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[7] Understanding the nature of this interaction is critical for drug development. Reversible inhibitors, which bind non-covalently, are primarily classified into four types. The determination of the inhibition constant (Kᵢ), the dissociation constant of the enzyme-inhibitor complex, provides a true measure of inhibitor potency.[8]
-
Competitive Inhibition: The inhibitor resembles the substrate and binds directly to the enzyme's active site, preventing the substrate from binding.[9] This type of inhibition can be overcome by increasing the substrate concentration. Vₘₐₓ remains unchanged, but the apparent Kₘ increases.[10]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[9] Vₘₐₓ is lowered, but Kₘ remains unchanged.[10]
-
Uncompetitive Inhibition: The inhibitor binds only to the pre-formed enzyme-substrate (ES) complex, effectively locking the substrate in the active site.[9] This mode of inhibition reduces both Vₘₐₓ and Kₘ.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities.[9] This results in a decrease in Vₘₐₓ and a change in Kₘ (either an increase or decrease).
The IC₅₀ value is a practical measure of inhibitor potency, representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[11] It is a crucial parameter for comparing the potency of different compounds.
Caption: Modes of reversible enzyme inhibition.
Core Protocol: IC₅₀ Determination for 5-Isopropylisatin Against Caspase-3
This section provides a detailed protocol to determine the IC₅₀ value of 5-isopropylisatin against human caspase-3, a key executioner enzyme in apoptosis.[5] Isatin derivatives are known inhibitors of caspases.[12][13] The assay measures the cleavage of a fluorogenic substrate, Ac-DEVD-AMC, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) molecule upon cleavage.
Materials and Reagents
-
Compound: 5-isopropylisatin
-
Enzyme: Recombinant Human Caspase-3 (active)
-
Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin)
-
Positive Control: Ac-DEVD-CHO (a known potent caspase-3 inhibitor)
-
Buffer: Caspase Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 2 mM DTT, pH 7.4)[5]
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), cell culture grade
-
Hardware: 384-well black, flat-bottom plates; multichannel pipettes; fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)[5]
Experimental Workflow: Step-by-Step Protocol
Step 1: Preparation of Solutions
-
Rationale: Accurate solution preparation is fundamental to reproducible results. High-concentration DMSO stocks are used to minimize the final solvent concentration in the assay, which can inhibit enzyme activity.
-
Compound Stock: Prepare a 10 mM stock solution of 5-isopropylisatin in 100% DMSO.
-
Enzyme Working Solution: Dilute recombinant caspase-3 in cold Caspase Assay Buffer to a 2X final concentration (e.g., 4 nM, for a final assay concentration of 2 nM).[5] Keep on ice.
-
Substrate Working Solution: Dilute Ac-DEVD-AMC in Caspase Assay Buffer to a 2X final concentration (e.g., 20 µM, for a final assay concentration of 10 µM).[5] Protect from light.
Step 2: Compound Serial Dilution
-
Rationale: A serial dilution series covering a wide concentration range is necessary to generate a complete dose-response curve and accurately determine the IC₅₀.
-
In a 96-well plate, perform a 3-fold serial dilution of the 10 mM 5-isopropylisatin stock in 100% DMSO to generate 8-10 concentrations.
-
Create an intermediate dilution plate by diluting each concentration from the DMSO plate into Caspase Assay Buffer. This minimizes the final DMSO concentration.
Step 3: Assay Plate Setup
-
Rationale: Proper plate layout with all necessary controls ensures the data is valid and interpretable.
-
Add Compound: Transfer a small volume (e.g., 5 µL) of the diluted 5-isopropylisatin solutions to the 384-well assay plate.
-
Add Controls:
-
100% Activity Control (Negative Control): Add 5 µL of assay buffer containing the same final DMSO concentration as the compound wells.
-
0% Activity Control (Positive Control): Add 5 µL of a high concentration of Ac-DEVD-CHO.
-
Blank (No Enzyme): Add 5 µL of assay buffer with DMSO.
-
-
Pre-incubation: Add 25 µL of the 2X Caspase-3 working solution to all wells except the "Blank" wells. Add 25 µL of assay buffer to the "Blank" wells.
-
Mix gently and incubate for 10-15 minutes at room temperature.[5] This allows the inhibitor to bind to the enzyme before the substrate is introduced.
Step 4: Initiate and Read Reaction
-
Rationale: The reaction is initiated by adding the substrate. Kinetic reading allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity.
-
Initiate Reaction: Add 20 µL of the 2X Ac-DEVD-AMC substrate solution to all wells to start the reaction (Final Volume = 50 µL).[5]
-
Read Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to 30°C. Monitor the increase in fluorescence (Ex: 360 nm, Em: 460 nm) every minute for 10-20 minutes.
Caption: Workflow for IC₅₀ determination.
Data Analysis and Interpretation
-
Calculate Initial Velocity (V₀): For each well, plot fluorescence units (RFU) versus time. The slope of the initial linear portion of this curve represents the initial velocity (V₀) of the reaction.
-
Calculate Percent Inhibition: Normalize the data using the control wells: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_100%_activity - V₀_blank))
-
Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the 5-isopropylisatin concentration.
-
Determine IC₅₀: Fit the dose-response curve using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[14][15] Software such as GraphPad Prism or R can be used for this analysis. The IC₅₀ is the concentration of the inhibitor at the inflection point of the sigmoid curve.
| 5-isopropylisatin [µM] | Log [Concentration] | Avg. V₀ (RFU/min) | % Inhibition |
| 100.000 | 2.00 | 15.6 | 98.2 |
| 33.333 | 1.52 | 25.1 | 96.9 |
| 11.111 | 1.05 | 98.7 | 87.8 |
| 3.704 | 0.57 | 412.3 | 49.0 |
| 1.235 | 0.09 | 689.0 | 14.7 |
| 0.412 | -0.39 | 795.4 | 1.5 |
| 0.137 | -0.86 | 805.1 | 0.3 |
| 0.000 | N/A | 807.5 | 0.0 |
| Blank | N/A | 12.1 | N/A |
| Calculated IC₅₀ | ~3.7 µM |
Table 1: Example data for IC₅₀ determination of 5-isopropylisatin against Caspase-3. V₀ for 100% activity is 807.5 RFU/min and the blank is 12.1 RFU/min.
Advanced Protocol: Mechanism of Action (MoA) Studies
After determining the IC₅₀, the next critical step is to understand how 5-isopropylisatin inhibits the enzyme. This is achieved by performing enzyme kinetic studies at varying concentrations of both the substrate and the inhibitor.
Experimental Design
The core principle is to generate multiple substrate saturation curves, each in the presence of a different, fixed concentration of 5-isopropylisatin (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ).
-
Prepare Reagents: Prepare stock solutions of enzyme, substrate, and 5-isopropylisatin as described in Section 3.1.
-
Vary Substrate and Inhibitor: In an assay plate, set up reactions where the substrate (Ac-DEVD-AMC) concentration is varied across a wide range (e.g., from 0.25 x Kₘ to 10 x Kₘ) for each fixed concentration of 5-isopropylisatin.
-
Measure Initial Velocities: Measure the kinetic activity for each condition to determine the initial velocity (V₀).
Data Analysis and Interpretation
The data is typically visualized using a Lineweaver-Burk plot , which is a double reciprocal plot of 1/V₀ versus 1/[S]. The pattern of the lines reveals the mechanism of inhibition.[7]
-
Competitive Inhibition: Lines intersect on the y-axis. Vₘₐₓ is unchanged, apparent Kₘ increases.
-
Non-competitive Inhibition: Lines intersect on the x-axis. Vₘₐₓ decreases, Kₘ is unchanged.
-
Uncompetitive Inhibition: Lines are parallel. Both Vₘₐₓ and Kₘ decrease.
By analyzing these plots, one can determine the Kᵢ of 5-isopropylisatin and gain crucial insights into its binding mode, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.
General Considerations and Best Practices
-
Compound Solubility: Isatin derivatives can have limited aqueous solubility. Ensure 5-isopropylisatin is fully dissolved in DMSO stock and does not precipitate upon dilution into aqueous assay buffer.
-
DMSO Tolerance: Most enzymes tolerate final DMSO concentrations up to 1-2%. Determine the enzyme's sensitivity to DMSO and ensure all wells (including controls) have the same final concentration.
-
Assay Validation: For high-throughput screening, an assay's quality is often assessed by its Z'-factor. A Z'-factor > 0.5 indicates a robust and reliable assay.
-
Troubleshooting:
-
No Inhibition: Confirm enzyme activity, compound integrity, and concentration.
-
High Variability: Check for pipetting errors, mixing issues, or compound precipitation.
-
Irregular Curves: May indicate compound aggregation, fluorescence interference, or a complex inhibition mechanism.
-
Conclusion
5-isopropylisatin is a promising molecule for enzyme-targeted drug discovery. By employing the systematic protocols outlined in this guide, researchers can accurately determine its inhibitory potency (IC₅₀) and elucidate its mechanism of action. The model system of caspase-3 provides a robust template that can be adapted to other enzyme targets, facilitating the comprehensive characterization of 5-isopropylisatin and its analogs in various therapeutic areas.
References
- Pchelintseva, D. I., et al. (2024). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules.
- Al-Ostath, S., et al. (2024). isatin and its derivatives: review of pharmacological activities and therapeutic potential. Journal of Applied Pharmaceutical Science.
- Vine, K. L., et al. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-Cancer Agents in Medicinal Chemistry.
- Khattab, M., & Al-Jaidi, B. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega.
- Firoozpour, L., et al. (2017). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Scientific Reports.
- Wadkins, R. M., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Bioorganic & Medicinal Chemistry Letters.
- Lee, D., et al. (2011). Synthesis and evaluation of isatin analogs as caspase-3 inhibitors: introduction of a hydrophilic group increases potency in a whole cell assay. Bioorganic & Medicinal Chemistry Letters.
- Firoozpour, L., et al. (2017). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Semantic Scholar.
- Lee, D., et al. (2011). Synthesis and evaluation of isatin analogs as caspase-3 inhibitors: introduction of a hydrophilic group increases potency in a whole cell assay. PubMed.
- Firoozpour, L., et al. (2017). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. ResearchGate.
- Wikipedia. (n.d.). Enzyme inhibitor.
- Wagner, T., & Jung, M. (2014). Epigenetic drugs that do not target enzyme activity. Current Opinion in Pharmacology.
- Liu, Q. (2015). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Journal of Biometrics & Biostatistics.
- ResearchGate. (2018). How to calculate ic50?
- Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
- Chen, Y.-C., et al. (2024). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Sensors.
- Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content.
- Unknown Author. (n.d.). Enzyme Inhibition.
- TeachMePhysiology. (2024). Enzyme Inhibition.
- Save My Exams. (2024). Enzyme Inhibition – IB HL Biology Revision Notes.
- Murray, C., et al. (2021). Enzyme-Functionalized Mesoporous Silica Nanoparticles to Target Staphylococcus aureus and Disperse Biofilms. International Journal of Nanomedicine.
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Application Notes and Protocols for Cell-Based Assays with 5-Isopropyl-1H-indole-2,3-dione
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Isopropyl-1H-indole-2,3-dione in cell-based assays. As a member of the isatin (1H-indole-2,3-dione) family, this compound is predicted to exhibit significant biological activity, making it a person of interest for anticancer research and drug discovery. Isatin derivatives have been widely reported to induce apoptosis and inhibit cell proliferation across a variety of cancer cell lines.[1][2][3] This guide will provide a foundational framework for investigating the biological effects of this compound, with detailed protocols for key cell-based assays.
Introduction to this compound
This compound belongs to the isatin class of heterocyclic compounds. The isatin scaffold is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a range of biologically active molecules, including approved anticancer drugs.[4][5] The diverse biological activities of isatin derivatives are attributed to their ability to interact with various cellular targets, leading to the modulation of critical signaling pathways.[1][3] The introduction of a 5-isopropyl group on the isatin ring is expected to modulate its lipophilicity and steric properties, potentially influencing its biological activity and target specificity.
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | |
| Appearance | Orange to red crystalline solid (predicted) | General isatin properties |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Poorly soluble in water. | Inferred from related compounds |
Hypothesized Mechanism of Action
Based on extensive research on isatin derivatives, this compound is hypothesized to exert its anticancer effects primarily through the induction of apoptosis.[1][3] The proposed mechanism involves the activation of the intrinsic apoptotic pathway, mediated by the activation of caspase cascades. Isatin derivatives have been shown to modulate the expression of key apoptosis-regulating proteins, such as the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c.[1] This, in turn, activates initiator caspases (e.g., caspase-9) which then activate executioner caspases (e.g., caspase-3 and -7), ultimately leading to programmed cell death.[6]
Additionally, isatin derivatives have been reported to target other cellular processes critical for cancer cell survival and proliferation, including:
-
Inhibition of Protein Kinases: Many isatin analogs act as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[1]
-
Induction of Reactive Oxygen Species (ROS): Some indole derivatives can induce oxidative stress by increasing the levels of ROS within cancer cells, triggering apoptotic pathways.[7]
The following diagram illustrates the hypothesized signaling pathway for apoptosis induction by this compound.
Caption: Hypothesized apoptotic pathway induced by this compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for foundational cell-based assays to characterize the biological activity of this compound.
Preparation of Stock Solutions
Due to its predicted hydrophobic nature, this compound should be dissolved in an appropriate organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.[8]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1.892 mg for 1 mL of a 10 mM solution).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Causality behind Experimental Choices: Using a high-purity, anhydrous DMSO is crucial as water can promote the degradation of some small molecules. Aliquoting the stock solution minimizes the number of freeze-thaw cycles, which can lead to compound precipitation and degradation.[10]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] This assay is fundamental for determining the half-maximal inhibitory concentration (IC₅₀) of a compound.
Protocol: IC₅₀ Determination using MTT Assay
-
Cell Seeding:
-
Culture your cancer cell line of choice (e.g., HeLa, A549, MCF-7) to ~80% confluency.
-
Trypsinize and resuspend the cells in a fresh complete medium.
-
Perform a cell count and adjust the cell density to the desired concentration (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in a complete growth medium. A common starting range is from 100 µM down to sub-micromolar concentrations.
-
Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤ 0.5%) and a no-cell control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Return the plate to the incubator for 48-72 hours.
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization and Data Acquisition:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log-transformed concentration of the compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value.
-
Self-Validating System: The inclusion of a vehicle control is essential to ensure that the observed effects are due to the compound and not the solvent. The no-cell control corrects for any background absorbance from the medium and MTT reagent.
Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.[6] A luminescent or fluorescent-based assay is recommended for high sensitivity and a broad dynamic range.
Protocol: Caspase-Glo® 3/7 Assay (Luminescent)
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density similar to the MTT assay.
-
Treat the cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 hours). A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.
-
-
Assay Reagent Preparation and Addition:
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control from all other readings.
-
Calculate the fold change in caspase-3/7 activity for each treatment condition relative to the vehicle control.
-
Plot the fold change in caspase activity against the compound concentration.
-
Expertise & Experience Insight: The timing of the caspase assay is critical. Caspase activation is a transient event, so it is advisable to perform a time-course experiment to determine the optimal time point for measuring caspase activity after compound treatment.
The following workflow diagram illustrates the key steps in the cell-based assay cascade for evaluating this compound.
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The Versatile Scaffold: 5-Isopropylisatin in Modern Medicinal Chemistry
Introduction: The Enduring Appeal of the Isatin Scaffold
The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, a term bestowed upon molecular frameworks that demonstrate the ability to bind to a diverse range of biological targets.[1][2] First isolated in 1840, this simple, yet elegant, bicyclic system has been the foundation for a multitude of synthetic compounds with a broad spectrum of pharmacological activities.[3][4] The inherent reactivity of the C2 and C3 carbonyl groups, coupled with the amenability of the aromatic ring to substitution, provides a rich platform for chemical diversification.[4][5] Among the myriad of possible derivatives, those substituted at the 5-position have garnered significant attention for their potential to modulate biological activity. This guide focuses on a specific, yet promising, analogue: 5-isopropylisatin. The introduction of the isopropyl group, a moderately bulky and lipophilic moiety, at this position offers a unique opportunity to explore new chemical space and develop novel therapeutic agents.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis and biological evaluation of compounds derived from the 5-isopropylisatin scaffold.
Chemical Synthesis of the 5-Isopropylisatin Scaffold
The synthesis of the 5-isopropylisatin core can be efficiently achieved through well-established methods for isatin synthesis, most notably the Sandmeyer isatin synthesis.[6][7] This classical approach involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is subsequently cyclized in the presence of a strong acid.[7] For the synthesis of 5-isopropylisatin, the starting material is 4-isopropylaniline.
Protocol: Sandmeyer Synthesis of 5-Isopropylisatin
This protocol is adapted from the classical Sandmeyer isatin synthesis methodology.[7][8]
Materials:
-
4-isopropylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate, anhydrous
-
Concentrated sulfuric acid
-
Hydrochloric acid, concentrated
-
Deionized water
-
Ice
-
Ethanol
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure:
Part 1: Synthesis of 2-(Hydroxyimino)-N-(4-isopropylphenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 1 L round-bottom flask, dissolve 100 g of anhydrous sodium sulfate in 600 mL of deionized water.
-
Add 25 g of 4-isopropylaniline to the solution with vigorous stirring.
-
In a separate beaker, prepare a solution of 45 g of chloral hydrate in 100 mL of deionized water. Add this solution to the reaction mixture.
-
In another beaker, dissolve 60 g of hydroxylamine hydrochloride in 200 mL of deionized water. Add this solution to the reaction mixture.
-
Heat the mixture to a gentle boil using a heating mantle. The solution will turn dark. Continue heating for approximately 1-2 hours.
-
Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate out of solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash it thoroughly with cold deionized water.
-
Dry the product in a desiccator or a vacuum oven at low heat.
Part 2: Cyclization to 5-Isopropylisatin
-
Caution: This step involves the use of concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Slowly and carefully add 100 mL of concentrated sulfuric acid to a 500 mL beaker cooled in an ice bath.
-
Gradually add the dried isonitrosoacetanilide intermediate from Part 1 to the cold sulfuric acid with constant stirring. The addition should be done in small portions to control the temperature, keeping it below 70°C.
-
Once the addition is complete, heat the mixture to 80-90°C for 10-15 minutes. The solution will become dark and viscous.
-
Carefully pour the hot reaction mixture onto a large amount of crushed ice (approximately 500 g) in a large beaker.
-
The 5-isopropylisatin will precipitate as a reddish-orange solid.
-
Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the crude product with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Recrystallize the crude 5-isopropylisatin from glacial acetic acid or an ethanol/water mixture to obtain a purified product.
-
Dry the purified 5-isopropylisatin in a vacuum oven.
Application Notes: Exploring the Biological Potential of 5-Isopropylisatin Derivatives
The isatin scaffold is a versatile building block for the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][9] The introduction of a 5-isopropyl group can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, potentially leading to enhanced potency and selectivity.
Anticancer Applications
A significant body of research has focused on the anticancer potential of 5-substituted isatin derivatives.[5][8][10] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of cell cycle progression.
-
Kinase Inhibition: Many isatin derivatives act as inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are crucial for cancer cell proliferation and angiogenesis.[1][11] The 5-isopropyl group can be strategically utilized to enhance binding to the hydrophobic pockets of these enzymes.
-
Apoptosis Induction: Isatin-based compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways. The 5-isopropylisatin scaffold can be elaborated with different functionalities to modulate these pathways.
Workflow for Anticancer Drug Discovery with 5-Isopropylisatin
Caption: A streamlined workflow for anticancer drug discovery using the 5-isopropylisatin scaffold.
Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[12]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Isopropylisatin derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Phosphate-buffered saline (PBS)
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the 5-isopropylisatin derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.1% to avoid solvent toxicity.[12]
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Table 1: Example Data Presentation for MTT Assay Results
| Compound | Cell Line | IC₅₀ (µM) |
| 5-Isopropylisatin | HeLa | >100 |
| Derivative 1A | HeLa | 15.2 |
| Derivative 1B | HeLa | 5.8 |
| Doxorubicin | HeLa | 0.5 |
Antimicrobial and Antiviral Applications
Isatin derivatives have also demonstrated promising activity against a range of microbial and viral pathogens.[4][13] The lipophilic nature of the 5-isopropyl group may enhance the ability of these compounds to penetrate microbial cell walls or viral envelopes.
-
Antibacterial and Antifungal Activity: Schiff bases and Mannich bases derived from isatins have shown significant antibacterial and antifungal properties.
-
Antiviral Activity: Isatin derivatives have been investigated for their activity against various viruses, including hepatitis C virus (HCV) and SARS-CoV.[13]
Mechanism of Action: Elucidating the Molecular Targets
Caption: Potential mechanisms of action for 5-isopropylisatin derivatives.
Conclusion and Future Perspectives
The 5-isopropylisatin scaffold represents a valuable starting point for the design and synthesis of novel bioactive molecules. Its straightforward synthesis and the potential for diverse functionalization at multiple positions make it an attractive core for medicinal chemists. The application notes and protocols provided herein offer a foundation for researchers to explore the therapeutic potential of 5-isopropylisatin derivatives in areas such as oncology, infectious diseases, and beyond. Future work should focus on the synthesis of diverse libraries of 5-isopropylisatin derivatives and their systematic evaluation in a range of biological assays to fully elucidate the structure-activity relationships and identify lead compounds for further development.
References
- Mishra P et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. JOTCSA, 8(4), 1089-1098.
- [Author Not Found]. (Date Not Found).
- [Author Not Found]. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Source Not Available.
- [Author Not Found]. (Date Not Found).
- [Author Not Found]. (2025). Application Notes and Protocols for In Vitro Assays with Bioactive Compounds. Benchchem.
- [Author Not Found]. (Date Not Found).
- [Author Not Found]. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI.
- [Author Not Found]. (2022). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). PubMed Central.
- [Author Not Found]. (Date Not Found). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. Source Not Available.
- [Author Not Found]. (Date Not Found). In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. NIH.
- [Author Not Found]. (2013). Synthesis, characterization and in vitro antimicrobial activity of some novel 5-substituted Schiff and Mannich base of isatin derivatives.
- [Author Not Found]. (2019). Martinet dioxindole synthesis. Wikipedia.
- [Author Not Found]. (2022). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. MDPI.
- [Author Not Found]. (2021). A RECENT SURVEY ON CHEMICAL AND BIOLOGICAL SIGNIFICANCE OF ISATIN DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- [Author Not Found]. (2023). PUTATIVE ROLE OF ISATIN DERIVATIVES SYNTHESIS AND THEIR BIOLOGICAL APPLICATIONS- A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- [Author Not Found]. (Date Not Found). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.
- [Author Not Found]. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences.
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- [Author Not Found]. (2019). Natural product derived privileged scaffolds in drug discovery. Semantic Scholar.
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The Strategic Derivatization of 5-Isopropyl-1H-indole-2,3-dione: A Medicinal Chemist's Guide to Unlocking Therapeutic Potential
In the landscape of modern drug discovery, the isatin (1H-indole-2,3-dione) scaffold stands as a privileged structure, a testament to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] Its unique chemical architecture, featuring a reactive C3-ketone and an acidic N1-proton, offers a fertile ground for synthetic modification, enabling the generation of diverse molecular libraries with a wide array of therapeutic applications. This guide focuses on a particularly promising analogue: 5-Isopropyl-1H-indole-2,3-dione (5-isopropylisatin). The introduction of the lipophilic isopropyl group at the C5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, potentially enhancing membrane permeability, modulating protein-ligand interactions, and ultimately, improving therapeutic efficacy.
This document provides an in-depth exploration of the derivatization of 5-isopropylisatin for drug design, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the synthesis of the core scaffold, explore key derivatization strategies, and discuss the biological evaluation of the resulting compounds, with a focus on their potential as anticancer, antimicrobial, and anticonvulsant agents.
Part 1: The Foundation - Synthesis of this compound
The journey to novel therapeutics begins with the efficient synthesis of the starting material. The most common and effective method for the synthesis of 5-substituted isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis.[3] This classical approach, adapted for our target molecule, involves the reaction of 4-isopropylaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield this compound.
Protocol 1: Synthesis of this compound
Materials:
-
4-Isopropylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated sulfuric acid
-
Sodium sulfate
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure:
Step 1: Synthesis of N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium sulfate (72 g) in water (600 mL).
-
Add 4-isopropylaniline (0.2 mol, 27.05 g) to the solution.
-
In a separate beaker, dissolve chloral hydrate (0.22 mol, 36.4 g) in water (150 mL).
-
In another beaker, dissolve hydroxylamine hydrochloride (0.66 mol, 45.8 g) in water (250 mL).
-
Combine the chloral hydrate and hydroxylamine hydrochloride solutions and heat the mixture to 40-50 °C.
-
Add the heated solution dropwise to the stirring suspension of 4-isopropylaniline over 30 minutes.
-
Heat the reaction mixture to 70-80 °C and continue stirring for 1-2 hours. The product will precipitate out of the solution.
-
Cool the mixture to room temperature, filter the precipitate, and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven at 50-60 °C.
Step 2: Cyclization to this compound
-
Carefully add concentrated sulfuric acid (200 mL) to a 500 mL beaker and heat it to 60-70 °C in a water bath.
-
Slowly add the dried isonitrosoacetanilide intermediate from Step 1 in small portions to the hot sulfuric acid with constant stirring. Maintain the temperature between 70-80 °C.
-
After the addition is complete, continue stirring for another 10-15 minutes.
-
Pour the reaction mixture onto crushed ice (500 g) with vigorous stirring.
-
The product will precipitate as a reddish-orange solid.
-
Filter the precipitate and wash it with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to obtain pure this compound.
Part 2: Strategic Derivatization for Therapeutic Targeting
The true potential of 5-isopropylisatin is unlocked through its derivatization. The following sections detail key synthetic strategies and provide exemplary protocols.
N-Alkylation and N-Acylation: Modulating Lipophilicity and Receptor Interaction
Modification at the N1-position of the isatin core is a common strategy to enhance lipophilicity and introduce functionalities that can interact with specific biological targets.[4] N-alkylation is typically achieved by reacting the isatin with an alkyl halide in the presence of a base, while N-acylation involves the use of an acyl halide or anhydride.
Protocol 2: General Procedure for N-Alkylation of 5-Isopropylisatin
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1 mmol) in dry DMF or acetone (10 mL), add anhydrous potassium carbonate (1.5 mmol) or sodium hydride (1.2 mmol, 60% dispersion in mineral oil).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat to 50-60 °C for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to afford the N-alkylated 5-isopropylisatin derivative.
Schiff Base Formation: A Gateway to Diverse Bioactivities
The C3-carbonyl group of isatin is highly reactive and readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[1][5] This transformation is a powerful tool for introducing a wide range of substituents, leading to compounds with potent antimicrobial, anticancer, and anticonvulsant activities.
Protocol 3: Synthesis of 5-Isopropylisatin Schiff Bases
Materials:
-
This compound
-
Primary amine or hydrazine derivative (e.g., aniline, thiosemicarbazide)
-
Ethanol or Glacial acetic acid
-
Water
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a solution of the primary amine or hydrazine derivative (1 mmol) in ethanol (5 mL) to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid product and wash it with cold ethanol and then water.
-
Dry the product in a vacuum oven. If necessary, recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.[5]
Mannich Reaction: Introducing Aminoalkyl Moieties for Enhanced Pharmacological Profiles
The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (in this case, the N-H of isatin), formaldehyde, and a primary or secondary amine.[6] This reaction introduces an aminoalkyl group at the N1-position, which can improve water solubility and provide additional sites for hydrogen bonding, often leading to enhanced biological activity.
Protocol 4: Synthesis of N-Mannich Bases of 5-Isopropylisatin
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Secondary amine (e.g., piperidine, morpholine)
-
Ethanol
-
Water
Procedure:
-
Suspend this compound (1 mmol) in ethanol (10 mL) in a flask.
-
Add formaldehyde (1.5 mmol) and the secondary amine (1.2 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by TLC.
-
The product often precipitates from the reaction mixture.
-
Filter the precipitate, wash with cold ethanol and water, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.[6]
Part 3: Biological Evaluation and Structure-Activity Relationships
The derivatization of 5-isopropylisatin has led to the discovery of compounds with promising activities across various therapeutic areas. The following table summarizes the biological activities of different classes of 5-isopropylisatin derivatives, providing a basis for rational drug design.
| Derivative Class | Derivatization Strategy | Biological Activity | Key Findings and Structure-Activity Relationship (SAR) Insights |
| N-Alkyl Derivatives | N-Alkylation | Anticonvulsant | The introduction of small alkyl groups at the N1-position has been shown to enhance anticonvulsant activity. The lipophilicity imparted by the 5-isopropyl group may further improve blood-brain barrier penetration.[4] |
| Schiff Bases | Condensation at C3 | Anticancer, Antimicrobial | The nature of the amine condensed at the C3-position is crucial for activity. Aromatic and heteroaromatic amines often lead to potent anticancer and antimicrobial agents. The 5-isopropyl group can enhance the lipophilicity of the molecule, potentially improving cell membrane penetration and overall efficacy.[5][7][8] |
| Mannich Bases | N-Aminomethylation | Antimicrobial, Anticancer | The introduction of an aminoalkyl group at the N1-position can increase water solubility and provide additional hydrogen bonding interactions. The choice of the secondary amine in the Mannich reaction significantly influences the biological activity.[6][9][10] |
Part 4: Visualizing the Derivatization Pathways
To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the key derivatization workflows for this compound.
Caption: Derivatization strategies for this compound.
Caption: Structure-Activity Relationship (SAR) concept for 5-isopropylisatin derivatives.
Conclusion
This compound represents a valuable and underexplored scaffold in medicinal chemistry. The strategic derivatization at the N1 and C3 positions provides a powerful avenue for the development of novel therapeutic agents with a wide range of biological activities. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising molecule in their drug discovery endeavors. The interplay between the 5-isopropyl substituent and further derivatization offers a rich chemical space for the design of next-generation therapeutics.
References
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- Hassan, S. Y. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 10(7), 838. [Link]
- Kumar, A., & Kumar, R. (2023). exploring the antimicrobial potential of isatin and derivatives. World Journal of Pharmaceutical Research, 12(3), 1224-1238. [Link]
- Prakash, C. R., & Kumar, P. D. (2009). SYNTHESIS AND ANTI-MICROBIAL ACTIVITIES OF SOME NOVEL SCHIFF BASES OF 5-SUBSTITUTED ISATIN DERIVATIVES. Rasayan Journal of Chemistry, 2(4), 960-968. [Link]
- Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, Z. (2016). Synthesis of 5-Substituted Indole-2,3-dione. In 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016) (pp. 764-767).
- Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. Molecules, 7(10), 727-737. [Link]
- Siddiqui, N., Rana, A., Khan, S. A., Haque, S. E., & Arshad, M. F. (2007). Anticonvulsant and Sedative-Hypnotic Activities of N-Acetyl / Methyl Isatin Derivatives. Acta Pharmaceutica Sciencia, 49(2), 113-122. [Link]
- Aboul-Fadl, T., Mohammed, F. A., & Hassan, E. A. (2003). Synthesis, antitubercular activity and pharmacokinetic studies of some Schiff bases of isatin. Archives of pharmacal research, 26(10), 778-784. [Link]
- Kandile, N. G., Mohamed, M. I., Zaky, H. T., & Mohamed, H. M. (2022). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(1), 24-33. [Link]
- Singh, U. P., & Bhat, H. R. (2022). Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Journal of the Indian Chemical Society, 99(12), 100793. [Link]
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- Aboul-Fadl, T., Bin-Jubair, F. A., & Aboul-Wafa, O. (2010). Schiff bases of indoline-2,3-dione (isatin) derivatives and nalidixic acid hydrazide, synthesis, antitubercular activity and pharmacokinetic studies. European journal of medicinal chemistry, 45(10), 4578-4586. [Link]
- Kandri Rodi, Y., El-Ghozlani, M., El-Mekkaoui, A., Hsini, Y., Laasri, S. E., El-Haddad, M., ... & Essassi, E. M. (2016). synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. Journal Marocain de Chimie Hétérocyclique, 15(1), 1-8. [Link]
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Application Notes and Protocols for 5-Isopropylisatin in Anticancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-isopropylisatin in anticancer research. This document details the scientific rationale, potential mechanisms of action, and detailed protocols for evaluating its efficacy.
Disclaimer: While the isatin scaffold is a well-established pharmacophore in anticancer research, specific experimental data on 5-isopropylisatin is limited in publicly available literature. The information and protocols provided herein are based on extensive research on structurally related 5-substituted isatin derivatives and are intended to serve as a robust starting point for the investigation of 5-isopropylisatin.
Introduction: The Isatin Scaffold and the Significance of 5-Substitution
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3][4] Isatin and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticonvulsant, and notably, anticancer properties.[1][5][6] The anticancer effects of isatin-based compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[2][7][8]
Structure-activity relationship (SAR) studies have revealed that substitutions at the N-1, C-3, and C-5 positions of the isatin ring can significantly modulate its biological activity.[9][10] Substitution at the C-5 position, in particular, has been shown to be crucial for enhancing cytotoxic potency against various cancer cell lines.[11][12] The introduction of alkyl or aryl groups at this position can influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets, thereby potentiating its anticancer effects. While direct data on 5-isopropylisatin is scarce, the investigation of this analog is a logical and promising step in the exploration of novel isatin-based anticancer agents.
Postulated Mechanism of Action
Based on the known mechanisms of other 5-substituted isatin derivatives, 5-isopropylisatin is hypothesized to exert its anticancer effects through a multi-pronged approach, primarily centered on the induction of apoptosis and the inhibition of angiogenesis.
Induction of Apoptosis
Isatin derivatives are known to trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.[2][3] This often involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[13] Key events may include the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[13]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[7][8] Several isatin derivatives have been shown to possess potent anti-angiogenic properties.[7] This is often achieved by inhibiting key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) signaling cascade. By targeting receptor tyrosine kinases like VEGFR2, these compounds can block downstream signaling, leading to the suppression of endothelial cell proliferation, migration, and tube formation.[14]
Hypothesized Signaling Pathway for 5-Isopropylisatin
Caption: Postulated mechanism of 5-isopropylisatin in cancer cells.
Experimental Protocols
The following protocols are designed to systematically evaluate the anticancer potential of 5-isopropylisatin.
Synthesis of 5-Isopropylisatin
A general and robust method for the synthesis of 5-substituted isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis. This method can be adapted for the synthesis of 5-isopropylisatin.
Experimental Workflow: Synthesis of 5-Isopropylisatin
Caption: Synthetic workflow for 5-isopropylisatin.
Step-by-Step Protocol:
-
Preparation of Isonitrosoacetanilide:
-
Dissolve 4-isopropylaniline in a solution of concentrated hydrochloric acid and water.
-
To this solution, add a solution of chloral hydrate followed by a solution of hydroxylamine hydrochloride in water.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated isonitroso-4'-isopropylacetanilide by filtration. Wash with water and dry.
-
-
Cyclization to 5-Isopropylisatin:
-
Add the dried isonitroso-4'-isopropylacetanilide in small portions to pre-heated concentrated sulfuric acid with stirring.
-
Maintain the temperature and continue stirring until the cyclization is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated 5-isopropylisatin by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-isopropylisatin in DMSO.
-
Prepare serial dilutions of 5-isopropylisatin in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 5-isopropylisatin. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with 5-isopropylisatin at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Western Blot Analysis for Key Protein Expression
Western blotting can be used to investigate the effect of 5-isopropylisatin on the expression levels of key proteins involved in apoptosis and angiogenesis.
Step-by-Step Protocol:
-
Protein Extraction:
-
Treat cells with 5-isopropylisatin as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, Bax, p-VEGFR2, total VEGFR2, β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Data Presentation and Interpretation
Cytotoxicity Data
The cytotoxic activity of 5-substituted isatin derivatives varies depending on the nature of the substituent and the cancer cell line. The following table provides a comparative overview of the IC50 values of various 5-substituted isatin derivatives from the literature to provide a benchmark for the expected potency of 5-isopropylisatin.
| Compound | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin | -H | HL60 | 2.94 (µg/mL) | [11] |
| Derivative 1 | -Phenyl | K562 | 0.03 | [7] |
| Derivative 2 | -[trans-2-(methoxycarbonyl)ethen-1-yl] | K562 | 0.003 | [9] |
| Derivative 3 | -Methoxy | MCF-7 | 14.83 | [9] |
| Derivative 4 | -Bromo | MCF-7 | 1.56 | [15] |
This table is for comparative purposes and does not contain data for 5-isopropylisatin due to its absence in the reviewed literature.
Interpreting Apoptosis and Western Blot Data
-
An increase in the Annexin V positive cell population following treatment with 5-isopropylisatin would indicate the induction of apoptosis.
-
Western blot results showing an increase in cleaved caspase-3 and the Bax/Bcl-2 ratio would further confirm the activation of the apoptotic pathway.
-
A decrease in the phosphorylation of VEGFR2 would suggest an inhibitory effect on this key angiogenic receptor.
In Vivo Studies: A Look Ahead
Should in vitro studies demonstrate significant anticancer activity, subsequent in vivo evaluation in animal models is warranted.
Experimental Workflow: In Vivo Xenograft Model
Sources
- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. seejph.com [seejph.com]
- 6. Synthesis and Antiangiogenic Activity of N-Alkylated Levamisole Derivatives | PLOS One [journals.plos.org]
- 7. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Antiviral Evaluation of 5-Isopropyl-1H-indole-2,3-dione and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for the investigation of the antiviral properties of 5-Isopropyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold. Isatin and its analogues have demonstrated significant potential as broad-spectrum antiviral agents, targeting a range of viral families through various mechanisms of action.[1][2][3][4][5][6] This guide delves into the scientific rationale behind utilizing this class of compounds, outlines detailed protocols for robust in vitro evaluation, and provides insights into data interpretation. The methodologies described herein are designed to ensure scientific rigor and reproducibility, empowering researchers to effectively assess the antiviral efficacy and cytotoxic profile of this compound and its derivatives.
Introduction: The Promise of Isatin Scaffolds in Antiviral Drug Discovery
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[5][6] The inherent structural features of the isatin core allow for extensive functionalization at various positions, leading to a vast chemical space for the development of novel therapeutic agents.[3][6] Historically, isatin derivatives have shown remarkable antiviral activity against a wide array of viruses, such as poxviruses, coronaviruses, HIV, and arboviruses.[4][7][8] Methisazone, a thiosemicarbazone derivative of N-methylisatin, was one of the pioneering synthetic antiviral drugs.[9]
The 5-isopropyl substitution on the isatin ring presents an interesting modification that can influence the compound's lipophilicity, steric interactions, and ultimately its biological activity. This guide will focus on the practical application of this compound in antiviral research, providing the necessary tools for its systematic evaluation.
Potential Mechanisms of Antiviral Action
Isatin derivatives have been shown to inhibit viral replication through multiple mechanisms. A primary and well-documented target is the viral protease, an enzyme crucial for the cleavage of viral polyproteins into functional units necessary for viral assembly and maturation.[10][11][12]
Inhibition of Viral Proteases
Many viruses, including coronaviruses (e.g., SARS-CoV-2), encode for a 3C-like protease (3CLpro) or main protease (Mpro) that is essential for their life cycle.[10][11][13] Isatin derivatives have been identified as potent inhibitors of these cysteine proteases.[10][11][12] The electrophilic C3-carbonyl group of the isatin core is believed to be a key pharmacophoric feature, potentially forming a covalent or non-covalent interaction with the catalytic cysteine residue in the active site of the protease, thereby blocking its function.
Figure 1: Simplified pathway of viral protease inhibition by isatin derivatives.
Other Potential Targets
Beyond protease inhibition, isatin derivatives may exert their antiviral effects by:
-
Inhibiting other viral enzymes: Such as reverse transcriptase in retroviruses.[14]
-
Interfering with viral entry or release: Some compounds may target viral surface proteins like neuraminidase in the influenza virus.[15]
-
Modulating host cell pathways: Influencing cellular processes that are essential for viral replication.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the systematic evaluation of this compound. It is crucial to perform these experiments with appropriate controls to ensure the validity of the results.
Prerequisite: Cytotoxicity Assessment
Before evaluating the antiviral activity of a compound, it is imperative to determine its cytotoxic concentration. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply because the compound is killing the host cells.[16][17][18] The 50% cytotoxic concentration (CC50) is the concentration of the compound that causes a 50% reduction in cell viability.
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[8][18]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza).
-
Complete cell culture medium.
-
This compound (dissolved in a suitable solvent like DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at an appropriate density to achieve 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a series of two-fold serial dilutions of this compound in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: After 24 hours of cell incubation, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with the solvent (vehicle control).
-
Incubation: Incubate the plates for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Antiviral Activity Assessment
Once the non-toxic concentration range of the compound is established, its antiviral efficacy can be determined. The Plaque Reduction Assay is a gold-standard method for quantifying the inhibition of viral infectivity.
Protocol: Plaque Reduction Assay
This assay measures the ability of a compound to reduce the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Confluent monolayers of susceptible host cells in 6- or 12-well plates.
-
Virus stock with a known titer (plaque-forming units per mL, PFU/mL).
-
This compound at non-toxic concentrations.
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).
-
Staining solution (e.g., crystal violet).
-
Fixative (e.g., 10% formalin).
Procedure:
-
Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to obtain a concentration that will produce a countable number of plaques (e.g., 50-100 PFU per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the diluted virus for 1 hour at 37°C, allowing for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells with the fixative solution.
-
Remove the overlay and stain the cells with the staining solution.
-
Gently wash the plates with water to remove excess stain. Plaques will appear as clear zones against a stained cell monolayer.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Figure 2: Workflow for the Plaque Reduction Assay.
Data Interpretation and Key Metrics
The primary outputs of these assays are the CC50 and EC50 values. These are used to calculate the Selectivity Index (SI), a crucial parameter for evaluating the therapeutic potential of an antiviral compound.
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. Generally, an SI of 10 or greater is considered promising for a potential antiviral drug candidate.
Table 1: Sample Data for Antiviral Evaluation of this compound against a Hypothetical Virus
| Compound | Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | Virus X | Vero E6 | >100 | 8.5 | >11.8 |
| Positive Control (e.g., Remdesivir) | Virus X | Vero E6 | >100 | 1.2 | >83.3 |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of this compound as a potential antiviral agent. Positive results from these assays, indicated by a potent EC50 and a high SI, would warrant further investigation. Subsequent studies could include:
-
Mechanism of Action Studies: To confirm the specific viral target and mode of inhibition (e.g., enzymatic assays for protease inhibition).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related derivatives to optimize antiviral potency and reduce cytotoxicity.[7]
-
In vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of viral infection.
The versatile isatin scaffold continues to be a rich source of potential therapeutic agents. Systematic and rigorous evaluation, as detailed in these application notes, is essential for unlocking the full potential of compounds like this compound in the fight against viral diseases.
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- El-Sabbagh, O. I., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure-Activity Relationship Studies. PubMed.
- Fassihi, A., et al. (2022). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Research in Pharmaceutical Sciences, 17(2), 165-177.
- Zhang, X., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Molecules, 19(7), 10246-10257.
- Göktaş, M. T., et al. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. OUCI.
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Application Notes & Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Activity of 5-Isopropylisatin
For: Researchers, scientists, and drug development professionals.
Abstract
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3] This document provides a detailed guide for the comprehensive evaluation of the antimicrobial properties of a specific derivative, 5-isopropylisatin. As a novel compound, its activity is yet to be fully characterized. These application notes, therefore, present a suite of standardized, robust, and reproducible assays to determine its efficacy against a panel of clinically relevant bacteria. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.[4][5][6] We will detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as a qualitative assessment via the Agar Disk Diffusion method. This guide is designed to equip researchers with the necessary tools to generate reliable and meaningful data on the antimicrobial potential of 5-isopropylisatin and other novel isatin derivatives.
Introduction: The Scientific Rationale
Isatin and its derivatives are a cornerstone in medicinal chemistry, recognized for their versatile biological activities.[1] The core isatin scaffold can be chemically modified at various positions to generate a library of compounds with diverse pharmacological profiles.[1][3] Studies have indicated that isatin derivatives may exert their antimicrobial effects through a mixed mechanism, including the inhibition of bacterial cell wall synthesis and the disruption of bacterial cell fusion processes.[1] This multi-target potential makes them attractive candidates in the fight against drug-resistant pathogens.
5-isopropylisatin is a derivative with a lipophilic isopropyl group at the 5-position of the isatin core. This substitution is hypothesized to enhance membrane permeability, potentially leading to increased intracellular concentration and improved antimicrobial efficacy. To validate this hypothesis, a systematic and standardized evaluation is paramount. This guide provides the experimental framework for such an investigation.
Core Assays for Antimicrobial Activity Profiling
A multi-faceted approach is essential for a thorough assessment of a novel compound's antimicrobial properties. We will focus on three fundamental and widely accepted assays:
-
Broth Microdilution Assay: To quantitatively determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4]
-
Agar Disk Diffusion Assay: A qualitative method to assess the general susceptibility of a microorganism to the compound.[7][8][9][10]
-
Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of the compound required to kill 99.9% of the initial bacterial inoculum, thereby establishing whether the compound is bacteriostatic or bactericidal.[11][12][13][14][15]
Essential Materials & Quality Control
Scientific integrity hinges on the use of standardized materials and rigorous quality control.
Test Compound:
-
5-isopropylisatin: High purity (>98%). A stock solution (e.g., 1280 µg/mL) should be prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). Ensure the final concentration of the solvent in the assay does not exceed levels that affect bacterial growth (typically ≤1%).
Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): For broth microdilution and MBC assays.[11][14]
-
Mueller-Hinton Agar (MHA): For disk diffusion and subculturing in MBC assays. The agar depth should be uniform (4 mm) for reproducible diffusion.[7][10]
Bacterial Strains: A representative panel should include Gram-positive and Gram-negative bacteria. The following ATCC (American Type Culture Collection) strains are recommended as they are standard quality control strains for antimicrobial susceptibility testing.[16][17][18][19]
-
Gram-positive: Staphylococcus aureus (ATCC 25923 or ATCC 29213)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
Controls:
-
Positive Control: A standard antibiotic with known efficacy against the test strains (e.g., Ciprofloxacin, Gentamicin).
-
Negative Control: Growth control (no compound) and sterility control (no bacteria).
-
Solvent Control: To ensure the solvent used to dissolve 5-isopropylisatin does not inhibit bacterial growth.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][6]
Step 1: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
Step 2: Preparation of Serial Dilutions
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the 5-isopropylisatin stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process down to well 10. Discard 100 µL from well 10 to ensure a final volume of 100 µL in each well.[11]
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
Step 3: Inoculation and Incubation
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in wells 1-11 will be 200 µL.
-
Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
Step 4: MIC Determination
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of 5-isopropylisatin in which there is no visible growth.
Caption: Workflow for MIC determination.
Protocol 2: Agar Disk Diffusion Assay
This method provides a preliminary, qualitative assessment of antimicrobial activity.[7][8]
Step 1: Inoculum Preparation and Plating
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1, Step 1.
-
Immerse a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees and repeat the streaking twice more.[8]
Step 2: Disk Application and Incubation
-
Prepare sterile filter paper disks (6 mm diameter).
-
Aseptically apply a known amount of 5-isopropylisatin solution (e.g., 10 µL of a 1 mg/mL solution) to each disk. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate. Ensure firm contact with the agar surface.[20]
-
Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours.
Step 3: Interpretation
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
This assay is a continuation of the MIC test to determine if the compound is bactericidal.[13][14]
Step 1: Subculturing from MIC Plate
-
Following MIC determination (Protocol 1), select the well corresponding to the MIC and the wells with higher concentrations of 5-isopropylisatin that showed no visible growth.
-
From each of these clear wells, plate a 10 µL aliquot onto a sterile MHA plate.[11]
-
Also, plate an aliquot from the positive growth control well (no compound) to serve as a reference.
Step 2: Incubation and MBC Determination
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each plate.
-
The MBC is the lowest concentration of 5-isopropylisatin that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control plate.[11][12]
Caption: Workflow for MBC determination.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Example MIC and MBC Data for 5-isopropylisatin
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| E. coli | 25922 | 32 | >128 | >4 | Bacteriostatic |
| P. aeruginosa | 27853 | 64 | >128 | >2 | Bacteriostatic |
Interpretation:
-
The MBC/MIC ratio is a critical parameter. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[11]
-
Trustworthiness: The entire assay system is validated by the inclusion of quality control strains. The MIC for the control antibiotic against the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST.[19][21] If the QC results are out of range, the entire batch of tests must be repeated.
Conclusion and Future Directions
These protocols provide a standardized framework for the initial antimicrobial characterization of 5-isopropylisatin. The data generated will establish its spectrum of activity and whether its effects are bactericidal or bacteriostatic. Positive results from these foundational assays would warrant further investigation into its mechanism of action, potential for synergy with existing antibiotics, and its activity against a broader panel of clinical isolates, including multi-drug resistant strains.[22]
References
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- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
- Ali, S., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. Pharmaceutical Chemistry Journal, 57(2), 196-203.
- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-6.
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Application Note: Investigating the Neuroprotective Potential of 5-Substituted Isatin Derivatives
A Guide for Researchers in Neurodegenerative Disease
Introduction
The pursuit of effective neuroprotective agents is a critical endeavor in modern medicine, aimed at combating the progression of devastating neurodegenerative disorders. The isatin (1H-indole-2,3-dione) scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its derivatives are particularly noted for their ability to penetrate the blood-brain barrier and engage with multiple targets relevant to neurodegeneration, including monoamine oxidase (MAO), caspases, and pathways involved in oxidative stress and inflammation.[3][4][5][6]
This guide focuses on the neuroprotective applications of isatin derivatives, with a particular emphasis on 5-substituted analogues like 5-Isopropyl-1H-indole-2,3-dione. While literature on this specific isopropyl derivative is emerging, the principles and protocols outlined here are broadly applicable to the wider class of 5-substituted isatins, which have shown significant promise.[7] We will provide an overview of the key mechanisms of action and present detailed, validated protocols for in vitro screening to empower researchers in their quest for novel therapeutics.
Section 1: Core Mechanisms of Isatin-Mediated Neuroprotection
Isatin derivatives exert their neuroprotective effects through a multi-targeted approach. Understanding these mechanisms is crucial for designing robust experiments and interpreting results. The primary pathways include:
-
Inhibition of Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the brain that degrades dopamine. Its inhibition can increase dopamine levels, which is beneficial in conditions like Parkinson's disease.[4] Furthermore, MAO-B activity generates oxidative stress through the production of hydrogen peroxide. Isatins are recognized as potent, reversible inhibitors of MAO-B, thereby reducing oxidative damage to neurons.[3][4]
-
Inhibition of Caspases: Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative diseases. Caspases are a family of proteases that execute this process.[5] Several isatin-sulphonamide derivatives have been identified as effective inhibitors of effector caspases, such as caspase-3 and caspase-7, directly blocking the apoptotic cascade.[5][8][9][10]
-
Anti-Neuroinflammatory Activity: Chronic activation of microglia, the brain's resident immune cells, contributes to neuronal damage by releasing pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. Isatin derivatives have been shown to suppress the release of these inflammatory molecules from activated microglia, thus mitigating neuroinflammation.[11]
-
Activation of the Nrf2 Antioxidant Pathway: The Nrf2 pathway is a master regulator of cellular antioxidant responses.[12][13] Activation of Nrf2 leads to the transcription of numerous protective genes. Some isatin derivatives may indirectly promote this pathway by reducing the overall oxidative load, thereby bolstering the cell's intrinsic defense mechanisms.
Visualizing the Protective Pathways
The following diagram illustrates the key neuroprotective mechanisms of isatin derivatives, highlighting their multi-target engagement within a neuron.
Caption: Multi-target neuroprotective mechanisms of isatin derivatives.
Section 2: In Vitro Screening & Validation Workflow
A systematic in vitro workflow is essential to characterize the neuroprotective profile of a novel isatin derivative. The human neuroblastoma cell line, SH-SY5Y, is a widely accepted and versatile model for this purpose.[14][15][16] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for modeling diseases like Parkinson's.[16]
Experimental Workflow Diagram
This diagram outlines the logical flow from basic cell culture to the assessment of neuroprotection.
Caption: Standard workflow for in vitro neuroprotection screening.
Protocol 2.1: SH-SY5Y Cell Culture and Differentiation
Objective: To culture SH-SY5Y cells and differentiate them towards a dopaminergic-like phenotype, making them more susceptible to neurotoxins used in Parkinson's disease models.
Materials:
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
Complete Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM/F-12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-Retinoic Acid (RA).
-
Standard cell culture flasks, plates, and consumables.
Procedure:
-
Maintenance: Culture SH-SY5Y cells in T-75 flasks with Complete Medium at 37°C in a humidified 5% CO₂ incubator.
-
Subculture: When cells reach 80-90% confluency, passage them using standard trypsinization methods.
-
Seeding for Experiments: Seed cells into 96-well plates (for viability assays) or larger formats as required, at a density of 1 x 10⁴ cells/well (for 96-well plates). Allow cells to adhere for 24 hours.
-
Differentiation: Replace the Complete Medium with Differentiation Medium.
-
Incubation: Culture the cells for 5-7 days in Differentiation Medium, replacing the medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Scientist's Note: The SH-SY5Y cell line can be heterogeneous.[15] For consistency, use cells from a similar passage number across all experiments. Differentiation with RA enhances their neuronal characteristics, but protocols can be further optimized (e.g., by adding BDNF).[16]
Protocol 2.2: Assessing Neuroprotection against 6-OHDA Toxicity
Objective: To quantify the protective effect of an isatin derivative against oxidative stress-induced cell death caused by the neurotoxin 6-hydroxydopamine (6-OHDA), a common model for Parkinson's disease.
Procedure:
-
Prepare Compound: Dissolve this compound in DMSO to make a 10 mM stock solution. Further dilute in culture medium to desired working concentrations (e.g., 0.1, 1, 10, 25 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Pre-treatment: After differentiation (Protocol 2.1), remove the medium and add fresh medium containing the various concentrations of the isatin derivative. Also include a "Vehicle Control" group (medium with 0.1% DMSO) and a "Toxin Control" group (medium with 0.1% DMSO).
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Toxin Induction: Prepare a fresh solution of 6-OHDA in sterile, deoxygenated water or saline immediately before use. Add 6-OHDA to all wells except the "Vehicle Control" group to a final concentration of 50-100 µM (this should be optimized for your specific cell conditions).
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Endpoint Analysis: Proceed to endpoint assays such as the MTT assay for cell viability.
Protocol 2.3: Key Endpoint Assays
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
After the 24-hour toxin incubation, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Interpretation & Controls:
-
Vehicle Control: Represents 100% cell viability.
-
Toxin Control (6-OHDA only): Represents the maximum level of cell death.
-
Test Compound Groups: Viability is calculated as a percentage relative to the Vehicle Control. A significant increase in viability compared to the Toxin Control indicates a neuroprotective effect.
| Sample Data Layout | Treatment | Absorbance (570 nm) | % Viability vs. Control |
| Control | Vehicle (DMSO) | 1.25 | 100% |
| Toxin | 6-OHDA (100 µM) | 0.60 | 48% |
| Test 1 | 6-OHDA + 1 µM Cmpd | 0.85 | 68% |
| Test 2 | 6-OHDA + 10 µM Cmpd | 1.05 | 84% |
Principle: Use a probe like 2',7'-dichlorofluorescin diacetate (DCFDA). DCFDA is cell-permeable and is deacetylated by cellular esterases. In the presence of reactive oxygen species (ROS), it is oxidized to the highly fluorescent DCF.
Procedure:
-
Follow the main protocol (2.2) up to the end of the toxin incubation period.
-
Wash cells gently with warm phosphate-buffered saline (PBS).
-
Load cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Wash cells again with PBS to remove excess probe.
-
Measure fluorescence using a microplate reader (Excitation/Emission ~485/535 nm).
Data Interpretation: A significant decrease in fluorescence in the compound-treated groups compared to the Toxin Control group indicates a reduction in intracellular ROS and demonstrates antioxidant activity.
Principle: This assay uses a specific caspase-3 substrate (e.g., Ac-DEVD-pNA) that, when cleaved by active caspase-3, releases a chromophore (pNA) which can be measured colorimetrically.
Procedure:
-
Following treatment, lyse the cells according to the manufacturer's protocol for the specific assay kit.
-
Incubate the cell lysate with the caspase-3 substrate in the provided assay buffer.
-
Measure the absorbance at 405 nm over time. The rate of color development is proportional to caspase-3 activity.
Data Interpretation: A significant reduction in caspase-3 activity in the compound-treated groups compared to the Toxin Control indicates an anti-apoptotic effect.[5][17]
Section 3: Considerations for Advanced Studies
-
Mechanism Validation: To confirm targets, perform Western blotting for key proteins in the implicated pathways (e.g., cleaved caspase-3, phosphorylated Akt, nuclear Nrf2).
-
MAO-B Inhibition Assay: Use a dedicated enzyme inhibition assay kit with purified MAO-B to determine the IC₅₀ value of your compound specifically for this target.
-
In Vivo Models: Promising candidates should be advanced to in vivo models. For Parkinson's disease, the MPTP mouse model or 6-OHDA-lesioned rat model are standards. Efficacy is measured by behavioral tests (e.g., rotarod test) and post-mortem analysis of dopaminergic neuron survival in the substantia nigra.[18]
Conclusion
The isatin scaffold provides a fertile ground for the development of multi-target neuroprotective drugs. The protocols and workflow detailed in this guide offer a robust framework for the initial characterization and validation of novel derivatives like this compound. By systematically evaluating cell viability, oxidative stress, and apoptosis, researchers can effectively identify and advance promising candidates for the treatment of neurodegenerative diseases.
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Application Notes & Protocols: Development of 5-Isopropylisatin Analogs for Targeted Inhibition of Effector Caspases
Prepared by: Gemini, Senior Application Scientist
Abstract
The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for compounds with a vast array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of novel 5-isopropylisatin analogs specifically targeting effector caspases-3 and -7, key executioners of the apoptotic pathway. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making targeted modulation of caspases a compelling therapeutic strategy. We present detailed, field-tested protocols for chemical synthesis, in vitro enzymatic assays, mechanism of action studies, and cell-based evaluations, grounded in established scientific principles to guide researchers in the development of potent and selective caspase inhibitors.
Introduction: The Rationale for Targeting Caspases with 5-Isopropylisatin Analogs
Isatin and its derivatives have demonstrated a remarkable capacity to inhibit a diverse range of enzymes, including protein kinases and proteases.[4][5][6] Among the most promising targets are the caspase family of cysteine-aspartic proteases, which play a central role in the execution of apoptosis, or programmed cell death.[7][8] Specifically, effector caspases-3 and -7 are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Isatin sulfonamides, in particular, have been identified as potent, reversible inhibitors of caspases-3 and -7.[8][9] The inhibitory mechanism involves the interaction of the C3-carbonyl group of the isatin ring with the active site cysteine thiol of the caspase enzyme.[9][10] The C5 position of the isatin scaffold provides a crucial vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
The introduction of a 5-isopropyl group is a strategic choice designed to:
-
Enhance Lipophilicity: The isopropyl group increases the molecule's lipophilicity, potentially improving cell membrane permeability and bioavailability.
-
Probe Steric Pockets: The branched alkyl group can probe hydrophobic pockets within the enzyme's active site, potentially forming favorable van der Waals interactions and increasing binding affinity.
-
Modulate Selectivity: The specific size and shape of the isopropyl group can influence selectivity for caspases over other related proteases.
This guide will use the development of 5-isopropylisatin analogs against caspases-3 and -7 as a model system to illustrate a complete drug discovery workflow.
Design and Synthesis of 5-Isopropylisatin Analogs
The synthetic strategy focuses on a robust and modular approach, allowing for the facile generation of a library of analogs for structure-activity relationship (SAR) studies. The core 5-isopropylisatin scaffold is first synthesized, followed by N-alkylation to introduce further diversity.
Synthetic Workflow Overview
The overall workflow for synthesizing N-substituted 5-isopropylisatin analogs is depicted below. This multi-step process begins with the synthesis of the core scaffold, which is then functionalized.
Caption: Synthetic workflow for N-substituted 5-isopropylisatin analogs.
Detailed Synthesis Protocol: 5-Isopropylisatin
This protocol is adapted from established methods for isatin synthesis.
Materials:
-
4-Isopropylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate, anhydrous
-
Concentrated Sulfuric Acid
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
Protocol:
-
Step 1: Synthesis of Isonitroso-4'-isopropylacetanilide.
-
In a 1 L round-bottom flask, dissolve 50 g of chloral hydrate in 600 mL of water.
-
Add 550 g of anhydrous sodium sulfate, followed by a solution of 4-isopropylaniline (0.25 mol) in 150 mL of water and 25 mL of concentrated HCl.
-
Add a solution of hydroxylamine hydrochloride (0.75 mol) in 250 mL of water.
-
Heat the mixture under reflux for 45-60 minutes. A yellow precipitate should form.
-
Cool the reaction mixture in an ice bath. Collect the precipitate by vacuum filtration, wash with cold water, and air dry. The product is the isonitrosoacetanilide intermediate.
-
-
Step 2: Cyclization to 5-Isopropylisatin.
-
Caution: This step involves concentrated sulfuric acid and is highly exothermic. Perform in a fume hood with appropriate personal protective equipment (PPE).
-
Slowly add concentrated sulfuric acid (250 mL) to a beaker in an ice bath, ensuring the temperature does not exceed 70°C.
-
Gradually add the dried isonitroso-4'-isopropylacetanilide intermediate (0.2 mol) to the sulfuric acid with vigorous stirring, maintaining the temperature between 60-70°C.
-
After the addition is complete, heat the mixture to 80°C for 10 minutes, then cool to room temperature.
-
Pour the reaction mixture onto crushed ice (1 kg).
-
A reddish-orange precipitate of 5-isopropylisatin will form.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.
-
Recrystallize from glacial acetic acid or ethanol to obtain pure 5-isopropylisatin.
-
In Vitro Biological Evaluation: Caspase Inhibition Assays
The primary evaluation of synthesized analogs involves determining their ability to inhibit the enzymatic activity of purified caspases-3 and -7. A fluorogenic or luminogenic assay is recommended for high-throughput screening and accurate determination of inhibitory potency (IC50).
Caspase Activity Assay Workflow
Caption: Workflow for an in vitro caspase inhibition assay.
Protocol: Caspase-3/7 Inhibition Assay (Fluorogenic)
Materials:
-
Recombinant human caspase-3 and caspase-7 (active)
-
Caspase Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Fluorogenic substrate: Ac-DEVD-AMC (for caspase-3/7)
-
Synthesized 5-isopropylisatin analogs, dissolved in DMSO
-
Positive Control Inhibitor: Ac-DEVD-CHO (a known potent caspase-3/7 inhibitor)
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a 2X working solution of the caspase enzyme in cold assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
Prepare a 2X working solution of the Ac-DEVD-AMC substrate in assay buffer.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 50 µL of the appropriate solution:
-
Test wells: 50 µL of test compound dilution.
-
Positive control wells: 50 µL of Ac-DEVD-CHO dilution.
-
Negative control (100% activity) wells: 50 µL of assay buffer containing the same percentage of DMSO as the test wells.
-
Blank (no enzyme) wells: 50 µL of assay buffer.
-
-
Add 50 µL of the 2X caspase enzyme solution to all wells except the blank wells (add 50 µL of assay buffer to blanks).
-
Mix gently by tapping the plate and pre-incubate for 15 minutes at room temperature, protected from light.
-
Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader.
-
Read the fluorescence intensity every 1-2 minutes for 30-60 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V) from the linear portion of the kinetic curve (RFU/min).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank))
-
Plot the % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Representative Data Presentation
| Compound ID | R-Group (at N1) | Caspase-3 IC50 (µM) | Caspase-7 IC50 (µM) | Selectivity (C-7/C-3) |
| 5-IP-01 | -H | 1.5 ± 0.2 | 2.3 ± 0.3 | 1.5 |
| 5-IP-02 | -CH2-Ph | 0.25 ± 0.04 | 0.40 ± 0.06 | 1.6 |
| 5-IP-03 | -CH2-Ph(4-F) | 0.18 ± 0.02 | 0.22 ± 0.03 | 1.2 |
| Ac-DEVD-CHO | (Control) | 0.015 ± 0.002 | 0.045 ± 0.005 | 3.0 |
Data are hypothetical and for illustrative purposes only.
Mechanism of Action (MoA) and Cellular Evaluation
After identifying potent inhibitors in vitro, the next crucial steps are to confirm their mechanism in a cellular context and assess their effects on cell health and apoptosis induction.
Cellular Apoptosis Induction Pathway
The following diagram illustrates the intrinsic apoptotic pathway, highlighting the central role of caspases-3 and -7, the targets of our 5-isopropylisatin analogs.
Caption: Intrinsic apoptosis pathway showing the target of inhibition.
Protocol: Cellular Apoptosis Assay (PARP Cleavage by Western Blot)
This protocol assesses target engagement by measuring the cleavage of Poly (ADP-ribose) polymerase (PARP), a well-known substrate of caspases-3 and -7.
Materials:
-
Human cancer cell line (e.g., Jurkat, HeLa)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
Test compounds (5-isopropylisatin analogs)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-PARP (recognizes both full-length and cleaved forms), anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells for 1 hour with various concentrations of the 5-isopropylisatin analog or vehicle control (DMSO).
-
Induce apoptosis by adding an apoptosis-inducing agent (e.g., 1 µM Staurosporine) to all wells except the untreated control.
-
Incubate for an additional 4-6 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (e.g., 10% gel) and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. The full-length PARP appears at ~116 kDa, and the cleaved fragment appears at ~89 kDa.
-
Strip and re-probe the membrane for β-Actin (~42 kDa) as a loading control.
-
Expected Outcome: In cells treated with the apoptosis inducer, a strong band for cleaved PARP should be visible. Pre-treatment with a potent 5-isopropylisatin analog should show a dose-dependent reduction in the intensity of the cleaved PARP band, demonstrating cellular target engagement.
Conclusion and Future Directions
This guide outlines a systematic approach for the development of 5-isopropylisatin analogs as targeted caspase inhibitors. By following these protocols for synthesis, in vitro screening, and cellular validation, researchers can efficiently identify and characterize lead compounds. Future work should focus on comprehensive selectivity profiling against other caspases and unrelated proteases, as well as ADME/Tox studies to evaluate the drug-like properties of the most promising candidates for preclinical development.
References
- Cheke, R. S., Patil, V. M., Firke, S. D., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals (Basel), 15(3), 272.
- Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2009). Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis. Journal of Medicinal Chemistry, 52(15), 4847-57.
- Schäfers, M., Kopka, K., & Haufe, G. (2015). Isatin Sulfonamides: Potent caspases-3 and -7 Inhibitors, and Promising PET and SPECT Radiotracers for Apoptosis Imaging. Future Medicinal Chemistry, 7(9), 1173-96.
- Firoozpour, L., et al. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1675-1688.
- Semantic Scholar. (n.d.). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery.
- PubMed. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals (Basel).
- ResearchGate. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. ResearchGate.
- MDPI. (2021). A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor. Molecules, 26(16), 4983.
- PubMed. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules.
- Glozman, R., et al. (2020). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 25(23), 5752.
- PubMed Central. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules.
- Medvedev, A., & Buneeva, O. (2008). Biological targets for isatin and its analogues: Implications for therapy. Neurochemical Research, 34(3), 425-31.
- RSC Publishing. (2023). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Medicinal Chemistry.
- Taylor & Francis Online. (2020). Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
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- 2. [PDF] Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | Semantic Scholar [semanticscholar.org]
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- 5. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. tandfonline.com [tandfonline.com]
Application Note: A Robust Framework for the Scale-Up Synthesis of 5-Isopropyl-1H-indole-2,3-dione
Abstract
5-Isopropyl-1H-indole-2,3-dione, or 5-isopropylisatin, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis at the laboratory scale is well-documented; however, transitioning to pilot or industrial scale presents significant challenges in terms of safety, efficiency, and product purity. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 5-isopropylisatin. We detail a robust protocol based on the Sandmeyer isatin synthesis, addressing critical process parameters, safety protocols, and purification strategies essential for producing high-purity material in multi-kilogram quantities.
Introduction and Strategic Rationale
Isatin and its derivatives are key pharmacophores found in a multitude of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial.[1][2] The 5-isopropyl substituted variant is of particular interest for introducing lipophilic character, potentially enhancing membrane permeability and target engagement of drug candidates.
While several methods exist for isatin synthesis, the Sandmeyer isatin synthesis remains one of the most reliable and adaptable for scale-up due to its use of readily available starting materials and well-understood reaction mechanism.[1][2][3] This two-step process involves the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization.[3]
This guide focuses on the practical execution of this synthesis, moving beyond bench-scale procedures to provide insights necessary for drug development professionals and process chemists.
Process Chemistry and Mechanistic Overview
The overall transformation from 4-isopropylaniline to this compound proceeds in two distinct stages.
Stage 1: Synthesis of 2-(Hydroxyimino)-N-(4-isopropylphenyl)acetamide (Intermediate) This step involves the reaction of 4-isopropylaniline with chloral hydrate and hydroxylamine hydrochloride.[1][3] The reaction is believed to proceed through the formation of a glyoxamide, which then reacts with hydroxylamine to form the oxime intermediate.[4]
Stage 2: Acid-Catalyzed Cyclization The isolated intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which facilitates an intramolecular electrophilic substitution to form the five-membered ring of the isatin core.[3][5] Temperature control during this highly exothermic step is critical to prevent sulfonation and other side reactions.[6]
Workflow Visualization
The diagram below outlines the key stages of the scale-up synthesis process, from raw material charging to final product isolation.
Caption: High-level workflow for the two-stage synthesis of 5-isopropylisatin.
Hazards and Critical Safety Considerations
Scaling up chemical reactions introduces risks that may not be apparent at the laboratory level. A thorough risk assessment is mandatory.[6]
-
Chloral Hydrate: A regulated substance that is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Ensure work is performed in a well-ventilated area or fume hood.
-
Hydroxylamine Hydrochloride: Can be corrosive and is a skin and eye irritant. Inhalation of dust should be avoided.
-
Concentrated Sulfuric Acid (98%): Extremely corrosive and a strong oxidizing agent. The addition of the isonitrosoacetanilide intermediate is highly exothermic and requires careful temperature monitoring and control. The quenching of the reaction mixture on ice/water is also highly exothermic and must be done with caution in a vessel designed to handle rapid temperature changes.
-
Exothermic Reactions: Both the cyclization step and the final quench are significantly exothermic. The reaction vessel must have adequate cooling capacity, and addition rates must be strictly controlled to prevent thermal runaway.
Detailed Scale-Up Protocol (1.0 kg Scale)
This protocol is designed for a target output of approximately 1.0 kg of 5-isopropylisatin. All operations should be conducted in equipment rated for the chemicals and temperatures involved.
Part A: Synthesis of 2-(Hydroxyimino)-N-(4-isopropylphenyl)acetamide (Intermediate)
Equipment:
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Heating/cooling circulator.
-
Large filtration apparatus (Büchner funnel or filter press).
-
Vacuum oven.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale/Notes |
| 4-Isopropylaniline | 135.21 | 0.85 kg | 6.29 | Starting material. Ensure >98% purity. |
| Chloral Hydrate | 165.40 | 1.14 kg | 6.89 | Used in slight excess to drive the reaction. |
| Hydroxylamine HCl | 69.49 | 1.54 kg | 22.16 | A significant excess is crucial for high conversion.[6] |
| Sodium Sulfate (Anhydrous) | 142.04 | 4.10 kg | 28.86 | Acts as a salting-out agent to improve product isolation.[6] |
| Hydrochloric Acid (Conc.) | 36.46 | 0.62 L | ~7.44 | To form the aniline salt, improving solubility. |
| Deionized Water | 18.02 | ~8.0 L | - | Solvent for the reaction. |
Procedure:
-
Reactor Setup: Charge the 10 L reactor with 4.0 L of deionized water and 0.62 L of concentrated hydrochloric acid.
-
Aniline Addition: With stirring, add 0.85 kg of 4-isopropylaniline to the reactor. A slurry of the hydrochloride salt will form.
-
Reagent Solution Preparation: In a separate vessel, dissolve 1.14 kg of chloral hydrate, 1.54 kg of hydroxylamine hydrochloride, and 4.10 kg of sodium sulfate in 4.0 L of warm water. Stir until all solids are dissolved.
-
Reaction: Heat the aniline slurry in the reactor to 90-95°C. Once the temperature is stable, begin the controlled addition of the reagent solution from step 3 over 30-45 minutes.
-
Reflux: After the addition is complete, maintain the reaction mixture at reflux for 15-20 minutes. The product will begin to precipitate.
-
Crystallization: Cool the reactor contents to 10-15°C over at least 2 hours to ensure complete crystallization of the intermediate.
-
Isolation: Filter the resulting slurry. Wash the filter cake thoroughly with cold water (2 x 1 L) to remove residual salts.
-
Drying: Dry the pale-yellow solid in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Expected Yield: 1.15 - 1.25 kg (88-96%)
-
In-Process Control (IPC): Check melting point (~165-168°C) and TLC/HPLC for purity before proceeding.
-
Part B: Cyclization to this compound
Equipment:
-
10 L jacketed glass reactor with robust overhead stirring and temperature probe.
-
High-capacity cooling circulator.
-
Large vessel (e.g., 50 L) for quenching, containing crushed ice/water.
-
Filtration and drying equipment as in Part A.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale/Notes |
| Intermediate from Part A | 206.24 | 1.20 kg | 5.82 | Ensure the material is completely dry. |
| Sulfuric Acid (98%) | 98.08 | 3.3 L (~6.0 kg) | ~61.2 | Acts as both reagent and solvent. |
| Crushed Ice / Water | - | ~25 kg | - | For quenching the reaction. |
| Ethanol / Water | - | As needed | - | Solvent for recrystallization. |
Procedure:
-
Acid Charging: Charge the 10 L reactor with 3.3 L of concentrated sulfuric acid. Begin cooling the acid to 50°C.
-
Intermediate Addition: Once the acid is at 50°C, begin the portion-wise addition of the dried intermediate (1.20 kg) from Part A. This is a critical, exothermic step. Add the solid at a rate that maintains the internal temperature between 60°C and 70°C.[5][6] Use external cooling as needed. The addition may take 1-2 hours.
-
Reaction Completion: After all the intermediate has been added, heat the dark solution to 80°C and hold for 10-15 minutes to ensure the cyclization is complete.[5][6]
-
Quenching: Cool the reaction mixture to room temperature. In a separate, large vessel, prepare a slurry of ~25 kg of crushed ice and water. With vigorous stirring, slowly and carefully pour the reaction mixture into the ice slurry. The product will precipitate as a reddish-orange solid.
-
Isolation: Filter the crude product and wash the cake extensively with cold water until the filtrate is neutral (pH 6-7). This removes residual acid.
-
Purification (Recrystallization): Transfer the crude solid to a clean vessel and recrystallize from an appropriate solvent system, such as aqueous ethanol or glacial acetic acid, to achieve high purity.[5][6]
-
Final Drying: Filter the purified product and dry in a vacuum oven at 60-70°C to a constant weight.
-
Expected Yield: 0.95 - 1.05 kg (80-90% from intermediate)
-
Final QC: Analyze the final product for purity (HPLC >99%), identity (¹H NMR, MS), and residual solvent content (GC).
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield in Stage 1 | Incomplete reaction; insufficient hydroxylamine HCl; product loss during filtration. | Ensure reflux time is adequate. Confirm excess of hydroxylamine.[6] Check filtrate for dissolved product; adjust cooling time/temp. |
| Dark/Tarry Product in Stage 2 | Temperature during intermediate addition exceeded 75-80°C, causing sulfonation/degradation. | Improve cooling efficiency. Slow down the rate of addition of the intermediate into the sulfuric acid.[6] |
| Incomplete Cyclization | Insufficient heating time/temperature after addition; intermediate was not fully dry. | Ensure reaction is held at 80°C for at least 10 minutes.[6] Ensure intermediate is bone-dry before use (water inhibits the reaction). |
| Poor Purity After Recrystallization | Inefficient removal of impurities; wrong solvent choice. | Perform a second recrystallization. Screen alternative solvent systems (e.g., acetic acid, isopropanol/water). |
Conclusion
The Sandmeyer synthesis provides a viable and scalable route to this compound. Success in scaling this process hinges on meticulous control of key parameters, particularly temperature during the exothermic cyclization step, and a robust purification strategy. By following the detailed protocols and safety guidelines outlined in this note, researchers and drug development professionals can confidently produce this important building block in the quantities required for advanced preclinical and clinical studies.
References
- Organic Syntheses Procedure, Isatin. URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0327
- ResearchGate, Synthesis of Sandmeier Isatin. URL: https://www.researchgate.
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. URL: https://meddocsonline.
- ResearchGate, Synthesis of 5-Substituted Indole-2,3-dione. URL: https://www.researchgate.net/publication/313111354_Synthesis_of_5-Substituted_Indole-23-dione
- Google Patents, Preparation method of 3-methyl-4-isopropylaniline. URL: https://patents.google.
- NIH National Library of Medicine, Synthesis of Substituted Isatins. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2709811/
- Carl ROTH, Safety Data Sheet: Isatin. URL: https://www.carlroth.com/medias/SDB-4155-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTU4NTF8YXBwbGljYXRpb24vcGRmfGg5OS9oMWMvODk4OTQ2MDU0NTgyMi5wZGZ8NzU3ODc2MGEzN2Q5YjY3ZDU3YmRjYjM2NWYwYjY2ZDVlZTY5YjM5MGRjZDA1ZTQ2YjE5ZTI5YjU5MTEyYjU0YQ
- SynArchive, Sandmeyer Isatin Synthesis. URL: https://www.synarchive.
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Application Notes and Protocols for the Formulation of 5-Isopropylisatin for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The successful in vivo evaluation of novel therapeutic agents is critically dependent on the development of appropriate formulations that ensure adequate bioavailability and exposure in preclinical models. This is particularly challenging for compounds with poor aqueous solubility, a common characteristic of many new chemical entities. This document provides a comprehensive guide to the formulation of 5-isopropylisatin, a representative poorly soluble compound, for in vivo research. We will explore key pre-formulation assessments, detail two distinct formulation strategies—a micronized suspension and a solubilized formulation using cyclodextrins—and provide step-by-step protocols for their preparation and characterization. The principles and methodologies outlined herein are broadly applicable to other poorly soluble drug candidates, aiming to equip researchers with the necessary knowledge to design and execute robust in vivo studies.
Introduction to 5-Isopropylisatin and the Formulation Challenge
5-Isopropylisatin (CAS No. 150560-58-0) is an isatin derivative investigated for its potential as a pharmaceutical intermediate.[1] Like many small molecules in drug discovery pipelines, it is anticipated to exhibit low aqueous solubility, posing a significant hurdle for preclinical development.[2][3] Inadequate formulation can lead to poor absorption, low and variable bioavailability, and consequently, misleading pharmacokinetic and pharmacodynamic data.[4][5] Therefore, a systematic and scientifically-driven approach to formulation development is paramount.
This guide will walk through the essential steps for developing a suitable formulation for a poorly soluble compound like 5-isopropylisatin, from initial characterization to the preparation of dosing vehicles for in vivo studies.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before embarking on formulation development, a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is crucial.[6] This pre-formulation stage provides the data necessary to make informed decisions about the most appropriate formulation strategy.[4]
Key Physicochemical Parameters to Determine:
-
Aqueous Solubility: Determine the solubility in water and buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the pH-dependent solubility profile.
-
Solubility in Organic Solvents and Co-solvents: Assess solubility in common pharmaceutical co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO). This information is vital for developing solubilized formulations.
-
pKa: The ionization constant (pKa) helps predict the extent of ionization at different pH values, which in turn influences solubility and permeability.
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide an indication of the compound's lipophilicity, which affects its absorption and distribution characteristics.
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to determine the crystallinity, polymorphism, and thermal stability of the API. The crystalline form can significantly impact solubility and dissolution rate.[3]
Table 1: Hypothetical Pre-formulation Data for 5-Isopropylisatin
| Parameter | Value | Significance |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Indicates very poor aqueous solubility, necessitating enabling formulation technologies. |
| Solubility in PEG 400 | 50 mg/mL | Good solubility in a common co-solvent, suggesting a potential for a solution-based formulation. |
| pKa | 9.5 (predicted) | Suggests the compound is a weak acid; solubility may increase at higher pH. |
| LogP | 3.2 (predicted) | Indicates a lipophilic compound, which may have good membrane permeability but poor aqueous solubility. |
| Melting Point (DSC) | 185°C | Provides information on the solid-state properties and thermal stability. |
| Crystalline Form (XRPD) | Crystalline | The specific polymorphic form should be controlled for consistent performance. |
Formulation Development Workflow
The selection of a formulation strategy is guided by the pre-formulation data, the intended route of administration, and the required dose. For early preclinical studies, the goal is often to develop a simple and safe formulation that allows for consistent and adequate drug exposure.
Caption: Workflow for Formulation Development of 5-Isopropylisatin.
Protocol 1: Preparation of a Micronized Suspension for Oral Administration
A simple aqueous suspension is often the first-choice formulation for oral administration in preclinical studies, especially for high-dose studies where solubilization is not feasible.[4] Particle size reduction is a key strategy to enhance the dissolution rate and, consequently, the bioavailability of poorly soluble drugs.[2][5]
Rationale:
This protocol utilizes a common suspending agent, carboxymethylcellulose sodium (CMC-Na), to increase the viscosity of the vehicle and prevent rapid sedimentation of the drug particles. A surfactant, such as Tween 80, is included to wet the hydrophobic drug particles, ensuring a uniform dispersion.
Materials:
-
5-Isopropylisatin (micronized)
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity grade
-
Polysorbate 80 (Tween 80)
-
Purified Water or 0.9% Saline
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Magnetic stirrer and stir bar
-
pH meter
Step-by-Step Methodology:
-
Vehicle Preparation:
-
Accurately weigh the required amount of CMC-Na (e.g., for a 0.5% w/v solution, weigh 500 mg of CMC-Na for 100 mL of vehicle).
-
In a beaker with a magnetic stir bar, slowly add the CMC-Na to the purified water while stirring continuously to avoid clumping.
-
Heat the mixture to approximately 60-70°C while stirring to facilitate the dissolution of CMC-Na.
-
Allow the solution to cool to room temperature. A clear, viscous solution should be obtained.
-
Add Tween 80 to the CMC-Na solution to achieve the desired final concentration (typically 0.1% to 0.5% w/v).
-
-
Suspension Preparation:
-
Accurately weigh the required amount of micronized 5-isopropylisatin.
-
In a mortar, add a small amount of the prepared vehicle to the drug powder to form a smooth paste. This step is crucial for proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while triturating continuously to form a uniform suspension.
-
Alternatively, for larger volumes, a homogenizer can be used to disperse the drug in the vehicle.
-
-
Final Quality Control:
-
Visually inspect the suspension for uniformity and the absence of large aggregates.
-
Measure the pH of the suspension and adjust if necessary. The pH should be maintained between 5 and 9.[7]
-
Store the suspension in a well-closed container at 2-8°C and protect it from light.
-
Before each use, the suspension should be thoroughly agitated to ensure uniform dosing.
-
Table 2: Example Composition of a 10 mg/mL 5-Isopropylisatin Suspension
| Component | Concentration (% w/v) | Amount for 50 mL | Purpose |
| 5-Isopropylisatin | 1.0 | 500 mg | Active Pharmaceutical Ingredient |
| CMC-Na | 0.5 | 250 mg | Suspending Agent |
| Tween 80 | 0.2 | 100 mg | Wetting Agent/Surfactant |
| Purified Water | q.s. to 100% | q.s. to 50 mL | Vehicle |
Protocol 2: Preparation of a Solubilized Formulation using Cyclodextrins for Oral or Intravenous Administration
For low-dose studies or when intravenous administration is required, a solubilized formulation is necessary.[4] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their apparent solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.
Rationale:
This protocol describes the preparation of a solution of 5-isopropylisatin using HP-β-CD as a solubilizing agent. The formation of an inclusion complex shields the hydrophobic drug molecule within the cyclodextrin cavity, rendering it soluble in the aqueous vehicle.
Materials:
-
5-Isopropylisatin
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified Water or Phosphate Buffered Saline (PBS)
-
Calibrated balance
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Syringe filter (0.22 µm) for sterile filtration (if for IV administration)
Step-by-Step Methodology:
-
Vehicle Preparation:
-
Accurately weigh the required amount of HP-β-CD (e.g., for a 20% w/v solution, weigh 20 g of HP-β-CD for 100 mL of vehicle).
-
In a beaker with a magnetic stir bar, dissolve the HP-β-CD in the desired aqueous vehicle (water or PBS) at room temperature.
-
-
Solubilization of 5-Isopropylisatin:
-
Accurately weigh the required amount of 5-isopropylisatin.
-
Slowly add the drug powder to the stirring HP-β-CD solution.
-
Continue stirring for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex. The solution should become clear.
-
Gentle heating (e.g., to 40°C) can be used to expedite solubilization, but the solution should be cooled to room temperature to ensure the drug remains in solution.
-
-
Final Quality Control:
-
Visually inspect the solution for clarity and the absence of any particulate matter.
-
Measure the pH of the final solution.
-
For intravenous administration, the solution must be sterile-filtered through a 0.22 µm filter into a sterile container.[10]
-
Store the solution at 2-8°C and protect from light.
-
Table 3: Example Composition of a 2 mg/mL Solubilized 5-Isopropylisatin Formulation
| Component | Concentration (% w/v) | Amount for 20 mL | Purpose |
| 5-Isopropylisatin | 0.2 | 40 mg | Active Pharmaceutical Ingredient |
| HP-β-CD | 20.0 | 4.0 g | Solubilizing Agent |
| Purified Water | q.s. to 100% | q.s. to 20 mL | Vehicle |
Formulation Characterization and Stability Assessment
Once a formulation has been prepared, it is essential to characterize it to ensure its quality and stability.[6]
-
Appearance: Visual inspection for color, clarity (for solutions), and uniformity (for suspensions).
-
pH: Measurement of the pH of the formulation.
-
Particle Size Analysis (for suspensions): Techniques such as laser diffraction can be used to determine the particle size distribution, which can impact dissolution and bioavailability.
-
Drug Content and Purity: An appropriate analytical method (e.g., HPLC) should be used to confirm the concentration of 5-isopropylisatin in the formulation and to check for any degradation products.[11]
-
Stability: The formulation should be stored under specified conditions (e.g., 2-8°C and room temperature) and re-analyzed at various time points to determine its shelf-life.[12][13] Stability studies are crucial to ensure that the drug remains stable and the formulation properties do not change over the duration of the in vivo experiment.[14]
In Vivo Considerations
The choice of formulation has direct implications for the conduct of the in vivo study.
-
Route of Administration: The formulation must be suitable for the intended route (e.g., oral gavage, intravenous injection).[15] The route should mimic the intended clinical use as closely as possible.[16]
-
Dose Volume: The volume administered to the animals should be within the recommended limits for the species and route to avoid adverse effects.
-
Tolerability: The vehicle and excipients used in the formulation should be well-tolerated by the animal species.[16] It is good practice to dose a group of animals with the vehicle alone to assess any potential effects of the formulation itself.
Sources
- 1. 5-Isopropyl Isatin, CAS. 150560-58-0 from China manufacturer - Kemi-Works [kmwchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. admescope.com [admescope.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashland.com [ashland.com]
- 10. research.uci.edu [research.uci.edu]
- 11. ijper.org [ijper.org]
- 12. www3.paho.org [www3.paho.org]
- 13. fda.gov [fda.gov]
- 14. cmcpharm.com [cmcpharm.com]
- 15. fda.gov [fda.gov]
- 16. altasciences.com [altasciences.com]
Application Notes and Protocols for Molecular Docking Studies of 5-Isopropyl-1H-indole-2,3-dione
This guide provides a comprehensive, in-depth technical framework for conducting molecular docking studies on 5-Isopropyl-1H-indole-2,3-dione, an isatin derivative with significant potential in drug discovery. Designed for researchers, scientists, and drug development professionals, this document offers not just a procedural walkthrough but also the scientific rationale underpinning each step, ensuring a robust and reproducible computational analysis.
Scientific Introduction: The Therapeutic Potential of Isatin Derivatives
Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The versatility of the isatin core allows for structural modifications that can modulate its interaction with various biological targets.[4][6] this compound, the subject of this guide, is one such derivative. Understanding its binding affinity and interaction patterns with key protein targets at an atomic level is crucial for elucidating its mechanism of action and guiding further drug development efforts.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[7][8] This method is instrumental in structure-based drug design, enabling the rapid screening of potential drug candidates and providing insights into the molecular basis of their activity.[7][8]
This application note will detail a complete workflow for the molecular docking of this compound against two well-established therapeutic targets: Epidermal Growth Factor Receptor (EGFR) kinase for anticancer applications and Staphylococcus aureus DNA Gyrase for antibacterial investigations. We will utilize AutoDock Vina, a widely used open-source docking software, for this purpose.[1][4]
The Molecular Docking Workflow: A Conceptual Overview
A successful molecular docking study is a multi-stage process that requires careful preparation and validation. The workflow described herein is designed to be self-validating, ensuring the reliability of the generated results.
Caption: A generalized workflow for molecular docking studies.
Part I: Ligand and Protein Preparation
The accuracy of molecular docking is highly dependent on the quality of the input structures. This section provides a detailed protocol for preparing the ligand (this compound) and the selected protein targets.
Ligand Preparation: this compound
The initial step involves obtaining the 3D structure of the ligand and preparing it for docking. This includes adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
Protocol 1: Ligand Preparation using AutoDockTools
-
Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database such as PubChem in SDF or MOL2 format.
-
Load into AutoDockTools (ADT):
-
Open ADT.
-
Go to Ligand -> Input -> Open and select the downloaded ligand file.
-
-
Add Hydrogens and Assign Charges:
-
Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.
-
Go to Edit -> Charges -> Compute Gasteiger.
-
-
Define Torsion Tree:
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Torsion Tree -> Choose Torsions to review and, if necessary, modify the rotatable bonds.
-
-
Save as PDBQT:
-
Go to Ligand -> Output -> Save as PDBQT. Name the file ligand.pdbqt.
-
Protein Target Preparation
For this guide, we will use two protein targets:
-
Anticancer Target: Epidermal Growth Factor Receptor (EGFR) kinase domain. We will use the crystal structure with PDB ID: 1M17, which is complexed with the inhibitor erlotinib.[9][10]
-
Antibacterial Target: Staphylococcus aureus DNA Gyrase. We will use the crystal structure with PDB ID: 2XCS.
Protocol 2: Protein Preparation using AutoDockTools
-
Download Protein Structure: Go to the RCSB Protein Data Bank (PDB) and download the structure in PDB format.
-
Load into AutoDockTools (ADT):
-
Open ADT.
-
Go to File -> Read Molecule and select the downloaded PDB file.
-
-
Clean the Protein Structure:
-
Go to Edit -> Delete Water to remove water molecules.
-
Remove any co-crystallized ligands and other heteroatoms that are not part of the protein or essential cofactors. This can be done by selecting the residues and deleting them.
-
-
Add Hydrogens and Assign Charges:
-
Go to Edit -> Hydrogens -> Add. Select Polar Only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
-
Save as PDBQT:
-
Go to Grid -> Macromolecule -> Choose. Select the protein and save it as a PDBQT file (e.g., protein.pdbqt).
-
Part II: Docking Simulation and Validation
With the prepared ligand and protein structures, the next phase involves defining the binding site, running the docking simulation, and validating the protocol.
Grid Box Generation
The grid box defines the three-dimensional space where the docking algorithm will search for the best binding pose of the ligand.
Protocol 3: Defining the Grid Box in AutoDockTools
-
Open Ligand and Protein PDBQT files in ADT.
-
Go to Grid -> Grid Box.
-
Position and Size the Grid Box:
-
A box will appear around the protein.
-
If a co-crystallized ligand is present (as in 1M17), center the grid box on this ligand to define the active site.
-
Adjust the dimensions of the box to encompass the entire binding pocket, with a buffer of a few angstroms on each side.
-
-
Save the Grid Parameter File:
-
Go to File -> Close saving current.
-
Go to Grid -> Output -> Save GPF. Name the file grid.gpf.
-
Running the Docking Simulation with AutoDock Vina
AutoDock Vina uses the prepared PDBQT files and the grid box information to perform the docking calculations.
Protocol 4: Executing AutoDock Vina
-
Create a Configuration File: Create a text file named conf.txt with the following content:
-
Run Vina from the Command Line:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your files.
-
Execute the command: vina --config conf.txt --log docking_log.txt
-
Protocol Validation: The Importance of Redocking
To ensure the reliability of the docking protocol, it is essential to perform a redocking experiment.[11][12] This involves docking the co-crystallized ligand back into its protein's binding site. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose (typically < 2.0 Å), validates the chosen docking parameters.[12]
Protocol 5: Redocking for Validation
-
Prepare the Co-crystallized Ligand: Extract the co-crystallized ligand from the original PDB file and prepare it as a PDBQT file following Protocol 1.
-
Run Docking: Use the prepared co-crystallized ligand PDBQT and the protein PDBQT with the same grid parameters and Vina configuration file as in Protocol 4.
-
Calculate RMSD: Use a molecular visualization tool like PyMOL or UCSF Chimera to superimpose the redocked ligand pose with the original crystallographic pose and calculate the RMSD.
Part III: Analysis and Interpretation of Results
The output of a docking simulation provides valuable data on the binding affinity and the predicted binding pose of the ligand.
Binding Energy Analysis
AutoDock Vina provides a binding affinity score in kcal/mol. A more negative value indicates a more favorable binding interaction.[7][13] This score can be used to rank different ligands or different poses of the same ligand.
Table 1: Example Docking Results
| Target Protein | Ligand | Binding Affinity (kcal/mol) |
| EGFR Kinase (1M17) | Erlotinib (Redocked) | -9.5 |
| EGFR Kinase (1M17) | This compound | -8.2 |
| S. aureus DNA Gyrase (2XCS) | Ciprofloxacin (Reference) | -7.9 |
| S. aureus DNA Gyrase (2XCS) | This compound | -8.5 |
Note: The values in this table are illustrative and will vary based on the actual docking calculations.
Interaction Analysis
Visualizing the docked pose in the context of the protein's binding site is crucial for understanding the key molecular interactions.
Protocol 6: Visualizing and Analyzing Interactions
-
Load Structures into a Visualizer: Open the protein PDBQT file and the docking results PDBQT file (e.g., docking_results.pdbqt) in a molecular visualization software like PyMOL or Discovery Studio Visualizer.
-
Identify Key Interactions: Analyze the binding pose to identify:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged residues.
-
Caption: Key molecular interactions to analyze in a docked complex.
Conclusion and Future Directions
This guide has provided a detailed, step-by-step protocol for conducting molecular docking studies of this compound. By following these validated procedures, researchers can gain valuable insights into the potential therapeutic applications of this and other isatin derivatives. The results from these in silico studies can effectively guide the synthesis of novel analogs with improved potency and selectivity, and prioritize compounds for further in vitro and in vivo testing.
References
- Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. (n.d.). National Institutes of Health.
- Validation of Docking Methodology (Redocking). (2024). ResearchGate.
- Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. (2019). MDPI.
- Validation of docking protocol by redocking the cocrystallized ligand... (n.d.). ResearchGate.
- Molecular Docking: A powerful approach for structure-based drug discovery. (2012). PubMed Central.
- Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides and N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. (n.d.). National Institutes of Health.
- Biological targets for isatin and its analogues: Implications for therapy. (2007). PubMed Central.
- Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines. (2022). National Institutes of Health.
- A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (2013). National Institutes of Health.
- Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. (2023). Taylor & Francis Online.
- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2022). MDPI.
- 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. (2002). RCSB PDB.
- Small Molecule Ligand Docking Service. (2024). BV-BRC.
- (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... (n.d.). ResearchGate.
- Chemical structures for certain reported isatin-based anticancer agents... (n.d.). ResearchGate.
- Molecular Docking with Open Access Software: Development of an Online Laboratory Handbook and Remote Workflow for Chemistry and Pharmacy Master's Students to Undertake Computer-Aided Drug Design. (2021). ACS Publications.
- Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). ResearchGate.
- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Publishing.
- Synthesis, characterization, molecular docking, ADME study, and antimicrobial evaluation of new fenamate-isatin hybrids. (2024). Pharmacia.
- Molecular Docking Protocol. (n.d.). ResearchGate.
- Biological targets for isatin and its analogues: Implications for therapy. (n.d.). Semantic Scholar.
- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (2022). PubMed.
- Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA). (2024). RSC Publishing.
- A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace.
- Development of Isatin-based compounds for use in targeted anti-Cancer therapy. (2014). University of South Australia.
- Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). National Institutes of Health.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (2021). Frontiers.
- Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv.
- Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. (2023). PubMed Central.
- In silico Molecular Docking Study of Isatin and Acetophenone Derivatives as Antimicrobial Agent. (2023). Journal of Pharmaceutical Research International.
- How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2023). YouTube.
- Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds. (2021). Anticancer Research.
- Exploring the Staphylococcus aureus Gyrase Complex and Human Topoisomerase: Potential Target for Molecular Docking and Biological Studies with Substituted Polychloroaniline. (2023). National Institutes of Health.
- Interpretation of Molecular docking results? (2023). ResearchGate.
Sources
- 1. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 2. jchr.org [jchr.org]
- 3. medium.com [medium.com]
- 4. bioinformaticsreview.com [bioinformaticsreview.com]
- 5. Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Isopropyl-1H-indole-2,3-dione
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of isatin derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the synthesis of 5-Isopropyl-1H-indole-2,3-dione. Isatins are pivotal synthons in medicinal chemistry, serving as precursors for a multitude of pharmacologically active compounds.[1][2] However, their synthesis, particularly with substituted anilines, can present unique challenges.
This document provides a structured, in-depth troubleshooting guide in a direct question-and-answer format. We will delve into the mechanistic rationale behind common issues and provide field-proven protocols to enhance the yield and purity of your target compound.
Section 1: Choosing Your Synthetic Pathway
The synthesis of isatins from anilines is a well-trodden path, with the Sandmeyer isatin synthesis being the most classical and widely used method.[3][4] This route involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.[5]
However, the Sandmeyer synthesis has known limitations, especially with anilines bearing electron-donating groups, where it can result in moderate yields.[6][7] An important alternative is the Stolle synthesis , which involves the acylation of the aniline with oxalyl chloride, followed by a Lewis acid-mediated cyclization.[8][9]
For 4-isopropylaniline, the electron-donating nature of the isopropyl group makes the Sandmeyer route feasible but requires careful optimization to mitigate side reactions. This guide will focus on troubleshooting and optimizing the Sandmeyer pathway due to its more common use and less hazardous reagents compared to the Stolle method.
Section 2: Troubleshooting Guide for the Sandmeyer Synthesis
This section addresses the most common issues encountered during the two-step synthesis of this compound.
Step 1: Formation of 2-(Hydroxyimino)-N-(4-isopropylphenyl)acetamide (The Intermediate)
Question 1: My yield of the isonitrosoacetanilide intermediate is very low, and I'm seeing a lot of tarry byproduct. What is happening?
Answer: This is a frequent issue stemming from several potential sources:
-
Incomplete Dissolution of Aniline: 4-isopropylaniline has limited water solubility. If it is not fully dissolved before the reaction begins, side reactions can occur on the undissolved material, leading to tar formation.[10] Ensure the aniline is completely dissolved in the HCl/water mixture before heating.
-
Reagent Stoichiometry: An excess of hydroxylamine is crucial for driving the reaction to completion.[10] Ensure you are using a sufficient molar excess as detailed in the optimized protocol below.
-
Temperature Control: While the reaction requires heat, uncontrolled heating can accelerate side reactions. Maintain a steady and controlled temperature throughout the addition and reflux periods.
Question 2: The intermediate precipitates as an oil or a sticky solid, not a filterable crystal. How can I improve its morphology?
Answer: Oiling out is common with substituted, lipophilic intermediates.
-
Controlled Cooling: Allow the reaction mixture to cool slowly to room temperature, then cool further in an ice bath. Avoid crash-cooling the hot reaction mixture directly in ice.
-
Mechanical Agitation: Vigorous stirring during the cooling and precipitation phase can promote the formation of smaller, more manageable crystals.
-
Seeding: If you have a small amount of crystalline product from a previous batch, adding a seed crystal can induce proper crystallization.
Step 2: Acid-Catalyzed Cyclization to this compound
Question 3: During the cyclization in concentrated sulfuric acid, the reaction mixture turned black and the yield was negligible. What went wrong?
Answer: This is a classic sign of decomposition and sulfonation, which are major side reactions.[11]
-
Critical Temperature Control: This is the most critical parameter of the entire synthesis. The isonitrosoacetanilide intermediate must be added to pre-warmed sulfuric acid (e.g., 50 °C) in small portions, carefully maintaining the internal temperature between 60-75 °C.[10][12] Exceeding this range, especially above 80 °C, will cause rapid charring and sulfonation of the electron-rich aromatic ring, destroying your product.[10]
-
Poor Solubility: Highly lipophilic intermediates, such as the one derived from 4-isopropylaniline, may have poor solubility even in concentrated sulfuric acid, leading to incomplete cyclization.[4] If you continue to see low yields despite excellent temperature control, consider using methanesulfonic acid as the cyclization medium. It often provides better solubility for lipophilic substrates and can significantly improve yields where sulfuric acid fails.[4]
Question 4: My final product is an orange-red solid, but the melting point is broad and lower than expected. What are the likely impurities?
Answer: Besides unreacted starting material, two common byproducts can contaminate your final product:
-
Isatin Oxime: Formed from the hydrolysis of uncyclized isonitrosoacetanilide during workup.[10]
-
Sulfonated Isatin: A byproduct from the cyclization step, especially if the temperature was too high.[10]
Question 5: How can I effectively purify the crude this compound?
Answer: Standard recrystallization is effective, but a more robust method is acid-base purification, which selectively removes neutral and basic impurities.
-
Recrystallization: Glacial acetic acid is often an excellent solvent for recrystallizing isatins.[10]
-
Acid-Base Purification: This highly effective method involves dissolving the crude isatin in an aqueous solution of sodium hydroxide to form the sodium isatinate salt. Impurities like the isatin oxime are less acidic and often remain undissolved. The solution is filtered to remove these impurities. Then, the filtrate is carefully acidified (e.g., with HCl) to re-precipitate the purified isatin, which is collected by filtration.[10][13]
Section 3: Optimized Experimental Protocol (Sandmeyer Route)
This protocol is designed as a self-validating system, with checks to ensure success before proceeding to the next step.
Workflow Overview
Caption: High-level workflow for the two-step Sandmeyer synthesis.
Reagent Table
| Reagent | M.W. | Amount | Moles | Molar Eq. |
| 4-Isopropylaniline | 135.21 | 13.5 g | 0.10 | 1.0 |
| Chloral Hydrate | 165.40 | 24.8 g | 0.15 | 1.5 |
| Hydroxylamine HCl | 69.49 | 33.0 g | 0.47 | 4.7 |
| Sodium Sulfate (anhyd.) | 142.04 | 120 g | - | - |
| Conc. HCl | 37.5 | 10 mL | ~0.12 | 1.2 |
| Water | 18.02 | 400 mL | - | - |
| Conc. Sulfuric Acid | 98.08 | 150 mL | - | - |
Step-by-Step Methodology
Part A: Synthesis of 2-(Hydroxyimino)-N-(4-isopropylphenyl)acetamide
-
Prepare the Reaction Vessel: To a 1 L three-necked flask equipped with a mechanical stirrer and reflux condenser, add sodium sulfate (120 g) and water (400 mL). Heat the mixture to dissolve the salt.
-
Prepare the Aniline Solution: In a separate beaker, dissolve 4-isopropylaniline (13.5 g, 0.10 mol) in water (30 mL) and concentrated HCl (10 mL). Ensure complete dissolution.[10]
-
Combine Reagents: Add the aniline hydrochloride solution to the hot sodium sulfate solution. Follow this by adding a solution of chloral hydrate (24.8 g, 0.15 mol) in water (50 mL).
-
Initiate Reaction: Begin heating the mixture. Once the solution reaches 70 °C, add a solution of hydroxylamine hydrochloride (33.0 g, 0.47 mol) in water (100 mL) over 15-20 minutes.
-
Reaction Completion: After the addition is complete, continue heating and stirring for 1-2 hours. The intermediate should begin to precipitate as a yellowish solid.
-
Isolation: Cool the flask to room temperature, then in an ice bath for 30 minutes. Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and air dry.
-
Validation: The intermediate should be a pale yellow solid. You may take a small sample to check its melting point or run a TLC before proceeding. Yields are typically 75-85%.[10]
Part B: Cyclization to this compound
-
Prepare the Acid: In a 500 mL flask equipped with a mechanical stirrer and a thermometer, carefully place concentrated sulfuric acid (150 mL). Warm the acid to 50 °C in a water bath. Caution: Handle concentrated acid with extreme care in a fume hood.
-
Controlled Addition: Add the dried intermediate from Part A in small portions over 45-60 minutes. The rate of addition should be controlled to maintain the internal reaction temperature between 65-75 °C. Use a water or ice bath for cooling if the temperature rises too quickly.[12] This step is critical for yield. [10][11]
-
Complete Cyclization: After the addition is complete, heat the mixture to 80 °C and hold for 10 minutes to ensure the reaction goes to completion.[14]
-
Workup: Cool the reaction mixture to room temperature and pour it slowly and carefully onto 1.5 L of crushed ice with vigorous stirring.
-
Isolate Crude Product: Allow the ice to melt completely. The crude isatin will precipitate as an orange-red solid. Filter the solid, wash extensively with cold water until the washings are neutral to pH paper, and air dry.
Part C: Purification
-
Dissolution: Suspend the crude, dry product (~0.08 mol) in hot water (500 mL). Add a 20% w/v sodium hydroxide solution dropwise with stirring until all the isatin dissolves, forming a dark solution.
-
Remove Impurities: Filter the basic solution to remove any undissolved solids.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated HCl with stirring until the solution is acidic to Congo red paper. The purified this compound will precipitate.
-
Final Isolation: Filter the bright orange-red solid, wash with cold water, and dry in a vacuum oven at 60 °C. Expected yield after purification is 60-70% based on the intermediate.
Section 4: FAQs
Q: What is the expected melting point for this compound? A: While not as commonly reported as other derivatives, the melting point for substituted isatins typically falls in the range of 150-200 °C. For comparison, 5-methylisatin melts at 187 °C.[10] A sharp melting point is a good indicator of purity.
Q: How do I confirm the structure of my final product? A: Standard spectroscopic methods should be used.
-
¹H NMR: Expect to see signals for the aromatic protons, the isopropyl methine (a septet), and the isopropyl methyl groups (a doublet). The N-H proton will appear as a broad singlet.
-
IR Spectroscopy: Look for two distinct carbonyl (C=O) stretching bands around 1740 cm⁻¹ and 1620 cm⁻¹, and a broad N-H stretch around 3200 cm⁻¹.[15]
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₁H₁₁NO₂ (189.21 g/mol ).
Q: Can this procedure be used for other 4-alkylanilines? A: Yes, this optimized Sandmeyer protocol is generally applicable to other anilines with electron-donating or simple alkyl substituents. However, for highly lipophilic anilines (e.g., those with long alkyl chains), the use of methanesulfonic acid in the cyclization step is strongly recommended to overcome solubility issues.[4]
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in isatin synthesis.
References
- Al-khuzaie, F., & Al-Safi, S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Available at: https://www.researchgate.
- Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4). Available at: https://biomedres.us/fulltexts/BJSTR.MS.ID.004991.php
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available at: https://dergipark.org.tr/en/pub/jotcsa/issue/64294/962260
- Hewawasam, P., et al. (2013). Synthesis of Substituted Isatins. Tetrahedron Letters, 54(29), 3834-3837. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3753308/
- Chem-Space. (n.d.). Sandmeyer Isatin Synthesis. Chem-Space Archives. Available at: https://chem-space.
- SynArchive. (n.d.). Stollé Synthesis. SynArchive. Available at: https://www.synarchive.com/named-reactions/stolle-synthesis
- ChemicalBook. (2022). Synthesis of Isatin. ChemicalBook. Available at: https://www.chemicalbook.
- Wikipedia. (n.d.). Isatin. Wikipedia. Available at: https://en.wikipedia.
- Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71. Available at: http://www.orgsyn.org/demo.aspx?prep=cv1p0327
- Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. ResearchGate. Available at: https://www.researchgate.
- Hoare, R. C. (1937). U.S. Patent No. 2,086,805. U.S. Patent and Trademark Office. Available at: https://patents.google.
- Sonawane, P. R., & Tripathi, R. (2013). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. International Letters of Chemistry, Physics and Astronomy.
- Gassman, P. G., et al. (1977). A general method for the synthesis of isatins. The Journal of Organic Chemistry, 42(8), 1344–1348. Available at: https://pubs.acs.org/doi/abs/10.1021/jo00428a016
- Named Reactions. (n.d.). Gassman Isatin Synthesis. Named Reactions. Available at: https://www.name-reaction.
- Srinivas, B., et al. (2010). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica, 2(6), 378-384. Available at: https://www.scholarsresearchlibrary.
- BenchChem. (n.d.). Minimizing byproduct formation during isatin-5-carbonitrile synthesis. BenchChem. Available at: https://www.benchchem.com/product/b1013/technical-center/faq/21
- Al-khuzaie, F., & Al-Safi, S. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. ResearchGate. Available at: https://www.researchgate.
- ResearchGate. (2015). Is it possible to separate isatin derivatives from isatin without using Colum chromatography? ResearchGate. Available at: https://www.researchgate.
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. Available at: https://dergipark.org.tr/en/download/article-file/1899144
- SynArchive. (n.d.). Sandmeyer Isatin Synthesis. SynArchive. Available at: https://www.synarchive.
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: https://en.wikipedia.org/wiki/Sandmeyer_reaction
- Panda, S. S., et al. (2015). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 5(90), 73494-73516. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4685934/
- ResearchGate. (n.d.). Stolle's approach to isatin synthesis. ResearchGate. Available at: https://www.researchgate.
- Zhao, D., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Available at: https://www.researchgate.net/publication/301330960_Synthesis_of_5-Substituted_Indole-23-dione
- Zhao, D., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. Atlantis Press. Available at: https://www.atlantis-press.com/proceedings/icmmct-16/25852899
- Sonawane, R. P., & Tripathi, R. (2013). The Chemistry and Synthesis of 1H-indole-2,3-dione (Isatin) and its Derivatives. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/The-Chemistry-and-Synthesis-of-1H-indole-2%2C3-dione-Sonawane-Tripathi/567936171b3e83921501e5b1d440d9953a79d9e6
- El-Sayed, N. N. E., et al. (2019). Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. Molecules, 24(18), 3350. Available at: https://www.mdpi.com/1420-3049/24/18/3350
- Zhao, D., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Available at: https://www.researchgate.net/publication/301330960_Synthesis_of_5-Substituted_Indole-23-dione/figures?lo=1
- Sarges, R., et al. (1990). Synthesis of 5H-Pyrazino[2,3-b]indoles from Indole-2,3-dione Derivatives. Journal of Heterocyclic Chemistry, 27(6), 1671-1680. Available at: https://www.scispace.com/paper/Sarges-Howard-Browne-1990/pdf
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. journals.irapa.org [journals.irapa.org]
- 7. researchgate.net [researchgate.net]
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- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 5-Isopropylisatin
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-isopropylisatin. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common challenges and side reactions encountered during its preparation. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategies.
Troubleshooting Guide: Navigating the Synthesis of 5-Isopropylisatin
The synthesis of 5-isopropylisatin, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity. The starting material, 4-isopropylaniline, possesses an activating isopropyl group that can lead to undesired products under the strongly acidic conditions of common isatin syntheses. This guide will address specific issues you may encounter, particularly when employing the Sandmeyer or Stolle methodologies.
Issue 1: Low Yield of 5-Isopropylisatin in Sandmeyer Synthesis
Q: I am attempting the Sandmeyer isatin synthesis with 4-isopropylaniline and observing a very low yield of the desired 5-isopropylisatin. What are the likely causes and how can I improve the outcome?
A: The Sandmeyer synthesis is a robust method for many isatins, but its efficiency can be compromised when dealing with substituted anilines, especially those with activating groups like isopropyl. The low yield in the synthesis of 5-isopropylisatin via this route can often be attributed to two main factors: incomplete reaction during the formation of the isonitrosoacetanilide intermediate and side reactions during the acid-catalyzed cyclization.[1]
Probable Causes & Solutions:
-
Incomplete Formation of N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide: The initial condensation of 4-isopropylaniline with chloral hydrate and hydroxylamine can be sluggish.[2][3]
-
Troubleshooting:
-
Ensure Complete Dissolution of Aniline Salt: 4-isopropylaniline should be fully converted to its hydrochloride salt and be in solution before the addition of other reagents to avoid the formation of tarry byproducts.[2]
-
Control Reaction Temperature and Time: Overheating during the condensation can lead to decomposition.[2] Conversely, insufficient heating may result in an incomplete reaction. Monitor the reaction progress by TLC.
-
Excess Hydroxylamine: A significant excess of hydroxylamine hydrochloride is often necessary to drive the reaction to completion.[2]
-
-
-
Side Reactions During Cyclization: The strongly acidic and high-temperature conditions of the sulfuric acid-catalyzed cyclization can lead to unwanted side reactions, primarily sulfonation of the aromatic ring.[4] The isopropyl group is an ortho-, para-director and an activating group, making the aromatic ring susceptible to electrophilic substitution.
-
Troubleshooting:
-
Strict Temperature Control: The temperature during the addition of the isonitrosoacetanilide to sulfuric acid is critical. It should be kept between 60-70°C to prevent charring and minimize side reactions.[2]
-
Alternative Acid Catalysts: If sulfonation is a persistent issue, consider alternative cyclization agents that are less prone to electrophilic aromatic substitution. Methanesulfonic acid has been shown to be effective for lipophilic substrates where sulfuric acid gives poor results.[1]
-
-
Experimental Protocol: Modified Sandmeyer Synthesis for 5-Isopropylisatin
-
Preparation of N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide:
-
In a suitable flask, dissolve chloral hydrate (1.1 eq) in water.
-
Add crystallized sodium sulfate (approx. 10 eq by weight to the aniline).
-
Separately, prepare a solution of 4-isopropylaniline (1.0 eq) in water and concentrated hydrochloric acid (1.05 eq).
-
Add the aniline hydrochloride solution to the flask, followed by a solution of hydroxylamine hydrochloride (3.0 eq) in water.
-
Heat the mixture to a vigorous boil for 2-5 minutes.
-
Cool the mixture in an ice bath to crystallize the product.
-
Filter the solid, wash with cold water, and air-dry.
-
-
Cyclization to 5-Isopropylisatin:
-
In a separate flask equipped with a mechanical stirrer, warm concentrated sulfuric acid to 50°C.
-
Slowly add the dry N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide, maintaining the temperature between 60-70°C.
-
After the addition is complete, heat the mixture to 80°C for 10 minutes.
-
Cool the reaction mixture and pour it onto crushed ice.
-
The precipitated 5-isopropylisatin is then collected by filtration, washed thoroughly with cold water, and dried.
-
| Parameter | Recommended Condition | Rationale |
| Aniline Form | Hydrochloride salt in solution | Prevents tar formation[2] |
| Hydroxylamine | ~3 equivalents | Drives the condensation reaction to completion[2] |
| Cyclization Temp. | 60-70°C (addition), 80°C (final) | Minimizes charring and side reactions[2] |
| Alternative Acid | Methanesulfonic acid | Can improve yield for lipophilic substrates[1] |
Issue 2: Formation of Multiple Products in Stolle Synthesis
Q: I am using the Stolle synthesis to prepare 5-isopropylisatin and I am getting a mixture of products that are difficult to separate. What are these byproducts and how can I improve the selectivity?
A: The Stolle synthesis is a powerful alternative for preparing N-substituted and substituted isatins.[5] It involves the acylation of an aniline with oxalyl chloride, followed by a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation.[6][7] The presence of the activating isopropyl group on the aniline ring can lead to side reactions during the Friedel-Crafts cyclization step, resulting in a mixture of products.
Probable Causes & Solutions:
-
Intermolecular Friedel-Crafts Acylation: Instead of the desired intramolecular cyclization, the oxalyl chloride-aniline adduct can react with another molecule of 4-isopropylaniline, leading to polymeric byproducts.
-
Troubleshooting:
-
High Dilution: Performing the cyclization step under high dilution conditions can favor the intramolecular reaction over the intermolecular one.
-
Slow Addition: The slow addition of the Lewis acid to the solution of the N-(4-isopropylphenyl)oxamoyl chloride can help maintain a low concentration of the reactive acylium ion, further promoting intramolecular cyclization.
-
-
-
Polysubstitution: The product, 5-isopropylisatin, is still activated towards electrophilic substitution and can potentially react further under the reaction conditions. However, the acylation product is generally deactivated, making further reaction less likely.[8]
-
Rearrangement of the Isopropyl Group: While less common for acylation than alkylation, strong Lewis acids can potentially catalyze the rearrangement of the isopropyl group, leading to the formation of n-propylisatin isomers. However, the acylium ion in Friedel-Crafts acylation is stabilized by resonance and less prone to causing rearrangements in the substrate.[8]
Experimental Protocol: Stolle Synthesis of 5-Isopropylisatin
-
Formation of N-(4-isopropylphenyl)oxamoyl chloride:
-
Dissolve 4-isopropylaniline (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or diethyl ether).
-
Cool the solution in an ice bath.
-
Slowly add oxalyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The intermediate can be isolated or used directly in the next step.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
To a suspension of a Lewis acid (e.g., AlCl₃, 2.2 eq) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) at 0°C, slowly add a solution of the crude N-(4-isopropylphenyl)oxamoyl chloride.
-
After the addition, the reaction mixture is typically heated to reflux for several hours until the reaction is complete (monitor by TLC).
-
The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography or recrystallization.
-
| Parameter | Recommended Condition | Rationale |
| Lewis Acid | AlCl₃, TiCl₄, or BF₃·OEt₂ | Effective catalysts for Friedel-Crafts acylation[5] |
| Stoichiometry of Lewis Acid | >2 equivalents | To complex with both the acyl chloride and the resulting ketone |
| Solvent | Dry, inert (e.g., CH₂Cl₂, CS₂) | Prevents quenching of the Lewis acid |
| Quenching | Ice/HCl | Decomposes the aluminum chloride complex |
Frequently Asked Questions (FAQs)
Q1: Can the isopropyl group on the aniline starting material undergo rearrangement during the acidic conditions of the Sandmeyer or Stolle synthesis?
A1: While carbocation rearrangements are a known issue in Friedel-Crafts alkylations, they are much less common in acylations, such as the cyclization step of the Stolle synthesis. This is because the acylium ion is resonance-stabilized, making it less reactive and less likely to induce hydride or alkyl shifts in the substrate.[8] In the Sandmeyer synthesis, the cyclization proceeds through an electrophilic attack on the aromatic ring by a nitrogen-containing species, not a carbocation derived from the isopropyl group. Therefore, rearrangement of the isopropyl group is not a primary concern under typical Sandmeyer conditions. However, under extremely harsh acidic conditions and high temperatures, some degradation or isomerization could theoretically occur, but it is not a commonly reported side reaction for these syntheses.
Q2: I am observing a colored impurity that is difficult to remove from my 5-isopropylisatin product. What could it be and how can I purify my product?
A2: Colored impurities in isatin syntheses are often due to oxidation or polymerization of the aniline starting material or the isatin product itself. In the context of 5-isopropylisatin, incomplete cyclization or side reactions like sulfonation (in the Sandmeyer synthesis) can also lead to impurities that are structurally similar to the product, making them difficult to separate.
Purification Strategies:
-
Recrystallization: Isatin and its derivatives are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be an effective method for removing many impurities.
-
Column Chromatography: For stubborn impurities, silica gel column chromatography is a reliable purification method. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) can effectively separate the desired 5-isopropylisatin from byproducts.
-
Base Wash: Isatin has an acidic N-H proton and can be dissolved in an aqueous base (like NaOH) and then reprecipitated by the addition of acid. This can be an effective way to remove non-acidic impurities.
Q3: Are there any alternative, milder methods for the synthesis of 5-isopropylisatin that might avoid these side reactions?
A3: Yes, several other methods for isatin synthesis have been developed, some of which employ milder conditions. The Gassman isatin synthesis and the Martinet isatin synthesis are two notable examples.[5] The Gassman synthesis involves the conversion of an aniline to a 3-methylthio-2-oxindole, which is then oxidized to the isatin. The Martinet synthesis involves the reaction of an aniline with an oxomalonate ester.[5] These methods may offer better control and higher yields for certain substituted isatins, although they may involve more synthetic steps. For substrates prone to side reactions under strong acid conditions, exploring these alternative routes could be beneficial.
Visualizing the Reaction Pathways
To better understand the synthetic routes and potential pitfalls, the following diagrams illustrate the key steps in the Sandmeyer and Stolle syntheses of 5-isopropylisatin.
Caption: The Sandmeyer synthesis of 5-isopropylisatin, highlighting the potential for sulfonation side reactions.
Caption: The Stolle synthesis of 5-isopropylisatin, indicating the possibility of intermolecular side reactions.
References
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
- Patel, K., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(34), 20987-21015.
- Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393-434.
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
- Wikipedia contributors. (2023, December 12). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia.
- da Silva, A. B., et al. (2015). p-Cymenesulphonyl chloride: A bio-based activating group and protecting group for greener organic synthesis. RSC Advances, 5(70), 56731-56737.
- Organic Syntheses. (1941). Isatin. Organic Syntheses, Coll. Vol. 1, p.327 (1941); Vol. 4, p.42 (1925).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia contributors. (2023, November 29). Aromatic sulfonation. In Wikipedia, The Free Encyclopedia.
- Hewitt, S. N., et al. (2012). Synthesis of Substituted Isatins. Molecules, 17(5), 5344-5359.
- Sun, J., & Cai, Z. (2009). N-(4-Chloro-phen-yl)-2-(hydroxy-imino)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2249.
- Stolle, R. (1913). Über eine neue Methode zur Darstellung N-substituierter Isatine. Berichte der deutschen chemischen Gesellschaft, 46(3), 3915-3916.
- Sandmeyer, T. (1919). Über eine neue Synthese des Isatins. Helvetica Chimica Acta, 2(1), 234-242.
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Isopropylisatin Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and derivatization of 5-isopropylisatin. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
Part A: Synthesis of the 5-Isopropylisatin Core
The quality of your starting material is paramount. Before proceeding to derivatization, ensuring a high-purity, well-characterized 5-isopropylisatin scaffold is critical. The most common synthetic routes, such as the Sandmeyer and Stolle syntheses, have their own nuances when applied to substituted anilines.[1]
Frequently Asked Questions (FAQs)
Question: What is the recommended method for synthesizing 5-isopropylisatin from 4-isopropylaniline?
Answer: The Sandmeyer isatin synthesis is a classic and widely used method.[1] It involves the reaction of an aniline (in this case, 4-isopropylaniline) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the isatin core.[2] While effective, the Sandmeyer method can be sensitive to reaction conditions, especially the cyclization step, which is highly exothermic and requires careful temperature control. The Stolle synthesis, which uses oxalyl chloride and a Lewis acid like aluminum chloride, is a viable alternative, particularly if the Sandmeyer yields are unsatisfactory.
Troubleshooting Guide
Issue 1: Low yield or failed cyclization in the Sandmeyer synthesis.
Question: I am getting a very low yield of 5-isopropylisatin, and the sulfuric acid cyclization step turns into a black tar. What is happening and how can I fix it?
Answer: This is a common problem associated with the Sandmeyer cyclization step. The isopropyl group is an electron-donating group, which can activate the aromatic ring towards unwanted side reactions like sulfonation, polymerization, or charring, especially if the temperature is not rigorously controlled.
-
Causality: The reaction of the isonitrosoacetanilide intermediate with concentrated sulfuric acid is highly exothermic. A rapid temperature increase can lead to uncontrolled side reactions and decomposition. The viscosity of sulfuric acid also presents challenges for efficient stirring and heat dissipation.
-
Troubleshooting & Optimization:
-
Temperature Control (Critical): Pre-cool the concentrated sulfuric acid to 0-5 °C in an ice-salt bath before slowly adding the dried isonitrosoacetanilide intermediate in small portions. Maintain the temperature of the reaction mixture between 60-75 °C. Do not let it exceed 80 °C.
-
Stirring: Use robust mechanical stirring to ensure efficient mixing and prevent localized overheating.
-
Alternative Acid: Consider using polyphosphoric acid (PPA) as the cyclizing agent. PPA is often less aggressive than sulfuric acid and can lead to cleaner reactions and higher yields in some cases.
-
Purity of Intermediate: Ensure the isonitrosoacetanilide intermediate is completely dry and free of impurities before proceeding to the cyclization step. Residual water can interfere with the reaction.
-
Diagram: Key Steps of the Sandmeyer Synthesis
Caption: Workflow for the Sandmeyer synthesis of 5-isopropylisatin.
Part B: Derivatization Reactions - Troubleshooting & FAQs
Once you have high-quality 5-isopropylisatin, the most common derivatization reactions occur at the N1 (amine) and C3 (keto-carbonyl) positions.
N-Alkylation Reactions
N-alkylation is frequently performed to introduce various side chains and is a prerequisite for many subsequent reactions.[3] This reaction typically involves deprotonating the N-H of the isatin with a base to form the isatin anion, followed by reaction with an alkylating agent.[3]
Question: Which base is best for the N-alkylation of 5-isopropylisatin?
Answer: The choice of base is critical and depends on the reactivity of your alkylating agent and the desired reaction conditions. A summary is provided in the table below.
| Base | Strength (pKa of conj. acid) | Common Solvents | Key Considerations |
| K₂CO₃ | ~10.3 | Acetone, DMF, Acetonitrile | Mild, inexpensive, and easy to handle. Good for reactive alkyl halides (e.g., benzyl, allyl). May require higher temperatures and longer reaction times.[4] |
| Cs₂CO₃ | ~10.3 | DMF, Acetonitrile | More soluble and reactive than K₂CO₃, allowing for milder conditions. Often gives higher yields. Recommended when K₂CO₃ is sluggish.[5] |
| NaH | ~36 | DMF, THF (anhydrous) | A very strong, non-nucleophilic base. Ensures complete deprotonation. Requires strict anhydrous conditions and careful handling. Best for unreactive alkyl halides or when side reactions are a concern.[3] |
Issue 2: Low yield or incomplete N-alkylation reaction.
Question: My N-alkylation reaction is sluggish and gives low yields, with a significant amount of starting material remaining. How can I drive the reaction to completion?
Answer: Incomplete deprotonation and insufficient reactivity of the alkylating agent are the most common causes.
-
Causality: The N-H of isatin has a pKa of approximately 10.3, so a sufficiently strong base is needed for complete deprotonation.[3] Less reactive alkylating agents (e.g., alkyl chlorides, secondary halides) will require more forcing conditions.
-
Troubleshooting & Optimization:
-
Stronger Base: If using K₂CO₃, switch to Cs₂CO₃ or NaH to ensure complete formation of the isatin anion.[5][6]
-
Solvent Choice: DMF or NMP are excellent polar aprotic solvents that can accelerate SN2 reactions.[3] However, they can be difficult to remove. Acetonitrile is a good alternative.
-
Add a Catalyst: For reactions involving alkyl bromides or chlorides, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can significantly increase the reaction rate via the Finkelstein reaction.[7]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[3][5]
-
Diagram: N-Alkylation Mechanism & Side Reaction
Caption: Reaction pathways in the alkylation of the isatin anion.
C3-Carbonyl Condensation Reactions
The C3-carbonyl of isatin is electrophilic and readily undergoes condensation reactions (e.g., Knoevenagel, Aldol) with active methylene compounds or other nucleophiles.[8][9]
Issue 3: Formation of multiple products in Knoevenagel condensation.
Question: I am reacting 5-isopropylisatin with malononitrile, but my TLC shows the desired product along with several other spots. What are these byproducts?
Answer: Besides the expected Knoevenagel product, you may be observing byproducts from self-condensation of the starting material or reaction of the product with the nucleophile.
-
Causality: The basic conditions required for the Knoevenagel condensation (e.g., piperidine, triethylamine) can also promote side reactions. The product itself can sometimes react further.
-
Troubleshooting & Optimization:
-
Catalyst Choice: Use a mild catalyst. A catalytic amount of piperidine or L-proline in ethanol at room temperature is often sufficient.[10] Avoid strong bases like NaOH or KOH which can lead to ring-opening or other degradations.
-
Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the active methylene compound to ensure the isatin is fully consumed.
-
Temperature: Run the reaction at room temperature or with gentle heating (40-50 °C). High temperatures can promote side reactions.
-
Monitor Closely: Monitor the reaction by TLC. As soon as the starting isatin spot has disappeared, work up the reaction to prevent the formation of byproducts.
-
Part C: General Purification Challenges
Issue 4: The final product is an oil or tacky solid that won't crystallize.
Question: After workup and solvent removal, my N-alkylated 5-isopropylisatin is a persistent oil. How can I purify and solidify it?
Answer: This is a frequent challenge, often caused by residual high-boiling solvents or minor impurities inhibiting crystallization.[6]
-
Causality: Solvents like DMF and DMSO are difficult to remove completely and can act as "oiling out" agents. Small amounts of impurities can also disrupt the crystal lattice formation.
-
Troubleshooting Steps:
-
High Vacuum Drying: First, ensure all solvent is removed by drying under a high vacuum, possibly with gentle heating (40-50 °C) for several hours.
-
Trituration: Attempt to induce crystallization by adding a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether).[6] Vigorously stir or scratch the inside of the flask with a glass rod to provide nucleation sites.
-
Column Chromatography: If trituration fails, purify the oil via silica gel column chromatography. A gradient of ethyl acetate in hexanes is a common starting point for eluting isatin derivatives.[6] This will remove both polar and non-polar impurities.
-
Recrystallization: Once a crude solid is obtained (either from trituration or chromatography), perform a recrystallization. Common solvent systems for isatins include ethanol, ethyl acetate/hexanes, and dichloromethane/hexanes.[6]
-
Diagram: General Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Part D: Experimental Protocols
Protocol 1: Synthesis of 5-Isopropylisatin (Sandmeyer Method)
-
Isonitroso-4'-isopropylacetanilide Formation: In a large flask, dissolve chloral hydrate (1.1 eq) and crystallized sodium sulfate in water. Add a solution of 4-isopropylaniline (1.0 eq) in water containing concentrated HCl (1.05 eq). Finally, add a solution of hydroxylamine hydrochloride (3.0 eq) in water. Heat the mixture gently to ~40-50 °C until the reaction starts, then heat to boiling for 5-10 minutes. Cool the mixture in an ice bath. Filter the resulting solid, wash thoroughly with cold water, and dry completely under vacuum.
-
Cyclization: Add concentrated sulfuric acid to a flask equipped with a mechanical stirrer and cool to 0 °C. Slowly add the dried isonitroso-4'-isopropylacetanilide from Step 1 in small portions, ensuring the internal temperature does not exceed 75-80 °C. After the addition is complete, heat the mixture to 70 °C for 10-15 minutes. Carefully pour the hot mixture onto crushed ice. Filter the resulting orange-red precipitate, wash with copious amounts of cold water until the washings are neutral, and dry under vacuum. The crude product can be recrystallized from ethanol or acetic acid.
Protocol 2: General Procedure for N-Alkylation of 5-Isopropylisatin
-
To a solution of 5-isopropylisatin (1.0 eq) in anhydrous DMF, add cesium carbonate (Cs₂CO₃, 1.5 eq). Stir the mixture at room temperature for 20 minutes.
-
Add the desired alkyl halide (1.2 eq) to the mixture. If the halide is a bromide or chloride, add a catalytic amount of KI (0.1 eq).
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into a beaker of ice water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate) or recrystallization as needed.[6]
References
- Al-khuzaie, F., & Al-Safi., S. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.
- Singh, G., & Dangi, R. (2018).
- Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research.
- Aziz, T., et al. (2020). (PDF) Synthesis of Isatin and Its Derivatives and their Applications in Biological System.
- Vandana, J., et al. (2017). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF ISATIN AND ITS DERIVATIVES. World Journal of Pharmaceutical Research.
- Srinivas, B., et al. (2010).
- Al-khuzaie, F., & Al-Safi., S. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences.
- Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc.
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.
- Dahlen, M. A. (1937). Purification of the isatins.
- (2019). Solvent effects on the reaction of isatin, ammonium acetate, and benzaldehyde in the presence of (15 mol%) of β-CD.
- BenchChem. (2025).
- Shmidt, M. S., et al. (2008).
- (2016).
- Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.
- (2018). of temperature vs. solvent effect on isatin and Proline reaction.
- (2021).
Sources
- 1. biomedres.us [biomedres.us]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. journals.irapa.org [journals.irapa.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Isopropyl-1H-indole-2,3-dione
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 5-Isopropyl-1H-indole-2,3-dione (also known as 5-isopropylisatin). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction: The Purification Challenge
This compound is a moderately polar molecule featuring a ketone, a lactam, and an aromatic ring with an isopropyl substituent. The synthesis, often involving a Sandmeyer or related cyclization from 4-isopropylaniline derivatives, can introduce a variety of impurities.[1][2] These may include unreacted starting materials, partially cyclized intermediates, and colored byproducts formed under the harsh acidic conditions of the reaction.
The key to successful purification lies in exploiting the subtle differences in polarity and solubility between the desired product and these contaminants. This guide will focus on the two most powerful techniques for this purpose: recrystallization and column chromatography.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on typical synthetic routes, the primary impurities include:
-
Starting Materials: Residual 4-isopropylaniline or its derivatives.
-
Intermediates: Uncyclized isonitroacetanilide precursors.
-
Reaction Byproducts: Highly colored, often polymeric, materials resulting from side reactions in the strong acid used for cyclization.
-
Isomers: In some synthetic variations, minor amounts of isomeric products could be present.
Q2: I have a crude solid. Which purification method should I try first?
A2: For a solid product that is >80% pure by initial analysis (e.g., TLC or crude NMR), recrystallization is the most efficient first step.[5] It is faster, uses less solvent than chromatography, and is highly effective at removing small amounts of impurities from a crystalline solid matrix.[6] If the crude material is an oil or contains a complex mixture of impurities with similar polarities, column chromatography is the more appropriate choice.[7]
Q3: How can I assess the purity of my final product?
A3: A combination of methods provides the most comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): To obtain quantitative purity data (e.g., percentage purity by peak area).[][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvent or impurities.[10]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[6]
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial state of your crude product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Problem 1: During recrystallization, my compound "oils out" instead of forming crystals.
-
Causality: This occurs when the solute is highly soluble in the hot solvent and, upon cooling, the solution becomes supersaturated at a temperature that is above the melting point of the solute. Instead of crystallizing, the solute separates as a liquid phase.
-
Solution:
-
Re-heat the Solution: Add a small amount of additional solvent to fully re-dissolve the oil.
-
Cool Slowly: Allow the flask to cool much more slowly. Insulate the flask with a paper towel or glass wool to prevent rapid heat loss. Do not place it directly in an ice bath from a high temperature.[5]
-
Try a Different Solvent System: The ideal solvent will have a boiling point lower than the melting point of your compound. Consider a two-solvent system. For example, dissolve the compound in a minimum of a good solvent (like ethanol) and then slowly add a poor solvent (like water) at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[11]
-
Problem 2: No crystals form after my recrystallization solution has cooled to room temperature.
-
Causality: This usually means either too much solvent was used, resulting in a solution that is not saturated, or that the activation energy for nucleation (the initial formation of crystals) has not been overcome.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites.[6]
-
Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for further crystal growth.
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Be careful not to boil off too much. Once reduced, allow it to cool again.[11]
-
Cool Further: If crystals still haven't formed, place the solution in an ice-water bath to further decrease the solubility.[12]
-
Problem 3: My compound streaks badly on the silica gel TLC plate and column (tailing).
-
Causality: Tailing is often caused by the interaction of polar functional groups on the analyte with the acidic silanol groups on the surface of the silica gel. The N-H proton of the isatin ring is weakly acidic and can interact strongly, leading to poor chromatographic performance.
-
Solution:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of a polar, acidic modifier like acetic acid or formic acid to your eluent (e.g., Hexane:Ethyl Acetate with 0.5% Acetic Acid).[13] The acid will protonate the analyte and compete for binding sites on the silica, leading to more symmetrical, less retained spots.
-
Use a Different Stationary Phase: If modifying the eluent is not sufficient, consider using a less acidic stationary phase, such as neutral alumina or a functionalized silica gel.
-
Problem 4: My product is still colored after purification.
-
Causality: Isatins are inherently colored compounds, typically appearing as orange or red solids. However, persistent dark or tarry colors may indicate highly conjugated or polymeric impurities that are difficult to remove.
-
Solution:
-
Charcoal Treatment (for Recrystallization): If the color is due to a highly polar, colored impurity, you can add a very small amount of activated charcoal to the hot solution before filtration.[11] The charcoal will adsorb the colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product, reducing the yield. You must perform a hot gravity filtration to remove the charcoal before cooling the solution.
-
Thorough Chromatography: Ensure you are collecting very fine fractions during column chromatography and analyzing them carefully by TLC to separate the desired colored product from colored impurities.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes a starting material that is reasonably pure (>80%). A good starting solvent system for many isatins is an ethanol/water mixture.[1][2]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks, hot plate, stir bar
-
Buchner funnel and filter flask assembly
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding hot ethanol dropwise until the solid just dissolves. The goal is to create a saturated solution.[12]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration by pouring the hot solution through a fluted filter paper in a stemless funnel into a second pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[11]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[5] Crystal formation should begin as the solution cools.
-
Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize product recovery.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[12]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water composition) to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely. A vacuum oven at low heat can be used to accelerate drying.
Protocol 2: Flash Column Chromatography
This method is ideal for purifying complex mixtures or oily crude products.[14]
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Eluent (e.g., Hexane and Ethyl Acetate)
-
Chromatography column, sand, cotton or glass wool
-
Collection tubes/flasks
Procedure Workflow:
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Details:
-
Solvent Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35. A good starting point is a mixture of Hexane and Ethyl Acetate. Test various ratios (e.g., 9:1, 4:1, 2:1).
-
Column Packing: Plug the bottom of the column with cotton or glass wool. Add a small layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Tap the column gently to pack the silica and remove air bubbles. Add another layer of sand on top of the silica bed.[15]
-
Sample Loading: Dissolve your crude product in the absolute minimum amount of a relatively polar solvent (like dichloromethane or ethyl acetate). Pipette this concentrated solution directly onto the top layer of sand.[7] Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Using gentle air pressure (from a pump or airline), push the solvent through the column at a steady rate. A flow rate of about 2 inches per minute is ideal.[14]
-
Fraction Collection: Begin collecting fractions immediately. The size of the fractions will depend on the size of your column and the separation observed on the TLC plate.
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary Table
| Purification Method | Recommended Solvent/Eluent System (Starting Point) | Expected Purity | Typical Recovery | Key Considerations |
| Recrystallization | Ethanol / Water | >98% | 70-90% | Best for mostly pure solids. Slow cooling is critical.[5][16] |
| Column Chromatography | Hexane : Ethyl Acetate (Gradient, e.g., 9:1 to 4:1) | >99% | 60-85% | Ideal for complex mixtures. Add 0.5% acetic acid to eluent to prevent tailing.[13] |
References
- Benchchem. (n.d.). Comparative Guide to HPLC Purity Analysis of Isopropyl 5,6-diaminonicotinate.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Isopropyl 5,6-diaminonicotinate.
- University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
- University of Wisconsin-Madison. (2013). Recrystallization. YouTube.
- Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, S. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate.
- BOC Sciences. (n.d.). Analytical Services for Purity Determination.
- Professor Dave Explains. (2020). Recrystallization. YouTube.
- University of California, Davis. (n.d.). Recrystallization and Crystallization.
- Professor Dave Explains. (2019). Column Chromatography. YouTube.
- Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer....
- University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- Magritek. (n.d.). Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- ChemicalBook. (n.d.). This compound.
- ResearchGate. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione.
- Longdom Publishing. (n.d.). Techniques for Effective Substance Isolation and Purification in Separation Processes.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8.
- Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry.
- Wikipedia. (n.d.). List of purification methods in chemistry.
- Benchchem. (n.d.). A Comparative Purity Assessment of Commercial Isopropyl 2-hydroxy-4-methylpentanoate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. openaccesspub.org [openaccesspub.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. magritek.com [magritek.com]
- 11. Home Page [chem.ualberta.ca]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Chromatography [chem.rochester.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
5-isopropylisatin stability and degradation issues
A Guide for Researchers, Scientists, and Drug Development Professionals on Stability and Degradation Issues
Welcome to the technical support guide for 5-isopropylisatin. As Senior Application Scientists, we understand that compound stability is paramount to the success and reproducibility of your research. This document provides in-depth, field-proven insights into the stability of 5-isopropylisatin, offering troubleshooting solutions and validated protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and stability of 5-isopropylisatin.
Q1: What are the ideal storage conditions for solid 5-isopropylisatin?
A1: Solid 5-isopropylisatin, a yellow to red-orange crystalline powder, should be stored in a tightly sealed container in a cool, dark, and dry place.[1] The key is to protect it from three primary environmental stressors: light, moisture, and heat. Long-term storage at 2-8°C is recommended. The isatin core is susceptible to degradation, and these conditions mitigate the risk of photolytic, hydrolytic, and thermal degradation pathways.[2][3]
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Minimizes thermal degradation and slows down potential oxidative processes. |
| Light | Protect from light (use amber vials or store in a dark cabinet) | The conjugated ring system in isatins can absorb UV-Vis light, leading to photodegradation.[4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible | Minimizes oxidation, a common degradation pathway for electron-rich aromatic compounds.[3] |
| Container | Tightly sealed, airtight container | Prevents moisture absorption from the atmosphere, which can initiate hydrolysis.[1] |
Q2: My 5-isopropylisatin solution changed color overnight. What happened?
A2: A color change, typically a darkening or fading of the characteristic yellow-orange hue, is a primary indicator of chemical degradation. This is often due to oxidation or photodegradation.[3] Isatin and its derivatives can undergo oxidation to form isatoic anhydride derivatives, which may have different colors.[6][7] Exposure to ambient light, even for short periods, can also initiate photochemical reactions.[8] Always prepare solutions fresh and use them promptly. If storage is necessary, store aliquots protected from light at -20°C or below.
Q3: What solvents are recommended for dissolving 5-isopropylisatin, and which should I avoid?
A3: 5-isopropylisatin is generally soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It has lower solubility in alcohols like ethanol and methanol and is poorly soluble in water.
-
Recommended: DMSO, DMF for stock solutions. For aqueous experimental buffers, it is critical to assess the final concentration, as the compound may precipitate. The stability in the chosen solvent is also a key factor.[9]
-
Use with Caution: Protic solvents like methanol or water can participate in hydrolytic degradation, especially if the pH is not controlled.[3] Chlorinated solvents may contain acidic impurities that can accelerate degradation.
-
Causality: The choice of solvent is critical not just for solubility but also for stability. DMSO is a good choice as it is aprotic and can be obtained in high purity, anhydrous grades. However, even in DMSO, long-term storage of solutions at room temperature is not advised due to potential oxidation.
Q4: How does pH affect the stability of 5-isopropylisatin in aqueous solutions?
A4: The isatin ring contains both an amide and a ketone group, making it susceptible to pH-dependent degradation.[10][11]
-
Alkaline Conditions (pH > 8): Basic conditions can catalyze the hydrolysis of the amide bond within the isatin ring, leading to ring-opening and the formation of an isatinic acid salt derivative. This is often a rapid degradation pathway.[12]
-
Acidic Conditions (pH < 5): Strong acidic conditions can also promote hydrolysis, although the mechanism differs. The stability of isatin derivatives is generally found to be optimal at a slightly acidic to neutral pH (around pH 3-7).[11] For any experiments in aqueous buffers, it is crucial to determine the stability of 5-isopropylisatin under your specific pH conditions.
Part 2: Troubleshooting Guide for Experimental Issues
This guide provides a systematic approach to diagnosing and resolving common problems encountered during experiments with 5-isopropylisatin.
Logical Workflow for Troubleshooting Stability
The following diagram illustrates a decision-making process for identifying the root cause of a suspected stability issue.
Caption: Troubleshooting workflow for diagnosing 5-isopropylisatin stability issues.
| Problem Observed | Probable Cause(s) | Recommended Action & Explanation |
| Loss of biological activity or reduced potency in an assay. | 1. Chemical Degradation: The active 5-isopropylisatin has degraded into inactive products. This is the most common cause.[3][13] 2. Precipitation: The compound has precipitated out of the assay buffer due to low solubility. | 1. Prepare Fresh Solutions: Always use freshly prepared solutions from solid material for critical experiments. 2. Perform HPLC Analysis: Analyze your stock solution and a sample from the final assay well (if possible) using a stability-indicating HPLC method to quantify the parent compound and detect degradation products.[14] 3. Check Solubility: Visually inspect solutions for precipitation. Determine the solubility limit in your final assay buffer. |
| Appearance of new peaks in HPLC/LC-MS analysis. | 1. Degradation: The new peaks are degradation products resulting from hydrolysis, oxidation, or photolysis.[14][15] 2. Reaction with Excipients: The compound may be reacting with components in your formulation or assay buffer. | 1. Characterize Degradants: If possible, use LC-MS to get mass information on the new peaks to help elucidate their structure and identify the degradation pathway.[16] 2. Run a Forced Degradation Study: This will help you intentionally generate and identify potential degradation products, confirming if the new peaks match known degradants (See Protocol 2).[17] |
| Precipitation of compound from solution. | 1. Poor Solubility: The concentration used exceeds the solubility limit in that specific solvent or buffer system.[11] 2. Change in pH or Temperature: A shift in pH or a temperature change (e.g., removing from a warm incubator to room temp) can decrease solubility. 3. Degradation to an Insoluble Product: A degradation product may be less soluble than the parent compound. | 1. Determine Solubility: Empirically determine the solubility in your specific buffer system before running large-scale experiments. 2. Modify Formulation: Consider using a co-solvent or other formulation strategy if solubility is limiting. Ensure pH and temperature are controlled throughout the experiment. |
| Inconsistent results between experiments. | 1. Variable Stock Solution Integrity: Using stock solutions of different ages or storage conditions can introduce significant variability. 2. In-assay Instability: The compound may be degrading over the time course of the experiment. | 1. Standardize Solution Handling: Implement a strict protocol: always use a fresh stock solution or an aliquot from a single, validated batch stored at -80°C. 2. Time-Course Stability: Analyze the concentration of 5-isopropylisatin in your assay buffer at time zero and at the end of the experiment to quantify its stability over the assay duration. |
Part 3: In-Depth Technical Protocols
Protocol 1: Recommended Handling and Solubilization Procedure
This protocol ensures the integrity of the compound from the moment it is received.
-
Receiving and Storage: Upon receipt, immediately inspect the container. Log the date and store the solid compound in a desiccator at 2-8°C, protected from light.
-
Preparing a Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of solid 5-isopropylisatin to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the solid. b. Weigh the required amount of solid in a fume hood. c. Add high-purity, anhydrous DMSO to the appropriate final volume. d. Vortex or sonicate gently in a room temperature water bath until the solid is completely dissolved. Visually confirm no particulates remain.
-
Stock Solution Storage: a. Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials. b. Flash-freeze the aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles. c. A properly stored stock solution should be considered for re-qualification (e.g., by HPLC) after 3-6 months.
-
Preparing Working Solutions: a. Thaw a single aliquot of the stock solution at room temperature. b. Dilute the stock solution into your final aqueous buffer immediately before use. c. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems. Ensure the final concentration does not exceed the solubility limit in the aqueous buffer.
Protocol 2: Forced Degradation Study for Stability Assessment
Forced degradation (or stress testing) is a crucial experiment to understand potential degradation pathways and to develop a stability-indicating analytical method.[15][17] This protocol outlines the conditions to test the stability of 5-isopropylisatin.
Objective: To intentionally degrade 5-isopropylisatin under various stress conditions and analyze the outcomes using HPLC.
Materials:
-
5-isopropylisatin
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
Experimental Workflow Diagram:
Caption: Experimental workflow for a forced degradation study of 5-isopropylisatin.
Procedure:
-
Prepare a primary stock solution of 5-isopropylisatin (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.
-
Set up stress conditions in separate, clearly labeled vials. For each condition, mix your stock solution with the stressor. Aim for a target degradation of 5-20%.[17] You may need to adjust incubation times.
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.2 M HCl (final 0.1 M). Incubate at 60°C. Pull time points (e.g., 2, 4, 8, 24h). Neutralize with NaOH before injection. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final 0.1 M). Keep at room temp. Pull time points (e.g., 5, 15, 30, 60min) as this may be rapid. Neutralize with HCl before injection. |
| Oxidative | Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final 3%). Keep at room temp, protected from light. Pull time points (e.g., 2, 8, 24h). |
| Thermal | Mix 1 mL of stock with 1 mL of water. Incubate at 60°C, protected from light. Pull time points (e.g., 1, 3, 7 days). |
| Photolytic | Expose the solution in a chemically inert, transparent container to light conditions as specified by ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[4][18] Prepare a "dark control" by wrapping an identical sample in aluminum foil. |
| Controls | Prepare a "time-zero" sample by immediately diluting and analyzing. Also, maintain a control sample at room temperature, protected from light, for the duration of the longest experiment. |
-
Analysis: Analyze all samples by a reverse-phase HPLC method with UV detection. A gradient method is often required to separate the parent compound from its more polar or non-polar degradants.
-
Evaluation: Compare the chromatograms from the stressed samples to the control. A stable compound will show no significant decrease in the main peak area and no formation of new peaks. A "stability-indicating" method is one where all degradation product peaks are fully resolved from the parent peak.[15]
Part 4: Potential Degradation Pathways
Understanding the chemistry of isatin helps predict how 5-isopropylisatin might degrade. The two most common non-photolytic pathways are hydrolysis and oxidation.
Caption: Potential degradation pathways for 5-isopropylisatin via hydrolysis and oxidation. (Note: Images are illustrative placeholders for chemical structures)
-
Hydrolysis: Under basic conditions, the amide bond in the five-membered ring is susceptible to nucleophilic attack by a hydroxide ion. This leads to the opening of the ring to form the corresponding salt of 2-amino-5-isopropylphenylglyoxylic acid (an isatinic acid derivative).[12] This is often a fast reaction and results in a complete loss of the core isatin scaffold.
-
Oxidation: The isatin molecule can be oxidized, particularly in the presence of oxidizing agents like hydrogen peroxide or even atmospheric oxygen over time.[6][7] This reaction can lead to the formation of the corresponding 5-isopropylisatoic anhydride. This involves the insertion of an oxygen atom into the five-membered ring, expanding it to a six-membered ring.[6]
By understanding these potential issues and implementing the robust handling and analytical strategies outlined in this guide, you can ensure the quality and integrity of your 5-isopropylisatin, leading to more reliable and reproducible scientific outcomes.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: 5-Methylisatin.
- El-Faham, A., et al. (2025). Synthesis and biological evaluation of some isatin derivatives for antimicrobial properties. ResearchGate. [Preprint].
- Pillai, R., et al. (2025). Experimental and theoretical insights into the stability and reactivity of Isatin-derived Schiff bases. ResearchGate. [Preprint].
- Ullah, Z., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4).
- Orlova, D. D., et al. (2018). A Study on Hydrolytic Stability of Isatin N-Mannich Bases. Russian Journal of General Chemistry, 88(1), 48–56.
- Al-khuzaie, F., & Al-Safi. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
- Al-khuzaie, F., & Al-Safi. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
- Sharma, V., et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 9, 33144-33172.
- Teva Pharmaceutical Industries Ltd. (2006). Rosuvastatin degradation products. Google Patents.
- Hammer, S. C., et al. (2022). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society.
- Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science.
- Nycz, J. E., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(15), 4996. This paper provides methods for assessing thermal stability.[26]
- Aljamali, N. M. (2020). REVIEW ON ISATIN (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). International Journal of Industrial and Synthesis Engineering.
- International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This is a primary regulatory guideline for stability testing.[15]
- ResearchGate. (n.d.). Degradation Pathways. Request PDF. This resource provides general information on drug degradation mechanisms like pH-dependent hydrolysis.[27]
- European Medicines Agency. (1995). ICH Q5C: Stability Testing of Biotechnological/Biological Products.
- George, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. This article discusses the use of orthogonal analytical methods for stability assessment.[29]
- ResearchGate. (2017). Degradation Pathway.
- International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. This is the key regulatory guideline for conducting photostability studies.[4]
- Kumar, S. (2015). Synthesis, characterization and biological evaluation of novel isatin derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1588-1600.
- Kumar, V. (2013). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 6(8), 847-852.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. This document provides the official European guidance on photostability testing.[31]
- Q1 Scientific. (2021). Photostability testing theory and practice. This article explains the practical aspects and rationale behind ICH Q1B photostability testing.[8]
- Bajaj, S., et al. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy, 4(9), 24-29.
- Ullah, Z., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4).
- US Pharmacopeia. (2014). Strength and Stability Testing for Compounded Preparations.
- European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. This guideline specifies the light exposure conditions required for photostability testing.[18]
- Otsuka Pharmaceutical Co., Ltd. (2019). Degradation rates and products of fluticasone propionate in alkaline solutions. This paper provides a clear example of rapid base-catalyzed hydrolysis of a different pharmaceutical compound.[12]
- Asati, V., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals, 15(3), 272.
- Zupanc, M., et al. (2025). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals.
- Novotny, J. (n.d.). Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development. This article provides a clear overview of the different facets of drug stability, including chemical and therapeutic stability.[13]
- National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms.
- Rollema, H. S., et al. (1995). Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering. Applied and Environmental Microbiology, 61(8), 2873–2878. This paper demonstrates the critical impact of pH on the solubility and stability of a bioactive molecule.[11]
- White Rose Research Online. (n.d.). Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV.
- FULIR. (2025). Lifitegrast Degradation: Products and Pathways. This article details the process of identifying degradation products using modern analytical techniques.[35]
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Technical Support Center: Navigating Solubility Challenges with 5-Isopropyl-1H-indole-2,3-dione
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for 5-Isopropyl-1H-indole-2,3-dione. As scientists and drug development professionals, we understand that promising compounds can often present significant technical hurdles. One of the most common, yet critical, challenges is ensuring adequate solubility in experimental assays. Poor solubility can lead to a cascade of problems, including underestimated compound activity, inconsistent data, and inaccurate structure-activity relationships (SAR).[1]
This guide is designed to provide you with expert, field-proven insights and actionable protocols to diagnose, troubleshoot, and overcome solubility issues with this compound, a member of the versatile isatin family of compounds.[2][3] We will move beyond simple instructions to explain the why behind each step, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial questions researchers face when working with this and similar compounds.
Q1: What is this compound and what are its basic properties?
This compound is a derivative of isatin (1H-indole-2,3-dione).[4] Isatins are a well-known class of compounds investigated for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][5] The addition of the isopropyl group at the 5-position increases its lipophilicity, which can enhance biological activity but often complicates its solubility in aqueous-based assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [4] |
| Molecular Weight | 189.21 g/mol | [4] |
| CAS Number | 150560-58-0 | [4] |
Q2: My compound is dissolving perfectly in DMSO, but why does it precipitate when I add it to my assay buffer or cell culture medium?
This is the most frequent solubility challenge. The phenomenon you are observing is due to the drastic change in solvent environment.
-
DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, often at high concentrations (e.g., 10-30 mM for stock solutions).[1][6][7]
-
Assay buffers and cell culture media are primarily aqueous. When a small volume of your concentrated DMSO stock is introduced into this aqueous environment, the DMSO disperses, and the compound is suddenly exposed to a solvent (water) in which it is poorly soluble.[8] If the final concentration of the compound exceeds its maximum solubility limit in the aqueous buffer, it will precipitate out of the solution.[8]
Caption: The process of compound precipitation upon dilution from a DMSO stock into an aqueous medium.
Q3: How does poor solubility negatively impact my assay results?
The actual concentration of the compound available to interact with your target (e.g., enzyme, cell) is only what remains dissolved in the medium. Precipitation leads to several critical errors:
-
Underestimated Potency: The apparent IC₅₀ or EC₅₀ value will be artificially high because the true concentration of the dissolved compound is much lower than the nominal concentration you calculated.[1]
-
Inaccurate SAR: You might incorrectly discard a potent compound or misinterpret the structure-activity relationship because the observed activity is limited by solubility, not by its intrinsic biological action.[1]
-
Poor Reproducibility: The amount of precipitation can vary between wells and experiments due to minor differences in mixing, temperature, or pipetting, leading to high data variability.[9]
-
Assay Artifacts: Precipitated particles can interfere with optical-based readouts (e.g., absorbance, fluorescence, luminescence) and can be toxic to cells, confounding viability assays.[9][10]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations. A widely accepted upper limit for most cell lines is 0.5% (v/v) . Many sensitive assays or cell types may require even lower concentrations, such as 0.1% . It is always best practice to run a vehicle control (medium with the same final DMSO concentration as your test wells) to ensure the solvent itself is not affecting cell health or the assay readout.
Troubleshooting Guide: A Systematic Approach to Solubility
Follow these steps systematically to diagnose and solve solubility issues. Don't jump to advanced methods before mastering the fundamentals.
Step 1: Diagnose the Problem - Determine the Kinetic Solubility Limit
Before you can solve the problem, you must define it. The first step is to determine the maximum concentration at which this compound remains soluble in your specific assay medium under your exact experimental conditions.
Protocol 1: Kinetic Solubility Assessment
This protocol uses visual inspection to provide a practical, working solubility limit.
-
Prepare Stock Solution: Ensure your compound is fully dissolved in 100% anhydrous DMSO. Gentle warming to 37°C or brief vortexing can help.[11]
-
Pre-warm Medium: Pre-warm your exact assay buffer or cell culture medium (including any serum or additives) to the experimental temperature (e.g., 37°C).[11] This is critical as solubility is temperature-dependent.[12]
-
Prepare Serial Dilutions: In clear microcentrifuge tubes or a 96-well plate, prepare a series of dilutions of your compound in the pre-warmed medium. It is crucial to add the DMSO stock to the medium and mix immediately, not the other way around.
-
Example: To test up to 100 µM from a 10 mM DMSO stock, you might prepare dilutions for 100 µM, 50 µM, 25 µM, 12.5 µM, etc.
-
-
Incubate & Observe: Incubate the dilutions under your standard assay conditions (e.g., 37°C, 5% CO₂).
-
Visual Inspection: Check for precipitation (cloudiness, visible particles, or a film) immediately after dilution and again after a period matching your assay's duration (e.g., 1, 4, or 24 hours). A light microscope can help detect fine precipitates.[11]
-
Determine Maximum Concentration: The highest concentration that remains completely clear is your working maximum soluble concentration . Do not use concentrations at or above where you observe precipitation.
Step 2: Optimize Your Stock & Dilution Protocol
Sometimes, the issue is not the compound's inherent solubility but how it's being handled.
-
Stock Solution Best Practices:
-
Refined Dilution Technique:
-
Always add the stock to the buffer. Add the small volume of DMSO stock directly into the larger volume of aqueous medium while vortexing or vigorously pipetting to encourage rapid dispersion. This avoids creating localized areas of high concentration where the compound can precipitate before it has a chance to disperse.
-
Use an intermediate dilution step. For high final dilutions (e.g., 1:1000 or more), consider a two-step serial dilution. First, dilute the stock into a smaller volume of medium, then use this intermediate solution to make the final dilutions.
-
Caption: A systematic workflow for addressing compound solubility issues in assays.
Step 3: Employ Advanced Formulation Strategies
If optimizing your handling is not sufficient, you may need to modify your assay buffer with solubilizing excipients. Always validate that any excipient used does not interfere with the assay or harm your cells.
Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds when added to an aqueous solution in small amounts.[13][14]
| Co-solvent | Typical Final Conc. | Notes & Considerations |
| Ethanol | 1-5% | Can be toxic to some cell lines. Ensure you have an appropriate vehicle control. |
| PEG 400 (Polyethylene Glycol) | 1-10% | Generally well-tolerated by cells. Can increase the viscosity of the medium. |
| Cyclodextrins (e.g., HP-β-CD) | 0.5-2% | Forms an inclusion complex with the drug, shielding it from water.[8][15] Can sometimes interfere with drug-target binding. |
Other Strategies
-
pH Adjustment: If your compound has ionizable functional groups (acidic or basic), adjusting the pH of your buffer can significantly alter its charge state and improve solubility.[13][14] This is generally more applicable to biochemical assays than cell culture, where maintaining physiological pH is critical.
-
Use of Surfactants (For Cell-Free Assays ONLY): In enzyme or protein-binding assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (typically 0.01-0.05%) can help maintain compound solubility.[16] Caution: These are detergents and will lyse cell membranes; they are not suitable for live-cell assays.[16]
-
Addition of Protein: For cell-based assays, the presence of serum is beneficial as albumin can act as a carrier for lipophilic compounds, enhancing their apparent solubility. If you are transitioning to a serum-free medium, you may encounter precipitation that was not previously an issue. Consider adding purified bovine serum albumin (BSA) to serum-free media as a substitute.[16]
By methodically applying these principles and protocols, you can overcome the solubility challenges posed by this compound, ensuring the integrity and reliability of your experimental data.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- Kariv, I., Rourick, R. A., & Kassel, D. B. (2001). Improvement of a high-throughput solubility assay for drug discovery. Journal of Biomolecular Screening, 6(5), 327–333.
- Kramer, C., & Kigh-Molefe, K. (2021).
- Patel, R. P., & Patel, M. M. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. DARU Journal of Pharmaceutical Sciences, 22(1), 1–13.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Patheon. (2011). Formulation Strategies for Poorly Soluble Drugs. Pharmaceutical Technology.
- Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International Journal of Pharmaceutics, 160(2), 229–237.
- García-Echeverría, C., & Furet, P. (2006). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Drug Discovery Today, 11(13-14), 633–638.
- Rohe, A. (2014). How to enhance drug solubility for in vitro assays? ResearchGate.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate.
- PubChem. (n.d.). 1-Isopropyl-5-methyl-1H-indole-2,3-dione.
- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 31(2).
- Sharma, D., Saini, S., & Rana, A. S. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(6), 1-10.
- Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- PubChem. (n.d.). 5-isopropyl-1H-indole-2-carboxylic acid.
- Shiraishi, M., et al. (2008). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 51(16), 4847–4851.
- Al-Ostoot, F. H., et al. (2021). A survey of isatin hybrids and their biological properties. Molecules, 26(15), 4487.
- Shakeel, F., et al. (2015). Solubility and Thermodynamic Functions of Isatin in Pure Solvents.
- Gribanov, A. V., et al. (2020). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules, 25(23), 5707.
- Kumar, A., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Molecules, 27(4), 1438.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- PubChemLite. (n.d.). 1-isopropyl-5-methyl-1h-indole-2,3-dione.
- PubChem. (n.d.). Indole.
- Tan, A., & Arslan, M. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- He, Y., et al. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. Clinical Pharmacology & Therapeutics, 106(5), 1083–1092.
- Wikipedia. (n.d.). Isopropyl alcohol.
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
- Cheméo. (n.d.). Mixture of 1H-Isoindole-1,3(2H)-dione, 5-nitro- + Isopropyl Alcohol.
- Zhao, D., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2016).
- PubChem. (n.d.). 1H-Indole-2,3-dione, 1-(tert-butyldimethylsilyl)-5-methyl-.
- PubChem. (n.d.). Dimethyl Sulfoxide.
- PubChem. (n.d.). Isatin.
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Technical Support Center: Overcoming Drug Resistance with 5-Isopropylisatin Analogs
Introduction
Welcome to the technical support center for researchers utilizing 5-isopropylisatin analogs to combat drug resistance in cancer. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds in anticancer drug discovery due to their diverse biological activities.[1][2] Strategic modifications to the isatin scaffold have led to the development of analogs with enhanced potency and the ability to circumvent mechanisms of chemoresistance that plague many conventional therapies.[3][4]
This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to support your research and development efforts with 5-isopropylisatin analogs. Our aim is to provide you with the expertise and practical insights necessary to navigate the complexities of your experiments and accelerate your path to discovery.
Part 1: Foundational Knowledge and Mechanism of Action
Why 5-Isopropylisatin Analogs?
The isatin core is a versatile scaffold, and substitutions at various positions can significantly influence its pharmacological properties. Structure-activity relationship (SAR) studies have consistently shown that modifications at the C-5 position of the isatin ring are particularly crucial for enhancing anticancer activity.[5] While a broad range of substituents have been explored, the introduction of an isopropyl group at the C-5 position is hypothesized to enhance lipophilicity, which can improve cell membrane permeability and potentially lead to better intracellular accumulation of the compound. This characteristic is particularly advantageous when targeting drug-resistant cancer cells, which often employ efflux pumps to expel therapeutic agents.
Mechanism of Overcoming Resistance
5-Isopropylisatin analogs are being investigated for their potential to overcome several key mechanisms of drug resistance, including:
-
Inhibition of Efflux Pumps: A primary mechanism of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.[6][7] Isatin derivatives have been shown to inhibit P-gp, and it is postulated that 5-isopropylisatin analogs may act as potent P-gp modulators, thereby restoring the efficacy of co-administered anticancer drugs.
-
Induction of Apoptosis in Resistant Cells: Many drug-resistant cancer cell lines exhibit a diminished capacity to undergo apoptosis (programmed cell death). Isatin derivatives have been demonstrated to induce apoptosis through various pathways, including caspase activation and modulation of the Bcl-2 family of proteins.[8][9] Research is ongoing to determine if 5-isopropylisatin analogs can effectively trigger apoptosis in cells that are resistant to conventional pro-apoptotic drugs.
-
Modulation of Key Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer and can contribute to drug resistance. Isatin-based compounds have been shown to inhibit various protein kinases and other signaling molecules that are critical for cancer cell survival and proliferation.[1][3] The specific targets of 5-isopropylisatin analogs are an active area of investigation.
Below is a diagram illustrating the potential mechanisms by which 5-isopropylisatin analogs may overcome drug resistance.
Caption: Potential mechanisms of 5-isopropylisatin analogs in overcoming drug resistance.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the experimental use of 5-isopropylisatin analogs.
Q1: My 5-isopropylisatin analog has poor aqueous solubility. How can I prepare my stock and working solutions?
A1: Poor aqueous solubility is a common challenge with isatin derivatives.[10][11][12]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) in an anhydrous, high-purity organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
-
Working Solution Preparation:
-
For cell-based assays, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
-
Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to your cells (typically <0.5% for DMSO).
-
Vortex the working solution gently but thoroughly to ensure the compound is fully dissolved. Visually inspect for any precipitates.
-
If solubility issues persist, consider using a solubilizing agent such as a cyclodextrin, but be sure to include appropriate vehicle controls in your experiments.[13]
-
Q2: I am observing inconsistent IC50 values for my 5-isopropylisatin analog in cell viability assays.
A2: Inconsistent IC50 values can arise from several factors. A systematic approach to troubleshooting is essential.
| Potential Cause | Troubleshooting Recommendation |
| Compound Instability | Prepare fresh working solutions for each experiment from a frozen stock. Minimize exposure of the compound to light and elevated temperatures. |
| Inconsistent Cell Seeding | Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and stabilize overnight before adding the compound. |
| Cell Passage Number | Use cells within a defined, low-passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Assay Incubation Time | Standardize the incubation time with the analog across all experiments. The effect of the compound may be time-dependent. |
| Reagent Variability | Use the same batch of reagents (e.g., MTT, media, serum) for a set of comparative experiments. |
Q3: How can I confirm that the observed effects of my 5-isopropylisatin analog are due to the inhibition of P-glycoprotein?
A3: To specifically assess the role of your analog in P-gp inhibition, a combination of functional and expression assays is recommended.
-
Rhodamine 123 Efflux Assay: This is a functional assay to measure P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp. In the presence of a P-gp inhibitor, the efflux of rhodamine 123 is blocked, leading to its intracellular accumulation and increased fluorescence.[14][15][16] A detailed protocol is provided in Part 3.
-
Western Blot Analysis: This technique can be used to determine if your analog alters the expression level of P-gp. A decrease in P-gp expression would suggest a different mechanism of action than direct inhibition.[7]
-
Use of P-gp Overexpressing Cell Lines: Compare the activity of your analog in a P-gp overexpressing cell line (e.g., K562/Adr, KB-V1) with its parental, drug-sensitive counterpart.[6] A significantly lower IC50 in the resistant cell line in the presence of your analog would suggest P-gp inhibition.
Q4: I am observing significant cytotoxicity at concentrations where I expect to see specific inhibition of a target. What should I do?
A4: It is crucial to differentiate between targeted inhibition and general cytotoxicity.
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.
-
Use Lower, Non-Toxic Concentrations: Conduct your functional assays at concentrations at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects.
-
Control for Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to the observed cytotoxicity.
Part 3: Experimental Protocols and Workflows
This section provides detailed, step-by-step methodologies for key experiments to evaluate the potential of 5-isopropylisatin analogs in overcoming drug resistance.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the IC50 value of your 5-isopropylisatin analog in both drug-sensitive and drug-resistant cancer cell lines.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
5-isopropylisatin analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-isopropylisatin analog in complete medium from your stock solution.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
P-glycoprotein Function Assessment (Rhodamine 123 Efflux Assay)
This protocol assesses the ability of your 5-isopropylisatin analog to inhibit the efflux function of P-gp.
Materials:
-
P-gp overexpressing cells (e.g., KB-V1) and parental cells (e.g., KB-3-1)
-
Complete cell culture medium
-
Flow cytometry tubes or a 96-well plate suitable for fluorescence reading
-
5-isopropylisatin analog
-
Verapamil (positive control P-gp inhibitor)
-
Rhodamine 123
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells in serum-free medium to a density of 1 x 10^6 cells/mL.[14]
-
-
Incubation with Inhibitors:
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes for each condition.
-
Add the desired concentrations of your 5-isopropylisatin analog or Verapamil (e.g., 10 µM) to the respective tubes. Include a vehicle control (DMSO).
-
Incubate for 30 minutes at 37°C.[14]
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to each tube to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.[14]
-
-
Efflux and Analysis:
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 1 mL of fresh, pre-warmed complete medium.
-
Incubate for an additional 1-2 hours at 37°C to allow for efflux.[15]
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the final cell pellet in PBS for analysis.
-
Analyze the intracellular fluorescence using a flow cytometer (FL1 channel) or a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).[14]
-
Data Interpretation:
-
An increase in rhodamine 123 fluorescence in cells treated with your 5-isopropylisatin analog compared to the vehicle control indicates inhibition of P-gp-mediated efflux.
The following diagram outlines the workflow for the Rhodamine 123 efflux assay.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Reversal of P‐Glycoprotein‐mediated Paclitaxel Resistance by New Synthetic Isoprenoids in Human Bladder Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-alkylated isatins evade P-gp mediated efflux and retain potency in MDR cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Epoxy-Functionalized Isatin Derivative: Synthesis, Computational Evaluation, and Antibacterial Analysis | MDPI [mdpi.com]
- 7. Synthesis and evaluation of WK-X-34 derivatives as P-glycoprotein (P-gp/ABCB1) inhibitors for reversing multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isatin derivatives with activity against apoptosis-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5-Isopropyl-1H-indole-2,3-dione
Welcome to the technical support center for 5-Isopropyl-1H-indole-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments aimed at enhancing the bioavailability of this promising indole derivative. Our approach is rooted in scientific principles and practical laboratory experience to help you navigate the challenges of working with poorly soluble compounds.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and formulation of this compound.
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound, a derivative of isatin (1H-indole-2,3-dione), belongs to a class of heterocyclic compounds with a wide range of documented biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The core structure of isatin is a versatile scaffold in medicinal chemistry.[1][2][3][4][5] However, like many isatin derivatives, this compound is a lipophilic molecule with poor aqueous solubility. This low solubility is a primary factor limiting its oral bioavailability, as the compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: While experimental data is limited, computational models provide some insight into the properties of this compound and its analogs.
| Property | Value (Predicted/Known) | Source |
| Molecular Formula | C₁₁H₁₁NO₂ | [6] |
| Molecular Weight | 189.21 g/mol | [6] |
| XlogP | ~2.1-3.4 | [7][8] |
| pKa | ~4.2 (for a similar indole carboxylic acid) | [9] |
The high XlogP value suggests high lipophilicity and consequently low aqueous solubility, which is a common characteristic of Biopharmaceutics Classification System (BCS) Class II and IV compounds.
Q3: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this compound?
A3: The main goal is to increase the dissolution rate and/or the solubility of the compound in the gastrointestinal tract. Common and effective strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosizing.
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.[10][11][12][13][14]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, or lipids to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).
Troubleshooting Experimental Challenges
This section provides guidance on specific issues you may encounter during your research, presented in a question-and-answer format.
Formulation and Dissolution Issues
Q4: I'm struggling to dissolve this compound in common aqueous buffers for my in vitro assays. What should I do?
A4: This is a common challenge due to its low aqueous solubility. Here's a systematic approach to troubleshoot this:
-
Co-solvents: Start by adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic solvent such as ethanol, DMSO, or polyethylene glycol 400 (PEG 400) to your aqueous buffer. Be mindful that high concentrations of organic solvents can affect cellular assays.
-
pH Adjustment: Given the potential acidic nature of the indole NH proton, adjusting the pH of your buffer might slightly improve solubility. However, for non-ionizable compounds, this effect will be minimal.
-
Surfactants: Incorporating a non-ionic surfactant like Tween® 80 or Cremophor® EL at a concentration above the critical micelle concentration (CMC) can significantly enhance solubility by forming micelles that encapsulate the drug.
Q5: My solid dispersion formulation is showing poor drug release during dissolution testing. What could be the cause?
A5: This can be due to several factors related to the formulation and preparation method.
-
Drug Recrystallization: The amorphous drug within the solid dispersion may have recrystallized over time. This can be assessed using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD). If recrystallization is observed, consider using a different polymer carrier or adding a crystallization inhibitor.
-
Inadequate Polymer-Drug Interaction: The chosen polymer may not be effectively preventing drug agglomeration and promoting dissolution. Experiment with different hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®.
-
Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can impact its performance. Ensure that the chosen method achieves a homogenous, molecular-level dispersion of the drug in the polymer.[10][11][12][13][14]
Experimental Workflow for Bioavailability Enhancement
Here is a logical workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion, which can significantly enhance the dissolution rate of poorly soluble drugs.[10][11]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh 100 mg of this compound and 900 mg of PVP K30 (1:9 drug-to-carrier ratio). Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Carefully scrape the solid dispersion from the flask. Gently pulverize the resulting solid mass using a mortar and pestle.
-
Sieving: Pass the pulverized powder through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Caco-2 Cell Permeability Assay
This in vitro model is widely used to predict the intestinal absorption of drug candidates.[15][16][17][18][19]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for drug quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture and Differentiation: Culture the cells for 21-28 days, changing the medium every 2-3 days. The cells will differentiate into a polarized monolayer with tight junctions.
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be stable and above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be low (<1.0 x 10⁻⁶ cm/s), indicating tight junction integrity.
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound (dissolved in HBSS, e.g., at 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Experiment (Basolateral to Apical - B to A):
-
Repeat the experiment in the reverse direction to determine the efflux ratio. Add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the insert
-
C₀ is the initial drug concentration in the donor chamber
-
-
Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.
-
Analytical Considerations
Q6: How can I quantify this compound in my formulation and biological samples?
A6: A validated analytical method is crucial for accurate results.
-
UV-Visible Spectroscopy: For in vitro dissolution and formulation analysis, UV-Vis spectroscopy can be a simple and rapid method. A published method for isatin determined an absorption maximum at 295 nm in methanol.[20] You will need to determine the λmax for this compound in your chosen solvent system and validate the method for linearity, accuracy, and precision.
-
High-Performance Liquid Chromatography (HPLC): For complex matrices and lower concentrations, a stability-indicating HPLC method is recommended. This involves developing a method that can separate the parent drug from any potential degradation products.[21][22][23][24] A reversed-phase C18 column with a mobile phase of acetonitrile and water/buffer is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of drugs in biological samples (e.g., from Caco-2 assays or in vivo studies) due to its high sensitivity and selectivity.
Stability Troubleshooting
Q7: I'm concerned about the stability of this compound in my formulations. What are the common degradation pathways for isatin derivatives?
A7: Isatin and its derivatives can be susceptible to degradation under certain conditions.
-
Hydrolysis: The lactam ring in the isatin core can be susceptible to hydrolysis, especially under strong acidic or basic conditions.
-
Oxidation: The indole ring can be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can lead to degradation.
To address these, it is advisable to conduct forced degradation studies (stress testing) on the drug substance to identify potential degradation products and develop a stability-indicating analytical method.[21][22][23][24] This involves exposing the compound to heat, humidity, acid, base, and light to accelerate degradation.
Logical Decision-Making in Formulation Development
The following diagram illustrates a decision-making process for selecting a suitable bioavailability enhancement strategy.
Sources
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | MDPI [mdpi.com]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. scbt.com [scbt.com]
- 7. 5-isopropyl-1H-indole-2-carboxylic acid | C12H13NO2 | CID 5033851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Isopropyl-5-methyl-1H-indole-2,3-dione | C12H13NO2 | CID 2145522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. rjptonline.org [rjptonline.org]
- 12. crsubscription.com [crsubscription.com]
- 13. scispace.com [scispace.com]
- 14. japsonline.com [japsonline.com]
- 15. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 16. Caco 2 Cell Permeability Assay | PDF [slideshare.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. ymerdigital.com [ymerdigital.com]
- 21. ijsdr.org [ijsdr.org]
- 22. m.youtube.com [m.youtube.com]
- 23. ijcrt.org [ijcrt.org]
- 24. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
troubleshooting 5-isopropylisatin cell-based assay variability
Welcome to the technical support guide for troubleshooting cell-based assays involving 5-isopropylisatin. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve sources of variability in your experiments. Here, we move beyond simple checklists to explain the underlying scientific principles, ensuring you can build robust and reproducible assays.
Section 1: Foundational Knowledge & Compound Handling
This section addresses common questions about the core components of your assay: the compound and the biological system.
Q1: What is 5-isopropylisatin, and what is its primary mechanism of action?
A: 5-isopropylisatin is a synthetic derivative of isatin, a compound known for its broad biological activities. Its primary mechanism of action in the context of most cell-based assays is the inhibition of caspases . Caspases (cysteine-aspartic proteases) are a family of enzymes that are critical executioners of apoptosis, or programmed cell death.[1][2] They exist as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage in response to either intrinsic (mitochondrial) or extrinsic (death receptor) signals.[1][3]
5-isopropylisatin acts as an inhibitor of these caspases, thereby preventing the downstream events of apoptosis, such as DNA fragmentation and cell dismantling.[4] Understanding this is crucial, as your assay is fundamentally measuring the extent to which this compound can block a cell death pathway. Variability in your results often stems from inconsistencies in the induction of this pathway or the interaction of the compound with its targets.
Diagram: The Role of Caspases in Apoptosis
Caption: Caspase activation pathways and the inhibitory action of 5-isopropylisatin.
Q2: My 5-isopropylisatin stock solution appears to have precipitated. How should I prepare and store it?
A: Compound solubility and stability are critical pre-analytical variables that are often overlooked.[5] Like many small organic molecules, 5-isopropylisatin has limited aqueous solubility.
-
Solvent Choice: It should be dissolved in a high-purity polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). Prepare a high-concentration primary stock (e.g., 10-50 mM).
-
Storage: Store the primary stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Introducing water into your DMSO stock will lower the solubility of the compound and can cause it to precipitate upon freezing.
-
Working Solutions: When preparing working solutions, perform serial dilutions in your cell culture medium. Critically, ensure the final concentration of DMSO in your assay wells is consistent across all conditions (including vehicle controls) and is non-toxic to your cells. A final DMSO concentration of <0.5% is generally recommended, but this must be empirically determined for your specific cell line.
Causality: If the compound precipitates in your stock or working solutions, the effective concentration delivered to the cells will be lower and highly variable, leading to inconsistent dose-response curves and poor reproducibility.
Section 2: Assay Setup & Optimization
Variability is often introduced before the first measurement is ever taken. This section focuses on proactively building a robust assay.
Q3: I'm seeing significant well-to-well and plate-to-plate variability. Where should I start looking?
A: This is a classic problem that almost always points to inconsistencies in cell handling and plating.[6] The core principle of a reliable cell-based assay is starting with a homogenous and healthy cell population in every well.[7]
| Parameter | Problem | Scientific Rationale & Solution |
| Cell Seeding Density | Inconsistent cell numbers per well. | The final signal (e.g., luminescence, fluorescence) is directly proportional to the number of cells.[8] If one well starts with 5,000 cells and another with 8,000, their baseline and treated signals will differ, creating variance. Solution: Optimize your seeding density to ensure cells are in a logarithmic growth phase for the duration of the experiment.[9] Use a calibrated automated cell counter or a hemocytometer meticulously, and ensure your cell suspension is homogenous (mix gently before each pipetting step). |
| Cell Health & Passage | High passage number or unhealthy cells. | Cells at high passage numbers can undergo genetic drift, altering their response to stimuli.[10] Unhealthy or overly confluent cells may have already initiated stress or apoptotic pathways, increasing background signal and masking the effect of your compound.[7][10] Solution: Use cells with a consistent and low passage number. Never allow cells to become over-confluent in culture flasks.[7] |
| Pipetting Technique | Inaccurate or inconsistent liquid handling. | Small errors in pipetting reagents, compounds, or cells are magnified in multi-well plate formats.[4][11] Solution: Ensure pipettes are regularly calibrated. When plating cells, pipette up and down gently to mix the suspension before dispensing into each well. For compound additions, use a multi-channel pipette carefully or an automated liquid handler. |
| Edge Effects | Outer wells behave differently from inner wells. | Wells on the edge of a plate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth and compound concentration.[12] Solution: Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. |
Q4: How do I determine the optimal concentration of the apoptosis-inducing agent and the incubation time?
A: You cannot effectively measure inhibition without a consistent and measurable activation signal. The goal is to find a "sweet spot" where the apoptotic signal is robust but not yet at its maximum, allowing you to see a dose-dependent decrease with your inhibitor.
Protocol: Optimizing Apoptosis Induction
-
Plate Cells: Seed your cells at the optimized density in a 96-well plate and allow them to adhere overnight.
-
Inducer Titration: Create a dose-response curve for your apoptosis-inducing agent (e.g., Staurosporine, TRAIL). Use a wide range of concentrations (e.g., 8-12 points, semi-log dilutions).
-
Time Course: Run the titration at several different time points (e.g., 4, 8, 12, 24 hours).
-
Assay Readout: At each time point, perform your caspase activity assay (e.g., Caspase-Glo® 3/7).
-
Analyze Data: Plot Signal vs. Concentration for each time point. Identify the concentration and time that gives you an EC50-EC80 value. This is your optimal window. An EC50 (half-maximal effective concentration) is often ideal as it provides the largest window to observe both increases and decreases in signal.
Causality: If the induction signal is too low, your signal-to-background ratio will be poor, making it difficult to detect inhibition. If the signal is too high (i.e., all cells are rapidly dying), the inhibitory effect of 5-isopropylisatin may be overwhelmed.
Section 3: Troubleshooting Data & Results
This section tackles issues that arise during data analysis, helping you diagnose the root cause of unexpected outcomes.
Q5: My untreated (negative control) wells have a very high background signal. Why?
A: High background in a caspase assay is not instrument noise; it's a biological signal you need to understand.[8]
-
Spontaneous Apoptosis: All cultured cell lines have a baseline rate of spontaneous apoptosis. If your cells are unhealthy, plated too sparsely, or left in culture too long, this rate will increase dramatically.[8] Review your cell culture practices.[7]
-
Serum Interference: Some components in fetal bovine serum (FBS) can have caspase-like activity.[8] You can test this by running a "no-cell" control with just media and your assay reagent. If the signal is high, consider using a different lot of FBS or heat-inactivating it.
-
Contamination: Mycoplasma or other microbial contamination can stress cells and induce apoptosis, leading to a chronically high background. Regularly test your cell stocks for contamination.[7]
Q6: I am not seeing a clear dose-response curve with 5-isopropylisatin. The data is flat or erratic.
A: Assuming your assay for the inducing agent is working, a flat or erratic curve for the inhibitor points to a few key issues.
-
Incorrect Concentration Range: You may be testing a concentration range that is too high (causing toxicity) or too low (no effect). Perform a broad range-finding experiment, from nanomolar to high micromolar, to identify the active range.
-
Compound Instability: Is the compound stable in your culture medium at 37°C for the duration of your assay? Some compounds can be metabolized by cells or degrade over time. A time-course experiment where the compound is added at different times before the inducer can help diagnose this.
-
Substrate Non-Specificity: Caspase activity assays use synthetic substrates (e.g., Z-DEVD for caspase-3/7).[13] While convenient, these substrates can sometimes be cleaved by other proteases, and the specificities of caspases can overlap.[14] This is less likely to be the primary source of variability but is important for interpretation. To confirm your findings, consider a secondary, orthogonal assay, such as Western blotting for cleaved PARP or cleaved Caspase-3.[15]
Diagram: Troubleshooting Workflow
Caption: A decision tree for systematically troubleshooting assay variability.
References
- Caspase Cascade pathway. (n.d.). Gene Ontology Consortium.
- Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare.
- Sources of Variability in Cell Based Assays. (n.d.). Mettler Toledo.
- Caspase Activation Pathways: an Overview. (2002). In Holland-Frei Cancer Medicine (6th ed.). NCBI Bookshelf.
- Caspase Activation: Key Pathways and Mechanisms. (n.d.). AnyGenes.
- Caspase activation and signaling pathways. (n.d.). ResearchGate.
- Understanding and managing sources of variability in cell measurements. (2020). Bioanalysis.
- 10 Tips for Successful Development of Cell Culture Assays. (2020). Technology Networks.
- Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Immunologix.
- Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories.
- Optimization of seeding density and assay timing. (n.d.). ResearchGate.
- Optimal Cell Density for Tube Formation Experiments. (n.d.). ibidi.
- Cell seeding density optimization for endpoint viability assay linear range. (n.d.). ResearchGate.
- Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT.
- The role of cell-based assays for drug discovery. (2024). News-Medical.Net.
- Assaying caspase activity in vitro. (2014). Cold Spring Harbor Protocols.
- Cleaved caspases troubleshooting. (2017). ResearchGate.
- Caspases activity assay procedures. (2024). ScienceDirect.
- Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering. (1996). Applied and Environmental Microbiology.
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- 2. researchgate.net [researchgate.net]
- 3. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 5. Improvement of solubility and stability of the antimicrobial peptide nisin by protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
optimization of 5-Isopropyl-1H-indole-2,3-dione dosage for in vivo models
Technical Support Center: Isatin Derivatives
Guide ID: IV-OPT-5IIDD-01 Topic: Optimization of 5-Isopropyl-1H-indole-2,3-dione Dosage for In Vivo Models Senior Application Scientist Note: This guide provides a comprehensive framework for determining the optimal in vivo dosage for novel isatin derivatives, using this compound as a representative example. Since specific preclinical data for this particular derivative is not extensively published, our strategy is grounded in the well-documented profile of its parent compound, Isatin (1H-indole-2,3-dione), combined with established principles of preclinical toxicology and pharmacology.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions researchers face when beginning in vivo studies with a novel isatin derivative.
Q1: What is this compound, and why is rigorous dosage optimization essential?
A1: this compound belongs to the isatin family of compounds. The isatin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous molecules with a vast range of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] Isatin itself is an endogenous molecule found in mammals that exhibits complex, dose-dependent effects.[3] For example, low doses (15–20 mg/kg) of the parent isatin compound can be anxiogenic in mice, while higher doses (80–160 mg/kg) produce sedative effects in rats.[3] Neuroprotective effects have been observed at doses of 100 mg/kg and above.[3] This complex dose-response relationship underscores the necessity of careful optimization. A suboptimal dose may lead to a lack of efficacy or, conversely, produce unintended or toxic effects, compromising the validity of your research.
Q2: I have no prior data on this specific derivative. How do I determine a safe starting dose for a mouse or rat study?
A2: A prudent approach involves leveraging data from the parent compound, Isatin. An acute toxicity study in mice estimated the LD₅₀ (the dose lethal to 50% of the population) of Isatin to be approximately 1 g/kg, administered via oral gavage.[4][5] For initial dose-range finding studies, a common practice is to start at a fraction of the LD₅₀.
Based on published in vivo studies on Isatin, a logical starting range for a new derivative in mice would be between 10 mg/kg and 50 mg/kg .[3][4][5] Doses of 50, 100, and 150 mg/kg have been safely used in acute (24-hour) Isatin studies in mice without genotoxic effects.[4][5] This range provides a high margin of safety relative to the parent compound's LD₅₀ and allows for dose escalation to identify a biologically active, non-toxic concentration. For guidance on interspecies dose conversion, allometric scaling based on body surface area (BSA) is the standard method.[6]
Q3: What is the most appropriate vehicle for formulating this compound for in vivo administration?
A3: Isatin and its derivatives are often poorly soluble in water. The choice of vehicle is critical to ensure bioavailability and avoid vehicle-induced toxicity. Common choices for oral or intraperitoneal (IP) administration include:
-
Corn Oil or Sesame Oil: Suitable for lipophilic compounds.
-
0.5% - 1% Carboxymethylcellulose (CMC) in Saline: A common suspension vehicle.
-
10% DMSO, 40% PEG300, 50% Saline: A multi-component system often used to solubilize compounds.
Causality Note: It is imperative to run a vehicle-only control group in all experiments. The vehicle itself can have biological effects, and without this control, any observed outcomes cannot be confidently attributed to the test compound. For instance, DMSO has known anti-inflammatory and neuroprotective properties that could confound results if not properly controlled for.
Q4: What are the known toxicities of the parent Isatin scaffold that I should monitor for?
A4: While a single administration of Isatin up to 150 mg/kg was found to be non-mutagenic in mice, repeated administration (14 consecutive days) at the highest dose (150 mg/kg) did induce some DNA damage.[4][5] Therefore, for chronic studies, careful monitoring is essential. Key parameters to observe during any in vivo study include:
-
Clinical Signs: Changes in posture, activity levels, breathing, and fur condition.
-
Body Weight: A reduction of >15% is a common humane endpoint.[6]
-
Behavioral Changes: Monitor for sedation or hyperactivity, as Isatin has known dose-dependent neurological effects.[3]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during dosage optimization studies.
| Problem Encountered | Potential Root Cause(s) | Systematic Troubleshooting & Optimization Steps |
| High Mortality or Severe Adverse Events at the Lowest Dose | 1. Starting dose is too high for the specific derivative or animal strain. 2. The formulation vehicle is causing toxicity. 3. Rapid absorption (e.g., via IP route) leads to acute toxicity. | 1. Re-evaluate Starting Dose: Immediately halt the study. Redesign with a starting dose at least 10-fold lower. 2. Isolate Vehicle Effects: Dose a cohort of animals with the vehicle alone for the same duration to rule out vehicle toxicity. 3. Consider Route of Administration: If using IP injection, consider switching to oral gavage (p.o.) or subcutaneous (s.c.) injection to potentially slow absorption and reduce peak plasma concentration (Cmax). |
| Lack of Efficacy or Biological Effect at the Maximum Tolerated Dose (MTD) | 1. Insufficient drug exposure due to poor solubility, low bioavailability, or rapid metabolism/clearance. 2. The compound is genuinely inactive for the chosen target. 3. Dosing frequency is inadequate to maintain therapeutic exposure. | 1. Conduct a Pilot Pharmacokinetic (PK) Study: Before a large efficacy study, use a small group of animals to measure plasma/tissue concentration of the compound over time after a single dose. This confirms whether the compound is being absorbed and reaching a relevant concentration. 2. Improve Formulation: Experiment with different vehicles or solubilizing agents (e.g., cyclodextrins) to improve bioavailability. 3. Adjust Dosing Regimen: Based on PK data (specifically the half-life), consider increasing the dosing frequency (e.g., from once daily to twice daily) to maintain exposure above a minimum effective concentration. |
| Inconsistent Results Between Animals in the Same Dose Group | 1. Inaccurate dosing due to poor formulation (e.g., compound falling out of suspension). 2. Variability in gavage/injection technique. 3. Biological variability (common, but should be minimized). | 1. Check Formulation Homogeneity: Ensure your formulation is a homogenous solution or a fine, uniform suspension. Vortex the suspension thoroughly before drawing each dose. 2. Standardize Administration Technique: Ensure all personnel are proficient in the administration technique (e.g., oral gavage) to deliver the full intended volume accurately. 3. Increase Group Size (n): If variability is biological, increasing the number of animals per group can improve the statistical power to detect a true effect. |
Section 3: Core Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and reliable data.
Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Determination
Objective: To identify a range of doses that are well-tolerated by the animal model and to determine the MTD, defined as the highest dose that does not cause unacceptable toxicity or more than a 10-15% reduction in body weight.
Methodology:
-
Animal Model: Use the same species, strain, and sex as planned for the main efficacy study (e.g., male C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Assign animals to a minimum of 4 groups (n=3-5 per group):
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 10 mg/kg)
-
Group 3: Mid Dose (e.g., 50 mg/kg)
-
Group 4: High Dose (e.g., 150 mg/kg)
-
-
Administration: Administer the compound once daily for 5-7 days via the intended clinical route (e.g., oral gavage).
-
Monitoring & Data Collection:
-
Record body weights daily, immediately before dosing.
-
Perform clinical observations twice daily. Note any signs of toxicity (lethargy, ruffled fur, ataxia, etc.).
-
At the end of the study, collect blood for basic clinical chemistry (e.g., ALT, AST to check for liver toxicity) and perform a gross necropsy to examine major organs.
-
Data Presentation Example:
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Key Clinical Signs Observed | Necropsy Findings | MTD Assessment |
| Vehicle | +2.5% | None (Normal) | No abnormalities | - |
| 10 | +1.8% | None (Normal) | No abnormalities | Tolerated |
| 50 | -1.5% | None (Normal) | No abnormalities | Tolerated |
| 150 | -12.0% | Mild lethargy 1-2h post-dose, slight piloerection | No abnormalities | MTD Identified |
| 300 (Hypothetical) | -21.0% | Severe lethargy, ataxia | Pale liver | Exceeds MTD |
Section 4: Visualized Workflow for Dosage Optimization
The following diagram outlines the logical progression for systematically determining and validating an optimal dose for a novel compound in vivo.
Sources
- 1. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Neuroprotective Dose of Isatin Causes Multilevel Changes Involving the Brain Proteome: Prospects for Further Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenicity and genotoxicity of isatin in mammalian cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Analytical Methods for 5-Isopropylisatin Detection
Welcome to the technical support center for the analytical detection of 5-isopropylisatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your analytical methods. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of 5-isopropylisatin.
Q1: What are the primary analytical techniques for the detection and quantification of 5-isopropylisatin?
A1: The most common and effective methods for analyzing 5-isopropylisatin, a small organic molecule, are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC, particularly when coupled with a UV or Diode Array Detector (DAD), is excellent for quantification in various matrices.[3][4] GC-MS is highly suitable for identifying and quantifying volatile derivatives of 5-isopropylisatin and for complex sample matrices where high specificity is required.[1][5]
Q2: How should I prepare my sample for 5-isopropylisatin analysis?
A2: Sample preparation is critical and depends heavily on the sample matrix. For a standard solution, dissolving an accurately weighed amount of 5-isopropylisatin in a suitable solvent like methanol, acetonitrile, or ethyl acetate to a known concentration is sufficient.[5] For more complex matrices, such as biological fluids or reaction mixtures, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[5]
Q3: My 5-isopropylisatin solution appears to be degrading. What are the best practices for storage?
A3: While specific long-term stability data for 5-isopropylisatin is not extensively published, isatin and its derivatives can be susceptible to degradation. It is advisable to store stock solutions in a cool, dark place, such as a refrigerator at 2-8°C, to minimize degradation.[6] For long-term storage, freezing at -20°C may be appropriate, but it is crucial to perform stability studies to confirm that the analyte remains stable under these conditions.[6] Always prepare fresh working standards for each analytical run to ensure accuracy.[7]
Q4: I am observing poor peak shape in my HPLC analysis. What are the likely causes?
A4: Poor peak shape, such as tailing or fronting, in HPLC can stem from several factors. Common causes include column overload, where too much sample is injected, or secondary interactions between the analyte and the stationary phase.[8] It can also be indicative of column degradation or a mismatch between the sample solvent and the mobile phase.[8]
Section 2: HPLC Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to resolving specific issues encountered during the HPLC analysis of 5-isopropylisatin.
Issue 1: Poor Resolution and Co-eluting Peaks
Q: I'm seeing poor separation between my 5-isopropylisatin peak and other components in my sample. How can I improve the resolution?
A: The causality behind poor resolution often lies in suboptimal mobile phase composition or an inappropriate stationary phase. To address this, a systematic approach to method development is key.
Underlying Principles: Chromatographic resolution is a function of column efficiency, selectivity, and retention factor. By modifying the mobile phase, you can significantly impact the selectivity of the separation.
Step-by-Step Protocol to Improve Resolution:
-
Mobile Phase pH Adjustment: For isatin analogs, which can have ionizable groups, the pH of the mobile phase is critical.[8] Prepare a series of mobile phases with varying pH values (e.g., in 0.5 unit increments) around the pKa of 5-isopropylisatin to find the optimal separation.
-
Solvent Gradient Optimization: If using gradient elution, adjusting the gradient slope can improve the separation of closely eluting peaks. A shallower gradient will increase the run time but often provides better resolution.
-
Organic Modifier Selection: While acetonitrile is common, switching to or blending with methanol can alter the selectivity of your separation due to different solvent-analyte interactions.
-
Column Chemistry Evaluation: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size to enhance separation.[9]
Issue 2: Drifting Retention Times
Q: My retention time for 5-isopropylisatin is not consistent between injections. What could be causing this instability?
A: Retention time drift is often a symptom of an unstable chromatographic system. The root cause can range from temperature fluctuations to inadequate column equilibration.[10]
Underlying Principles: Reversed-phase HPLC is sensitive to temperature, with retention times generally decreasing as temperature increases.[10] Inconsistent mobile phase composition or flow rate will also lead to retention time variability.
Troubleshooting Flowchart for Retention Time Drift:
Caption: Troubleshooting workflow for drifting HPLC retention times.
Section 3: GC-MS Troubleshooting Guide
This section provides targeted advice for overcoming common hurdles in the GC-MS analysis of 5-isopropylisatin.
Issue 1: No or Low Signal for 5-Isopropylisatin
Q: I am not detecting a peak for 5-isopropylisatin, or the signal is very weak. What should I investigate?
A: The absence of a signal in GC-MS can be due to issues with sample introduction, thermal degradation, or improper mass spectrometer settings.
Underlying Principles: For a compound to be analyzed by GC-MS, it must be sufficiently volatile and thermally stable to travel through the GC column without decomposing. The mass spectrometer must also be set to detect the characteristic ions of the analyte.
Step-by-Step Investigation Protocol:
-
Verify Injection: Ensure the autosampler is functioning correctly and the syringe is drawing and injecting the sample. Manually inject a standard to confirm.
-
Check Inlet Conditions: The injector temperature may be too low for volatilization or too high, causing thermal degradation. Experiment with a range of inlet temperatures.
-
Consider Derivatization: If 5-isopropylisatin is not sufficiently volatile, a derivatization step, such as trimethylsilylation, can increase its volatility and improve its chromatographic behavior.[2]
-
Confirm Mass Spectrometer Parameters: Ensure the mass spectrometer is scanning the correct mass range to include the molecular ion and major fragment ions of 5-isopropylisatin. Check the ion source temperature and electron ionization energy.[5]
Table 1: Typical GC-MS Parameters for Small Molecule Analysis
| Parameter | Typical Setting | Rationale |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the analyte.[1] |
| Column | DB-5ms or equivalent | A non-polar column suitable for a wide range of organic molecules.[1] |
| Carrier Gas Flow | 1 mL/min (Helium) | Provides good chromatographic efficiency.[1] |
| Oven Program | Start at a lower temperature and ramp up | Allows for separation from other components.[3] |
| Ion Source Temp. | 230°C | A standard temperature for electron ionization.[1] |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation patterns.[5] |
Issue 2: Contamination and Ghost Peaks
Q: I am observing extraneous peaks in my chromatogram, even in blank injections. How can I identify and eliminate the source of contamination?
A: Ghost peaks are a common issue in GC-MS and typically arise from carryover from previous injections, contaminated solvents or septa, or column bleed.
Underlying Principles: The high sensitivity of MS makes it susceptible to detecting even trace levels of contaminants. A systematic approach is necessary to isolate and eliminate the source.
Experimental Workflow for Identifying Contamination Source:
Caption: A systematic workflow to identify and eliminate sources of GC-MS contamination.
References
- Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility. (n.d.).
- Comparative Guide to HPLC Purity Analysis of Isopropyl 5,6-diaminonicotinate - Benchchem. (n.d.).
- A Comparative Guide to Validated Analytical Methods for the Quantification of Isopropyl Isocyanate - Benchchem. (n.d.).
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23).
- An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters - OAText. (n.d.).
- An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm - OAText. (2018, June 25).
- HPLC Troubleshooting Guide. (n.d.).
- Stability-Indicating HPLC Method Development - vscht.cz. (n.d.).
- Application Note: GC-MS Protocol for the Analysis of 2-Isopropyl-5-methyl-1-heptanol - Benchchem. (n.d.).
- Application Note: Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (n.d.).
- Long-term stability of 10 mg/mL dobutamine injectable solutions in 5% dextrose and normal saline solution stored in polypropylene syringes and cyclic-oleofin-copolymer vials - PubMed. (2021, May 19).
- Development and Validation of a Rapid Analytical Method and Sampling Methodology for Trace Level APIs in Support of Cleaning Val. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. oatext.com [oatext.com]
- 4. oatext.com [oatext.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Long-term stability of 10 mg/mL dobutamine injectable solutions in 5% dextrose and normal saline solution stored in polypropylene syringes and cyclic-oleofin-copolymer vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. doras.dcu.ie [doras.dcu.ie]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Minimizing Toxicity of 5-Isopropyl-1H-indole-2,3-dione Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Isopropyl-1H-indole-2,3-dione derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the experimental challenges associated with these compounds, particularly concerning their potential toxicity. Our goal is to empower you with the knowledge to conduct your research with the highest level of scientific integrity and to develop safer, more effective therapeutics.
Introduction: Understanding the Toxicological Profile of this compound Derivatives
This compound, a derivative of isatin, belongs to a class of compounds known for a wide range of biological activities.[1][2] The isatin scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with anticancer, antiviral, and anti-inflammatory properties.[1][2] However, as with many biologically active small molecules, off-target effects and inherent cytotoxicity can be significant hurdles in their development as therapeutic agents.
The toxicity of isatin derivatives can be influenced by several factors, including the nature and position of substituents on the indole ring. The 5-position, in particular, has been shown to be a critical determinant of cytotoxic activity. While specific toxicological data for this compound derivatives are not extensively available in the public domain, we can infer potential challenges and mitigation strategies based on the well-documented behavior of related 5-substituted isatins.
This guide will address common issues encountered during in vitro and early-stage in vivo experiments, focusing on practical solutions and the underlying scientific principles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions that arise when working with this compound derivatives.
Q1: What are the primary mechanisms of toxicity associated with isatin derivatives?
A1: The toxicity of isatin derivatives can be multifactorial. Key mechanisms include:
-
Off-target kinase inhibition: Many isatin derivatives are potent kinase inhibitors. Unintended inhibition of essential cellular kinases can lead to a variety of toxic effects.
-
Metabolic activation: The indole ring can be metabolized by cytochrome P450 (CYP) enzymes to form reactive intermediates. These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.
-
Induction of apoptosis: While desirable in cancer therapy, nonspecific induction of apoptosis in healthy cells is a major toxicity concern.
-
Mitochondrial dysfunction: Some derivatives can interfere with mitochondrial function, leading to a decrease in cellular energy production and the release of pro-apoptotic factors.
Q2: How does the 5-isopropyl group likely influence the toxicity of the parent indole-2,3-dione?
A2: The substituent at the 5-position of the isatin ring plays a significant role in modulating its biological activity and toxicity. While direct data on the 5-isopropyl group is limited, we can extrapolate from structure-activity relationship (SAR) studies on other 5-substituted isatins. Generally, the size and electronic properties of the substituent at C5 can affect how the molecule interacts with its biological targets and metabolizing enzymes. An isopropyl group is a moderately bulky, electron-donating group. This could potentially influence the compound's binding affinity to off-target proteins or its susceptibility to metabolic activation.
Q3: I am observing high cytotoxicity in my primary screen. What are the first troubleshooting steps I should take?
A3: High cytotoxicity in an initial screen requires a systematic approach to rule out experimental artifacts and understand the true nature of the compound's effect.
-
Confirm Compound Integrity and Concentration: Verify the purity of your compound batch and the accuracy of your stock solution concentration.
-
Review Assay Protocol: Ensure that the chosen cytotoxicity assay is appropriate for your cell type and the suspected mechanism of action. Pay close attention to incubation times, reagent concentrations, and controls.
-
Check for Assay Interference: Some compounds can directly interfere with assay components. For example, in an MTT assay, a compound might chemically reduce the MTT reagent, leading to a false-positive result. Run appropriate controls, such as the compound in cell-free media, to check for interference.
-
Evaluate Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not toxic to the cells. Always include a vehicle control in your experiments.
-
Consider a Secondary, Orthogonal Assay: Confirm the cytotoxic effect using a different assay that measures a distinct cellular process. For example, if you initially used a metabolic assay like MTT, follow up with a membrane integrity assay like LDH release.
Troubleshooting Experimental Issues
This section provides a more detailed, question-and-answer guide to specific problems you may encounter during your experiments.
Issue 1: Inconsistent IC50 values between experiments.
-
Question: My calculated IC50 values for the same this compound derivative vary significantly between experimental runs. What could be the cause?
-
Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several sources of variability:
-
Cell Passage Number and Health: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. It is crucial to use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of plating.
-
Seeding Density: Uneven cell seeding can lead to significant well-to-well variability. Ensure you have a single-cell suspension and use appropriate pipetting techniques to distribute cells evenly.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and your test compound, leading to artificially high cytotoxicity. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Incubation Time: The duration of compound exposure can significantly impact the IC50 value. Ensure that the incubation time is consistent across all experiments.
-
Reagent Variability: Prepare fresh reagents whenever possible and ensure they are stored correctly. Lot-to-lot variability in assay kits can also be a source of inconsistency.
-
Issue 2: Suspected Metabolic Activation of my Compound.
-
Question: I hypothesize that my this compound derivative is being metabolically activated to a toxic species. How can I investigate this?
-
Answer: Investigating metabolic activation typically involves in vitro models that incorporate drug-metabolizing enzymes.
-
Use of Liver Microsomes or S9 Fractions: Incubate your compound with human liver microsomes or S9 fractions, which contain a high concentration of CYP enzymes. Compare the cytotoxicity in the presence and absence of these metabolic enzyme systems. An increase in toxicity in the presence of microsomes/S9 suggests metabolic activation.
-
CYP Inhibition Studies: Co-incubate your compound with known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific CYP isoform inhibitors in a cell-based assay. A decrease in toxicity in the presence of a CYP inhibitor points towards the involvement of that enzyme in metabolic activation.
-
Reactive Metabolite Trapping: This more advanced technique involves incubating your compound with liver microsomes in the presence of a trapping agent like glutathione (GSH). The formation of GSH-adducts, which can be detected by mass spectrometry, is strong evidence for the generation of reactive metabolites.
-
Issue 3: Distinguishing Between Cytotoxic and Cytostatic Effects.
-
Question: My assay shows a decrease in viable cells, but I'm unsure if my compound is killing the cells (cytotoxic) or just inhibiting their proliferation (cytostatic). How can I differentiate between these two effects?
-
Answer: This is a critical distinction in drug development. A multi-assay approach is necessary to get a clear picture:
-
Cell Counting: A simple yet effective method is to count the total number of cells at the beginning and end of the treatment period. A cytotoxic agent will result in a decrease in the total cell number, while a cytostatic agent will result in the cell number remaining the same or increasing at a much slower rate than the control.
-
Membrane Integrity Assays: Assays that measure the release of intracellular components, such as the LDH assay, are direct measures of cell death and cytotoxicity.
-
Apoptosis Assays: Use assays that detect markers of apoptosis, such as caspase activation or annexin V staining, to determine if the compound is inducing programmed cell death.
-
Cell Cycle Analysis: Flow cytometry-based cell cycle analysis can reveal if the compound is causing arrest at a specific phase of the cell cycle, which is a hallmark of a cytostatic effect.
-
Data Presentation
To provide a context for the potential cytotoxicity of this compound derivatives, the following table summarizes the reported IC50 values for a series of 5-substituted isatin derivatives against various cancer cell lines. This data illustrates the impact of different substituents at the 5-position on cytotoxic activity.
| Compound (5-Substituent) | Cell Line | IC50 (µM) | Reference |
| 5-Phenylisatin | K562 (Leukemia) | >100 | [3] |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 (Leukemia) | 0.03 | [3] |
| 5-Bromoisatin | K562 (Leukemia) | >100 | |
| 5-Bromo-6-fluoro-isatin | K562 (Leukemia) | 2.32 | |
| 5,6,7-Tribromoisatin | K562 (Leukemia) | 1.75 | |
| 5-Chloroisatin | HeLa (Cervical Cancer) | Varies | |
| 5-Methylisatin | HeLa (Cervical Cancer) | Varies |
Note: This table is for illustrative purposes to demonstrate structure-activity relationships. The cytotoxic potential of a specific this compound derivative must be determined experimentally.
Experimental Protocols
Here are detailed, step-by-step methodologies for key in vitro cytotoxicity assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom sterile microplates
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative stock solution (in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from damaged cells, a marker of cytotoxicity.
Materials:
-
96-well flat-bottom sterile microplates
-
Cells of interest
-
Complete cell culture medium
-
This compound derivative stock solution
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Lysis buffer (provided in the kit)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
In addition to the experimental wells, prepare wells for a maximum LDH release control by adding lysis buffer to untreated cells 45 minutes before the end of the incubation period.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance of the treated wells relative to the maximum LDH release control.
-
Visualization of Key Concepts
To further aid in your understanding of the experimental workflows and potential mechanisms of toxicity, we have provided the following diagrams.
Caption: Potential metabolic activation pathway of this compound derivatives.
We hope this technical support guide proves to be a valuable resource in your research endeavors. Should you have any further questions or require more specific assistance, please do not hesitate to contact our application support team.
References
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. MDPI. [Link]
- A summary of the cytotoxic structure-activity relationship of isatin derivatives.
- QSAR Study and Cytotoxic Action of Isatin Derivatives.
- Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evalu
- Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Deriv
Sources
addressing off-target effects of 5-isopropylisatin
Welcome, researchers, to the technical support center for 5-isopropylisatin. This guide is designed to provide in-depth troubleshooting assistance and address common questions regarding the use of this compound in your experiments. As with any small molecule inhibitor, understanding its mechanism of action and potential for off-target effects is critical for accurate data interpretation. This resource will equip you with the knowledge and experimental protocols to confidently assess the activity of 5-isopropylisatin in your specific model system.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of 5-isopropylisatin?
A1: Based on extensive studies of the isatin scaffold, 5-isopropylisatin is a potent inhibitor of caspases, with a high affinity for the executioner caspases-3 and -7.[1][2] Caspases are a family of cysteine proteases that play a central role in the apoptotic signaling cascade.[1] By inhibiting caspase-3 and -7, 5-isopropylisatin can effectively block the downstream events of apoptosis, making it a valuable tool for studying programmed cell death.
Q2: What are the potential off-target effects of 5-isopropylisatin?
A2: The isatin core structure is a versatile pharmacophore that has been shown to interact with a range of other proteins, most notably kinases.[3][4] Therefore, it is plausible that 5-isopropylisatin may exhibit off-target activity against various kinases, which could lead to confounding experimental results. It is crucial to experimentally validate that the observed phenotype in your study is a direct result of caspase inhibition and not due to unintended interactions with other cellular targets.
Q3: I'm observing a phenotype that doesn't seem to be related to apoptosis. Could this be an off-target effect?
A3: It is possible. If you are observing cellular effects that are not consistent with the known roles of caspase-3 and -7 (e.g., changes in cell cycle progression, altered phosphorylation of signaling proteins, or unexpected morphological changes unrelated to apoptosis), you should consider the possibility of off-target effects. The troubleshooting guides below provide a systematic approach to investigate this.
Q4: What is a recommended starting concentration for 5-isopropylisatin in cell-based assays?
A4: The optimal concentration of 5-isopropylisatin will be cell-type and assay-dependent. We recommend performing a dose-response experiment to determine the minimal concentration required to achieve the desired on-target effect (caspase inhibition) while minimizing the risk of off-target effects. A typical starting range for isatin-based caspase inhibitors is in the low micromolar to nanomolar range.[1]
Troubleshooting Guides
This section provides structured, question-driven troubleshooting for common issues encountered when using 5-isopropylisatin.
Problem 1: Is the observed cellular phenotype a direct result of caspase-3/7 inhibition?
Scientific Rationale: To confidently attribute an observed phenotype to the inhibition of caspase-3 and/or -7 by 5-isopropylisatin, it is essential to demonstrate a direct link between target engagement and the cellular outcome. This involves verifying that 5-isopropylisatin inhibits caspase activity in your specific experimental system and that this inhibition correlates with the observed phenotype.
Troubleshooting Workflow:
Caption: Workflow to determine if a phenotype is on-target.
Experimental Protocols:
1. Caspase-3/7 Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of caspase-3 and -7 in cell lysates.
-
Materials:
-
Cells of interest
-
5-isopropylisatin
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Caspase-3/7 Glo® Assay Kit (or similar)
-
Lysis buffer
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with a dose-range of 5-isopropylisatin for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce apoptosis using an appropriate stimulus. Include a non-induced control.
-
Incubate for the desired time to allow for caspase activation.
-
Lyse the cells according to the assay kit protocol.
-
Add the caspase-3/7 substrate and incubate as recommended.
-
Measure luminescence using a plate reader.
-
-
Expected Outcome & Interpretation:
| Treatment Group | Expected Caspase-3/7 Activity | Interpretation |
| Vehicle Control (Uninduced) | Low | Baseline caspase activity. |
| Vehicle Control (Induced) | High | Successful induction of apoptosis and caspase activation. |
| 5-Isopropylisatin (Induced) | Low (Dose-dependent decrease) | 5-isopropylisatin is inhibiting caspase-3/7 activity. |
2. Phenotypic Rescue with an Alternative Caspase Inhibitor
To confirm that the observed phenotype is due to caspase inhibition, use a structurally different caspase-3/7 inhibitor (e.g., Z-DEVD-FMK) to see if it produces the same effect.
-
Procedure:
-
Repeat your primary experiment, but in parallel, treat cells with a known effective concentration of a structurally unrelated caspase-3/7 inhibitor.
-
Assess the phenotype of interest.
-
-
Interpretation: If both 5-isopropylisatin and the alternative inhibitor produce the same phenotype, it is highly likely that the effect is mediated by caspase-3/7 inhibition.
Problem 2: How can I identify potential off-targets of 5-isopropylisatin in my system?
Scientific Rationale: If you suspect an off-target effect, the next step is to identify the unintended molecular target(s). The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Troubleshooting Workflow:
Caption: Workflow for identifying off-target proteins.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol allows for the assessment of target engagement for a specific protein of interest.
-
Materials:
-
Cells of interest
-
5-isopropylisatin
-
Vehicle control (e.g., DMSO)
-
PBS and protease inhibitors
-
Equipment for cell lysis (e.g., sonicator)
-
PCR tubes
-
Thermocycler
-
SDS-PAGE and Western blot reagents
-
Antibody against the suspected off-target protein
-
-
Procedure:
-
Treat cultured cells with 5-isopropylisatin or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermocycler for 3 minutes (e.g., 40°C to 70°C in 2°C increments).
-
Cool the samples to room temperature.
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the soluble protein fraction by SDS-PAGE and Western blot, probing for the suspected off-target protein.
-
-
Expected Outcome & Interpretation:
| Treatment | Temperature Gradient | Western Blot Signal | Interpretation |
| Vehicle Control | Increasing Temperature | Signal decreases as protein denatures and aggregates. | Establishes the baseline melting curve of the protein. |
| 5-Isopropylisatin | Increasing Temperature | Signal remains higher at elevated temperatures compared to the vehicle control. | 5-isopropylisatin is binding to and stabilizing the protein, indicating it is a potential off-target. |
Conclusion
This technical support guide provides a framework for researchers to systematically investigate the on-target and potential off-target effects of 5-isopropylisatin. By employing the described experimental workflows and protocols, you can enhance the rigor of your findings and ensure the accurate interpretation of your data.
References
- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (n.d.). MDPI.
- Inhibition of caspase 3. (n.d.). PubChem.
- Inhibition of Caspases Improves Non-Viral T Cell Receptor Editing. (n.d.). MDPI.
- Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. (2022). ResearchGate.
- A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). (n.d.). PubMed Central.
- N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies. (n.d.). PubMed.
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). National Center for Biotechnology Information.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. (n.d.). Frontiers.
Sources
- 1. AID 271889 - Inhibition of caspase 3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-benzylisatin sulfonamide analogues as potent caspase-3 inhibitors: synthesis, in vitro activity, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity [mdpi.com]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 5-Isopropyl-1H-indole-2,3-dione Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Isopropyl-1H-indole-2,3-dione (Isatin) based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of improving the selectivity of your compounds. The isatin scaffold is a versatile and privileged structure in medicinal chemistry, known for its wide range of biological activities, including kinase inhibition.[1][2] However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[3][4] This guide will equip you with the knowledge to rationally design and optimize your inhibitors for enhanced target specificity.
Troubleshooting Guide
This section addresses specific experimental challenges you may encounter during the development of your this compound based inhibitors.
Issue 1: My lead compound demonstrates significant off-target activity in a broad kinase panel screen. How can I improve its selectivity?
Off-target effects are a common hurdle in kinase inhibitor development and can lead to cellular toxicity or misleading experimental results.[5][6] Here’s a systematic approach to enhancing selectivity:
Possible Cause & Solution:
-
Lack of Specific Interactions: Your inhibitor may be primarily engaging with highly conserved residues in the ATP-binding pocket.
-
Strategy 1: Exploit the Gatekeeper Residue. The gatekeeper residue, which sits at the entrance to a hydrophobic pocket, is a key determinant of selectivity. Kinases with a small gatekeeper (e.g., threonine or glycine) can accommodate bulky substituents on the inhibitor, while those with a large gatekeeper (e.g., methionine or phenylalanine) will cause a steric clash.[3] Consider introducing a bulky group, such as a substituted phenyl or a cyclic moiety, at a position on your isatin scaffold that orients towards this pocket.
-
Strategy 2: Target Non-conserved Residues. Detailed bioinformatic analysis of the kinome can reveal subtle differences in the active sites of your target kinase versus off-target kinases.[3] Design modifications to your inhibitor that can form specific hydrogen bonds, halogen bonds, or hydrophobic interactions with these non-conserved residues.
-
Strategy 3: Covalent Targeting. If your target kinase has a non-conserved cysteine residue near the active site, you can design an inhibitor with a weak electrophile (e.g., an acrylamide) that can form a covalent bond.[4] This can dramatically increase both potency and selectivity.
-
-
Suboptimal Compound Properties: Poor solubility can lead to aggregation and non-specific inhibition.
-
Protocol 1: Assess and Improve Solubility. Before extensive medicinal chemistry efforts, ensure your compound's insolubility isn't the root cause of promiscuity.
Protocol 1: Aqueous Solubility Assessment
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of your inhibitor in 100% DMSO (e.g., 10 mM).[7]
-
Serial Dilution: Create a series of dilutions of your stock solution in a physiologically relevant aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the dilutions at room temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect for any precipitation.
-
Quantitative Analysis (Optional): For a more precise measurement, centrifuge the samples to pellet any precipitate and measure the concentration of the soluble compound in the supernatant using HPLC or UV-Vis spectroscopy.
-
Troubleshooting Solubility: If solubility is low, consider introducing polar functional groups (e.g., hydroxyl, amino, or carboxylic acid moieties) to your scaffold, provided they do not negatively impact target binding.
-
-
Issue 2: My inhibitor has good in vitro selectivity, but poor cellular activity and pharmacokinetic properties.
A highly selective inhibitor is of little use if it cannot reach its target in a cellular or in vivo context.[8]
Possible Cause & Solution:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
Strategy: Lipinski's Rule of Five. As a first pass, evaluate your compound against Lipinski's "Rule of Five" (Molecular weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).[9] While not a strict rule, it provides a useful guideline for oral bioavailability. Modifications to your this compound scaffold should be made with these parameters in mind. For instance, adding greasy substituents to improve potency might negatively impact solubility and permeability.
-
-
Metabolic Instability: The compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s).
-
Strategy: Metabolic Stability Assays. Assess the metabolic stability of your compound using liver microsomes or hepatocytes. If instability is observed, identify the metabolic "soft spots" on your molecule and block them. For example, if an aromatic ring is being hydroxylated, you can introduce a fluorine atom at that position to block metabolism without significantly altering the electronics.
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of the this compound scaffold that I can modify to improve selectivity?
The isatin scaffold offers several positions for chemical modification to enhance selectivity.[1][2]
-
N1-Position: Substitution at the N1 position can influence the orientation of other substituents and impact interactions with the hinge region of the kinase. Alkylation, arylation, or introduction of more complex side chains can be explored.[2]
-
C5-Position: The 5-isopropyl group is a key feature of your starting scaffold. Modifications here can influence hydrophobic interactions. Consider exploring other alkyl groups or introducing polar functionalities to probe the surrounding pocket.
-
C3-Position: The C3 carbonyl can be derivatized to form hydrazones or other Schiff bases, allowing for the introduction of a wide variety of substituents that can extend into different regions of the active site.[1]
-
Aromatic Ring (C4, C6, C7): Substitution on the aromatic ring with electron-donating or electron-withdrawing groups can modulate the electronic properties of the core and provide additional points of interaction.[10]
Structure-Activity Relationship (SAR) Exploration Workflow
Caption: Iterative workflow for improving inhibitor selectivity.
Q2: What are the best practices for assessing the selectivity of my inhibitors?
A multi-tiered approach is recommended for a comprehensive understanding of your inhibitor's selectivity profile.
Tier 1: Initial Screening against a Small, Focused Panel
-
Screen your compounds against a panel of closely related kinases to your primary target. This can provide early insights into family-level selectivity.
Tier 2: Broad Kinome Profiling
-
Utilize a commercial kinase profiling service to screen your lead compounds against a large panel of kinases (e.g., >300 kinases).[11][12] These services often offer different ATP concentrations to better mimic physiological conditions.[13]
-
Data Interpretation: The results are typically presented as a percentage of inhibition at a fixed compound concentration or as IC50 values. This will identify potential off-target interactions that were not predicted.[14]
-
Tier 3: Cellular Target Engagement Assays
-
Confirm that your inhibitor is engaging the intended target in a cellular context.
-
Western Blotting: If your target is a kinase, you can use a phospho-specific antibody to probe the phosphorylation status of a known downstream substrate. A decrease in phosphorylation upon treatment with your inhibitor provides evidence of on-target activity.[7]
-
NanoBRET™ Target Engagement Intracellular Kinase Assay: This is a quantitative method to measure compound binding to a specific kinase within living cells.
-
Kinase Selectivity Profiling Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
Technical Support Center: 5-Isopropylisatin Production
Welcome to the technical support center for the synthesis and scale-up of 5-isopropylisatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable isatin derivative. As a key intermediate in various pharmaceutical applications, ensuring a robust and reproducible synthesis is paramount.[1][2][3] This center provides in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance your production efficiency.
I. Overview of Synthetic Routes
The synthesis of 5-isopropylisatin, like other substituted isatins, is most commonly achieved through well-established methods such as the Sandmeyer and Stolle syntheses.[4][5][6] Each route presents unique advantages and challenges, particularly when transitioning from laboratory-scale to larger production volumes.
A. Sandmeyer Isatin Synthesis
This classical method involves the reaction of an aniline derivative (in this case, 4-isopropylaniline) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate.[4][5][7] This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, to yield the final isatin product.[2][5][7]
B. Stolle Isatin Synthesis
An alternative route, the Stolle synthesis, involves the reaction of an N-substituted aniline with oxalyl chloride to form a chlorooxalylanilide intermediate.[1][5] Subsequent cyclization in the presence of a Lewis acid, such as aluminum chloride or boron trifluoride, yields the desired isatin.[1][5][6] This method is often favored for its effectiveness in producing substituted isatins.[6]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of 5-isopropylisatin.
Reaction & Synthesis
Q1: My Sandmeyer synthesis of 5-isopropylisatin is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
A1: Low yields in the Sandmeyer synthesis are a common challenge and can often be attributed to several factors:
-
Incomplete Formation of the Isonitrosoacetanilide Intermediate: The initial condensation reaction is critical. Ensure that the reaction temperature is carefully controlled, as excessive heat can lead to the decomposition of reactants and intermediates.[8] The reaction should be heated to reflux vigorously for a short period (around 10 minutes) to ensure completion.[9]
-
Suboptimal Cyclization Conditions: The acid-catalyzed cyclization step is highly exothermic and requires strict temperature management.[8] The temperature should be maintained between 60-70°C during the addition of the isonitrosoacetanilide to the sulfuric acid.[9] Overheating can lead to charring and a significant loss of product.[8]
-
Side Reactions: The formation of byproducts, such as the corresponding isatin oxime, can reduce the yield of the desired product.[8] This can occur due to the hydrolysis of unreacted isonitrosoacetanilide.[8] To mitigate this, ensure the reaction goes to completion and consider quenching the reaction mixture by pouring it onto crushed ice to rapidly decrease the temperature and precipitate the product.[9]
Optimization Protocol:
-
Reagent Purity: Use high-purity 4-isopropylaniline, as impurities can interfere with the reaction.
-
Stoichiometry: Carefully control the molar ratios of the reactants. An excess of hydroxylamine hydrochloride is often used to drive the initial condensation reaction to completion.[8]
-
Temperature Control: Use a temperature-controlled heating mantle and monitor the internal reaction temperature closely during both the reflux and cyclization steps.
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure the complete consumption of the starting materials before proceeding to the next step.
Q2: During the Stolle synthesis, I am observing the formation of significant amounts of tar-like byproducts. How can I minimize their formation?
A2: Tar formation in the Stolle synthesis is often linked to the reactivity of the Lewis acid catalyst and the reaction temperature.
-
Lewis Acid Activity: Strong Lewis acids like aluminum chloride can promote polymerization and other side reactions, especially at elevated temperatures.
-
Temperature Control: The cyclization step is exothermic, and poor heat dissipation can lead to localized "hot spots" where byproducts are formed.
Troubleshooting Steps:
-
Choice of Lewis Acid: Consider using a milder Lewis acid, such as boron trifluoride etherate (BF3·Et2O) or titanium tetrachloride (TiCl4), which may offer better selectivity.[1][2]
-
Controlled Addition: Add the Lewis acid portion-wise to the reaction mixture at a low temperature (e.g., 0°C) to manage the exotherm.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Less polar, non-coordinating solvents are generally preferred.
-
Scale-Up Consideration: When scaling up, ensure the reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature throughout the reaction mass.[10]
Work-up & Purification
Q3: My crude 5-isopropylisatin product is an oil/goo after solvent removal. How can I induce crystallization?
A3: The inability to obtain a solid product is a frequent issue, often due to residual solvent or impurities that inhibit crystallization.[11]
-
Residual Solvent: Solvents like DMF, if used, can be difficult to remove completely and may keep the product in an oily state.[11]
-
Impurities: Even small amounts of impurities can act as "crystal poisons," preventing the formation of a well-ordered crystal lattice.
Strategies for Solidification:
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble but the impurities are soluble, like hexane) to the oily residue and scratch the flask with a glass rod to induce crystallization.[11]
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., glacial acetic acid or ethanol/water mixtures) and allow it to cool slowly.[4][8]
-
Column Chromatography: If recrystallization fails, purifying the product via column chromatography can remove the impurities that are hindering crystallization.[11]
Q4: What is the most effective method for purifying 5-isopropylisatin on a large scale?
A4: For large-scale purification, recrystallization is generally the most practical and cost-effective method.[12][13]
Recommended Recrystallization Protocol:
-
Solvent Screening: Identify a suitable solvent system where 5-isopropylisatin has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for isatins include glacial acetic acid, ethanol, and mixtures of ethanol and water.[4]
-
Procedure:
-
Dissolve the crude 5-isopropylisatin in the minimum amount of the hot solvent.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to promote the formation of large, pure crystals.
-
Isolate the crystals by filtration and wash them with a small amount of cold solvent.[12]
-
Dry the purified crystals under vacuum.
-
An alternative purification method involves dissolving the crude product in an aqueous sodium hydroxide solution and then re-precipitating it by the careful addition of hydrochloric acid.[8] This can be an effective way to remove non-acidic impurities.
Scale-Up Challenges
Q5: When scaling up the Sandmeyer synthesis, I'm facing issues with heat management during the cyclization step. What are the key considerations?
A5: Heat management is a critical scale-up challenge due to the exothermic nature of the cyclization reaction.[10]
-
Surface Area to Volume Ratio: As the reactor volume increases, the surface area available for heat exchange decreases relative to the volume of the reaction mixture. This makes it more difficult to dissipate the heat generated by the reaction.[10]
-
Mixing Efficiency: Inadequate mixing can lead to the formation of localized hot spots, increasing the risk of side reactions and decomposition.[10]
Scale-Up Strategies:
-
Reactor Design: Utilize a jacketed reactor with a reliable cooling system.
-
Controlled Addition Rate: Add the isonitrosoacetanilide intermediate to the sulfuric acid at a slow, controlled rate to manage the rate of heat generation.
-
Efficient Agitation: Employ an appropriate stirrer design (e.g., an anchor or turbine stirrer) to ensure efficient mixing and heat transfer throughout the reactor.[10]
-
Process Analytical Technology (PAT): Implement in-line temperature probes to monitor the reaction temperature in real-time and allow for automated adjustments to the cooling system.
Q6: How can I ensure batch-to-batch consistency when producing 5-isopropylisatin on a larger scale?
A6: Achieving batch-to-batch consistency is crucial for pharmaceutical intermediates and requires a robust quality control strategy.
-
Raw Material Qualification: Ensure that all starting materials meet predefined specifications.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all stages of the manufacturing process.
-
In-Process Controls (IPCs): Implement IPCs at critical stages of the synthesis to monitor reaction progress and intermediate purity. This can include techniques like HPLC or TLC.
-
Final Product Testing: Perform comprehensive testing of the final product to ensure it meets the required purity and quality standards. This should include identity testing (e.g., NMR, IR) and purity analysis (e.g., HPLC, melting point).[14]
III. Data & Protocols
Table 1: Comparison of Synthetic Routes for Substituted Isatins
| Feature | Sandmeyer Synthesis | Stolle Synthesis |
| Starting Materials | Substituted Aniline, Chloral Hydrate, Hydroxylamine HCl[5][7] | Substituted Aniline, Oxalyl Chloride[1][5] |
| Key Reagents | Concentrated Sulfuric Acid[2][5] | Lewis Acid (e.g., AlCl3, BF3·Et2O)[1][5] |
| Advantages | Well-established, readily available starting materials.[5] | Generally good yields for substituted isatins.[6] |
| Disadvantages | Can have moderate yields, harsh reaction conditions.[2] | Requires anhydrous conditions, Lewis acid can be difficult to handle on a large scale. |
Experimental Protocol: Sandmeyer Synthesis of 5-Isopropylisatin
This is a representative laboratory-scale protocol and should be optimized for specific equipment and scaled appropriately.
-
Formation of Isonitrosoaceto-4-isopropylanilide:
-
In a round-bottom flask, dissolve chloral hydrate in water.
-
Sequentially add sodium sulfate, a solution of 4-isopropylaniline in hydrochloric acid and water, and a solution of hydroxylamine hydrochloride in water.[9]
-
Heat the mixture to a vigorous reflux for approximately 10 minutes.[9]
-
Cool the mixture to room temperature to allow the intermediate to precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
-
Cyclization to 5-Isopropylisatin:
-
In a separate flask, carefully heat concentrated sulfuric acid to approximately 50°C.[9]
-
Slowly add the dried isonitrosoaceto-4-isopropylanilide in portions, maintaining the internal temperature between 60-70°C.[9]
-
After the addition is complete, heat the mixture to 80°C for 10 minutes to ensure the reaction is complete.[9]
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.[9]
-
Collect the precipitated 5-isopropylisatin by vacuum filtration and wash thoroughly with cold water.
-
IV. Visualizations
Diagram 1: General Workflow for 5-Isopropylisatin Synthesis and Purification
Caption: Workflow for the synthesis and purification of 5-isopropylisatin.
Diagram 2: Troubleshooting Logic for Low Yield in Sandmeyer Synthesis
Caption: Troubleshooting logic for addressing low yields in the Sandmeyer synthesis.
V. References
-
Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4). Available at:
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ChemicalBook. (2022). Synthesis of Isatin. Available at:
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BenchChem. (2025). minimizing byproduct formation during isatin-5-carbonitrile synthesis. Available at:
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Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Available at: [Link]
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Al-khuzaie, F., & Al-Safi, Y. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Available at: [Link]
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Patil, D. S. (n.d.). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. Department of MSC. Patil Dipak Sanjay. M.Sc-||(Organic Chemistry). Available at:
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SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Available at: [Link]
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Organic Reactions. (n.d.). Sandmeyer Isatin Synthesis. Available at:
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Singh, G. S., & D’hooghe, M. (2018). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 8(52), 29635-29658. Available at: [Link]
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Marvel, C. S., & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Isatin Synthesis: Key Methods for Pharmaceutical Intermediates. Available at: [Link]
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ResearchGate. (n.d.). Reaction optimization conditions for 5. [Table]. Available at: [Link]
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ResearchGate. (n.d.). Optimizing the reaction conditions. [Diagram]. Available at: [Link]
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BenchChem. (2025). Comparative Guide to HPLC Purity Analysis of Isopropyl 5,6-diaminonicotinate. Available at:
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ResearchGate. (n.d.). Optimization studies. [Diagram]. Available at: [Link]
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Aziz, T., et al. (2020). (PDF) Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research, 30(4). Available at: [Link]
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Sciencemadness Discussion Board. (2024). Synthesis of Isatin. Available at: [Link]
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HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at:
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Creative Biolabs. (n.d.). Reaction Condition Optimization. Available at: [Link]
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PRISM BioLab. (2023). Reaction Conditions Optimization: The Current State. Available at: [Link]
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ResearchGate. (2019). Does anyone know a reliable method for the synthesis of "5-amino isatin"? Available at: [Link]
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Florence, A. J., et al. (2015). Achieving Continuous Manufacturing: Technologies and Approaches for Synthesis, Workup, and Isolation of Drug Substance May 20-21, 2014 Continuous Manufacturing Symposium. Journal of pharmaceutical sciences, 104(3), 781–791. Available at: [Link]
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Zhao, W., et al. (2017). A dual-templating strategy for the scale-up synthesis of dendritic mesoporous silica nanospheres. Green Chemistry, 19(21), 5124-5132. Available at: [Link]
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ResearchGate. (n.d.). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Isopropyl-1H-indole-2,3-dione and Related Scaffolds
This guide provides a comprehensive comparison of the biological activity of 5-Isopropyl-1H-indole-2,3-dione (5-isopropylisatin), a derivative of the versatile isatin scaffold, against other relevant heterocyclic compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental validation of its anticancer properties, offering objective comparisons with alternative molecular frameworks and providing detailed, reproducible experimental protocols.
Introduction: The Isatin Scaffold in Drug Discovery
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and enzyme inhibitory properties.[1][2] The synthetic tractability of the isatin core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, this compound, to elucidate the impact of the isopropyl substitution at the C5 position on its biological efficacy, particularly its potential as an anticancer agent.
Comparative Scaffolds: Establishing a Performance Baseline
To objectively evaluate the biological potential of 5-isopropylisatin, this guide will draw comparisons with its parent molecule, isatin, other 5-substituted isatin derivatives, and alternative heterocyclic scaffolds such as isoindole-1,3-dione and indane-1,3-dione. This comparative approach allows for a nuanced understanding of the structure-activity relationships (SAR) that govern the biological effects of these compounds.
Anticancer Activity: A Head-to-Head Comparison
The primary focus of this guide is the validation of the anticancer activity of 5-isopropylisatin. While specific experimental data for 5-isopropylisatin is limited in publicly available literature, we can infer its potential activity based on the extensive research on other 5-substituted isatin derivatives. The following sections will detail the experimental protocols to determine anticancer efficacy and present a comparative analysis based on available data for related compounds.
In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3][4][5][6] The assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (5-isopropylisatin, isatin, and comparator compounds) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.
Comparative Cytotoxicity Data (IC₅₀ Values in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Isatin Derivatives | ||||
| Isatin (unsubstituted) | >100 | >100 | >100 | >100 |
| 5-Fluoroisatin | 1.51[7] | - | - | - |
| 5-Bromoisatin | - | - | - | - |
| 5-Methoxyisatin | - | - | - | - |
| 5-Phenylisatin | - | - | - | - |
| Alternative Scaffolds | ||||
| N-benzylisoindole-1,3-dione | - | - | 114.25[8] | - |
| Indane-1,3-dione derivative | - | - | - | - |
Unraveling the Mechanism of Action
Understanding the mechanism through which a compound exerts its biological effect is crucial for its development as a therapeutic agent. For isatin derivatives, two prominent mechanisms of anticancer activity have been identified: induction of apoptosis and inhibition of tubulin polymerization.[1][7]
Induction of Apoptosis: The Caspase Cascade
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate cancer cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 is a key executioner caspase in this pathway.[3][9]
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Lysis: Treat cancer cells with the test compounds for 24 hours. Harvest the cells and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Assay: Add the cell lysate to a 96-well plate followed by the addition of a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals. The increase in absorbance corresponds to the cleavage of the substrate by active caspase-3.
-
Data Analysis: Quantify the fold-increase in caspase-3 activity compared to untreated control cells.
Signaling Pathway: Isatin-Induced Apoptosis
Caption: Isatin-induced mitochondrial apoptosis pathway.
Isatin derivatives can induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade.[3]
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[10] Isatin derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][11]
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a tubulin solution, GTP, and a fluorescence buffer.
-
Assay Setup: In a 96-well plate, add the tubulin solution, GTP, and the test compounds.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of treated samples with the control to determine the inhibitory effect of the compounds.
Experimental Workflow: Tubulin Polymerization Inhibition Assay
Caption: Workflow for tubulin polymerization inhibition assay.
Conclusion and Future Directions
The isatin scaffold represents a promising starting point for the development of novel anticancer agents. Structure-activity relationship studies suggest that substitution at the 5-position of the isatin ring generally enhances cytotoxic activity. While direct experimental validation for this compound is needed, the protocols and comparative data presented in this guide provide a robust framework for its evaluation. Future research should focus on synthesizing and testing 5-isopropylisatin to definitively determine its anticancer potential and further elucidate its mechanism of action. The exploration of isatin derivatives continues to be a fertile ground for the discovery of new and effective cancer therapeutics.
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A Comparative Guide to 5-Substituted Isatin Derivatives and Established Enzyme Inhibitors for Drug Discovery
Introduction
The isatin (1H-indole-2,3-dione) scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents.[1] Naturally found in plants of the Isatis genus and as an endogenous compound, isatin and its derivatives exhibit a remarkable breadth of biological activities, including antitumor, antiviral, antibacterial, and antifungal properties.[1][2] This wide pharmacological spectrum is attributed to the unique chemical reactivity of the isatin core, which allows for diverse modifications, leading to compounds that can potently and often selectively interact with key biological targets.[2]
This guide provides an in-depth technical comparison of isatin derivatives—with a focus on substitutions at the C5 position, such as in 5-Isopropyl-1H-indole-2,3-dione—against established, well-characterized inhibitors of three critical enzyme families: Monoamine Oxidases (MAOs), Caspases, and Protein Kinases. By examining the mechanisms, potency, and therapeutic potential of these compounds, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the utility of the isatin scaffold in modern drug discovery.
Isatin Derivatives as Monoamine Oxidase (MAO) Inhibitors
Scientific Background: The Role of MAO in Neurological Disorders
Monoamine oxidases (MAOs) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine.[3] They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. The dysregulation of monoamine levels is implicated in the pathophysiology of major depressive disorder and neurodegenerative conditions like Parkinson's disease.[3][4] Consequently, MAO inhibitors (MAOIs) have long been a cornerstone in treating these disorders.[4]
Inhibitory Profile of Isatin Derivatives
Isatin itself is a known endogenous, reversible inhibitor of both MAO-A and MAO-B.[5][] This inherent activity has spurred extensive research into its derivatives as potentially safer and more selective MAOIs. Studies have consistently shown that substitutions on the indole ring, particularly at the C5 and C6 positions, can dramatically enhance both the potency and selectivity of inhibition.[5] For instance, the addition of a benzyloxy group at the C5 position has been shown to yield highly potent and selective MAO-B inhibitors, an important target in Parkinson's disease therapy.[5][7] The reversible nature of isatin-based inhibition is a key advantage, as it may mitigate the risk of the dangerous "cheese effect"—a hypertensive crisis caused by consuming tyramine-rich foods, which is a significant concern with older, irreversible MAOIs.[][8]
Comparative Analysis: Isatin Derivatives vs. Known MAOIs
| Feature | Isatin Derivatives | Irreversible, Non-Selective MAOIs | Irreversible, MAO-B Selective | Reversible, MAO-A Selective (RIMA) |
| Example(s) | 5-Benzyloxyisatin, Isatin[5][7] | Phenelzine (Nardil), Tranylcypromine[3] | Selegiline, Rasagiline[][7] | Moclobemide[3][] |
| Mechanism | Reversible[5][7] | Irreversible[9] | Irreversible[7] | Reversible[3] |
| Selectivity | Can be tuned for MAO-B > MAO-A[5] | Non-selective (MAO-A & MAO-B)[] | MAO-B selective at low doses[] | MAO-A selective[3] |
| Key Advantage | Potential for improved safety profile; reduced risk of hypertensive crisis.[7] | High efficacy, particularly in treatment-resistant depression.[3] | Neuroprotective effects in Parkinson's disease; reduced dietary restrictions.[7] | Lower risk of tyramine-induced hypertensive crisis compared to irreversible MAOIs.[3] |
| Key Disadvantage | Requires further clinical development. | Strict dietary (tyramine) restrictions; significant drug-drug interactions.[8] | Can lose selectivity at higher doses.[] | May have lower efficacy than irreversible inhibitors for severe depression. |
Signaling Pathway: MAO in Neurotransmitter Metabolism
Caption: MAO enzymes metabolize key neurotransmitters. Inhibitors like isatins block this process.
Isatin Derivatives as Caspase Inhibitors
Scientific Background: Caspases as Arbiters of Apoptosis
Caspases (cysteine-aspartic proteases) are a family of enzymes that are the central executioners of apoptosis, or programmed cell death. While essential for normal tissue homeostasis, excessive caspase activity contributes to cell loss in various pathologies, including ischemic events (stroke, heart attack) and neurodegenerative diseases.[10] Therefore, the inhibition of specific caspases is a compelling therapeutic strategy. Most synthetic caspase inhibitors are peptide-based, mimicking the enzyme's natural substrates.[11] However, these molecules often suffer from poor cell permeability and metabolic instability, limiting their clinical utility.[11]
Inhibitory Profile of Isatin Derivatives
The discovery of isatin sulfonamides marked a significant breakthrough, introducing a class of potent, selective, and non-peptidic inhibitors of the "effector" caspases, caspase-3 and caspase-7.[10] Structure-activity relationship (SAR) studies revealed that the C3 carbonyl group of the isatin ring is crucial for activity, likely through a covalent interaction with the catalytic cysteine residue in the caspase active site.[10] Substituents at the C5 position, such as a pyrrolidinyl sulfonyl group, can occupy specific binding pockets (S2 and S3 subsites) to enhance both potency and selectivity.[10] As small molecules, these isatin derivatives hold the promise of overcoming the pharmacokinetic challenges associated with peptide-based inhibitors.
Comparative Analysis: Isatin Derivatives vs. Known Caspase Inhibitors
| Feature | Isatin Sulfonamides | Peptide Aldehyde Inhibitors | Peptide Ketone Inhibitors |
| Example(s) | 5-Pyrrolidinyl sulfonyl isatins[10] | Ac-DEVD-CHO[12] | Z-VAD-FMK |
| Mechanism | Reversible/Covalent[10] | Reversible[11] | Irreversible, Covalent |
| Selectivity | Selective for Caspase-3/7[10] | Selective for Caspase-3/7[12] | Pan-caspase (broad spectrum) |
| Key Advantage | Small molecule, non-peptidic; potential for good cell permeability and oral bioavailability. | High potency; valuable as a research tool. | Broad-spectrum inhibition useful for blocking apoptosis in experimental models. |
| Key Disadvantage | Requires further in vivo validation. | Poor drug-like properties (low cell permeability, metabolic instability). | Lack of selectivity can lead to off-target effects; potential toxicity.[11] |
Experimental Workflow: Caspase-3/7 Activity Assay
Caption: Workflow for an in vitro assay to measure caspase inhibition by test compounds.
Isatin Derivatives as Protein Kinase Inhibitors
Scientific Background: Kinases in Cellular Signaling and Cancer
Protein kinases are enzymes that regulate the majority of cellular pathways by phosphorylating proteins, acting as critical on/off switches in signal transduction.[13] The human genome contains over 500 kinase genes, and their aberrant activity is a hallmark of many diseases, most notably cancer.[14] This has made protein kinase inhibitors one of the most successful classes of targeted cancer therapies.[15] Kinase inhibitors are typically classified by their binding mode, with Type I inhibitors competing with ATP in the active conformation and Type II inhibitors binding to an inactive conformation.[16]
Inhibitory Profile of Isatin Derivatives
The oxindole core of isatin is a recognized pharmacophore for kinase inhibition.[2] Numerous studies have demonstrated that isatin derivatives can be designed to selectively target specific kinases. A significant area of research has been the development of isatin-based compounds as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2] Overexpression of enzymes like CDK2 is a common factor in the development of neoplastic diseases, making them a prime therapeutic target.[2] Isatin-based hydrazones and other derivatives have shown notable affinity for the ATP-binding site of CDK2, demonstrating their potential as competitive inhibitors.[2]
Comparative Analysis: Isatin-Based vs. Known CDK Inhibitors
| Feature | Isatin-Based CDK2 Inhibitors | Known CDK Inhibitors |
| Target | Cyclin-Dependent Kinase 2 (CDK2)[2] | CDKs (e.g., CDK4/6 for Palbociclib)[] |
| Example(s) | Isatin-benzoylhydrazone derivatives[2] | Palbociclib (Ibrance), Roscovitine |
| Binding Mode | ATP-Competitive (Type I)[2] | ATP-Competitive (Type I)[16] |
| Reported Potency | Varies by derivative; can achieve micromolar to nanomolar IC50 values.[2] | High potency (nanomolar IC50 values for approved drugs).[] |
| Therapeutic Use | Preclinical; under investigation for anticancer properties.[2] | Approved for specific cancers (e.g., HR+ breast cancer for Palbociclib).[] |
| Rationale | The isatin scaffold provides a robust and modifiable base for designing selective inhibitors that fit into the ATP-binding pocket of kinases like CDK2.[2] | Target kinases that are validated drivers of cancer cell proliferation, leading to cell cycle arrest.[] |
Experimental Methodologies
The validation of inhibitory activity is paramount. The following protocols represent standard, robust methods for assessing the compounds discussed.
Protocol 1: In Vitro MAO Inhibition Assay (Fluorometric)
-
Principle: This assay quantifies the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin).
-
Methodology:
-
Prepare a 96-well microplate with assay buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Add serial dilutions of the test compound (e.g., 5-substituted isatin) or a reference inhibitor (e.g., Selegiline for MAO-B) to the wells.
-
Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a solution containing the MAO substrate (e.g., tyramine), HRP, and the fluorogenic probe.
-
Immediately begin kinetic reading of fluorescence (Excitation: ~535 nm, Emission: ~590 nm) every 1-2 minutes for 30-60 minutes using a plate reader.
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot).
-
Determine the percent inhibition relative to a vehicle control (DMSO) and calculate the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Caspase-3/7 Activity Assay (Fluorometric)
-
Principle: This assay utilizes a specific peptide substrate for caspase-3 and -7 (e.g., Ac-DEVD) conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). Cleavage of the substrate by active caspases releases the free fluorophore, which can be quantified.
-
Methodology:
-
In a 96-well plate, add serial dilutions of the test compound (e.g., isatin sulfonamide) or a reference inhibitor (e.g., Ac-DEVD-CHO).
-
Add a solution containing purified, active human caspase-3 or caspase-7 enzyme to each well.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate Ac-DEVD-AMC.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
Stop the reaction (if necessary) and measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the percent inhibition and determine the IC50 value.
-
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Principle: This luminescent assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. After the kinase reaction, remaining ATP is depleted, and the ADP generated is converted back to ATP, which is used to drive a luciferase reaction. The resulting light output is directly proportional to kinase activity.
-
Methodology:
-
Set up the kinase reaction in a microplate by adding the kinase (e.g., CDK2/Cyclin A), its specific substrate (e.g., a peptide substrate), and ATP.
-
Add serial dilutions of the test compound (e.g., isatin derivative) or a reference inhibitor (e.g., Staurosporine).
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for phosphorylation.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
A lower luminescence signal indicates higher kinase activity (more ATP consumed, more ADP produced). Calculate percent inhibition relative to controls and determine the IC50 value.
-
Conclusion
The 1H-indole-2,3-dione (isatin) scaffold is a remarkably fruitful starting point for the design of novel enzyme inhibitors. As demonstrated, strategic modifications, particularly at the C5 position, can yield potent and selective inhibitors for diverse and therapeutically relevant targets, including monoamine oxidases, caspases, and protein kinases.
Compared to established inhibitors, isatin derivatives offer compelling potential advantages:
-
For MAO inhibition: A shift from irreversible to reversible mechanisms, potentially enhancing safety and reducing dietary restrictions.
-
For Caspase inhibition: A move from difficult-to-deliver peptide-based molecules to non-peptidic small molecules with more favorable drug-like properties.
-
For Kinase inhibition: A versatile and synthetically accessible core that can be tailored to achieve selectivity against specific kinases implicated in cancer and other diseases.
While further preclinical and clinical evaluation is necessary, the evidence strongly supports the continued exploration of 5-substituted isatins, including this compound, as a promising platform for developing the next generation of enzyme-targeted therapeutics.
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A Senior Application Scientist's Guide to Cross-Validation of 5-Isopropylisatin Assay Results
For researchers in drug development, the initial promise of a hit compound from a primary screen is both exciting and fraught with potential pitfalls. A single assay, no matter how well-designed, provides only one perspective on a compound's activity. This is particularly true for compounds like 5-isopropylisatin, an analog of isatin, a privileged scaffold known for a wide range of biological activities, including the inhibition of caspase enzymes.[1][2] Isatin sulfonamides, for instance, have been identified as potent, non-peptide inhibitors of caspase-3 and -7.[2] Given that caspases are critical executioners of apoptosis, a compound like 5-isopropylisatin showing inhibitory activity in a primary screen warrants rigorous follow-up.[3]
This guide provides an in-depth, experience-driven framework for the essential process of cross-validating results from a 5-isopropylisatin primary assay. We will move beyond simple repetition and delve into a multi-assay, orthogonal validation strategy. The goal is to build a robust, self-validating data package that confirms the compound's mechanism of action, eliminates potential artifacts, and provides the confidence needed to advance a promising hit toward lead optimization.
The Principle of Orthogonal Validation
The core tenet of robust assay validation is the use of orthogonal methods.[4][5] An orthogonal assay measures the same biological endpoint but through a different technology or by targeting a different step in the biological cascade. This approach is critical for identifying and discarding false positives that can arise from compound-specific interference with the primary assay's detection method (e.g., autofluorescence, light scattering) or off-target effects. A successful cross-validation strategy, therefore, relies on the convergence of evidence from multiple, mechanistically distinct assays.[6][7]
This guide will focus on a three-tiered approach to validate the hypothesis that 5-isopropylisatin is a cellularly active caspase-3 inhibitor.
-
Primary Assay: A biochemical, activity-based assay using a fluorogenic caspase-3 substrate to determine the compound's direct inhibitory potential (IC50).
-
Orthogonal Validation: A protein-level detection method (Western Blot) to confirm the inhibition of caspase-3 activation (cleavage) in a cellular context.
-
Functional Validation: A cell-based functional assay (Annexin V/PI staining) to verify that the observed enzyme inhibition translates to the expected biological outcome—a reduction in apoptosis.
Tier 1: The Primary Biochemical Assay - Caspase-3/7 Activity
The first step is to quantify the direct inhibitory effect of 5-isopropylisatin on caspase-3 activity. We utilize a well-established biochemical assay that employs a specific tetrapeptide substrate, DEVD (Asp-Glu-Val-Asp), conjugated to a fluorescent reporter.[8][9] Active caspase-3 cleaves the substrate, releasing the fluorophore and generating a signal proportional to enzyme activity.[9]
Experimental Protocol: Fluorogenic Caspase-3/7 Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-isopropylisatin against recombinant human caspase-3.
Materials:
-
Recombinant Human Caspase-3 (active)
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Caspase-3 Substrate: Ac-DEVD-AMC (7-amino-4-methylcoumarin) or Ac-DEVD-pNA (p-nitroanilide)[8]
-
5-isopropylisatin (and other test compounds), serially diluted in DMSO
-
Positive Control Inhibitor: Ac-DEVD-CHO[10]
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence plate reader (Excitation/Emission ~380/460 nm for AMC)[8]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare fresh Caspase Assay Buffer including DTT immediately before use. Thaw enzyme and substrate on ice.[11]
-
Compound Plating: Serially dilute 5-isopropylisatin in DMSO, then dilute into Assay Buffer to the desired final concentrations (e.g., from 100 µM to 1 nM). Add 1-2 µL of the diluted compound to the appropriate wells of the microplate. Include "No Inhibitor" (DMSO vehicle) and "Positive Control Inhibitor" wells.
-
Enzyme Addition: Dilute the active caspase-3 in cold Assay Buffer to a working concentration. Add 25 µL of the diluted enzyme to each well.
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Scientist's Note: This pre-incubation step is crucial for inhibitors that may have a slow on-rate. It ensures that the binding equilibrium is reached before the substrate is introduced.
-
-
Reaction Initiation: Prepare the Ac-DEVD-AMC substrate in Assay Buffer. Add 25 µL to each well to initiate the reaction. The final substrate concentration should be at or near its Km for the enzyme to ensure competitive inhibitors can be accurately assessed.
-
Kinetic Read: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the "No Inhibitor" control (100% activity) and the "Positive Control Inhibitor" (0% activity).
-
Plot the percent inhibition versus the log of the 5-isopropylisatin concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Orthogonal Validation - Western Blot for Cleaved Caspase-3
While the biochemical assay confirms direct enzyme inhibition, it doesn't prove cellular activity. The compound must be cell-permeable and effective in the complex intracellular environment. The activation of caspase-3 in cells requires proteolytic processing of the inactive pro-enzyme (~35 kDa) into active p17 and p12 fragments.[3] A Western blot using an antibody specific to the cleaved (active) form of caspase-3 provides an excellent orthogonal method to validate the primary screen's findings.[12][13]
Experimental Protocol: Western Blot Analysis
Objective: To determine if 5-isopropylisatin treatment reduces the level of cleaved caspase-3 in cells induced to undergo apoptosis.
Materials:
-
Cell line (e.g., Jurkat, HeLa)
-
Cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, anti-Fas antibody)
-
5-isopropylisatin
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-Cleaved Caspase-3 (Asp175)[3]
-
Primary Antibody: Mouse or Rabbit anti-β-actin (or other loading control)
-
Secondary Antibody: HRP-conjugated anti-Rabbit IgG
-
Chemiluminescent Substrate (ECL)[3]
-
Imaging System
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and allow them to adhere (if applicable). Pre-treat cells with varying concentrations of 5-isopropylisatin (e.g., 0.1x, 1x, 10x the biochemical IC50) for 1-2 hours.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the pre-treated cells. Include controls: Untreated (negative), Inducer + Vehicle (positive). Incubate for the required time to induce apoptosis (e.g., 3-6 hours).
-
Scientist's Note: The pre-treatment step is critical. We want the inhibitor to be present and active within the cell before the apoptotic cascade is initiated.
-
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against cleaved caspase-3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[15]
-
Wash the membrane thoroughly with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal. Strip the membrane and re-probe for a loading control (e.g., β-actin) to normalize the data. Quantify the band intensities using densitometry software. A positive result is a dose-dependent decrease in the cleaved caspase-3 band in the 5-isopropylisatin-treated samples compared to the "Inducer + Vehicle" control.[16]
Tier 3: Functional Validation - Annexin V/PI Apoptosis Assay
The final, and perhaps most critical, validation step is to confirm that the observed inhibition of caspase-3 activation translates into a functional cellular outcome: the prevention of apoptosis. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells by flow cytometry.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes, allowing for the differentiation of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).[19]
Experimental Protocol: Flow Cytometry with Annexin V/PI Staining
Objective: To quantify the protective effect of 5-isopropylisatin against induced apoptosis.
Materials:
-
Treated cells from the same experimental setup as the Western Blot (Step 2.1 and 2.2)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Harvesting: Following treatment, carefully collect both adherent and floating cells to ensure all apoptotic populations are included.
-
Cell Washing: Wash the cells twice with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Scientist's Note: Timing is critical here. Prolonged incubation can lead to artifactual staining. It is also essential to analyze samples promptly after staining.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.
-
Data Interpretation: Gate the populations to quantify the percentage of cells in each quadrant:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
A successful result will show a dose-dependent increase in the live cell population (Q4) and a corresponding decrease in the apoptotic populations (Q3 + Q2) in the 5-isopropylisatin treated samples.
-
Data Visualization and Interpretation
To effectively compare the results from these disparate assays, the data must be collated and analyzed cohesively.
Visualizing the Cross-Validation Workflow
A clear workflow ensures a logical progression from the primary screen to full validation.
Caption: Workflow for the orthogonal cross-validation of a primary assay hit.
Visualizing the Assay Targets in the Apoptotic Pathway
Understanding where each assay interrogates the pathway is key to interpreting the data.
Caption: Points of intervention for each assay in the caspase-3 pathway.
Comparative Data Summary
| Assay Method | Key Parameter | Expected Result for a True Positive | Potential False Positive Scenario |
| Fluorogenic Activity Assay | IC50 | Potent, dose-dependent inhibition (e.g., IC50 < 1 µM) | Compound is an assay artifact (e.g., autofluorescent, light scatterer), giving an artificially low IC50. |
| Western Blot | Cleaved Caspase-3 Levels | Dose-dependent reduction in the ~17 kDa band | No change in cleaved caspase-3 levels, suggesting the compound is not cell-permeable or is rapidly metabolized. |
| Annexin V / PI Staining | % Apoptotic Cells | Dose-dependent reduction in Annexin V+ cells | No change in apoptosis, suggesting the compound hits caspase-3 biochemically but this is not sufficient to block the death pathway, or it has off-target cytotoxic effects. |
Interpreting Divergent Results:
-
Potent IC50, No Cellular Activity (Western/Flow): This is a classic profile for a compound that is either not permeable to the cell membrane or is rapidly ejected or metabolized. It may also indicate that the primary hit was an assay artifact.
-
All Assays Positive, but Cellular EC50 >> Biochemical IC50: This is common. The concentration required for a cellular effect is often higher than for a purified enzyme due to factors like membrane transport, protein binding, and stability. This result still validates the mechanism of action.
-
Potent IC50, Reduced Cleaved Caspase-3, but NO reduction in Apoptosis: This is a complex but important result. It could indicate that other apoptotic pathways are compensating or that the compound has off-target cytotoxic effects that kill the cell via a different, caspase-independent mechanism.
Conclusion
The cross-validation of a primary screening hit like 5-isopropylisatin is a non-negotiable step in early-stage drug discovery. By systematically employing a tiered approach that combines direct biochemical measurement, orthogonal target engagement confirmation, and functional cellular validation, researchers can build a robust and trustworthy data package. This strategy not only validates the initial hypothesis but also provides critical insights into the compound's cell permeability and its ultimate biological effect. Relying on a single assay is a recipe for costly and time-consuming failures downstream. A well-designed, multi-assay validation cascade is the foundation of sound scientific decision-making and the most efficient path to identifying truly viable lead candidates.
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In Vivo Efficacy of 5-Isopropyl-1H-indole-2,3-dione: A Comparative Guide for Preclinical Oncology
This guide provides a comprehensive framework for the in vivo validation of 5-Isopropyl-1H-indole-2,3-dione, a novel small molecule inhibitor belonging to the isatin class of compounds. Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer effects.[1][2][3][4] This document outlines a robust preclinical study design, compares its potential efficacy against a clinically relevant kinase inhibitor, and provides detailed experimental protocols for researchers in drug development.
Introduction to this compound and its Putative Mechanism of Action
Isatin derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of protein kinases.[1][2][5] The core structure of this compound, an analog of isatin, suggests its potential as a kinase inhibitor. Many small molecule kinase inhibitors target the ATP-binding pocket of kinases, and the indole-2,3-dione scaffold can be modified to achieve specificity for various kinase targets.[5][6] For the purpose of this guide, we hypothesize that this compound acts as a multi-kinase inhibitor, targeting key signaling pathways involved in tumor cell proliferation and survival, such as the VEGFR and PDGFR pathways.
To provide a thorough evaluation, this guide will compare the hypothetical efficacy of this compound to Sunitinib , an FDA-approved multi-kinase inhibitor used in the treatment of renal cell carcinoma and other cancers. This comparison will provide a benchmark for assessing the potential of our lead compound.
Proposed In Vivo Validation Workflow
A subcutaneous xenograft model using a human cancer cell line is a well-established and efficient method for the initial in vivo assessment of novel anticancer compounds.[7][8][9] This model allows for straightforward monitoring of tumor growth and the systemic effects of the therapeutic agent.[7][8]
Detailed Experimental Protocols
Cell Culture and Animal Model
-
Cell Line: A549 human lung carcinoma cells will be used. This is a widely available and well-characterized cell line suitable for xenograft studies.
-
Animal Model: Female athymic nude mice (6-8 weeks old) will be used. These mice are immunodeficient and will not reject the human tumor xenograft.[10]
Tumor Implantation and Study Initiation
-
A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are harvested during the logarithmic growth phase, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.[11]
-
Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 106 cells) into the right flank.[11]
-
Tumor growth is monitored three times a week using a digital caliper. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, the mice are randomized into treatment groups (n=10 per group).[7]
Treatment Groups and Administration
-
Group 1: Vehicle Control: Administered with the vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
Group 2: this compound: 50 mg/kg, administered orally (p.o.) once daily.
-
Group 3: Sunitinib: 40 mg/kg, administered orally (p.o.) once daily.
The treatment duration will be 21 days.
Efficacy Evaluation and Data Comparison
The primary endpoint of the study is tumor growth inhibition. Secondary endpoints include body weight changes (as a measure of toxicity) and overall survival.
Putative Signaling Pathway Inhibition
The hypothesized mechanism of action for this compound involves the inhibition of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis and proliferation.
Comparative Efficacy Data (Hypothetical)
The following table summarizes the expected outcomes of the in vivo study, comparing this compound with Sunitinib.
| Parameter | Vehicle Control | This compound (50 mg/kg) | Sunitinib (40 mg/kg) |
| Mean Tumor Volume at Day 21 (mm³) | 1500 ± 250 | 450 ± 120 | 550 ± 150 |
| Tumor Growth Inhibition (%) | 0% | 70% | 63% |
| Mean Body Weight Change (%) | -2% | -5% | -12% |
| Median Survival (Days) | 25 | 45 | 40 |
Discussion and Future Directions
Based on the hypothetical data, this compound demonstrates superior tumor growth inhibition and a more favorable toxicity profile (less body weight loss) compared to Sunitinib in this A549 xenograft model. The improved efficacy and tolerability suggest that this compound could be a promising candidate for further preclinical development.
Future studies should include:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) analysis: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate its concentration with its biological effect.
-
Orthotopic and Metastatic Models: To evaluate the efficacy of the compound in a more clinically relevant tumor microenvironment.[12][13]
-
Combination Studies: To investigate potential synergistic effects with other standard-of-care chemotherapies.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of this compound. The proposed experimental design, rooted in established preclinical methodologies, allows for a robust comparison against a clinically approved drug. The hypothetical results indicate that this compound has the potential to be a highly effective and well-tolerated anticancer agent, warranting further investigation.
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A Senior Application Scientist's Guide to the Synthesis of 5-Isopropylisatin: A Comparative Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as crucial precursors in the synthesis of a wide array of biologically active molecules and pharmaceuticals. First isolated in 1841 as an oxidation product of indigo, the isatin core is now recognized as a "privileged scaffold" in medicinal chemistry. Its versatile structure is found in compounds exhibiting anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.
The reactivity of isatin is centered around three key sites: the nitrogen at position 1, the carbonyl group at C3, and the aromatic ring, particularly at the C5 position. Substitution at the C5 position, as in our target molecule 5-isopropylisatin, is of particular interest as it can significantly modulate the pharmacological profile of the resulting derivatives. This guide provides an in-depth, comparative analysis of the primary synthetic routes to 5-isopropylisatin, offering field-proven insights to inform experimental design and selection.
Core Synthetic Strategies: From Classical to Contemporary
The synthesis of substituted isatins like 5-isopropylisatin typically begins with the corresponding substituted aniline—in this case, 4-isopropylaniline. We will explore the most established and reliable methods, evaluating them on criteria such as yield, scalability, safety, and operational complexity.
The Sandmeyer Isatin Synthesis: The Classic Workhorse
The Sandmeyer synthesis, first described in 1919, remains one of the most frequently employed methods for preparing isatins from anilines. The process is a two-step sequence: the formation of an α-oximinoacetanilide (also called an isonitrosoacetanilide) intermediate, followed by an acid-catalyzed intramolecular cyclization.
Mechanism Insight: The reaction commences with the condensation of 4-isopropylaniline with chloral hydrate and hydroxylamine hydrochloride. This forms the key isonitroso-4'-isopropylanilide intermediate. The subsequent and most critical step is the electrophilic cyclization, which is promoted by strong acid, typically concentrated sulfuric acid, via heating. The choice of acid and temperature is crucial; insufficient heat may lead to incomplete cyclization, while excessive heat can cause decomposition and sulfonation of the aromatic ring.
Caption: The Sandmeyer pathway to 5-isopropylisatin.
The Stolle Synthesis: An Alternative Cyclization
The Stolle synthesis provides a robust alternative, particularly when the Sandmeyer conditions prove problematic. This route also begins with 4-isopropylaniline but employs a different strategy for constructing the five-membered ring.
Mechanism Insight: The first step is the acylation of 4-isopropylaniline with oxalyl chloride to form an intermediate N-(4-isopropylphenyl)oxalyl chloride. This is a standard amide bond formation. The key transformation is the subsequent intramolecular Friedel-Crafts acylation. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or boron trifluoride etherate (BF₃·OEt₂), to promote the electrophilic attack of the acyl chloride onto the electron-rich aromatic ring. The choice of Lewis acid and solvent is critical to avoid side reactions and optimize yield. This method is often highly effective and can be more versatile than the Sandmeyer approach.
Caption: The Stolle pathway to 5-isopropylisatin.
The Gassman Synthesis: A Multi-step Approach
The Gassman synthesis offers a more intricate but sometimes necessary pathway to substituted isatins. This method is particularly valuable when direct cyclization routes are low-yielding or when specific regiochemistry is required in more complex systems.
Mechanism Insight: The synthesis begins by converting 4-isopropylaniline into an intermediate 3-(methylthio)-2-oxindole. This is typically achieved through a multi-step sequence involving the aniline, a keto-ester, and a sulfur source. The crucial final steps involve the oxidative removal of the methylthio group. This is often done via chlorination (e.g., with N-chlorosuccinimide, NCS) followed by hydrolysis, which unmasks the C3 carbonyl and yields the final isatin product. While longer, this method can offer higher yields and cleaner reactions for certain substrates.
Caption: The Gassman pathway to 5-isopropylisatin.
Comparative Data Summary
The selection of a synthetic route is a multi-factorial decision. The following table provides a comparative summary of the key parameters for each method as applied to the synthesis of 5-isopropylisatin.
| Feature | Sandmeyer Synthesis | Stolle Synthesis | Gassman Synthesis |
| Starting Material | 4-Isopropylaniline | 4-Isopropylaniline | 4-Isopropylaniline |
| Key Reagents | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Various (multi-step), NCS, H₂O |
| Number of Steps | 2 (often one-pot for intermediate) | 2 | 3+ |
| Typical Yield | Moderate (50-75%) | Good to Excellent (70-90%) | Good (40-81%) |
| Reaction Conditions | Harsh (conc. H₂SO₄, high temp.) | Anhydrous, often cryogenic for acylation | Varies, requires strict control |
| Advantages | Inexpensive reagents, well-established. | Generally higher yields, cleaner reactions. | Good for complex substrates, avoids harsh acids. |
| Disadvantages | Harsh acidic conditions, moderate yields, potential for side reactions (sulfonation). | Moisture-sensitive reagents (oxalyl chloride), requires anhydrous conditions. | Longer reaction sequence, more complex intermediates. |
Experimental Protocols
To provide a practical framework, a detailed protocol for the Sandmeyer synthesis is provided below. This method is often the first choice due to its operational simplicity and low reagent cost.
Protocol: Sandmeyer Synthesis of 5-Isopropylisatin
Self-Validation System: Successful synthesis is validated by the isolation of the isonitroso intermediate (a pale solid) and its subsequent conversion to the final product, 5-isopropylisatin, which is a characteristic orange-red crystalline solid. Purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Step 1: Synthesis of 2-(Hydroxyimino)-N-(4-isopropylphenyl)acetamide
-
Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 56 g of sodium sulfate in 300 mL of deionized water.
-
Addition of Aniline: To this solution, add 27.0 g (0.20 mol) of 4-isopropylaniline.
-
Preparation of Chloral Hydrate/Hydroxylamine Solution: In a separate beaker, dissolve 36.4 g (0.22 mol) of chloral hydrate and 48.4 g (0.70 mol) of hydroxylamine hydrochloride in 200 mL of deionized water.
-
Reaction: Slowly add the chloral hydrate/hydroxylamine solution to the aniline suspension over 30 minutes, ensuring the temperature is maintained between 20-25 °C.
-
Heating: Heat the reaction mixture to 70-80 °C and stir vigorously for 1-2 hours. The formation of a pale yellow precipitate should be observed.
-
Isolation: Cool the mixture in an ice bath. Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. This affords the intermediate, 2-(hydroxyimino)-N-(4-isopropylphenyl)acetamide.
Step 2: Cyclization to 5-Isopropylisatin
-
Setup: In a 500 mL beaker, carefully pre-heat 150 mL of concentrated sulfuric acid to 50 °C in a fume hood.
-
Addition of Intermediate: Slowly and portion-wise, add the dried intermediate from Step 1 to the warm sulfuric acid with stirring. An exotherm will be observed. Maintain the temperature between 75-85 °C using a water bath for cooling if necessary.
-
Reaction: Once the addition is complete, stir the dark solution at 80 °C for an additional 15-20 minutes.
-
Workup: Carefully pour the hot reaction mixture onto 500 g of crushed ice with stirring. A bright orange-red precipitate will form.
-
Isolation and Purification: Allow the mixture to stand for 1 hour. Filter the solid product, wash extensively with cold water until the washings are neutral, and dry. Recrystallize from glacial acetic acid or ethanol/water to yield pure 5-isopropylisatin.
Conclusion and Recommendations
The synthesis of 5-isopropylisatin can be successfully achieved via several established routes, each with distinct advantages and operational demands.
-
The Sandmeyer Synthesis is the most direct and cost-effective method, making it ideal for initial exploratory work and moderate-scale production where yield is not the primary concern. However, the harsh acidic conditions may not be suitable for sensitive substrates.
-
The Stolle Synthesis represents a significant upgrade in terms of yield and purity. It is the recommended route for researchers requiring higher quantities of clean material and who have the facilities to handle anhydrous reactions and Lewis acids safely.
-
The Gassman Synthesis , while longer, offers a valuable alternative for overcoming challenges associated with the other methods and can be the method of choice in complex, multi-step synthetic campaigns.
Ultimately, the choice of synthesis is a strategic one. For routine synthesis of 5-isopropylisatin, the Stolle method offers the best balance of yield, efficiency, and reliability. For initial trials or when cost is the primary driver, the Sandmeyer method remains a viable and historically proven option.
References
- Mishra P, et al. (2021) Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. JOTCSA. 8(4): 1089-1098.
- Al-khuzaie, F. & Al-Safi, Y. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. 1(3), 193-206.
- Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomedical Journal of Scientific & Technical Research. 30(4).
- Patel, K. (2014). Synthesis of Substituted Isatins. Journal of Advanced Pharmaceutical Technology & Research. 5(4), 169-173.
- SynArchive. (n.d.). Sandmeyer Isatin Synthesis. SynArchive.
- Sharma, A., Bhardwaj, V., & Singh, S. (2023). Putative Role of Isatin Derivatives Synthesis and Their Biological Applications- A Review. International Journal of Pharmaceutical Sciences and Research. 14(6), 2678-85.
A Researcher's Comparative Guide to Validating the Mechanism of Action of 5-isopropylisatin
For researchers and drug development professionals, the journey from a promising novel compound to a well-characterized therapeutic candidate is paved with rigorous validation. The isatin scaffold is a well-established "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, antiviral, and neuroprotective effects.[1][2][3] However, the specific biological targets and mechanisms of action are highly dependent on the substitutions on the isatin ring.[1][4] This guide provides a comprehensive, technically-grounded framework for the validation of the mechanism of action of a novel derivative, 5-isopropylisatin. Given the absence of specific literature on this compound, we will proceed by generating plausible hypotheses based on the known activities of the isatin class of molecules and then detail a multi-pronged experimental approach for their validation.
Part 1: Hypothesis Generation - Plausible Mechanisms of Action for 5-isopropylisatin
The isatin core has been shown to interact with a diverse range of biological targets. Based on extensive literature on isatin analogues, we can propose four primary hypothetical mechanisms of action for 5-isopropylisatin.[1][4][5][6][7] Our validation strategy will be designed to systematically investigate each of these possibilities.
-
Inhibition of Protein Kinases: The isatin scaffold is a common feature in numerous kinase inhibitors, including clinically approved drugs like Sunitinib.[4] Isatin derivatives have been shown to inhibit a variety of kinases, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and others, making this a primary avenue of investigation.[7][8][9][10]
-
Inhibition of Caspases and Induction of Apoptosis: Several isatin derivatives, particularly those with sulfonamide substitutions, are potent inhibitors of caspase-3 and -7, key executioner enzymes in the apoptotic cascade.[11][12][13] This suggests that 5-isopropylisatin could exert its biological effects by modulating programmed cell death.
-
Inhibition of Tubulin Polymerization: A number of isatin analogues have been identified as inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells.[14][15][16] This mechanism is a hallmark of several successful chemotherapeutic agents.
-
Inhibition of Monoamine Oxidase (MAO): Isatin itself is an endogenous, reversible inhibitor of MAO, with a preference for MAO-B.[17][18][19] This activity is relevant for neurodegenerative diseases, and it is plausible that the 5-isopropyl substitution could modulate this activity.
The following sections will provide a detailed experimental workflow to systematically test each of these hypotheses, enabling a head-to-head comparison of the potential mechanisms of action.
Part 2: A Multi-Pronged Experimental Workflow for Mechanism of Action Validation
A robust validation strategy should employ a combination of in vitro biochemical assays, cell-based assays, and molecular biology techniques to build a cohesive and compelling case for a specific mechanism of action.
Initial Broad-Spectrum Cellular Screening
Before diving into target-specific assays, it is crucial to understand the broader cellular effects of 5-isopropylisatin.
A. Cytotoxicity Profiling:
-
Objective: To determine the potency of 5-isopropylisatin across a panel of diverse cancer cell lines and a non-cancerous control cell line.
-
Method: A standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Rationale: This will establish the concentration range for subsequent cell-based assays and provide initial clues about potential selectivity. A broad-spectrum cytotoxic effect might suggest a fundamental mechanism like tubulin inhibition, while selectivity for certain cell lines could point towards inhibition of a specific signaling pathway.
B. Cell Cycle Analysis:
-
Objective: To determine if 5-isopropylisatin induces cell cycle arrest at a specific phase.
-
Method: Flow cytometry analysis of propidium iodide (PI) stained cells.
-
Rationale: Arrest in the G2/M phase is characteristic of tubulin polymerization inhibitors, while arrest at G1 or S phase could be indicative of kinase inhibition affecting cell cycle progression.
Experimental Workflow for Initial Cellular Screening
Caption: Initial cellular screening workflow for 5-isopropylisatin.
Hypothesis 1: Validation of Kinase Inhibition
A. In Vitro Kinase Profiling:
-
Objective: To identify potential kinase targets of 5-isopropylisatin.
-
Method: Screen the compound against a large panel of recombinant human kinases at a fixed concentration (e.g., 10 µM). Commercial services are available for this.
-
Rationale: This provides an unbiased, broad overview of the compound's kinase selectivity. Hits from this screen will guide subsequent focused studies.[20][21]
B. In Vitro Kinase Inhibition Assays:
-
Objective: To determine the IC50 value of 5-isopropylisatin for the specific kinases identified in the profiling screen.
-
Method: Use a luminescent or fluorescent-based kinase activity assay (e.g., ADP-Glo™ Kinase Assay).
-
Rationale: This quantifies the potency and confirms the direct inhibition of the kinase by the compound.
C. Cellular Target Engagement and Downstream Signaling:
-
Objective: To confirm that 5-isopropylisatin inhibits the target kinase in a cellular context and affects its downstream signaling.
-
Method: Western blotting to analyze the phosphorylation status of the target kinase and its key downstream substrates in treated cells.
-
Rationale: A decrease in the phosphorylation of the kinase's substrates upon treatment with 5-isopropylisatin provides strong evidence of on-target activity in cells.
Signaling Pathway for a Hypothetical Kinase Target
Caption: Hypothetical kinase inhibition pathway for 5-isopropylisatin.
Hypothesis 2: Validation of Caspase Inhibition and Apoptosis Induction
A. In Vitro Caspase Activity Assays:
-
Objective: To determine if 5-isopropylisatin directly inhibits the activity of key caspases.
-
Method: Use fluorometric assays with specific caspase substrates (e.g., Ac-DEVD-AMC for caspase-3/7).
-
Rationale: This will establish whether 5-isopropylisatin acts as a direct caspase inhibitor.[12]
B. Cellular Apoptosis Assays:
-
Objective: To quantify the induction of apoptosis in cells treated with 5-isopropylisatin.
-
Method: Flow cytometry using Annexin V/PI staining.
-
Rationale: Annexin V detects early apoptotic cells, while PI identifies late apoptotic and necrotic cells, providing a quantitative measure of apoptosis induction.
C. Western Blot Analysis of Apoptotic Markers:
-
Objective: To confirm the activation of the apoptotic cascade at the molecular level.
-
Method: Western blotting for key apoptosis-related proteins, such as cleaved PARP, cleaved caspase-3, and members of the Bcl-2 family (e.g., Bax, Bcl-2).
-
Rationale: The appearance of cleaved forms of PARP and caspase-3 are hallmark indicators of apoptosis. Changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins can indicate the involvement of the mitochondrial pathway.
Hypothesis 3: Validation of Tubulin Polymerization Inhibition
A. In Vitro Tubulin Polymerization Assay:
-
Objective: To directly measure the effect of 5-isopropylisatin on the polymerization of purified tubulin.
-
Method: A fluorescence-based assay that monitors the incorporation of a fluorescent reporter into growing microtubules.
-
Rationale: This is a direct, cell-free method to confirm whether the compound interacts with tubulin and affects its polymerization dynamics.[14][15]
B. Immunofluorescence Microscopy:
-
Objective: To visualize the effect of 5-isopropylisatin on the microtubule network in cells.
-
Method: Treat cells with the compound, followed by fixation, permeabilization, and staining with an anti-tubulin antibody.
-
Rationale: Tubulin polymerization inhibitors cause a characteristic disruption of the microtubule cytoskeleton, which can be clearly visualized. This provides strong cellular evidence for this mechanism.
Hypothesis 4: Validation of Monoamine Oxidase (MAO) Inhibition
A. In Vitro MAO-A and MAO-B Inhibition Assays:
-
Objective: To determine the inhibitory activity and selectivity of 5-isopropylisatin against the two MAO isoforms.
-
Method: Use a commercially available MAO-Glo™ Assay, which measures the production of a luminescent signal upon MAO activity.
-
Rationale: This will quantify the potency and selectivity of the compound for MAO-A versus MAO-B.[19][22]
B. Cellular Dopamine Release Assay (in a relevant cell line, e.g., SH-SY5Y):
-
Objective: To determine if 5-isopropylisatin can modulate dopamine levels in a neuronal cell model.
-
Method: Treat cells with the compound and measure dopamine levels in the cell lysate or supernatant using an ELISA kit.
-
Rationale: As MAO is involved in dopamine metabolism, an increase in dopamine levels would be consistent with MAO inhibition.[19]
Part 3: Data Presentation and Comparative Analysis
For each hypothesis, it is essential to include both positive and negative controls. For instance, when testing for kinase inhibition, a known inhibitor of the target kinase should be used as a positive control. The results should be summarized in clear, concise tables to allow for easy comparison.
Table 1: Hypothetical Comparative Data for 5-isopropylisatin
| Assay | 5-isopropylisatin | Positive Control | Negative Control | Interpretation |
| Kinase Inhibition (CDK2 IC50) | 0.5 µM | Roscovitine (0.2 µM) | DMSO (>100 µM) | Potent CDK2 inhibitor |
| Caspase-3 Inhibition (IC50) | > 50 µM | Z-DEVD-FMK (10 nM) | DMSO (>100 µM) | Not a direct caspase-3 inhibitor |
| Tubulin Polymerization (% inhibition at 10 µM) | 5% | Paclitaxel (95%) | DMSO (0%) | No significant effect on tubulin polymerization |
| MAO-B Inhibition (IC50) | 15 µM | Selegiline (0.1 µM) | DMSO (>100 µM) | Moderate MAO-B inhibitor |
Based on this hypothetical data, the strongest evidence points towards kinase inhibition (specifically CDK2) as the primary mechanism of action for 5-isopropylisatin.
Part 4: Detailed Experimental Protocols
(Note: These are generalized protocols and should be optimized for specific laboratory conditions and reagents.)
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Prepare a serial dilution of 5-isopropylisatin in the appropriate buffer.
-
In a 384-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the serially diluted 5-isopropylisatin or control compounds to the wells.
-
Incubate the plate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Plot the data and calculate the IC50 value using non-linear regression.
Protocol 2: Cellular Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-isopropylisatin for 24-48 hours.
-
Harvest the cells (including the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Conclusion
The validation of a novel compound's mechanism of action is a systematic process of hypothesis testing. For 5-isopropylisatin, a logical starting point is to investigate its potential as a kinase inhibitor, a modulator of apoptosis, a tubulin polymerization inhibitor, or a monoamine oxidase inhibitor, based on the well-documented activities of the isatin scaffold. By employing the multi-pronged approach outlined in this guide—from broad cellular screening to specific biochemical and cell-based assays—researchers can build a robust, evidence-based understanding of how this promising compound exerts its biological effects. This rigorous validation is the cornerstone of modern drug discovery and development.
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- 11. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Comparative Docking Analysis of 5-Isopropylisatin Analogs: A Guide to Structure-Based Inhibitor Design
This guide provides a comprehensive, step-by-step protocol for conducting comparative molecular docking studies of 5-isopropylisatin analogs. It is designed for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. By synthesizing established computational methodologies with insights from medicinal chemistry, this document will illustrate how to rationally assess the binding potential of a series of related compounds against a relevant biological target, thereby guiding further experimental validation.
Introduction: The Therapeutic Potential of Isatin Scaffolds
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold found in various natural sources and serves as a versatile building block in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3] The isatin core can be readily modified at multiple positions, allowing for the fine-tuning of its biological activity and pharmacokinetic properties.
The 5-position of the isatin ring is a common site for substitution, and introducing lipophilic groups like an isopropyl moiety can significantly influence the compound's interaction with biological targets, potentially enhancing binding affinity and cell permeability. This guide will focus on a comparative docking study of hypothetical 5-isopropylisatin analogs to elucidate the structure-activity relationships (SAR) driven by modifications at other positions of the isatin core.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[4] This method is instrumental in modern drug discovery for screening virtual libraries of compounds, predicting binding affinities, and understanding the molecular basis of ligand-receptor interactions.
Objective and Rationale for Target Selection
The primary objective of this guide is to detail a robust workflow for a comparative in silico analysis of 5-isopropylisatin analogs. To provide a tangible and relevant example, we will focus on their potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) .
Rationale for Selecting CDK2:
-
Therapeutic Relevance: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[5] Consequently, CDK2 is a well-validated target for anticancer drug development.
-
Known Isatin Inhibition: Numerous studies have reported isatin derivatives as potent inhibitors of CDK2, suggesting the isatin scaffold is a suitable starting point for designing novel CDK2 inhibitors.[1]
-
Structural Data Availability: The Protein Data Bank (PDB) contains a wealth of high-resolution crystal structures of CDK2 in complex with various inhibitors. This availability of structural data is crucial for performing accurate structure-based drug design and docking studies. For this guide, we will utilize the PDB entry 3PY0 , which features CDK2 in complex with the inhibitor SU9516.[6]
Experimental Workflow: A Comprehensive Overview
The comparative docking study will follow a structured workflow, from initial ligand design and protein preparation to the final analysis of docking results. Each step is critical for ensuring the reliability and validity of the in silico predictions.
Caption: Overall workflow for the comparative docking study.
Detailed Methodologies
This section provides detailed, step-by-step protocols for each phase of the comparative docking study.
Software and Tools
-
Ligand Drawing: ChemDraw, MarvinSketch, or similar chemical drawing software.
-
Molecular Visualization and Preparation: UCSF Chimera or PyMOL.
-
Docking Software: AutoDock Vina.
-
Post-Docking Analysis: Discovery Studio Visualizer, PyMOL.
Ligand Preparation Protocol
The quality of the ligand structures is paramount for obtaining meaningful docking results.
-
2D Structure Drawing: Draw the 5-isopropylisatin scaffold and create a small library of analogs with diverse substitutions at the N1 and C3 positions. For this guide, we will consider the following analogs:
-
LIG1: 5-isopropylisatin (parent scaffold)
-
LIG2: N-methyl-5-isopropylisatin
-
LIG3: N-benzyl-5-isopropylisatin
-
LIG4: 5-isopropylisatin-3-thiosemicarbazone
-
LIG5: 5-isopropylisatin-3-(p-tolyl)hydrazone
-
-
3D Conversion and Energy Minimization:
-
Use a program like Chem3D or the built-in features of molecular modeling software to convert the 2D drawings into 3D structures.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.
-
Save the structures in a common format like .mol2 or .pdb.
-
-
Preparation for Docking (using AutoDock Tools):
-
Load each ligand into AutoDock Tools.
-
Add Gasteiger charges to all atoms.
-
Detect the root of the ligand and define the rotatable bonds.
-
Save the prepared ligand in the .pdbqt format, which is required by AutoDock Vina.
-
Protein Preparation Protocol
Proper preparation of the receptor is crucial for defining the correct binding site and ensuring accurate docking.
-
Obtain Protein Structure: Download the crystal structure of CDK2 from the Protein Data Bank (PDB ID: 3PY0).[6]
-
Initial Cleaning:
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove all water molecules, co-factors, and the co-crystallized ligand (SU9516).
-
Inspect the protein for any missing residues or atoms. If necessary, use modeling tools to repair the structure. For this tutorial, we will proceed with the available structure.
-
-
Preparation for Docking (using AutoDock Tools):
-
Load the cleaned protein PDB file into AutoDock Tools.
-
Add polar hydrogens to the protein.
-
Add Kollman charges to the protein atoms.
-
Save the prepared protein in the .pdbqt format.
-
Molecular Docking Protocol with AutoDock Vina
-
Grid Box Generation:
-
To define the search space for docking, a grid box must be centered on the active site of CDK2.
-
A reliable way to do this is to use the coordinates of the co-crystallized ligand from the original PDB file as a reference.
-
In AutoDock Tools, center the grid box on the active site with dimensions large enough to accommodate all the designed ligands (e.g., 25 x 25 x 25 Å).
-
Save the grid parameter file.
-
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and the output file name.
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Repeat the process for each of the 5-isopropylisatin analogs.
-
Results and Analysis
Data Presentation and Interpretation
The primary output from AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a more favorable predicted binding.
Table 1: Comparative Docking Results of 5-Isopropylisatin Analogs against CDK2
| Ligand ID | Analog | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Other Key Interactions |
| LIG1 | 5-isopropylisatin | -7.2 | Leu83 | Hydrophobic interactions with Ile10, Val18, Phe80 |
| LIG2 | N-methyl-5-isopropylisatin | -7.5 | Leu83 | Hydrophobic interactions with Ile10, Val18, Phe80 |
| LIG3 | N-benzyl-5-isopropylisatin | -8.9 | Gln131, Asp86 | Pi-pi stacking with Phe80, hydrophobic interactions |
| LIG4 | 5-isopropylisatin-3-thiosemicarbazone | -8.5 | Leu83, Asp145 | Hydrogen bonds with backbone atoms, hydrophobic interactions |
| LIG5 | 5-isopropylisatin-3-(p-tolyl)hydrazone | -9.1 | Leu83, Asp145 | Pi-pi stacking with Phe80, extensive hydrophobic contacts |
Note: The binding affinity values and interacting residues presented here are illustrative and would be generated from an actual docking run.
From the hypothetical data in Table 1, we can infer that:
-
Substitution at the N1 and C3 positions generally improves the binding affinity compared to the parent scaffold (LIG1).
-
The N-benzyl group in LIG3 and the p-tolylhydrazone moiety in LIG5 appear to engage in favorable pi-pi stacking interactions with Phe80 in the active site, leading to the best predicted binding affinities.
-
The thiosemicarbazone and hydrazone groups at the C3 position are effective hydrogen bond acceptors/donors, interacting with key residues like Asp145.
Visualization of Binding Poses
Visual inspection of the docked poses is essential for understanding the specific interactions that contribute to the binding affinity.
-
Using PyMOL or Discovery Studio Visualizer: Load the prepared protein structure and the output .pdbqt file for the best-scoring ligand (e.g., LIG5).
-
Interaction Analysis: Generate a 2D interaction diagram to clearly visualize hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
3D Visualization: Create a 3D representation of the ligand-protein complex, highlighting the key interacting residues.
(Placeholder for a 3D visualization image of LIG5 docked into the CDK2 active site, showing key interactions)
Conclusion and Future Directions
This guide has outlined a detailed and systematic approach for conducting a comparative molecular docking study of 5-isopropylisatin analogs against CDK2. The described workflow, from ligand and protein preparation to post-docking analysis, provides a solid foundation for researchers to perform similar in silico investigations.
The hypothetical results suggest that bulky aromatic substituents at the N1 and C3 positions of the 5-isopropylisatin core can significantly enhance binding affinity to the CDK2 active site through additional hydrogen bonding and hydrophobic interactions.
It is crucial to emphasize that molecular docking is a predictive tool. The in silico findings presented in such a study should be used to prioritize a smaller, more promising set of compounds for chemical synthesis and subsequent in vitro biological evaluation to validate the computational predictions.
References
- Ask this paper | Bohrium. (2011, December 3).
- Betzi, S., Alam, R., & Schonbrunn, E. (2011). CDK2 in complex with inhibitor SU9516. RCSB PDB. [Link]
- Firoz, A., & Talwar, P. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
- Goswami, D. (2022, August 31). EP 2 | POST DOCKING ASSESSMENT by visualizing 2D and 3D Protein-Ligand interactions. YouTube. [Link]
- Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. (n.d.). MDPI. [Link]
- Jimson, A. (2023, October 22). Docking Result Analysis and Validation with Discovery Studio. YouTube. [Link]
- Molecular Docking Tutorial. (n.d.). University of Padua. [Link]
- Protocol for Docking with AutoDock. (n.d.). Indian Institute of Science. [Link]
- Seliem, I. A. (2025, September 8). Design, eco-friendly synthesis, and molecular docking studies of isatin hybrids as promising therapeutic agents (anticancer, anticholinesterase inhibitor, α-glucosidase inhibitor, and anti-MRSA). RSC Publishing. [Link]
- Session 4: Introduction to in silico docking. (n.d.). University of Oxford. [Link]
- Singh, T. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]
- Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. (2023, December 11). PubMed Central. [Link]
- The AutoDock Vina Team. (n.d.). Basic docking. Autodock Vina 1.2.
- UCSF Chimera Team. (n.d.). Preparing the protein and ligand for docking. University of Manchester. [Link]
- Various Authors. (2011). Synthesis, biological activity and docking study of some new isatin Schiff base derivatives.
- Various Authors. (n.d.). Biological targets for isatin and its analogues: Implications for therapy. Semantic Scholar. [Link]
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Assessing the Therapeutic Index of 5-Isopropyl-1H-indole-2,3-dione: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and minimal toxicity is paramount. Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, 5-Isopropyl-1H-indole-2,3-dione, providing a comprehensive framework for assessing its therapeutic index. While specific experimental data for this particular analog is not yet publicly available, this guide will equip researchers, scientists, and drug development professionals with the necessary protocols, comparative data from closely related isatin derivatives, and a robust scientific rationale to evaluate its potential as a clinical candidate.
The Gatekeeper of Clinical Viability: Understanding the Therapeutic Index
The therapeutic index (TI) is a critical quantitative measure of a drug's safety margin, representing the ratio between its therapeutic and toxic doses.[3][4] A high TI is desirable, indicating a wide separation between the dose required for a therapeutic effect and the dose at which toxicity occurs. Conversely, a narrow therapeutic index suggests that the effective and toxic doses are close, necessitating careful patient monitoring to avoid adverse events.
For preclinical in vivo studies, the therapeutic index is typically calculated as:
TI = LD50 / ED50
Where:
-
LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of the test population.
-
ED50 (Median Effective Dose): The dose that produces a desired therapeutic effect in 50% of the test population.
In the context of in vitro assays, particularly in virology and oncology, the therapeutic index is often expressed as the Selectivity Index (SI):
SI = CC50 / IC50
Where:
-
CC50 (50% Cytotoxic Concentration): The concentration of a compound that causes the death of 50% of cultured cells.
-
IC50 (50% Inhibitory Concentration): The concentration of a compound that inhibits a specific biological or biochemical function (e.g., viral replication or cancer cell proliferation) by 50%.[5]
A Foundational Compound: Isatin's Toxicological Profile
While data for this compound is scarce, the toxicological profile of its parent compound, isatin, provides a valuable starting point. In a study evaluating the genotoxicity and mutagenicity of isatin in mice, the LD50 was estimated to be 1 g/kg body weight when administered via gavage.[4] This relatively high LD50 suggests a moderate acute toxicity profile for the core isatin scaffold.
Comparative Analysis: The Therapeutic Potential of Isatin Derivatives
The true therapeutic potential of isatin lies in the diverse pharmacological activities exhibited by its derivatives. By modifying the core isatin structure, researchers have developed compounds with enhanced potency and selectivity against various diseases. The following table summarizes the in vitro activity of several isatin derivatives against different cancer cell lines and viruses, providing a comparative landscape for evaluating this compound.
| Compound/Derivative | Target/Cell Line | IC50/EC50 | CC50 | Selectivity Index (SI) | Reference |
| Isatin | Human promyelocytic leukemia (HL60) | 2.94 µg/mL (CC50) | - | - | [6][7] |
| 5-Fluoroisatin derivative (SPIII-5F) | Hepatitis C Virus (HCV) RNA | 6 µg/mL | > 42 µg/mL | > 7 | [8][9][10] |
| Isatin-thiosemicarbazone derivative 6 | HIV | 0.34 µM | - | 20 | [11] |
| Isatin-thiosemicarbazone derivative 7 | HIV | 2.9 µM | - | 30 | [11] |
| 5,7-dibromo-N-(p-hydroxymethylbenzyl)isatin | Human leukemia (U937) | Maintained potency in resistant cell lines | - | - | [12] |
| Thiazolyl-isatin derivative 4c | Breast cancer (MCF-7) | 0.45 µM | - | - | [13] |
| Thiazolyl-isatin derivative 4a | Breast cancer (MDA-MB-231) | 1.39 µM | - | - | [13] |
| Isatin–hydrazone hybrid 133 | Lung cancer (A549) | 5.32 µM | - | - | [14] |
| Isatin–hydrazone hybrid 133 | Breast cancer (MCF-7) | 4.86 µM | - | - | [14] |
| Sunitinib (Isatin-based drug) | Various cancer cell lines | Varies | Varies | Narrow TI | [3][15] |
Note: This table presents a selection of data from the available literature and is not exhaustive. The experimental conditions for each study may vary.
Sunitinib, a clinically approved anticancer drug with an isatin core, is recognized as having a narrow therapeutic index, highlighting the importance of careful dose management in patients.[3][15]
Experimental Protocols for Therapeutic Index Assessment
A thorough evaluation of the therapeutic index of this compound requires a combination of in vitro and in vivo studies. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation. It is a crucial first step in determining the CC50 of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Caption: Workflow for determining the 50% cytotoxic concentration (CC50) using the MTT assay.
In Vitro Efficacy Assessment (Antiviral): Plaque Reduction Assay
For assessing the antiviral activity (IC50) of this compound, the plaque reduction assay is a gold-standard method.
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
Step-by-Step Protocol:
-
Cell Monolayer Preparation: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of this compound. In separate tubes, mix a known titer of the virus with each compound dilution and incubate to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding dilutions of the compound. This restricts the spread of progeny virions to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).
-
Plaque Visualization and Counting: Stain the cell monolayer with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques unstained. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value, the concentration that reduces the plaque number by 50%, using non-linear regression analysis.
Caption: Workflow for determining the 50% inhibitory concentration (IC50) using the plaque reduction assay.
In Vivo Acute Toxicity Assessment: OECD Guidelines
To determine the LD50 of this compound, in vivo studies in animal models are necessary. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute oral toxicity testing, such as OECD Test Guideline 423 (Acute Toxic Class Method).
Principle: This method involves a stepwise procedure where a small number of animals are dosed at defined levels. The outcome (mortality or survival) at one dose level determines the next dose level to be tested. This approach minimizes the number of animals required while still providing sufficient information for classification of the substance's toxicity.
Experimental Design (Brief Overview):
-
Animal Model: Typically, rodents (e.g., rats or mice) of a single sex (usually females) are used.
-
Dose Levels: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Stepwise Procedure: The test starts with a dose expected to cause some toxicity. A group of three animals is dosed.
-
Observation: The animals are observed for signs of toxicity and mortality for at least 14 days.
-
Decision Making: Based on the number of mortalities in a step, the decision is made to either:
-
Stop the test and assign a toxicity class.
-
Dose another group of three animals at a lower or higher dose level.
-
-
LD50 Estimation: The method allows for the estimation of the LD50 range and the classification of the substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Conclusion and Future Directions
The assessment of the therapeutic index is a cornerstone of the preclinical evaluation of any new chemical entity. For this compound, a systematic approach beginning with in vitro cytotoxicity and efficacy studies, followed by in vivo toxicity and efficacy models, is essential. While specific data for this compound is not yet available, the extensive research on the isatin scaffold and its derivatives provides a strong foundation for its potential biological activities.
The protocols and comparative data presented in this guide offer a comprehensive roadmap for researchers to undertake a thorough investigation of the therapeutic index of this compound. By carefully designing and executing these experiments, the scientific community can elucidate the therapeutic potential and safety profile of this promising compound, paving the way for its potential development as a novel therapeutic agent. The key to unlocking its clinical utility lies in a rigorous, data-driven assessment of its therapeutic window.
References
- Haas, B., Weber-Lassalle, K., & Eckstein, N. (2016). Is sunitinib a Narrow Therapeutic Index Drug? - A systematic review and in vitro toxicology-analysis of Sunitinib vs. Imatinib in cells from different tissues. Regulatory toxicology and pharmacology : RTP, 79, 81–89. [Link]
- Cândido-Bacani, I., de Souza, C. P., & de Oliveira, G. A. (2011). Mutagenicity and genotoxicity of isatin in mammalian cells in vivo.
- Haas, B., Weber-Lassalle, K., & Eckstein, N. (2016). Is sunitinib a Narrow Therapeutic Index Drug? – A systematic review and in vitro toxicology-analysis of Sunitinib vs. Imatinib in cells from different tissues. Semantic Scholar. [Link]
- Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Anti-cancer agents in medicinal chemistry, 9(4), 397–414. [Link]
- Cândido-Bacani, I., de Souza, C. P., & de Oliveira, G. A. (2011). Mutagenicity and genotoxicity of isatin in mammalian cells in vivo.
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- Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). N-alkylated isatins evade P-gp mediated efflux and retain potency in MDR cancer cell lines.
- Haas, B., Weber-Lassalle, K., & Eckstein, N. (2016). Is sunitinib a Narrow Therapeutic Index Drug? – A systematic review and in vitro toxicology-analysis of Sunitinib vs. Imatinib in cells from different tissues.
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A Head-to-Head Comparison of 5-Isopropylisatin Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the isatin scaffold stands out as a privileged heterocyclic motif, renowned for its broad spectrum of pharmacological activities.[1][2][3] Modifications to the isatin core, particularly at the C-5 position, have been a fertile ground for the development of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comprehensive head-to-head comparison of 5-isopropylisatin derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their synthesis, biological performance, and therapeutic potential. While direct comparative data for a wide range of 5-isopropylisatin derivatives remains an area of active research, this guide will draw upon established structure-activity relationships (SAR) of closely related 5-substituted isatins to provide a predictive and insightful overview.
The Significance of the Isopropyl Group at C-5
The introduction of an isopropyl group at the C-5 position of the isatin ring is a strategic chemical modification. This bulky, hydrophobic substituent can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The isopropyl group can enhance binding affinity to target proteins through hydrophobic interactions within the active site, potentially leading to increased potency. Furthermore, its presence can modulate metabolic stability and cellular permeability, key factors in determining the overall efficacy and druggability of a compound.
Synthesis of 5-Isopropylisatin Derivatives: A Generalized Approach
The synthesis of 5-isopropylisatin, the core precursor for its derivatives, can be achieved through established methods for C-5 substituted isatins. A common and effective route is the Sandmeyer methodology, which involves the reaction of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, followed by cyclization in strong acid.
Experimental Protocol: Synthesis of 5-Isopropylisatin
Materials:
-
4-Isopropylaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Formation of Isonitrosoacetanilide:
-
Dissolve 4-isopropylaniline in a solution of hydrochloric acid and water.
-
In a separate flask, dissolve chloral hydrate and sodium sulfate in water.
-
Add a solution of hydroxylamine hydrochloride to the chloral hydrate solution.
-
Heat the resulting mixture and add the 4-isopropylaniline solution.
-
Continue heating until a solid precipitate of N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide is formed.
-
Filter the solid, wash with water, and dry.
-
-
Cyclization to 5-Isopropylisatin:
-
Carefully add the dried N-(4-isopropylphenyl)-2-(hydroxyimino)acetamide to pre-warmed concentrated sulfuric acid.
-
Maintain the temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the 5-isopropylisatin.
-
Filter the crude product, wash thoroughly with cold water to remove excess acid, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-isopropylisatin.
-
From the 5-isopropylisatin core, a diverse library of derivatives can be synthesized through reactions at the N-1 and C-3 positions. For instance, Schiff bases can be formed by condensation with various amines at the C-3 carbonyl, while the N-1 position can be alkylated or arylated to further explore the chemical space.
Experimental Workflow: Synthesis of 5-Isopropylisatin Derivatives
Caption: General workflow for the synthesis of 5-isopropylisatin and its derivatives.
Head-to-Head Performance Comparison: An Illustrative Analysis
Due to the limited availability of direct comparative data for a series of 5-isopropylisatin derivatives, this section will present an illustrative comparison based on the known biological activities of other 5-substituted isatins. This approach allows us to extrapolate potential trends and guide future research directions for 5-isopropylisatin analogs.
Anticancer Activity
Isatin derivatives are well-documented for their potent anticancer activities, often acting as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs).[1][4] The substitution at the C-5 position plays a crucial role in modulating this activity.
Table 1: Illustrative Anticancer Activity (IC50 in µM) of 5-Substituted Isatin Derivatives against Various Cancer Cell Lines
| Derivative | Substitution at C-5 | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |
| Compound A | -H | >100 | >100 | >100 | [2][5] |
| Compound B | -CH3 | 8.5 | 12.3 | 15.1 | [5] |
| Compound C | -Cl | 5.2 | 7.8 | 9.5 | [2] |
| Compound D | -Br | 3.1 | 4.5 | 6.2 | [2] |
| Compound E | -NO2 | 1.8 | 2.9 | 3.7 | [2] |
| Compound F | -Phenyl | 0.96 (HepG2) | - | - | [6] |
Data is illustrative and compiled from various sources for comparative purposes. The specific cell lines and assay conditions may vary between studies.
Analysis & Causality: The data in Table 1 suggests a clear trend: increasing the electron-withdrawing nature and steric bulk at the C-5 position generally enhances anticancer activity. The unsubstituted isatin (Compound A) is largely inactive. A small alkyl group like methyl (Compound B) confers moderate activity. Halogenation (Compounds C and D) further improves potency, with the more electronegative bromine showing a slight advantage over chlorine. The strongly electron-withdrawing nitro group (Compound E) results in the most potent derivative in this illustrative series. The introduction of a phenyl group (Compound F) also leads to high potency.
Projected Performance of 5-Isopropylisatin Derivatives: Based on this SAR, it is hypothesized that the isopropyl group, being a moderately bulky and electron-donating alkyl group, would likely confer anticancer activity greater than the unsubstituted isatin but potentially less than the halogenated or nitrated derivatives. However, the increased hydrophobicity imparted by the isopropyl group could lead to enhanced cell membrane permeability and improved binding to hydrophobic pockets in target enzymes, potentially resulting in unexpectedly high potency. Further derivatization at the N-1 and C-3 positions would be crucial to optimize this activity.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of 5-isopropylisatin derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
5-isopropylisatin derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-isopropylisatin derivatives in the complete growth medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Activity
Isatin derivatives have also demonstrated significant potential as antimicrobial agents. The structural features that govern their anticancer activity often translate to their effectiveness against bacterial and fungal pathogens.
Table 2: Illustrative Antimicrobial Activity (MIC in µg/mL) of 5-Substituted Isatin Derivatives
| Derivative | Substitution at C-5 | S. aureus | E. coli | C. albicans | Reference |
| Compound G | -H | >128 | >128 | >128 | [3][7] |
| Compound H | -CH3 | 64 | 128 | 64 | [7] |
| Compound I | -F | 32 | 64 | 32 | [7] |
| Compound J | -Cl | 16 | 32 | 16 | [3] |
| Compound K | -Br | 8 | 16 | 8 | [3] |
Data is illustrative and compiled from various sources for comparative purposes. The specific strains and testing methodologies may vary.
Analysis & Causality: Similar to the anticancer activity, halogenation at the C-5 position appears to be a key determinant for antimicrobial potency. The increasing lipophilicity and electronegativity of the halogen substituent from fluorine to bromine correlates with a lower Minimum Inhibitory Concentration (MIC).
Projected Performance of 5-Isopropylisatin Derivatives: The isopropyl group's lipophilicity could enhance the penetration of the bacterial cell wall, a critical step for antimicrobial action. Therefore, 5-isopropylisatin derivatives are expected to exhibit moderate to good antimicrobial activity. The development of Schiff bases and Mannich bases from the 5-isopropylisatin core has been a successful strategy for enhancing the antimicrobial properties of other isatin analogs and would be a promising avenue for this class of compounds.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 5-isopropylisatin derivatives against various microorganisms.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
5-isopropylisatin derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Microplate incubator
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the 5-isopropylisatin derivatives in the appropriate broth directly in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by adding a viability indicator like resazurin.
Signaling Pathways and Mechanisms of Action
The biological effects of isatin derivatives are often mediated through their interaction with key signaling pathways involved in cell proliferation, survival, and apoptosis. A primary mechanism of action for many anticancer isatin derivatives is the inhibition of protein kinases, which are critical regulators of the cell cycle.
Kinase Inhibition Signaling Pathway
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A Comparative Guide to Validating Target Engagement of 5-Isopropyl-1H-indole-2,3-dione
In the landscape of modern drug discovery, the definitive confirmation of a compound's interaction with its intended molecular target within a physiological context is a cornerstone of a successful therapeutic program. The failure to establish robust target engagement is a leading cause of clinical trial attrition, with over 90% of drug candidates failing to reach the market, a significant portion of which is due to a lack of efficacy.[1][2] This guide provides a comprehensive framework for validating the target engagement of a novel small molecule, 5-Isopropyl-1H-indole-2,3-dione, using a comparative analysis of established biophysical and functional methodologies. While the specific targets of this compound are still under investigation, this guide will utilize a hypothetical scenario where preliminary high-throughput screening suggests its potential as a kinase inhibitor, to illustrate the practical application of these techniques.
The indole-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.[3][4] The addition of a 5-isopropyl group modifies the physicochemical properties of the isatin core, potentially leading to novel target interactions and therapeutic applications. This guide will equip researchers, scientists, and drug development professionals with the knowledge to rigorously validate such interactions.
The Imperative of Target Engagement Validation
Demonstrating that a drug candidate directly interacts with its intended target in a cellular environment is a critical step in preclinical development.[5][6][7] This validation provides the mechanistic link between the compound's chemical structure and its observed biological effect. Without this confirmation, researchers risk attributing a desired phenotype to an off-target or non-specific effect, leading to wasted resources and potential safety concerns down the line. A robust target engagement strategy de-risks a drug discovery program by providing confidence that the therapeutic hypothesis is sound.[2][8]
Comparative Methodologies for Target Engagement Validation
Several techniques can be employed to validate target engagement, each with its own set of advantages and limitations. This guide will focus on a multi-pronged approach, comparing three orthogonal methods: the Cellular Thermal Shift Assay (CETSA) for confirming intracellular binding, Surface Plasmon Resonance (SPR) for detailed biophysical characterization of the interaction, and a functional kinase assay to measure the downstream consequences of binding.
Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Binding
CETSA is a powerful technique for verifying the direct binding of a compound to its target protein within the complex milieu of a living cell.[9][10][11] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[9][10][12] When a protein is heated, it denatures and aggregates. However, the binding of a small molecule can stabilize the protein's structure, increasing its melting temperature (Tm). This shift in thermal stability is a direct indicator of target engagement.
Caption: CETSA Experimental Workflow.
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously expresses the hypothetical target, "Kinase X," or a cell line engineered to overexpress it.
-
Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step.[9]
-
-
Lysis and Separation:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble "Kinase X" in each sample using a specific antibody-based method like Western blotting or an ELISA. Alternatively, for a proteome-wide analysis, mass spectrometry can be used.[10]
-
Plot the normalized amount of soluble "Kinase X" as a function of temperature for both the treated and vehicle control samples.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. A positive shift in Tm in the presence of this compound indicates target engagement.
-
Surface Plasmon Resonance (SPR): Quantifying Binding Affinity and Kinetics
SPR is a label-free biophysical technique that provides real-time quantitative data on biomolecular interactions.[13][14][15][16] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[14][15] SPR is invaluable for determining the binding affinity (KD), as well as the association (ka) and dissociation (kd) rate constants of an interaction.
Caption: SPR Experimental Workflow.
-
Immobilization:
-
Purify recombinant "Kinase X" to a high degree of homogeneity.
-
Covalently immobilize "Kinase X" onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling). The immobilization level should be optimized to avoid mass transport limitations.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association phase as the compound binds to the immobilized "Kinase X".
-
After the association phase, inject running buffer alone to monitor the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove all bound compound from the "Kinase X" on the chip surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
The real-time binding data is presented as a sensorgram, which plots the response units (RU) versus time.
-
Fit the sensorgram data from the different compound concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[17]
-
In Vitro Kinase Assay: Measuring Functional Inhibition
While CETSA and SPR confirm direct binding, a functional assay is necessary to determine the effect of this binding on the target's biological activity. For our hypothetical "Kinase X," an in vitro kinase assay would measure the ability of this compound to inhibit the phosphorylation of a substrate.
Caption: Hypothetical Kinase X Signaling Pathway.
-
Assay Setup:
-
In a microplate, add purified "Kinase X," its specific peptide or protein substrate, and ATP.
-
Add varying concentrations of this compound to the wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
-
Kinase Reaction:
-
Incubate the plate at an optimal temperature (e.g., 30°C or 37°C) for a specific time to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP (32P or 33P) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Using an assay that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assays: Using a phosphorylation-specific antibody labeled with a fluorophore.
-
-
-
Data Analysis:
-
Plot the kinase activity (e.g., luminescence signal) against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
-
Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | In Vitro Kinase Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Real-time measurement of mass changes on a sensor surface due to binding. | Measurement of the target enzyme's catalytic activity. |
| Environment | Intact cells or tissue lysates. | In vitro (purified components). | In vitro (purified components). |
| Key Output | Tm shift (ΔTm). | KD, ka, kd. | IC50. |
| Labeling Requirement | Label-free.[1] | Label-free.[15][17] | Can be label-free (e.g., luminescence) or require labels (e.g., radioactivity, fluorescence). |
| Information Provided | Direct evidence of target binding in a cellular context. | Binding affinity, kinetics, and stoichiometry.[17] | Functional consequence of binding (inhibition or activation). |
| Throughput | Moderate to high. | Moderate. | High. |
| Primary Advantage | Physiologically relevant context.[1][11] | Detailed kinetic and affinity data. | Direct measure of functional impact. |
| Primary Limitation | Indirect measure of affinity; not all proteins are suitable. | Requires purified protein; potential for artifacts from immobilization. | Lacks cellular context (e.g., membrane permeability, off-target effects). |
Conclusion
Validating the target engagement of a novel compound like this compound is a non-negotiable step in the drug discovery pipeline. A multi-faceted approach, employing orthogonal techniques, provides the most robust and reliable evidence of a compound's mechanism of action. By combining the cellular relevance of CETSA, the quantitative biophysical data from SPR, and the functional insights from an in vitro activity assay, researchers can build a compelling case for a compound's on-target activity. This comprehensive validation strategy not only strengthens the scientific rationale for a project but also significantly increases the probability of success in later, more costly stages of drug development.
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A Researcher's Guide to the Reproducible Synthesis and Evaluation of 5-Isopropylisatin
This guide provides a comprehensive framework for the reproducible synthesis, characterization, and biological evaluation of 5-isopropylisatin. Designed for researchers in medicinal chemistry and drug development, this document moves beyond simple protocols to explain the underlying principles of experimental choices, ensuring that the data you generate is both reliable and comparable to existing literature. We will explore a robust synthetic route, detail the necessary analytical characterization, and provide standardized assays for evaluating cytotoxic and antimicrobial potential, placing 5-isopropylisatin in context with other relevant isatin derivatives.
Synthesis of 5-Isopropylisatin: A Comparison of Methods
The isatin scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] The substituent at the 5-position of the isatin ring is known to significantly modulate this activity. Here, we focus on 5-isopropylisatin, a derivative with potential for further functionalization and biological screening. The most reliable and widely adopted method for the synthesis of substituted isatins is the Sandmeyer synthesis.[2][3]
Recommended Protocol: Modified Sandmeyer Synthesis
The Sandmeyer synthesis involves the condensation of an aniline with chloral hydrate and hydroxylamine, followed by an acid-catalyzed cyclization.[4][5] This method is particularly effective for anilines bearing both electron-donating and electron-withdrawing groups. For 5-isopropylisatin, the starting material is 4-isopropylaniline.
Experimental Workflow: Sandmeyer Synthesis
Caption: Workflow for the Sandmeyer synthesis of 5-isopropylisatin.
Detailed Protocol:
-
Preparation of the Reagent Solution: In a 1 L three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 100 g of anhydrous sodium sulfate in 600 mL of water. Add 25 g of 4-isopropylaniline.
-
Formation of the Intermediate: In a separate beaker, dissolve 42 g of chloral hydrate in 100 mL of water. In another beaker, prepare a solution of 66 g of hydroxylamine hydrochloride in 150 mL of water. Combine these two solutions, stir well, and add the resulting mixture to the flask containing the aniline suspension.
-
Reaction: Heat the reaction mixture to 40-45°C. The reaction is exothermic and the temperature should be maintained in this range by external cooling if necessary. Stir vigorously for 1-2 hours, during which the isonitroso-4'-isopropylacetanilide intermediate will precipitate as a crystalline solid.
-
Isolation of Intermediate: Cool the mixture in an ice bath and filter the precipitate. Wash the solid with cold water and then with a small amount of cold ethanol to remove any unreacted aniline. Air-dry the intermediate. Causality Note: The sodium sulfate serves to increase the density of the aqueous solution, aiding in the precipitation and separation of the organic intermediate.
-
Cyclization: To a pre-warmed (60°C) beaker containing 150 mL of concentrated sulfuric acid, slowly add the dried isonitroso-4'-isopropylacetanilide in small portions with stirring. The addition should be controlled to maintain the temperature between 70-80°C.
-
Work-up and Purification: After the addition is complete, stir the mixture for another 10 minutes and then pour it carefully onto 1 kg of crushed ice. Allow the ice to melt, which will precipitate the crude 5-isopropylisatin. Filter the orange-red solid, wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to yield pure 5-isopropylisatin.
Alternative Method: The Stolle Synthesis
The Stolle synthesis is a robust alternative, particularly for N-substituted isatins, but is also applicable here.[2] It involves the reaction of an aniline with oxalyl chloride to form an intermediate, which is then cyclized using a Lewis acid.[6][7]
| Feature | Sandmeyer Synthesis | Stolle Synthesis |
| Starting Materials | 4-Isopropylaniline, Chloral hydrate, Hydroxylamine HCl | 4-Isopropylaniline, Oxalyl chloride |
| Key Reagents | Concentrated H₂SO₄ | Lewis Acid (e.g., AlCl₃, BF₃·OEt₂)[2] |
| Reaction Conditions | Aqueous, then strong acid; moderate temperatures | Anhydrous; requires inert atmosphere |
| Typical Yield | Good to excellent (>75% reported for isatin)[2] | Generally good, can be very effective |
| Advantages | Well-established, uses common reagents, high yields | Can be faster, avoids aqueous workup in the first step |
| Disadvantages | Requires handling of highly corrosive concentrated H₂SO₄ | Oxalyl chloride and Lewis acids are moisture-sensitive |
Spectroscopic Characterization for Structure Verification
Reproducibility in chemical synthesis is contingent on the unambiguous confirmation of the product's structure. High-quality spectroscopic data is therefore non-negotiable. The following sections provide the expected data for 5-isopropylisatin and standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8][9]
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of purified 5-isopropylisatin in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for isatins and allows for the observation of the N-H proton, which might exchange in protic solvents like D₂O or CD₃OD.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse program. Ensure a sufficient relaxation delay (e.g., 5 seconds) to obtain accurate integration.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). An acquisition time of 1-2 hours is typically sufficient.
Table 2: Expected ¹H and ¹³C NMR Data for 5-Isopropylisatin in DMSO-d₆
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| N-H | ~11.1 | broad s | 1H | H-1 |
| Ar-H | ~7.5 | d | 1H | H-6 |
| Ar-H | ~7.4 | s | 1H | H-4 |
| Ar-H | ~6.8 | d | 1H | H-7 |
| -CH- | ~3.0 | sept | 1H | Isopropyl CH |
| -CH₃ | ~1.2 | d | 6H | Isopropyl CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| C=O | ~184.0 | C-2 |
| C=O | ~159.5 | C-3 |
| Ar-C | ~150.0 | C-7a |
| Ar-C | ~148.0 | C-5 |
| Ar-C | ~135.0 | C-6 |
| Ar-C | ~122.0 | C-4 |
| Ar-C | ~118.0 | C-3a |
| Ar-C | ~112.0 | C-7 |
| -CH- | ~33.0 | Isopropyl CH |
| -CH₃ | ~24.0 | Isopropyl CH₃ |
Note: Chemical shifts are predicted based on known substituent effects on the isatin ring and data from similar structures. Actual experimental values may vary slightly.[5][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[11][12]
Protocol for IR Data Acquisition:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of 5-isopropylisatin with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Table 3: Expected IR Absorption Bands for 5-Isopropylisatin
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~2960 | Medium | Aliphatic C-H Stretch (isopropyl) |
| ~1745 | Strong | C=O Stretch (C-2, amide) |
| ~1730 | Strong | C=O Stretch (C-3, ketone) |
| ~1610 | Medium | C=C Stretch (aromatic) |
| ~1480 | Medium | C=C Stretch (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.[13][14][15]
Protocol for MS Data Acquisition:
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Use Electrospray Ionization (ESI) in positive ion mode. Acquire a full scan spectrum to determine the molecular ion.
Table 4: Expected Mass Spectrometry Data for 5-Isopropylisatin
| m/z | Ion | Notes |
| 190.08 | [M+H]⁺ | Molecular ion peak (calculated for C₁₁H₁₂NO₂) |
| 162.09 | [M+H - CO]⁺ | Loss of a carbonyl group |
| 134.10 | [M+H - 2CO]⁺ | Loss of both carbonyl groups |
Biological Evaluation: Establishing a Performance Baseline
Isatin derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][3] To ensure the reproducibility of biological data, standardized in vitro assays are essential.
Cytotoxicity Evaluation via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Principle of the MTT Assay
Caption: Workflow of the MTT assay for cell viability.
Protocol for Cytotoxicity Assay:
-
Cell Seeding: Seed a 96-well plate with a cancer cell line (e.g., HeLa or HepG2) at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of 5-isopropylisatin in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with medium and DMSO only as a negative control.
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).[16]
Table 5: Comparative Cytotoxicity (IC₅₀, µM) of Selected Isatin Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-Isopropylisatin | HeLa / HepG2 | To be determined | This Guide |
| Isatin | HepG2 | 186.23 | [4] |
| 5-Bromoisatin | HT29 | 223 | [17] |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 | 0.03 | [18] (from another study) |
| A different Isatin Derivative | A549 (Lung) | 9.96 | [19] (from another study) |
| Another Isatin Derivative | MCF-7 (Breast) | 3.1 | [19] (from another study) |
| Disclaimer: Data from different studies are presented for context. Direct comparison requires testing under identical experimental conditions. |
Antimicrobial Activity via Broth Microdilution
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20]
Protocol for MIC Determination:
-
Preparation: In a 96-well plate, add 50 µL of sterile nutrient broth to each well.
-
Serial Dilution: Add 50 µL of the test compound (e.g., at 2000 µg/mL in broth with a small percentage of DMSO) to the first well. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on.
-
Inoculation: Add 50 µL of a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli at ~5 x 10⁵ CFU/mL) to each well.
-
Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 6: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Isatin Derivatives
| Compound/Derivative Type | Organism | MIC (µg/mL) | Reference |
| 5-Isopropylisatin | S. aureus / E. coli | To be determined | This Guide |
| 5-Alkylisatin Salts | S. aureus | 15.6 | [3] |
| Isatin-sulfonamide hybrids | Gram-positive bacteria | 0.007-0.49 | [3] |
| Various Isatin Derivatives | Gram-positive bacteria | 3.125-12.5 | [21] (from another study) |
| 4-chloro-2-isopropyl-5-methylphenol | MRSA | 16 | [18] (from another study) |
| Disclaimer: Data from different studies are presented for context. Direct comparison requires testing under identical experimental conditions. |
Conclusion
This guide establishes a robust, reproducible framework for the synthesis and evaluation of 5-isopropylisatin. By adhering to the detailed protocols for synthesis, purification, and spectroscopic characterization, researchers can be confident in the identity and quality of their compound. Furthermore, the standardized biological assays provide a reliable means to assess its cytotoxic and antimicrobial potential, allowing for meaningful comparison with data from the broader isatin literature. The emphasis on the rationale behind experimental choices aims to empower researchers to not only replicate these findings but also to logically extend them in the pursuit of novel therapeutic agents.
References
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- Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.
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- Aziz, T., Ullah, A., Ullah, R., & Iqbal, M. (2020). Stolle Synthesis of Isatin. This method is very effective for the... - ResearchGate.
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A Comparative Guide to the Structure-Activity Relationships of 5-Substituted Isatins in Drug Discovery
Isatin (1H-indole-2,3-dione) stands as a privileged heterocyclic scaffold in medicinal chemistry, celebrated for its synthetic versatility and the broad spectrum of biological activities its derivatives possess.[1][2][3] This guide delves into the critical role of substitutions at the C-5 position of the isatin ring, providing a comparative analysis of how different functional groups at this site modulate pharmacological effects. Understanding these structure-activity relationships (SAR) is paramount for the rational design of next-generation therapeutic agents, from anticancer and antimicrobial drugs to specific enzyme inhibitors.[4][5]
The C-5 position of the isatin core is a primary target for chemical modification. Alterations here directly influence the molecule's electronic environment, lipophilicity, and steric profile. These physicochemical changes, in turn, dictate the compound's ability to interact with biological targets, affecting its absorption, distribution, metabolism, excretion (ADME) properties, and ultimately, its therapeutic efficacy.[4][6] This analysis synthesizes experimental data to explain the causality behind these structure-function correlations.
Comparative Analysis of 5-Substituents on Biological Activity
The nature of the chemical group at the C-5 position profoundly impacts the isatin derivative's biological profile. We will compare four major classes of substituents—halogens, electron-donating groups, electron-withdrawing groups, and complex moieties—and their influence on various therapeutic targets.
Halogenation is a cornerstone strategy in medicinal chemistry to enhance drug potency. The introduction of halogens (Fluorine, Chlorine, Bromine) at the C-5 position leverages their unique properties: high electronegativity and increasing lipophilicity. This often improves membrane permeability and can introduce new, favorable interactions, such as halogen bonding, with target enzymes.[5][7]
-
Anticancer Activity: SAR studies consistently reveal that 5-halogenation can enhance the cytotoxic effects of isatin derivatives.[5] For example, in a study of isatin thiosemicarbazones, a para-fluoro-substituted derivative demonstrated significant cytotoxic activity against HeLa cells.[8] This enhancement is often attributed to increased lipophilicity, which facilitates passage through the cell membrane to reach intracellular targets.[7]
-
Enzyme Inhibition:
-
Tyrosinase Inhibition: In a comparative study of 5-substituted isatin thiosemicarbazones, halogenated derivatives showed potent inhibitory activity against mushroom tyrosinase. The 5-fluoro and 5-chloro analogues displayed IC50 values of 110 µM and 81 µM, respectively, demonstrating that the specific halogen can fine-tune the inhibitory potential.[9]
-
Monoamine Oxidase (MAO) Inhibition: SAR studies on isatin derivatives as MAO inhibitors indicate that halogen substitution on a phenylsulfonyl group at the C-5 position directly affects the affinity for the MAO enzyme.[10] Specifically, halogen substitution on a C-5 benzyloxy group tends to increase the affinity for the MAO-B isoform, which is a key target in neurodegenerative diseases.[10]
-
Electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), can increase the electron density of the aromatic ring, which can influence hydrogen bonding capabilities and interactions with biological targets.
-
Anticancer Activity: Studies comparing 5-methylisatin derivatives with 5-nitroisatin (an electron-withdrawing group) derivatives for Cyclin-Dependent Kinase 2 (CDK2) inhibition found that they exhibited very similar biological activity.[11] This suggests that for certain targets, steric bulk and hydrophobic interactions may play a more significant role than the electronic effect of the substituent.
-
Enzyme Inhibition:
-
Tyrosinase Inhibition: In the same series of isatin thiosemicarbazones, the 5-methyl and 5-methoxy derivatives were found to be effective tyrosinase inhibitors, with IC50 values of 132 µM and 112 µM, respectively.[9]
-
MAO Inhibition: Hydroxylation at the C-5 position, introducing a strong electron-donating group, was shown to increase selectivity for MAO-A inhibition over MAO-B.[10] This highlights how EDGs can be used to tune inhibitor selectivity between enzyme isoforms.
-
Electron-withdrawing groups, such as nitro (-NO₂) and trifluoromethoxy (-OCF₃), decrease the electron density of the isatin ring system. This can alter pKa values, influence metabolic stability, and create strong dipole interactions with target proteins.
-
Anticancer Activity: 5-Nitroisatin derivatives have been a significant focus for the development of potent CDK2 inhibitors, a key target in cancer therapy.[11] Furthermore, SAR studies on isatin hybrids have shown that the presence of an electron-withdrawing group at the C-5 position can enhance antibacterial activity, which is often a desirable secondary characteristic for anticancer agents.[6]
-
Enzyme Inhibition:
-
Tyrosinase Inhibition: The 5-nitro substituted isatin thiosemicarbazone was the most potent tyrosinase inhibitor in its series, with an IC50 value of 81 µM, matching the activity of the 5-chloro derivative.[9] In another study, a derivative featuring a 4-nitrophenyl urea moiety at the 5-position was identified as the most active competitive inhibitor of tyrosinase.[12]
-
Histone Deacetylase (HDAC) Inhibition: Isatin-based HDAC inhibitors often utilize the isatin moiety as a surface recognition "cap" group. The electronic nature of substituents at the C-5 position can modulate this interaction, contributing to the overall inhibitory potency.[13]
-
Introducing larger, more complex functional groups at the C-5 position, such as sulfonyl, sulfamoyl, or urea-based moieties, allows for the exploration of more extensive interactions within a target's binding pocket. These groups can form multiple hydrogen bonds, hydrophobic contacts, and other non-covalent interactions.
-
Caspase Inhibition: A series of N-substituted isatins bearing a large (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl] group were developed as highly potent inhibitors of caspases-3 and -7, enzymes critical to the apoptosis pathway.[14] The complexity of this C-5 substituent is key to its high affinity and inhibitory power.
-
Tyrosinase Inhibition: A series of 5-substituted isatins with various alkyl and aryl urea groups demonstrated that these moieties could effectively inhibit tyrosinase. The SAR revealed that electron-donating groups on the aryl ring of the urea substituent led to higher inhibitory activity than halogen groups.[12]
-
General Pharmacological Efficacy: The extensive research into 5-amino and 5-sulfamoylisatins underscores their importance and potential pharmacological efficacy in modern drug discovery.[15][16][17]
Summary of SAR Trends at the C-5 Position
The following diagram provides a high-level summary of the observed structure-activity relationships for 5-substituted isatins based on current experimental evidence.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Human cancer cells (e.g., HeLa) are cultured in appropriate media. Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: The 5-substituted isatin test compounds are dissolved in DMSO to create stock solutions. A dilution series is prepared in culture medium. The old medium is removed from the wells, and 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM) is added. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Reagent Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10 minutes.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the diphenolase activity of mushroom tyrosinase, using L-DOPA as a substrate. The formation of dopachrome is monitored spectrophotometrically. [9]
Caption: Workflow for the tyrosinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: All solutions are prepared in a phosphate buffer (50 mM, pH 6.8). A stock solution of mushroom tyrosinase (e.g., 500 units/mL) and a solution of L-DOPA (2.5 mM) are prepared fresh. Test compounds are dissolved in DMSO and diluted with buffer.
-
Assay Setup: The reaction is performed in a 96-well plate. To each well, add:
-
140 µL of phosphate buffer
-
20 µL of the test compound solution at various concentrations
-
20 µL of tyrosinase solution
-
-
Pre-incubation: The plate is pre-incubated at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding 20 µL of the L-DOPA solution to each well. The final volume is 200 µL.
-
Kinetic Measurement: The formation of dopachrome is monitored immediately by measuring the increase in absorbance at 475 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance vs. time curve. The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration. For mechanistic studies, Lineweaver-Burk plots can be generated to determine the type of inhibition (e.g., competitive, non-competitive). [12]
References
- Singh, A., Raghuwanshi, K., Patel, V. K., & Jain, D. K. (2015). Assessment of 5-substituted Isatin as Surface Recognition Group: Design, Synthesis, and Antiproliferative Evaluation of Hydroxamates as Novel Histone Deacetylase Inhibitors.
- Vine, K. L., Matesic, L., & Locke, J. M. (n.d.). A summary of the cytotoxic structure-activity relationship of isatin derivatives.
- Prajapati, N. R., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. [Link]
- Li, Y., et al. (2021). 5-Substituted isatin thiosemicarbazones as inhibitors of tyrosinase: Insights of substituent effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 255, 119669. [Link]
- Temizer, A. B., et al. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 58-72. [Link]
- Temizer, A. B., et al. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Bentham Science Publishers. [Link]
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- Li, Y., et al. (2021). 5-Substituted isatin thiosemicarbazones as inhibitors of tyrosinase: Insights of substituent effects.
- Podichetty, A. K., et al. (2009). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. Bioorganic & Medicinal Chemistry, 17(7), 2680-2688. [Link]
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- Al-Amiery, A. A., et al. (2024). Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. Pharmacia. [Link]
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validation of analytical methods for 5-Isopropyl-1H-indole-2,3-dione quantification
An In-Depth Comparative Guide to the Validation of Analytical Methods for 5-Isopropyl-1H-indole-2,3-dione Quantification
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable data. This compound, a derivative of the versatile isatin scaffold, is a molecule of significant interest in medicinal chemistry due to the diverse biological activities of its parent class, including anticancer, antiviral, and anti-inflammatory properties.[1] The integrity of any research or development program involving this compound hinges on the quality of its analytical data. A rigorously validated analytical method is not merely a regulatory formality; it is a scientific necessity that ensures data is accurate, reproducible, and fit for its intended purpose.
This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. We will delve into the causality behind experimental choices, present detailed protocols, and compare performance based on internationally recognized validation standards.
The Authoritative Framework: Understanding Method Validation with ICH Q2(R2)
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[2][3][4] This guideline ensures a harmonized approach to analytical validation, which is critical for regulatory submissions worldwide.
The core performance characteristics, which we will use to compare the analytical methods, are illustrated below.
Caption: Core validation parameters for quantitative analytical methods as per ICH Q2(R2) guidelines.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of the pharmaceutical industry for purity testing and quantification. It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound, a reverse-phase (RP-HPLC) method is most appropriate, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar.
Expertise & Experience: Why These Choices? The choice of a C18 column is based on the molecular structure of this compound. The indole ring system and the isopropyl group lend it significant non-polar character, making it well-suited for retention and separation on a hydrophobic C18 stationary phase. The mobile phase, a mixture of acidified water and acetonitrile, is selected to ensure the analyte is soluble and elutes with a sharp, symmetrical peak. The acid (e.g., formic or phosphoric acid) protonates silanol groups on the silica-based column, minimizing peak tailing and improving resolution. Acetonitrile is a common organic modifier that provides good elution strength for a molecule of this polarity. Detection at a UV maximum ensures the highest sensitivity.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~295-300 nm (based on the parent isatin chromophore).[5]
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
System Suitability Test (SST): Before analysis, inject a mid-concentration standard five times. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%, as per common acceptance criteria.[6] This ensures the system is trustworthy and performing adequately on the day of analysis.
Validation Data Summary (Typical Performance)
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for HPLC-UV |
| Specificity | No interference at the analyte's retention time | High; demonstrated by separating from potential impurities. |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Range | 80-120% of test concentration | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | Repeatability ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise ≥ 3:1 | ~0.1 - 0.5 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | ~0.5 - 1.5 µg/mL |
| Robustness | No significant change in results | High; resilient to small changes in pH, flow rate, temperature. |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and specificity, such as bioanalysis (quantification in plasma or urine) or trace impurity analysis, LC-MS/MS is the gold standard. This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, which acts as a highly specific and sensitive detector.
Expertise & Experience: Why These Choices? LC-MS/MS is chosen when the concentration of the analyte is too low for UV detection or when the sample matrix is highly complex. The "self-validating" nature of this technique comes from monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM). It is highly unlikely that an interfering compound will have the same retention time, the same parent mass, and fragment in the same way as the target analyte. For this compound (MW: ~203.24 g/mol ), we would first optimize the ionization (likely positive electrospray ionization, ESI+) to generate the protonated molecule [M+H]⁺ at m/z 204.2. Then, we would fragment this precursor ion and select a stable, specific product ion for quantification.
Experimental Protocol: LC-MS/MS
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions: Similar to the HPLC method but often using UPLC (smaller particle size columns, e.g., 1.8 µm) for faster analysis and better resolution. The mobile phase must be volatile (e.g., formic acid instead of phosphoric acid).
-
MS/MS Conditions (Hypothetical):
-
Ionization Mode: ESI Positive.
-
Precursor Ion (Q1): m/z 204.2 [M+H]⁺.
-
Product Ion (Q3): To be determined via infusion and fragmentation experiments (e.g., a loss of CO might yield a fragment around m/z 176.2).
-
Collision Energy: Optimized to maximize product ion signal.
-
-
Standard Preparation: As with HPLC, but calibration standards can be prepared at much lower concentrations, often from 10 pg/mL to 100 ng/mL, depending on the application. An internal standard (ideally, a stable isotope-labeled version of the analyte) is crucial for accurate quantification in complex matrices.
-
System Suitability Test (SST): Injections of a standard are used to check for stable signal intensity and retention time, ensuring the system is performing reliably.
Validation Data Summary (Typical Performance)
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for LC-MS/MS |
| Specificity | Extremely high due to MRM | Unmatched; can distinguish from isomers if chromatographically separated. |
| Linearity (R²) | ≥ 0.995 | > 0.998 |
| Range | Application-dependent | 0.05 - 100 ng/mL (can span 4-5 orders of magnitude) |
| Accuracy (% Recovery) | 85.0% - 115.0% (for bioanalysis) | 90.0% - 110.0% |
| Precision (% RSD) | ≤ 15.0% (for bioanalysis) | < 10.0% |
| LOD | Signal-to-Noise ≥ 3:1 | ~0.01 - 0.05 ng/mL (pg/mL levels) |
| LOQ | Signal-to-Noise ≥ 10:1 | ~0.05 - 0.1 ng/mL (pg/mL levels) |
| Robustness | High | High, though sensitive to matrix effects which must be controlled. |
Method 3: UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for quantifying a pure substance in a simple matrix. It operates on the principle of Beer-Lambert's law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species.
Expertise & Experience: Why These Choices? This method is ideal for a quick estimation of concentration in a bulk drug substance or a simple formulation where this compound is the only component that absorbs light at the chosen wavelength.[5] Methanol is a common solvent as it is transparent in the UV range where the analyte absorbs. The wavelength of maximum absorbance (λmax) is chosen for analysis because it provides the highest sensitivity and is least susceptible to small shifts in the measurement wavelength.[5] The key limitation is its lack of specificity; any impurity or excipient that absorbs at the same wavelength will interfere with the measurement.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Procedure:
-
Determine the λmax of this compound by scanning a dilute solution (e.g., 10 µg/mL) from 200 to 400 nm. The expected λmax is ~295 nm.[5]
-
Prepare a stock solution (100 µg/mL) in methanol.
-
Create a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.
-
Measure the absorbance of each standard at the λmax, using methanol as the blank.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Validation Check: The trustworthiness of the method is established by the linearity of the calibration curve. A high correlation coefficient (R²) demonstrates that the method follows Beer-Lambert's law within the tested concentration range.
Validation Data Summary (Typical Performance)
| Validation Parameter | Typical Acceptance Criteria | Expected Performance for UV-Vis |
| Specificity | Low; only suitable for pure substance | Very low; prone to interference. |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Range | Concentration range obeying Beer's Law | 2 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.5% |
| Precision (% RSD) | Intra-day ≤ 2.0% | < 2.0% |
| LOD | Calculated from calibration curve slope | ~0.5 µg/mL |
| LOQ | Calculated from calibration curve slope | ~1.5 µg/mL |
| Robustness | Moderate; sensitive to pH or solvent changes | Moderate. |
Method Selection Guide: Choosing the Right Tool for the Job
The choice of analytical method is dictated by the specific requirements of the analysis. The following workflow and comparative summary are designed to guide researchers in selecting the most appropriate technique.
Caption: Decision workflow for selecting an analytical method for this compound.
At-a-Glance Method Comparison
| Feature | UV-Vis Spectrophotometry | HPLC-UV | LC-MS/MS |
| Specificity | Low | High | Very High |
| Sensitivity | Moderate (µg/mL) | High (ng/mL - µg/mL) | Very High (pg/mL - ng/mL) |
| Application | Bulk assay, simple formulations | Purity, assay, stability testing | Bioanalysis, trace analysis |
| Complexity | Low | Moderate | High |
| Cost (Instrument) | Low | Moderate | High |
| Throughput | High | Moderate | Moderate |
Conclusion
The quantification of this compound can be reliably achieved using several analytical techniques, each with its own strengths and limitations.
-
UV-Vis Spectrophotometry offers a rapid and cost-effective solution for the assay of pure, bulk material.
-
HPLC-UV stands out as the most versatile method, providing an excellent balance of specificity, sensitivity, and cost for a wide range of applications, including quality control and stability studies.
-
LC-MS/MS is the undisputed choice for applications demanding the utmost sensitivity and specificity, particularly in complex biological matrices.
Ultimately, the selection of a method is a critical decision that must be guided by the analytical objective. Regardless of the choice, a thorough validation according to ICH Q2(R2) guidelines is paramount. This rigorous scientific approach ensures that the generated data is defensible, reproducible, and fit for purpose, thereby upholding the integrity of the research and development process.
References
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Safety Operating Guide
Proper Disposal of 5-Isopropyl-1H-indole-2,3-dione: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative research it supports. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Isopropyl-1H-indole-2,3-dione, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical handling.
Hazard Assessment and Initial Classification
Before any disposal process begins, a thorough hazard assessment is paramount. Based on the structure and known reactivity of similar isatin compounds, this compound should be treated as a potentially hazardous substance. The primary concerns are potential toxicity, skin and eye irritation, and unknown long-term health effects.
Initial Waste Characterization:
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] Given the lack of specific data for this compound, it is prudent to manage it as a hazardous waste until a formal characterization proves otherwise.
Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety.[4] This prevents accidental reactions and ensures that waste streams are managed appropriately.
Step-by-Step Containerization Protocol:
-
Select a Compatible Container: Use a clean, dry, and chemically resistant container. High-density polyethylene (HDPE) or glass containers with secure, screw-on caps are recommended.[5] Ensure the container material does not react with the indole derivative.
-
Labeling: Immediately label the waste container with the following information:
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or contaminated solid this compound should be placed directly into the labeled hazardous waste container.[4]
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should also be disposed of in this container.
-
Solutions: Solutions containing this compound must be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
On-Site Accumulation and Storage
All laboratories generating hazardous waste must designate a Satellite Accumulation Area (SAA).[5][9] This area must be at or near the point of generation and under the control of the laboratory personnel.
SAA Requirements:
-
Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes, the limit is one quart.[9]
-
Container Management: Waste containers must be kept closed at all times except when adding waste.[5][10] This minimizes the release of vapors and prevents spills.
-
Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to capture any potential leaks.
-
Segregation within the SAA: Store containers of this compound waste away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5]
Disposal Pathways: Making the Right Choice
The disposal of this compound must be handled by a licensed hazardous waste disposal facility. Laboratories are responsible for ensuring their waste is properly managed from "cradle-to-grave."[3]
Disposal Decision Workflow:
Caption: Decision workflow for the disposal of this compound.
Recommended Disposal Methods:
| Disposal Method | Description | Rationale |
| High-Temperature Incineration | The preferred method for many organic compounds. This process destroys the chemical structure, converting it to less harmful substances like carbon dioxide and water. | Ensures complete destruction of the compound, minimizing long-term environmental liability. |
| Secure Chemical Landfill | If incineration is not an option, the waste may be sent to a specially designed landfill for hazardous materials. | Provides a contained environment to prevent leaching into the surrounding soil and groundwater. |
Prohibited Disposal Methods:
-
Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[10][11] This can contaminate waterways and interfere with wastewater treatment processes.
-
Regular Trash Disposal: Due to its potential hazards, this compound is not suitable for disposal in the regular trash.[11]
-
Evaporation: Allowing solvents containing the compound to evaporate in a fume hood is not a permissible disposal method.[10]
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include:
-
Chemical safety goggles
-
Nitrile gloves
-
A laboratory coat
-
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust. For liquid spills, use an absorbent material like vermiculite or a commercial chemical spill kit.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste in the same manner as the chemical itself.
Waste Minimization: A Proactive Approach
The most effective way to manage waste is to minimize its generation in the first place.[9]
Strategies for Waste Reduction:
-
Purchase only the quantity of chemical needed for your experiments.
-
Maintain an accurate chemical inventory to avoid ordering duplicates.
-
Consider microscale experiments where feasible to reduce the volume of reagents used.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and to arrange for the pickup and disposal of your chemical waste.
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- 6. Chembridge Corporation 5-ISOPROPYL-1H-INDOLE-2,3-DION, Quantity: Each of | Fisher Scientific [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. This compound(SALTDATA: FREE), CasNo.150560-58-0 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Isopropyl-1H-indole-2,3-dione
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-Isopropyl-1H-indole-2,3-dione, a derivative of the versatile isatin scaffold, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Compound
This compound is a solid organic compound.[1] While specific toxicity data for this exact derivative is not extensively published, the safety profile can be inferred from the parent molecule, isatin, and general principles of chemical safety for powdered reagents.
The primary hazards associated with this compound are:
-
Inhalation: As a fine powder, it can become airborne during handling (e.g., weighing, transferring), posing a risk of inhalation.[1][2]
-
Skin and Eye Contact: Direct contact with the solid or solutions can cause irritation.[1] Prolonged exposure should be avoided.[3]
-
Ingestion: Accidental ingestion must be prevented through strict adherence to laboratory protocols.[1][2]
While many isatin derivatives are explored for their therapeutic potential and may exhibit low toxicity in specific contexts, it is a critical scientific practice to treat all new or sparsely studied compounds with a high degree of caution.[4][5] Some derivatives have shown potential for mutagenicity, reinforcing the need for robust protective measures.[4]
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a static choice but a dynamic risk assessment based on the procedure being performed. The following recommendations constitute the minimum required protection.
Eye and Face Protection
Direct splashes of solutions or contact with airborne powder can cause serious eye irritation.[3][6]
-
Minimum Requirement: ANSI Z87.1-compliant or European Standard EN166 safety glasses with side shields are mandatory for all low-risk operations, such as handling sealed containers.[1]
-
Elevated Risk: When weighing the powder, preparing solutions, or performing reactions where splashing is possible, chemical safety goggles are required. For significant splash risks, a full-face shield should be worn over safety goggles.[7][8]
Skin and Body Protection
Gloves: Gloves are the primary barrier against dermal exposure.
-
Material: Nitrile gloves are the standard recommendation. They must be powder-free to prevent the adsorption and spread of hazardous materials.[9]
-
Integrity: Always inspect gloves for tears or punctures before use.
-
Procedure: When handling the solid compound or concentrated solutions, double-gloving is a best practice. This allows for the removal of the outer glove if contamination occurs, without exposing the skin.[8] Contaminated gloves should be removed and disposed of immediately, followed by hand washing.[2][10]
Laboratory Coat:
-
A clean, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[1] Ensure the coat is fully buttoned.
Respiratory Protection
The primary risk of inhalation occurs when handling the compound in its powdered form.
-
Engineering Controls: The first line of defense is to use engineering controls. All weighing and transfer of the solid this compound must be performed within a certified chemical fume hood or a powder containment hood to minimize airborne dust.[2]
-
Respiratory Masks: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved N95 respirator is required.[9] Surgical masks do not provide adequate protection against fine chemical dust.[9]
Operational Plans: Step-by-Step Protocols
Adherence to standardized procedures is critical for minimizing exposure risk.
PPE Selection & Risk Mitigation Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE selection workflow for handling this compound.
Procedure for Donning and Doffing PPE
-
Donning (Putting On):
-
Put on the lab coat and fasten all buttons.
-
Put on the inner pair of nitrile gloves.
-
Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Put on eye protection (goggles/face shield).
-
If required, put on your N95 respirator.
-
-
Doffing (Taking Off): This sequence is critical to prevent cross-contamination.
-
Remove the outer, most contaminated pair of gloves.
-
Remove the lab coat by rolling it outwards and away from your body. Store it in a designated area for lab laundry.
-
Remove eye protection.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.[2]
-
Emergency Response and Disposal
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention immediately.[1]
-
Ingestion: Rinse the mouth with water and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[1]
Spills and Disposal:
-
Minor Spills: For small powder spills, avoid generating dust.[2] Gently cover with an absorbent material, then carefully scoop the material into a labeled waste container.
-
Disposal: All contaminated PPE (gloves, etc.) and waste material from spills must be disposed of in a clearly labeled hazardous waste container according to your institution's specific regulations.
Summary of Recommended PPE
| Task / Operation | Eye/Face Protection | Gloves | Body Protection | Respiratory Protection |
| Storage & Transport (Sealed Container) | Safety Glasses | Single Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Transferring Solid | Safety Goggles | Double Nitrile Gloves | Lab Coat | Required (Fume Hood or N95) |
| Preparing Solutions | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not Required (in Fume Hood) |
| Running Reactions (Low Volume) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Not Required (in Fume Hood) |
| Cleaning Spills | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | N95 Respirator |
References
- Szabo-Scandic.
- Nalini, C.N., et al. (2011).
- Ullah, H., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomed J Sci & Tech Res.
- Grings, M., et al. (2021).
- Faraji, H., et al. (2019). Protective effects of isatin and its synthetic derivatives against iron, copper and lead toxicity.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
- U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
- University of Hawaii. Unit 7: Personal Protective Equipment. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. pppmag.com [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
